Methyl 3-chlorobutanoate
Description
Properties
IUPAC Name |
methyl 3-chlorobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c1-4(6)3-5(7)8-2/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQHWBXUKZBPDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301002133 | |
| Record name | Methyl 3-chlorobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301002133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
817-76-5 | |
| Record name | Butanoic acid, 3-chloro-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000817765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-chlorobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301002133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-chlorobutanoate (CAS 817-76-5)
This technical guide provides a comprehensive overview of Methyl 3-chlorobutanoate, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into its physicochemical properties, synthesis, reactivity, analytical methods, and safety protocols. The information herein is synthesized from authoritative sources to ensure technical accuracy and practical applicability.
Core Molecular Profile and Physicochemical Properties
This compound is a chiral chlorinated ester that serves as a versatile building block in organic synthesis. Its reactivity is primarily dictated by the ester functional group and the secondary chloride, which allows for a range of chemical transformations.
Key Identifiers and Molecular Structure
-
Synonyms: Methyl 3-chlorobutyrate, β-chloro-n-butyric acid methyl ester[3]
-
Molecular Weight: 136.58 g/mol [4]
-
Canonical SMILES: CC(CC(=O)OC)Cl[1]
-
InChI Key: HDQHWBXUKZBPDN-UHFFFAOYSA-N[1]
Physicochemical Data Summary
The physical properties of this compound are essential for its handling, storage, and application in experimental design.
| Property | Value | Source(s) |
| Boiling Point | 150 °C at 760 mmHg | [2] |
| Density | 1.081 g/cm³ | [2] |
| Refractive Index | 1.417 | [2] |
| Flash Point | 48.1 °C | [2] |
| Topological Polar Surface Area | 26.3 Ų | [1][4] |
| Rotatable Bond Count | 3 | [1] |
Synthesis and Manufacturing
The most common and industrially relevant method for synthesizing this compound is the Fischer esterification of 3-chlorobutanoic acid with methanol, catalyzed by a strong acid. This reversible reaction is typically driven to completion by using an excess of the alcohol or by removing water as it is formed.[5][6]
Fischer Esterification Workflow
The diagram below illustrates the general workflow for the acid-catalyzed esterification of 3-chlorobutanoic acid.
Caption: Workflow for the synthesis of this compound via Fischer Esterification.
Detailed Experimental Protocol
Objective: To synthesize this compound from 3-chlorobutanoic acid and methanol.
Materials:
-
3-chlorobutanoic acid (1.0 mol)
-
Anhydrous methanol (5.0 mol, excess)
-
Concentrated sulfuric acid (0.1 mol)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Round-bottom flask, reflux condenser, dropping funnel, separatory funnel, distillation apparatus
Procedure:
-
Setup: Assemble a reflux apparatus using a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reaction Mixture: To the flask, add 3-chlorobutanoic acid and excess anhydrous methanol. Begin stirring.
-
Catalyst Addition: Carefully add concentrated sulfuric acid dropwise to the stirring mixture. The addition is exothermic and should be done slowly.
-
Reflux: Heat the mixture to a gentle reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize the excess acid. Be cautious as CO₂ gas will evolve.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine to remove residual water and salts.
-
Drying: Dry the organic layer over anhydrous sodium sulfate, then filter.
-
Solvent Removal: Remove the ethyl acetate using a rotary evaporator.
-
Purification: Purify the resulting crude ester by fractional distillation under reduced pressure to yield pure this compound.[5][7][8]
Chemical Reactivity and Synthetic Applications
This compound is a valuable intermediate due to its two reactive sites: the electrophilic carbonyl carbon of the ester and the carbon atom bearing the chlorine, which is susceptible to nucleophilic substitution.
Key Reaction Pathways
The chlorine atom can be displaced by a variety of nucleophiles (e.g., amines, thiols, azides), making it a precursor for a range of 3-substituted butanoates. The ester group can undergo hydrolysis, transesterification, or reduction.
Caption: Key reaction pathways for this compound.
Role in Pharmaceutical and Agrochemical Synthesis
While specific, large-scale applications are more prominently documented for its isomer, Methyl 4-chlorobutanoate, the 3-chloro isomer is a critical building block for introducing a chiral butanoate moiety.[9][10] Its utility lies in the synthesis of complex target molecules where precise stereochemistry at the C3 position is required. It can serve as a precursor in the synthesis of:
-
Active Pharmaceutical Ingredients (APIs): For creating analogues of natural products or designing molecules with specific pharmacophores.
-
Agrochemicals: As a starting material for certain classes of pesticides and herbicides where the butanoate structure is key to biological activity.[10]
Spectroscopic and Analytical Characterization
Accurate characterization is crucial for confirming the identity and purity of this compound. NMR spectroscopy, IR spectroscopy, and mass spectrometry are standard techniques. PubChem confirms the availability of spectral data for this compound.[4]
Predicted NMR Spectral Data
¹H NMR (Proton NMR):
-
~3.7 ppm (singlet, 3H): The three protons of the methyl ester group (-OCH₃).
-
~4.4 ppm (multiplet, 1H): The proton on the carbon bearing the chlorine atom (-CHCl-).
-
~2.8 ppm (doublet of doublets, 2H): The two diastereotopic protons on the carbon adjacent to the carbonyl group (-CH₂CO-).
-
~1.6 ppm (doublet, 3H): The three protons of the terminal methyl group (-CH(Cl)CH₃).
¹³C NMR (Carbon NMR):
-
~170 ppm: Carbonyl carbon of the ester group (C=O).
-
~55 ppm: Carbon of the methyl ester group (-OCH₃).
-
~52 ppm: Carbon bearing the chlorine atom (-CHCl-).
-
~45 ppm: Carbon adjacent to the carbonyl group (-CH₂CO-).
-
~22 ppm: Carbon of the terminal methyl group (-CH(Cl)CH₃).
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred method for the quantitative analysis and purity assessment of volatile compounds like this compound.
Caption: General workflow for the quantitative analysis of this compound by GC-MS.
GC-MS Protocol
Objective: To determine the purity and concentration of this compound.
Instrumentation & Consumables:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS).
-
Capillary Column: Mid-polarity column (e.g., DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness).
-
Carrier Gas: Helium, constant flow rate of ~1.5 mL/min.
-
Solvent: Dichloromethane or Ethyl Acetate (GC grade).
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1 ratio)
-
Oven Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 220 °C.
-
Hold: Hold at 220 °C for 5 minutes.
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Acquisition Mode: Full Scan (m/z 40-200) for qualitative analysis and Selected Ion Monitoring (SIM) for targeted quantification.
-
Expected Fragments: Molecular ion (m/z=136/138 for ³⁵Cl/³⁷Cl isotopes), and characteristic fragments such as [M-OCH₃]⁺, [M-Cl]⁺, and [CH₃CO]⁺.
Procedure:
-
Standard Preparation: Prepare a stock solution of a certified reference standard of this compound. Perform serial dilutions to create a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh the sample and dissolve it in the chosen solvent to a concentration within the calibration range.
-
Analysis: Inject the standards and samples into the GC-MS system.
-
Data Processing: Integrate the peak corresponding to this compound. Confirm identity by matching the retention time and mass spectrum with the standard. Quantify the sample using the linear regression from the calibration curve.
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. The following information is based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[3]
GHS Classification
-
Pictogram:
-
Signal Word: Warning [3]
Hazard and Precautionary Statements
Hazard Statements (H-Statements): [3]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements (P-Statements): [3]
-
P261: Avoid breathing vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Handling and Storage Recommendations
-
Engineering Controls: Handle in a well-ventilated area, preferably inside a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place away from incompatible materials and sources of ignition.[3]
-
Incompatible Materials: Strong oxidizing agents, acids, and bases.
Conclusion
This compound (CAS 817-76-5) is a significant chemical intermediate with well-defined properties and reactivity. Its synthesis via Fischer esterification is a robust and scalable method. The dual reactivity of its ester and chloride functional groups makes it a versatile precursor for more complex molecules in the pharmaceutical and agrochemical industries. Proper analytical characterization, primarily by GC-MS and NMR, is essential for quality control. Adherence to strict GHS safety protocols is mandatory for its handling and storage to mitigate risks of skin, eye, and respiratory irritation. This guide provides the foundational technical knowledge required for the effective and safe utilization of this compound in a research and development setting.
References
-
Chem-Space. (n.d.). List of GHS Hazard and Precautionary Statements. Retrieved from [Link]
-
Zeng, Z., et al. (2019). Determination of Short Chain Chlorinated Paraffins in Textile Samples by GC-MS. American Journal of Applied Chemistry, 7(3), 104-109. Retrieved from [Link]
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Anonymous. (n.d.). Fischer Esterification. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 4-Chlorobutanoate: Properties and Applications in Chemical Manufacturing. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Methyl 3-methyl-2-butenoate in Modern Chemical Synthesis. Retrieved from [Link]
-
Gao, W., et al. (2014). Quantification of Short-Chain Chlorinated Paraffins by Deuterodechlorination Combined with Gas Chromatography-Mass Spectrometry. Environmental Science & Technology, 48(15), 8740-8747. Retrieved from [Link]
-
Anonymous. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
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LECO Corporation. (n.d.). Comprehensive Analysis of Short-Chained Chlorinated Paraffins and other POPs in Environmental Samples by GCxGC-HR-TOFMS with a Novel Ion Source. Retrieved from [Link]
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Agilent Technologies. (n.d.). Analysis of Short Chain Chlorinated Paraffins (SCCPs) by GC-Q/TOF using Complimentary and Novel Ionization. Retrieved from [Link]
- Google Patents. (2017). CN106631777A - Method for synthesizing methyl gamma-chlorobutyrate.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 638135, methyl (3R)-3-chlorobutanoate. Retrieved from [Link]
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Master Organic Chemistry. (2022, November 16). Fischer Esterification. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Butanoic acid, 3-hydroxy-, methyl ester, (R)-. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000407). Retrieved from [Link]
-
Doc Brown's Chemistry. (2025, December 30). 1H and 13C NMR spectra of 3-methylbutan-1-ol (3-methyl-1-butanol). Retrieved from [Link]
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An In-depth Technical Guide to the Chemical Properties and Applications of Methyl 3-Chlorobutanoate
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Chiral Building Block
Methyl 3-chlorobutanoate (CAS No. 817-76-5) is a halogenated ester of significant interest to the scientific community, particularly those in synthetic organic chemistry and pharmaceutical development.[1] As a bifunctional molecule, it possesses two key reactive sites: a secondary alkyl chloride and a methyl ester. This duality allows for a wide range of chemical transformations, making it a valuable intermediate for the synthesis of more complex molecular architectures. Its chiral center at the C3 position further enhances its utility, providing a gateway to enantiomerically pure target molecules, a critical consideration in modern drug design.
This guide provides an in-depth exploration of the core chemical properties, synthesis, reactivity, and applications of this compound. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their work. The information presented herein is a synthesis of established chemical principles and available technical data, designed to provide both foundational knowledge and practical insights.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its effective use in a laboratory setting. These properties dictate appropriate handling, purification, and characterization methods.
Identifiers and Core Properties
The key identifiers and physical properties of this compound are summarized below. This data is essential for accurate documentation, safety assessment, and experimental design.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | Methyl 3-chlorobutyrate, 3-Chlorobutanoic acid methyl ester | [2] |
| CAS Number | 817-76-5 | [1][2] |
| Molecular Formula | C₅H₉ClO₂ | [1][2] |
| Molecular Weight | 136.58 g/mol | [1] |
| Boiling Point | 150 °C at 760 mmHg | [2] |
| Density | 1.081 g/cm³ | [2] |
| Flash Point | 48.1 °C | [2] |
| Refractive Index | 1.417 | [2] |
Spectroscopic Profile (Predicted)
While a publicly available, peer-reviewed full spectroscopic dataset for this compound is not readily found, its structure allows for a confident prediction of its expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. This predictive analysis is a crucial skill for chemists to confirm the identity and purity of synthesized materials.
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments in the molecule.
-
~1.6 ppm (Doublet, 3H): This signal corresponds to the methyl protons (C4). It is split into a doublet by the single proton on the adjacent chiral carbon (C3).
-
~2.8 ppm (Doublet of Doublets, 2H): These are the methylene protons (C2). They are diastereotopic due to the adjacent chiral center. They are split by the proton on C3, and would likely appear as a complex multiplet, often approximated as a doublet of doublets.
-
~3.7 ppm (Singlet, 3H): This sharp singlet is characteristic of the methyl ester protons (-OCH₃), which have no adjacent protons to couple with.
-
~4.4 ppm (Multiplet, 1H): This signal represents the proton on the carbon bearing the chlorine atom (C3). It will be split by the three protons on C4 and the two protons on C2, resulting in a complex multiplet.
¹³C NMR (Carbon NMR): The carbon NMR spectrum is expected to display five signals, as all five carbon atoms are in unique chemical environments.
-
~25 ppm: The methyl carbon at C4.
-
~48 ppm: The methylene carbon at C2.
-
~52 ppm: The methyl ester carbon (-OCH₃).
-
~55 ppm: The C3 carbon, which is shifted downfield due to the direct attachment of the electronegative chlorine atom.[3]
-
~170 ppm: The carbonyl carbon of the ester group, which characteristically appears far downfield.[3]
Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z = 136. A characteristic isotopic pattern for the presence of one chlorine atom would be observed, with an (M+2)⁺ peak at m/z = 138 that is approximately one-third the intensity of the M⁺ peak. Common fragmentation patterns would include the loss of the methoxy group (-OCH₃, 31 Da) and the loss of the chlorine atom (-Cl, 35/37 Da).
Synthesis and Manufacturing
The most direct and common conceptual method for synthesizing this compound is through the hydrochlorination of Methyl Crotonate. This reaction is a classic example of an electrophilic addition to the carbon-carbon double bond of an α,β-unsaturated ester.
Caption: Synthesis of this compound via Electrophilic Addition.
Experimental Protocol: Synthesis from Methyl Crotonate
This protocol describes a plausible and robust laboratory-scale synthesis. The causality behind the steps is explained to ensure trustworthiness and reproducibility.
Materials:
-
Methyl Crotonate (CAS 623-43-8)
-
Anhydrous Methanol
-
Hydrogen Chloride gas or concentrated Hydrochloric Acid
-
Anhydrous Sodium Bicarbonate
-
Anhydrous Magnesium Sulfate
-
Dichloromethane (or other suitable extraction solvent)
Procedure:
-
Reaction Setup: A solution of methyl crotonate (1.0 eq) in anhydrous methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice-water bath.
-
Causality: The reaction is performed at a low temperature to control the exothermicity of the HCl addition and to minimize potential side reactions. Anhydrous conditions are preferred to prevent hydrolysis of the ester.
-
-
HCl Addition: Dry hydrogen chloride gas is bubbled through the solution slowly for 1-2 hours, or concentrated hydrochloric acid (1.5 eq) is added dropwise. The reaction is then allowed to stir at room temperature for 12-24 hours, monitoring by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Causality: HCl acts as the electrophile. The proton adds to the α-carbon, and the resulting carbocation is formed at the β-carbon (C3), which is stabilized by the adjacent methyl group. The chloride ion then attacks this carbocation in a classic Markovnikov addition.
-
-
Workup and Neutralization: The reaction mixture is concentrated under reduced pressure to remove excess methanol and HCl. The residue is redissolved in dichloromethane and washed carefully with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Causality: This step neutralizes any remaining acid. The use of a weak base like sodium bicarbonate is crucial to avoid promoting elimination reactions (forming the starting material back) or hydrolysis of the ester product.
-
-
Extraction and Drying: The organic layer is separated, and the aqueous layer is extracted twice more with dichloromethane. The combined organic layers are washed with brine, then dried over anhydrous magnesium sulfate.
-
Causality: This ensures complete recovery of the product from the aqueous phase and removes all traces of water, which could interfere with the final purification.
-
-
Purification: The solvent is removed by rotary evaporation. The crude product is then purified by vacuum distillation to yield pure this compound.
-
Causality: Vacuum distillation is the preferred method for purifying liquids with relatively high boiling points, as it allows the distillation to occur at a lower temperature, preventing thermal decomposition of the product.
-
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from its two distinct functional groups. The reactivity at each site can be selectively addressed based on the choice of reagents and reaction conditions.
Caption: Key Reactive Sites and Pathways of this compound.
Nucleophilic Substitution at the C3 Position
The carbon atom bonded to the chlorine is a secondary electrophilic center, making it susceptible to nucleophilic substitution. This is arguably the most valuable reaction pathway for this molecule.
-
Mechanism: The reaction typically proceeds via an Sₙ2 mechanism.[4] A nucleophile attacks the carbon atom, and the chloride ion is displaced as the leaving group. Because this is a secondary carbon, Sₙ1 pathways involving a carbocation intermediate are also possible, particularly with weak nucleophiles and polar protic solvents, but Sₙ2 is often favored.[5]
-
Stereochemistry: A key feature of the Sₙ2 reaction is the inversion of stereochemistry at the reaction center.[6] If starting with an enantiomerically pure form of this compound (e.g., (R)-methyl 3-chlorobutanoate), the product will have the opposite configuration (S). This predictable stereochemical outcome is highly valuable in asymmetric synthesis.
-
Common Nucleophiles: A wide array of nucleophiles can be used, including azides (to form amino acids), cyanides (for chain extension), thiolates (to introduce sulfur), and various carbanions.
Elimination Reactions
When treated with a strong, sterically hindered base, this compound can undergo an E2 elimination reaction to yield Methyl Crotonate. This is often a competing and undesirable side reaction during nucleophilic substitution attempts. To favor substitution over elimination, it is generally advisable to use non-basic nucleophiles or milder reaction conditions.
Reactions at the Ester Group
The ester functionality can undergo hydrolysis, transesterification, or reduction.
-
Hydrolysis: Treatment with aqueous acid or base will hydrolyze the ester to 3-chlorobutanoic acid.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to 4-chloro-2-butanol.
Applications in Research and Drug Development
Halogenated compounds are prevalent in pharmaceuticals, and building blocks like this compound are instrumental in their synthesis.[7] The ability to introduce a four-carbon chain with functionality at both ends makes it a powerful tool for drug discovery.[8][9]
Role as a Chiral Building Block
The primary application of this compound is as a versatile building block. Its defined carbon skeleton and reactive handles allow for its incorporation into larger, more complex target molecules. While specific examples directly citing the 3-chloro isomer in late-stage drug synthesis are not as prevalent in public literature as its 4-chloro isomer, its utility can be illustrated through its role in forming key structural motifs.
Illustrative Workflow: Synthesis of a Substituted Pyrrolidinone Core
Pyrrolidinone structures are common in many biologically active compounds. This workflow demonstrates how this compound could be used to construct such a core.
Caption: Workflow for Pyrrolidinone Synthesis.
Methodology:
-
Nucleophilic Substitution: this compound is reacted with a primary amine (R-NH₂). The amine acts as a nucleophile, displacing the chloride via an Sₙ2 reaction to form an amino ester intermediate.
-
Cyclization: The resulting intermediate, upon heating or treatment with a coupling agent, undergoes an intramolecular cyclization. The nitrogen atom attacks the ester carbonyl, eliminating methanol and forming the stable five-membered pyrrolidinone ring.
This strategy allows for the rapid generation of a library of substituted pyrrolidinones by simply varying the primary amine used in the first step, demonstrating the power of this compound as a versatile scaffold.
Safety, Handling, and Toxicology
Proper handling of any chemical reagent is paramount for laboratory safety. The following information is derived from available Safety Data Sheets (SDS).[10]
Hazard Identification
This compound is classified as a hazardous substance.
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Respiratory Irritation | H335 | May cause respiratory irritation. |
Signal Word: Warning[10]
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses or goggles, and a lab coat when handling this chemical.[10]
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[10]
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place away from incompatible substances and sources of ignition.[10]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10]
-
Inhalation: Move to fresh air. If you feel unwell, call a poison center or doctor.[10]
-
References
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]
- Google Patents. (2017). CN106631777A - Method for synthesizing methyl gamma-chlorobutyrate.
-
PubChem. (n.d.). methyl (3R)-3-chlorobutanoate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 4-Chlorobutanoate: Properties and Applications in Chemical Manufacturing. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0029762). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0030027). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 4-Chlorobutanoate: A Key Building Block in Organic Chemistry Beyond Pharmaceuticals. Retrieved from [Link]
-
MOC, Master Organic Chemistry. (2012, June 20). Nucleophilic Substitution Reactions (2) [Video]. YouTube. Retrieved from [Link]
-
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Introduction: The Strategic Value of a Bifunctional Synthon
An In-depth Technical Guide to Methyl 3-chlorobutanoate (C₅H₉ClO₂)
Abstract: This technical guide provides a comprehensive overview of this compound, a versatile halogenated ester with significant applications in organic synthesis. With a focus on its role as a chiral synthon, this document details its physicochemical properties, synthesis, spectroscopic characterization, and chemical reactivity. The content is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule's unique structural features for the construction of complex chemical entities.
This compound is an organic compound with the molecular formula C₅H₉ClO₂.[1][2][3] Structurally, it is the methyl ester of 3-chlorobutanoic acid. The molecule's significance in synthetic chemistry is derived from its bifunctional nature, possessing both a reactive ester group and a secondary alkyl chloride. Crucially, the carbon atom to which the chlorine is attached (C3) is a stereocenter, meaning the molecule can exist as (R) and (S) enantiomers. This chirality makes enantiomerically pure forms of this compound highly valuable building blocks in asymmetric synthesis, a cornerstone of modern drug discovery and development.[4][5][6]
This guide offers a deep dive into the essential technical aspects of this compound, moving from its fundamental properties to practical, field-proven methodologies for its synthesis and characterization, and finally exploring its synthetic potential.
Physicochemical & Structural Properties
A precise understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. The key properties of this compound are summarized below. The presence of the polar C-Cl and C=O bonds results in a higher boiling point than that of non-polar alkanes of similar molecular weight, a consequence of dipole-dipole interactions and London dispersion forces.[7]
| Property | Value | Source(s) |
| Molecular Formula | C₅H₉ClO₂ | [1][2][3] |
| Molecular Weight | 136.58 g/mol | [2][3] |
| CAS Number | 817-76-5 (for racemic) | [1][3] |
| Appearance | Colorless Liquid | [8] (Inferred from similar compounds) |
| Density | ~1.081 g/cm³ | [3] |
| Boiling Point | ~150 °C at 760 mmHg | [3] |
| Flash Point | ~48.1 °C | [3] |
| Refractive Index (n20/D) | ~1.417 | [3] |
| Solubility | Slightly soluble in water, soluble in organic solvents. | [8][9] |
Synthesis: Electrophilic Addition to an α,β-Unsaturated Ester
Causality of Synthetic Route Selection: The most direct and common laboratory-scale synthesis of this compound is the hydrochlorination of methyl crotonate. Methyl crotonate is a readily available α,β-unsaturated ester. This route is favored because the carbon-carbon double bond is susceptible to electrophilic addition. The reaction with hydrogen chloride (HCl) proceeds via a carbocation intermediate, following Markovnikov's rule. In this specific case, the secondary carbocation formed by the protonation of C2 is more stable than the primary carbocation that would be formed by protonation at C3, leading to the desired 3-chloro product.
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of Racemic this compound
This protocol describes a representative procedure for the synthesis of the racemic compound.
-
Reactor Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a gas inlet adapter connected to a cylinder of anhydrous HCl gas (or a dropping funnel for an HCl solution in ether), and a drying tube to protect from atmospheric moisture.
-
Reagent Charging: Dissolve methyl crotonate (e.g., 0.1 mol, 10.0 g) in a suitable anhydrous solvent like dichloromethane (100 mL).
-
Reaction: Cool the solution to 0 °C in an ice bath. Slowly bubble anhydrous HCl gas through the solution with vigorous stirring. Alternatively, add a saturated solution of HCl in anhydrous diethyl ether dropwise. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Quenching and Workup: Once the starting material is consumed, carefully pour the reaction mixture into a separatory funnel containing a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess HCl.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and collect the filtrate.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by vacuum distillation to yield pure this compound.[3]
Spectroscopic Characterization: A Self-Validating System
Trustworthiness through Analysis: The identity and purity of the synthesized product must be rigorously confirmed. A combination of spectroscopic techniques provides a self-validating system where each method corroborates the findings of the others, ensuring the structural integrity of the final compound.[10][11][12]
Caption: Logical flow for the structural validation of the target molecule.
Summary of Expected Spectroscopic Data
| Technique | Feature | Expected Observation | Rationale |
| ¹H NMR | δ ≈ 1.6 ppm | Doublet, 3H | Methyl group (CH₃) at C4, split by the single proton at C3. |
| δ ≈ 2.8 ppm | Doublet of doublets, 2H | Methylene protons (CH₂) at C2, split by the proton at C3. | |
| δ ≈ 3.7 ppm | Singlet, 3H | Ester methyl protons (OCH₃), no adjacent protons to cause splitting. | |
| δ ≈ 4.4 ppm | Multiplet, 1H | Methine proton (CH) at C3, split by protons at C2 and C4. | |
| ¹³C NMR | δ ≈ 25 ppm | CH₃ | C4 methyl carbon. |
| δ ≈ 45 ppm | CH₂ | C2 methylene carbon. | |
| δ ≈ 52 ppm | CH₃ | OCH₃ ester methyl carbon. | |
| δ ≈ 55 ppm | CH | C3 methine carbon bearing the chlorine atom (deshielded). | |
| δ ≈ 170 ppm | C | C1 ester carbonyl carbon (highly deshielded). | |
| IR | ~2950-3000 cm⁻¹ | Strong | C-H stretching from the alkyl groups.[13] |
| ~1740 cm⁻¹ | Strong, sharp | C=O stretching of the saturated ester functional group. | |
| ~1170-1250 cm⁻¹ | Strong | C-O stretching of the ester. | |
| ~600-800 cm⁻¹ | Medium-Strong | C-Cl stretching.[13] | |
| Mass Spec | m/z = 136 & 138 | Molecular Ion (M⁺) | Presence of two peaks in an approximate 3:1 ratio, characteristic of a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl isotopes). |
| m/z = 105, 107 | M⁺ - OCH₃ | Fragment corresponding to the loss of the methoxy group. | |
| m/z = 101 | M⁺ - Cl | Fragment corresponding to the loss of the chlorine atom. |
Note: NMR chemical shifts (δ) are approximate and reported in ppm relative to TMS. IR frequencies are in cm⁻¹.[14][15]
Chemical Reactivity and Applications in Drug Development
This compound is a valuable intermediate precisely because of its predictable reactivity. Its two primary functional groups can be addressed selectively or in sequence to build molecular complexity.
-
Nucleophilic Substitution at C3: The carbon atom bonded to chlorine is electrophilic due to the electronegativity of the chlorine atom.[7][9] It is susceptible to Sₙ2 reactions with a variety of nucleophiles (e.g., azides, cyanides, amines, thiols), allowing for the introduction of diverse functional groups at the C3 position. When using an enantiomerically pure starting material, these reactions often proceed with an inversion of stereochemistry, providing a powerful tool for controlling the absolute configuration of a new stereocenter.[16]
-
Ester Manipulation: The ester group can undergo hydrolysis to the corresponding carboxylic acid, reduction to the primary alcohol, or reaction with Grignard reagents to form tertiary alcohols. This versatility allows for chain extension and functional group interconversion.
Role as a Chiral Synthon: In drug development, achieving high enantiomeric purity is critical, as different enantiomers of a drug can have vastly different biological activities.[6][17] Enantiopure (R)- or (S)-methyl 3-chlorobutanoate serves as a "chiral synthon"—a pre-made chiral building block.[4][5] Incorporating this synthon into a larger molecule transfers its defined stereochemistry into the final product, bypassing the need for difficult chiral separations or complex asymmetric syntheses later in the sequence. For example, it can be used to synthesize chiral γ-amino acids or chiral lactones, which are common motifs in biologically active molecules.[17] The "methyl effect," or the strategic placement of methyl groups, can also be used to modulate a molecule's conformation, solubility, and metabolic stability, all key parameters in drug design.[18][19]
Caption: Reactivity pathways for this compound in synthesis.
Safety and Handling
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, safe handling procedures can be established based on its structural similarity to other chlorinated esters and flammable liquids.[20][21][22]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[21][23]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[20][21]
-
Fire Safety: The compound has a relatively low flash point and should be treated as a flammable liquid. Keep away from heat, sparks, and open flames.[3][23] Ensure proper grounding of containers to prevent static discharge.[21]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and bases.[20][22]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound stands as a testament to the power of simple, bifunctional molecules in the complex world of chemical synthesis. Its value is rooted in its predictable reactivity, the strategic importance of its stereocenter, and its utility as a foundational block for constructing more elaborate, high-value molecules. For the medicinal chemist and the process researcher alike, a thorough understanding of its properties, synthesis, and handling is essential for unlocking its full potential in the pursuit of novel therapeutics and other advanced materials.
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An In-depth Technical Guide to the Structure and Applications of Methyl 3-chlorobutanoate
This guide provides a comprehensive technical overview of Methyl 3-chlorobutanoate, a versatile chiral building block with significant applications in synthetic organic chemistry, particularly in the development of pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, structural characterization, reactivity, and strategic use in the construction of complex molecular architectures.
Introduction: The Strategic Importance of this compound
This compound (CAS No: 817-76-5) is a halogenated ester that serves as a valuable intermediate in organic synthesis.[1][2] Its structure, featuring a reactive chlorine atom at the C-3 position and a methyl ester functionality, allows for a diverse range of chemical transformations. The presence of a stereocenter at the chlorinated carbon introduces the element of chirality, making it a particularly useful precursor for the enantioselective synthesis of biologically active molecules.[3][4][5][6] The strategic placement of the chloro and ester groups enables chemists to perform sequential and regioselective modifications, rendering it a powerful tool in the synthetic chemist's arsenal. This guide will delve into the fundamental aspects of this compound, providing a robust understanding of its properties and applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is paramount for its safe and effective use in experimental design.
| Property | Value | Source |
| Molecular Formula | C₅H₉ClO₂ | [1][2] |
| Molecular Weight | 136.58 g/mol | |
| CAS Number | 817-76-5 | [2] |
| Appearance | Colorless liquid | |
| Boiling Point | 150 °C at 760 mmHg | [2] |
| Density | 1.081 g/cm³ | [2] |
| Refractive Index | 1.417 | [2] |
| Flash Point | 48.1 °C | [2] |
Synthesis of this compound: A Comparative Analysis
Several synthetic routes to this compound have been established, each with its own merits and drawbacks. The choice of method often depends on the desired scale, available starting materials, and stereochemical requirements.
Fischer Esterification of 3-Chlorobutanoic Acid
The most direct and classical approach is the Fischer esterification of 3-chlorobutanoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.
Causality: This is an equilibrium-controlled reaction.[7] The use of excess methanol as the solvent drives the equilibrium towards the product side, ensuring a high yield of the desired ester. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by methanol.
Experimental Protocol: Fischer Esterification
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chlorobutanoic acid (1.0 eq).
-
Add an excess of methanol (e.g., 10-20 eq), which will also serve as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC analysis.
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude this compound.
-
Purify the crude product by fractional distillation under reduced pressure.
Addition of Hydrogen Chloride to Methyl Crotonate
An alternative approach involves the hydrochlorination of methyl crotonate. This reaction proceeds via an electrophilic addition mechanism.
Causality: The double bond in methyl crotonate acts as a nucleophile, attacking the proton of HCl to form a carbocation intermediate. The subsequent attack of the chloride ion can theoretically lead to the formation of both this compound and Methyl 2-chlorobutanoate. However, the formation of the secondary carbocation at the C-3 position is more favorable than the primary carbocation at the C-2 position, leading to this compound as the major product (Markovnikov's rule).
Experimental Protocol: Hydrochlorination of Methyl Crotonate
-
Dissolve methyl crotonate (1.0 eq) in a suitable inert solvent, such as dichloromethane, in a flask cooled in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a non-nucleophilic solvent (e.g., diethyl ether).
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Carefully quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution to neutralize the excess HCl.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the resulting product by fractional distillation under reduced pressure.
Caption: Workflow for structural elucidation.
Reactivity and Synthetic Applications
This compound is a versatile synthetic intermediate due to the presence of two reactive sites: the electrophilic carbon bearing the chlorine atom and the ester functionality.
Nucleophilic Substitution at C-3
The carbon atom attached to the chlorine is susceptible to nucleophilic attack, allowing for the introduction of a variety of functional groups. This Sₙ2 reaction proceeds with inversion of configuration if the starting material is enantiomerically pure.
Causality: The electronegativity of the chlorine atom polarizes the C-Cl bond, making the carbon atom electron-deficient and thus a good electrophile. A wide range of nucleophiles, such as amines, azides, cyanides, and thiolates, can displace the chloride ion.
Reactions of the Ester Group
The ester group can undergo typical ester transformations, such as hydrolysis to the corresponding carboxylic acid, reduction to the alcohol, or reaction with Grignard reagents to form tertiary alcohols.
Application in the Synthesis of β-Lactams
This compound can serve as a precursor for the synthesis of β-lactams, which are core structural motifs in many antibiotic drugs. [8][9][10][11][12]For instance, displacement of the chloride with an azide, followed by reduction of the azide to an amine and subsequent cyclization, can lead to the formation of the azetidinone ring.
Stereochemistry and Enantioselective Synthesis
The C-3 carbon of this compound is a chiral center, meaning the molecule exists as a pair of enantiomers: (R)-Methyl 3-chlorobutanoate and (S)-Methyl 3-chlorobutanoate. For applications in drug development, the synthesis of a single enantiomer is often crucial, as different enantiomers can exhibit vastly different pharmacological activities.
Several strategies have been developed for the asymmetric synthesis of 3-chlorobutanoic acid and its esters:
-
Chiral Resolution: Racemic 3-chlorobutanoic acid can be resolved into its individual enantiomers through the formation of diastereomeric salts with a chiral amine, followed by separation and subsequent esterification. [13][]* Asymmetric Synthesis: Enantioselective methods, such as the use of chiral catalysts or enzymes, can be employed to directly synthesize one enantiomer in excess. [3][15][16][17][18][19]For example, the asymmetric reduction of a corresponding ketoester can yield a chiral hydroxy ester, which can then be converted to the chloro derivative.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. [20]It is a skin and eye irritant. [21]Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Store in a cool, dry, and well-ventilated area away from heat and ignition sources. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a fundamentally important and versatile building block in modern organic synthesis. Its bifunctional nature, coupled with the presence of a key stereocenter, provides a powerful platform for the construction of complex and stereochemically defined molecules. A thorough understanding of its synthesis, spectroscopic properties, and reactivity is essential for leveraging its full potential in research and development, particularly in the pursuit of novel therapeutic agents.
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Vibrational studies (FTIR and Raman), conformational analysis, NBO, HOMO-LUMO and reactivity descriptors of S – methyl thiobutanoate, CH3CH2CH2C(O)SCH3. (2025, August 5). ResearchGate. Retrieved January 8, 2026, from [Link]
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An In-Depth Technical Guide to Methyl 3-Chlorobutanoate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of methyl 3-chlorobutanoate, a versatile chemical intermediate with significant potential in organic synthesis and drug discovery. From its fundamental properties to detailed synthetic protocols and applications, this document serves as a critical resource for professionals navigating the complexities of modern chemical research and development.
Compound Identification and Chemical Properties
IUPAC Name: this compound[1]
Synonyms: Methyl 3-chlorobutyrate, 3-Chlorobutanoic acid methyl ester[1][2]
This compound is a chlorinated ester with a chiral center at the C3 position, making it a valuable building block for stereospecific synthesis. Its physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C5H9ClO2 | [1][2] |
| Molecular Weight | 136.58 g/mol | [3][4] |
| Appearance | Colorless liquid (presumed) | |
| Boiling Point | 150 °C at 760 mmHg | [5] |
| Density | 1.081 g/cm³ | [5] |
| Flash Point | 48.1 °C | [5] |
| Refractive Index | 1.417 | [5] |
Synthesis of this compound: The Fischer-Speier Esterification
The most common and direct method for the synthesis of this compound is the Fischer-Speier esterification of 3-chlorobutanoic acid with methanol, catalyzed by a strong acid.[6] This equilibrium-driven reaction is favored by using an excess of the alcohol or by removal of water as it is formed.[6][7]
Causality of Experimental Choices
The choice of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is critical. The acid protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol.[6] Using methanol as the solvent ensures a large excess, driving the equilibrium towards the product side according to Le Châtelier's principle.[7] The reaction is typically performed under reflux to increase the reaction rate.
Detailed Experimental Protocol
Materials:
-
3-Chlorobutanoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chlorobutanoic acid in an excess of anhydrous methanol (e.g., 5-10 molar equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain for several hours (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent like diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation to yield pure this compound.
Experimental Workflow Diagram
Caption: Synthetic transformations of this compound.
Safety and Handling
GHS Hazard Statements (presumed based on similar compounds):
-
H226: Flammable liquid and vapor. [8]* H315: Causes skin irritation. [8]* H319: Causes serious eye irritation. [8]* H335: May cause respiratory irritation. [8] Precautionary Measures:
-
Engineering Controls: Work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Keep away from heat, sparks, and open flames. Avoid breathing vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its straightforward synthesis via Fischer esterification, combined with its dual reactivity, makes it an attractive intermediate for the preparation of a wide range of more complex molecules, particularly those requiring a chiral center at the β-position. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and development, including the pursuit of novel therapeutic agents.
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NINGBO INNO PHARMCHEM CO.,LTD. Methyl 4-Chlorobutanoate: Properties and Applications in Chemical Manufacturing. [Link]
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PubChem. methyl (3R)-3-chlorobutanoate. [Link]
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NMR Chemical Shifts. J. Org. Chem. 1997, 62, 21, 7512–7515. [Link]
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OperaChem. Fischer Esterification-Typical Procedures. [Link]
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UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
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Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
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National Institute of Standards and Technology. Methyl 3-butenoate. [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0030027). [Link]
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13-C NMR Chemical Shift Table.pdf. 13C NMR Chemical Shift Table. [Link]
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An In-depth Technical Guide to the 1H NMR Spectrum of Methyl 3-chlorobutanoate
Abstract: This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 3-chlorobutanoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the spectrum, offering a detailed prediction and interpretation of chemical shifts, spin-spin coupling, and signal integration. Furthermore, it outlines a robust experimental protocol for spectrum acquisition and provides insights into data analysis. The guide is grounded in established spectroscopic principles and supported by authoritative references to ensure scientific integrity and practical utility in a laboratory setting.
Part 1: Theoretical Framework for 1H NMR Analysis
Proton (1H) NMR spectroscopy is an indispensable analytical technique for elucidating the structure of organic molecules.[1] It operates on the principle that atomic nuclei with a non-zero spin, such as protons, behave like tiny magnets. When placed in an external magnetic field (B₀), these nuclei can align with or against the field, creating two distinct energy states. The absorption of radiofrequency radiation can induce a transition, or "resonance," between these states. The precise frequency required for resonance is highly sensitive to the local electronic environment of each proton, providing a unique fingerprint of the molecule's structure.
Three core parameters are extracted from a 1H NMR spectrum:
-
Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of a proton. Electronegative atoms or groups withdraw electron density from around a proton, "deshielding" it from the external magnetic field. Such protons require a lower applied field to achieve resonance and thus appear at a higher chemical shift (downfield).[2]
-
Integration: The area under a signal is directly proportional to the number of protons it represents. This provides a quantitative ratio of the different types of protons in the molecule.
-
Spin-Spin Coupling (J-coupling): The magnetic field of a proton is influenced by the spin states of protons on adjacent atoms. This interaction, known as J-coupling, causes signals to be split into multiple lines (a multiplet). The "n+1 rule" is a common heuristic, where a signal for a proton with 'n' equivalent neighboring protons is split into 'n+1' lines.[3]
Part 2: Structural Analysis of this compound
This compound (C₅H₉ClO₂) is a chiral ester containing several distinct proton environments, making it an excellent candidate for structural elucidation by 1H NMR.[4][5] Understanding its structure is the first step in predicting and interpreting its spectrum.
The molecule has four chemically non-equivalent sets of protons, labeled (a) through (d) in the diagram below.
Caption: Molecular structure of this compound with non-equivalent proton environments labeled (a-d).
-
Protons (a): A methyl group (CH₃) at C4.
-
Proton (b): A methine proton (CH) at C3, bonded to the chlorine atom.
-
Protons (c): A methylene group (CH₂) at C2, which is alpha to the carbonyl group.
-
Protons (d): A methyl group (CH₃) of the ester functionality.
Part 3: Predicted 1H NMR Spectrum and Signal Assignment
Based on established chemical shift correlations and coupling principles, a detailed prediction of the 1H NMR spectrum can be synthesized. The presence of a chiral center at C3 renders the two methylene protons (c) diastereotopic, meaning they are chemically non-equivalent and will exhibit distinct chemical shifts and coupling.
| Signal Label | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity |
| (d) | -OCH₃ | ~ 3.7 | 3H | Singlet (s) |
| (b) | -CH(Cl)- | ~ 4.3 - 4.5 | 1H | Multiplet (m) |
| (c) | -CH₂-C(=O)- | ~ 2.8 - 3.0 | 2H | Doublet of Doublets (dd) |
| (a) | CH₃-CH- | ~ 1.6 | 3H | Doublet (d) |
Detailed Signal Analysis
-
Signal (d): -OCH₃ Protons (Singlet, 3H, ~3.7 ppm)
-
Causality: These protons are attached to an oxygen atom, which is strongly electron-withdrawing. This deshielding effect shifts the signal significantly downfield compared to an alkyl C-H bond. A typical range for methyl esters is 3.5-4.0 ppm.[2][6] As there are no protons on the adjacent carbonyl carbon, no spin-spin coupling occurs, resulting in a sharp singlet.
-
-
Signal (b): -CH(Cl)- Proton (Multiplet, 1H, ~4.3-4.5 ppm)
-
Causality: This proton is directly attached to the carbon bearing the highly electronegative chlorine atom, causing the most substantial downfield shift in the aliphatic region (typically 2.5-4.5 ppm).[2][7] This proton is coupled to the three (a) protons and the two (c) protons. This complex coupling (3+2 = 5 neighboring protons) will result in a complex multiplet.
-
-
Signal (c): -CH₂-C(=O)- Protons (Doublet of Doublets, 2H, ~2.8-3.0 ppm)
-
Causality: These methylene protons are alpha to the carbonyl group, which deshields them to the ~2.1-2.6 ppm range.[7] However, they are also beta to the electronegative chlorine, which will shift them further downfield into the predicted range. Due to the C3 chiral center, these two protons are diastereotopic. Each will couple to the single (b) proton (vicinal coupling) and to each other (geminal coupling), resulting in two distinct signals, each appearing as a doublet of doublets (dd). For simplicity in the table, they are grouped, but a high-resolution spectrum would resolve them separately.
-
-
Signal (a): CH₃-CH- Protons (Doublet, 3H, ~1.6 ppm)
-
Causality: This is a standard alkyl methyl group, but its position adjacent to the electron-withdrawing -CH(Cl) group shifts it downfield from the typical ~0.9 ppm to around 1.6 ppm. These three equivalent protons are coupled only to the single (b) proton on the adjacent carbon. Following the n+1 rule (1+1=2), the signal is split into a doublet.
-
Visualization of Coupling Relationships
Caption: Spin-spin (J-coupling) interactions between proton environments in this compound.
Part 4: Experimental Protocol for Spectrum Acquisition
This protocol describes a self-validating system for acquiring a high-resolution 1H NMR spectrum.
1. Sample Preparation:
- Objective: To prepare a dilute, homogeneous solution of the analyte in a deuterated solvent with an internal standard.
- Materials: this compound, Deuterated Chloroform (CDCl₃, 99.8%+), Tetramethylsilane (TMS), NMR tube (5mm), Pasteur pipette, volumetric flask.
- Procedure:
- Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
- Add approximately 0.6-0.7 mL of CDCl₃ to the vial. The use of a deuterated solvent is critical to avoid a large interfering solvent signal in the spectrum.[3]
- Add one drop of TMS to the solution. TMS serves as the internal reference, with its signal defined as 0.0 ppm.[3]
- Gently swirl the vial to ensure the sample is fully dissolved and the solution is homogeneous.
- Using a Pasteur pipette, transfer the solution into a 5mm NMR tube to a height of approximately 4-5 cm.
- Cap the NMR tube securely.
2. NMR Spectrometer Setup and Data Acquisition:
- Objective: To acquire a high-quality Free Induction Decay (FID) signal with appropriate parameters for resolution and signal-to-noise.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Workflow:
- Instrument Shimming: Insert the sample into the spectrometer. Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field (B₀). This is crucial for obtaining sharp, well-resolved peaks.
- Locking: The spectrometer's lock system will use the deuterium signal from the CDCl₃ to maintain a stable magnetic field over the course of the experiment.
- Parameter Setup: Set the acquisition parameters. Typical values for a 1H spectrum are:
- Spectral Width: ~12-16 ppm
- Acquisition Time: 2-4 seconds (to ensure good digital resolution)
- Relaxation Delay (d1): 1-5 seconds (to allow for full relaxation of protons between scans)
- Pulse Angle: 30-90 degrees (a 90-degree pulse maximizes signal for a single scan)
- Number of Scans: 8-16 scans (to improve signal-to-noise ratio)
Acquisition: Execute the pulse sequence to acquire the FID.
Caption: Standard workflow for NMR sample preparation and data acquisition.
3. Data Processing:
- Objective: To convert the raw FID data into an interpretable spectrum.
- Procedure:
- Fourier Transform (FT): Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.
- Phasing: Correct the phase of the spectrum so that all peaks are in the positive absorptive mode with a flat baseline.
- Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat at zero.
- Referencing: Calibrate the x-axis by setting the TMS peak to exactly 0.0 ppm.
- Integration: Integrate the area under each signal to determine the relative proton ratios.
Part 5: Data Interpretation and Verification
Upon acquiring and processing the spectrum, the final step is to compare the experimental data with the predicted values.
-
Chemical Shift Matching: Verify that the observed chemical shifts for the four distinct signals align with the predicted regions. Minor deviations are expected due to solvent effects and concentration.[8][9]
-
Integration Analysis: Confirm that the integration ratios correspond to 3:1:2:3 for signals (d), (b), (c), and (a), respectively. This is a primary validation of the structure.
-
Multiplicity Verification: Examine the splitting patterns. The OCH₃ signal should be a clean singlet, the CH₃-CH signal a clear doublet, and the -CH(Cl)- signal a complex multiplet. The -CH₂- signal should be carefully analyzed for the expected doublet of doublets pattern, confirming the diastereotopicity of the protons.
Part 6: Conclusion
The 1H NMR spectrum of this compound is a rich source of structural information. A thorough understanding of chemical shift theory, electronegativity effects, and spin-spin coupling rules allows for an accurate prediction of the spectrum. The four distinct proton environments—the ester methyl, the methine adjacent to chlorine, the diastereotopic methylene alpha to the carbonyl, and the terminal methyl group—each provide a unique and verifiable signal. By following a rigorous experimental protocol, researchers can acquire a high-fidelity spectrum that serves as a powerful tool for structural confirmation and purity assessment in chemical synthesis and drug development.
Part 7: References
-
Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0029762). [Link]
-
University of Colorado Boulder. Spectroscopy Tutorial: Examples - Example 4. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 638135, methyl (3R)-3-chlorobutanoate. [Link]
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University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy: 1H NMR Chemical Shifts. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]
-
The Organic Chemistry Tutor. Structure Determination from Spectra (4) (H NMR, C NMR, IR) [Alkyl Halides, Nitriles, and Carbonyls]. [Link]
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Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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The Journal of Organic Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
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University of the West Indies, Mona. Introduction to NMR Spectroscopy. [Link]
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Transtutors. Methyl butanoate, produces the proton NMR that is shown. Please.... [Link]
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ResearchGate. Proton NMR of 100% Methyl Butyrate. [Link]
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Magnetic Resonance in Medicine. Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]
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The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]
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Organometallics. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
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NP-MRD. Showing NP-Card for Methyl 3-methylbutanoate (NP0045515). [Link]
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Doc Brown's Chemistry. Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate. [Link]
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An In-depth Technical Guide to the 13C NMR Spectral Data of Methyl 3-chlorobutanoate
This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 3-chlorobutanoate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, the underlying principles governing chemical shifts, a detailed experimental protocol for data acquisition, and a thorough interpretation of the spectral data. Our approach is grounded in established scientific principles to ensure accuracy and reliability, providing a self-validating framework for the structural elucidation of this and similar halogenated ester compounds.
Introduction: The Role of 13C NMR in Structural Elucidation
13C NMR spectroscopy is an indispensable tool in organic chemistry for determining the carbon framework of a molecule. Unlike 1H NMR, which provides information about the protons, 13C NMR directly probes the carbon skeleton, revealing the number of non-equivalent carbon atoms and offering insights into their chemical environment.[1][2] The wide range of 13C chemical shifts, typically spanning 0-220 ppm, allows for excellent signal dispersion, minimizing the peak overlap that can sometimes complicate 1H NMR spectra.[3][4] For a molecule like this compound, 13C NMR is crucial for confirming the presence and connectivity of the ester and the chlorinated alkyl chain.
Predicted 13C NMR Spectrum of this compound
In the absence of a publicly available experimental spectrum, a reliable prediction can be formulated based on established chemical shift correlation tables and an understanding of substituent effects.[5][6] The structure of this compound, with its five distinct carbon atoms, is expected to exhibit five unique signals in its proton-decoupled 13C NMR spectrum.
Below is the structure of this compound with each carbon atom numbered for assignment purposes:
Caption: Molecular structure of this compound with carbon numbering.
Principles of Chemical Shift Prediction
The chemical shift of a carbon nucleus is primarily influenced by the electron density around it. Electronegative atoms or groups withdraw electron density, "deshielding" the nucleus and causing its resonance to appear at a higher chemical shift (downfield).[5][7][8] Conversely, electron-donating groups increase electron density, "shielding" the nucleus and shifting its resonance to a lower chemical shift (upfield).
For this compound, the key influencing factors are:
-
The Carbonyl Group (C=O): The double bond to an electronegative oxygen atom makes the carbonyl carbon (C-1) highly deshielded. Carbons in esters and carboxylic acids typically resonate in the 160-185 ppm range.[4][6]
-
The Methoxy Group (-OCH3): The oxygen atom attached to the methoxy carbon (C-5) is electronegative, causing a downfield shift. Carbons singly bonded to oxygen generally appear in the 50-90 ppm region.[6]
-
The Chlorine Atom (-Cl): Chlorine is an electronegative halogen that deshields adjacent carbons. The carbon directly bonded to chlorine (C-3) will experience a significant downfield shift. Carbons in alkyl chlorides (R-CH2-Cl) typically have chemical shifts in the 30-60 ppm range.[6] The effect of the chlorine atom diminishes with distance.
Predicted Chemical Shift Assignments
Based on these principles, the predicted 13C NMR chemical shifts for this compound are summarized in the table below.
| Carbon Atom | Chemical Environment | Predicted Chemical Shift (ppm) | Rationale |
| C-1 | Carbonyl (C=O) | ~170 | Highly deshielded due to the double bond to oxygen and single bond to another oxygen.[4][5] |
| C-3 | Methine (-CH(Cl)-) | ~55-65 | Directly attached to the electronegative chlorine atom, causing a significant downfield shift. |
| C-5 | Methoxy (-OCH3) | ~52 | Attached to the electronegative ester oxygen atom.[7] |
| C-2 | Methylene (-CH2-) | ~45-50 | Adjacent to both the carbonyl group and the chlorinated carbon, leading to a downfield shift. |
| C-4 | Methyl (-CH3) | ~20-25 | An alkyl methyl group, but slightly deshielded by the adjacent chlorine-bearing carbon. |
Experimental Protocol for 13C NMR Data Acquisition
To obtain an experimental 13C NMR spectrum of this compound, the following protocol can be employed. This procedure is a standard methodology for the analysis of small organic molecules.[9]
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 20-50 mg of purified this compound.[9]
-
Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[9] Gentle sonication can be used to aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of glass wool in the pipette.[9]
-
Internal Standard (Optional): Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm. However, modern NMR spectrometers can also reference the spectrum to the residual solvent peak.
Spectrometer Setup and Data Acquisition
The following diagram outlines the general workflow for acquiring a standard proton-decoupled 13C NMR spectrum.
Caption: Standard workflow for 13C NMR spectroscopy.[9]
A standard proton-decoupled 13C NMR experiment should be performed.[1] Key acquisition parameters to consider include:
-
Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.
-
Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient for qualitative spectra. For quantitative analysis, longer delays are necessary to ensure full relaxation of all carbon nuclei.[3]
-
Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
Acquisition Time: Typically around 1-2 seconds.
Interpretation of the Spectrum and Advanced Techniques
The resulting spectrum should display five distinct singlets, corresponding to the five carbon environments in this compound. The chemical shifts of these peaks should be compared to the predicted values for assignment.
For unambiguous assignment, advanced NMR techniques can be employed:
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments can differentiate between CH, CH2, and CH3 groups. In a DEPT-135 spectrum, CH and CH3 carbons appear as positive peaks, while CH2 carbons appear as negative peaks. Quaternary carbons are absent. This would confirm the assignments of C-3 (CH), C-5 (CH3), C-2 (CH2), and C-4 (CH3).
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR experiment correlates carbon atoms with their directly attached protons, providing definitive C-H connectivity.[10]
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment shows correlations between carbons and protons that are two or three bonds away, which is invaluable for piecing together the carbon skeleton.
Conclusion
The 13C NMR spectrum of this compound is predicted to show five distinct signals, with chemical shifts heavily influenced by the ester functionality and the electronegative chlorine atom. This guide provides a robust framework for predicting, acquiring, and interpreting this data. By combining the foundational 1D 13C NMR experiment with advanced techniques like DEPT and 2D correlation spectroscopy, researchers can achieve a comprehensive and unambiguous structural elucidation of this compound, a process that is fundamental to research and development in the chemical and pharmaceutical sciences.
References
-
National Institutes of Health. Structure elucidation of uniformly 13C labeled small molecule natural products - PMC. Available from: [Link].
-
University of Mississippi. Effects of Halogen Bonding on 13C NMR Shifts of Various Tolan Species - eGrove. Available from: [Link].
-
ACS Publications. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups | Organic Letters. Available from: [Link].
-
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Methyl 3-chlorobutanoate mass spectrometry analysis
An In-Depth Technical Guide to the Mass Spectrometry Analysis of Methyl 3-Chlorobutanoate
Authored by a Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound (C₅H₉ClO₂), a compound of interest in synthetic chemistry and drug development as a potential intermediate or impurity. We delve into the principles of electron ionization (EI) mass spectrometry coupled with gas chromatography (GC-MS), establishing a robust analytical framework. The core of this document is a detailed exploration of the predictable fragmentation pathways of this compound, which are critical for its unambiguous identification. We explain the causality behind the formation of key fragment ions, including the diagnostic isotopic patterns conferred by the chlorine atom. This paper serves as a practical reference for researchers and professionals, providing step-by-step protocols and data interpretation strategies to ensure accurate and reliable analysis.
Introduction: The Analytical Imperative
This compound is a halogenated ester whose purity and structural integrity are paramount in research and manufacturing settings. Mass spectrometry, particularly GC-MS, stands as the definitive analytical technique for its characterization. It offers unparalleled sensitivity and specificity, allowing for both qualitative identification and quantitative assessment. Understanding the molecule's behavior under electron ionization is not merely an academic exercise; it is a foundational requirement for developing validated analytical methods, identifying process-related impurities, and confirming product identity. This guide is structured to build this understanding from fundamental principles to practical application.
The Analytical Workflow: A Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) Approach
For a volatile, semi-polar compound like this compound, GC-MS is the method of choice. The gas chromatograph separates the analyte from the sample matrix, while the mass spectrometer serves as a highly specific detector.
The overall workflow is a sequential process designed for maximum analytical rigor.
Caption: High-level workflow for GC-EI-MS analysis.
The process begins with sample injection into the GC, where the compound is vaporized and separated on a column. It then enters the mass spectrometer's ion source, where high-energy electrons (typically 70 eV) bombard the molecule.[1][2] This bombardment is energetic enough to dislodge a valence electron, creating a positively charged radical cation known as the molecular ion (M•⁺).[2] The excess energy imparted during ionization causes the molecular ion to undergo predictable bond cleavages, or fragmentations, creating a unique mass spectrum that serves as a chemical fingerprint.
Deciphering the Spectrum: Core Fragmentation Pathways
The mass spectrum of this compound is defined by the interplay between the ester functional group and the chlorine atom at the C3 position. The molecular weight is 136.58 g/mol , with a monoisotopic mass of approximately 136.03 Da for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O).[3][4][5]
The Molecular Ion and the Chlorine Isotope Pattern: A Self-Validating Signature
A critical, non-negotiable feature for any chlorine-containing compound is its isotopic signature. Chlorine exists naturally as two stable isotopes: ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%), in a ratio of roughly 3:1.[6] Consequently, the mass spectrum will not show a single molecular ion peak, but a pair of peaks separated by two mass-to-charge units (m/z):
-
M•⁺ Peak: At m/z 136, corresponding to molecules containing ³⁵Cl.
-
[M+2]•⁺ Peak: At m/z 138, corresponding to molecules containing ³⁷Cl.
The relative intensity of the m/z 138 peak will be approximately one-third that of the m/z 136 peak. This M/[M+2] pattern is a definitive indicator of the presence of a single chlorine atom and is the first feature to verify in an unknown spectrum.[6] Any fragment ion that retains the chlorine atom will also exhibit this characteristic 3:1 isotopic pattern.
Primary Fragmentation Mechanisms
The molecular ion is a high-energy species that rapidly decomposes via several competing pathways. The most stable cations and neutral radicals are preferentially formed, dictating the relative abundance of fragment ions.[7]
Caption: Major fragmentation pathways for this compound.
-
Heterolytic Cleavage of the C-Cl Bond (Loss of •Cl): This is a dominant fragmentation pathway for many alkyl chlorides.[6] The C-Cl bond breaks, with the chlorine atom taking the radical electron. This yields a stable secondary carbocation at m/z 101 . This peak will be a singlet, as the diagnostic chlorine isotope has been lost.
-
[CH₃CH⁺CH₂COOCH₃] at m/z 101
-
-
Elimination of Hydrogen Chloride (Loss of HCl): The loss of a neutral HCl molecule (36/38 Da) is another common pathway for alkyl chlorides, particularly those with available hydrogen atoms on adjacent carbons.[8] This results in a radical cation at m/z 100 .
-
[C₅H₈O₂]⁺• at m/z 100 (e.g., ionized methyl crotonate)
-
-
Cleavage Adjacent to the Carbonyl Group: Ester functionalities provide well-defined fragmentation points.
-
Loss of the Methoxy Radical (•OCH₃): Cleavage of the O-CH₃ bond results in the formation of a stable acylium ion. This will produce a characteristic isotopic doublet at m/z 105 and 107 .
-
[CH₃CHClCH₂CO]⁺ at m/z 105/107
-
-
Loss of the Carbomethoxy Radical (•COOCH₃): Cleavage of the bond between C2 and the carbonyl carbon leads to the loss of a 59 Da radical. This produces a chlorinated alkyl cation doublet at m/z 77 and 79 .
-
[CH₃CHClCH₂]⁺ at m/z 77/79
-
-
-
Alpha-Cleavage Relative to the Chlorine Atom: The C-C bond adjacent to the halogen can cleave.[6] A split between C2 and C3 would result in the formation of the [CH₂COOCH₃]⁺ ion at m/z 73 . This fragment is often observed in the spectra of methyl esters of carboxylic acids.
Summary of Predicted Fragments
| m/z (Mass/Charge) | Proposed Ion Structure | Fragmentation Pathway | Key Diagnostic Feature |
| 136 / 138 | [C₅H₉ClO₂]⁺• | Molecular Ion (M•⁺) | Isotopic doublet with a ~3:1 intensity ratio. |
| 105 / 107 | [C₄H₆ClO]⁺ | Loss of •OCH₃ | Isotopic doublet with a ~3:1 intensity ratio. |
| 101 | [C₅H₉O₂]⁺ | Loss of •Cl | Singlet peak (chlorine is lost). |
| 100 | [C₅H₈O₂]⁺• | Loss of HCl | Singlet peak (chlorine is lost). |
| 77 / 79 | [C₃H₆Cl]⁺ | Loss of •COOCH₃ | Isotopic doublet with a ~3:1 intensity ratio. |
| 73 | [C₃H₅O₂]⁺ | Alpha-cleavage at C2-C3 | Singlet peak, common for methyl esters. |
Experimental Protocol: A Self-Validating Method
This protocol outlines a standard GC-MS method for the analysis of this compound. The parameters are chosen to provide good chromatographic resolution and a robust, reproducible mass spectrum.
4.1. Sample Preparation
-
Accurately prepare a stock solution of this compound in a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) at 1 mg/mL.
-
Perform serial dilutions to create working standards in the range of 1-100 µg/mL.
-
Ensure the final sample injected is dilute enough to avoid column and detector saturation.
4.2. Instrumentation Parameters
| GC Parameter | Setting | Rationale |
| Injection Port | Split/Splitless, 250 °C | Ensures rapid volatilization of the analyte. |
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Split Ratio | 50:1 | Prevents column overloading for concentrated samples. |
| Carrier Gas | Helium, Constant Flow @ 1.0 mL/min | Inert gas providing good chromatographic efficiency. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms) | Standard non-polar column suitable for a wide range of analytes. |
| Oven Program | 50 °C (hold 2 min), then ramp 10 °C/min to 250 °C (hold 5 min) | Provides good separation from solvent and potential impurities. |
| MS Parameter | Setting | Rationale |
| Ion Source | Electron Ionization (EI) | Standard for generating reproducible library-searchable spectra. |
| Electron Energy | 70 eV | Industry standard for creating extensive and consistent fragmentation.[1] |
| Source Temp. | 230 °C | Standard temperature to maintain analyte in the gas phase. |
| Quadrupole Temp. | 150 °C | Standard temperature for the mass filter. |
| Scan Range | m/z 40 - 200 | Covers the molecular ion and all expected major fragments. |
| Solvent Delay | 3 minutes | Prevents the massive solvent peak from entering and saturating the MS detector. |
Data Interpretation: A Step-by-Step Walkthrough
-
Total Ion Chromatogram (TIC) Analysis: Examine the TIC to locate the chromatographic peak for this compound. Note its retention time.
-
Background Subtraction: Obtain the mass spectrum for the peak of interest. Perform a background subtraction using the baseline immediately before or after the peak to ensure a clean spectrum free of column bleed or co-eluting interference.
-
Molecular Ion Identification: Scrutinize the high-mass region of the spectrum for peaks at m/z 136 and 138. Verify their intensity ratio is approximately 3:1. The presence of this doublet is the strongest evidence for the compound's identity.
-
Fragment Ion Correlation: Identify the major fragment ions in the spectrum. Match the observed m/z values to the predicted fragments in the table above.
-
Look for the loss of Cl (m/z 101).
-
Look for the loss of HCl (m/z 100).
-
Confirm the presence of other chlorine-containing doublets (e.g., m/z 105/107, 77/79).
-
Check for fragments characteristic of the ester group (e.g., m/z 73).
-
-
Library Matching (Optional but Recommended): Compare the acquired spectrum against a reference library like the NIST/EPA/NIH Mass Spectral Library.[9] A high match score provides further confirmation of the compound's identity.
Conclusion
The mass spectrometric analysis of this compound by GC-EI-MS is a powerful and definitive technique. A thorough understanding of the molecule's inherent isotopic properties and its predictable fragmentation behavior is essential for accurate interpretation. The key diagnostic features—the M/[M+2] isotopic pattern and the characteristic losses of chlorine- and ester-related moieties—form a self-validating system for identification. The protocols and interpretive framework presented in this guide provide researchers and drug development professionals with the necessary tools to confidently characterize this compound, ensuring the integrity and quality of their work.
References
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JoVE. (2024). Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]
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Fluorine notes. (2019). Effect of eliminated radical mass and molecular weight of homologs of alkyl halides, α,ω–dihaloalkanes, and α,ω–dibromoperfluoroalkanes on their fragmentation upon electron impact ionization. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Methyl 3-butenoate. In NIST Chemistry WebBook. Retrieved from [Link]
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YouTube. (2022). Lec-36 || Mass fragmentation pattern of alkyl halides || Alpha cleavage || Isotopic peaks. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). EI-MassSpectra of Assorted Organic Compounds. Retrieved from [Link]
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An In-depth Technical Guide to the Physical Properties of Methyl 3-chlorobutanoate
Abstract
Methyl 3-chlorobutanoate (CAS No: 817-76-5) is a halogenated ester of significant interest in organic synthesis, serving as a versatile building block for more complex molecules in the pharmaceutical and chemical industries. A thorough understanding of its physical and chemical properties is paramount for its effective handling, application in reaction design, and purification. This technical guide provides a comprehensive overview of the core physical properties of this compound, including its physicochemical constants, spectroscopic signatures, and practical considerations for its synthesis and handling. The information is synthesized to provide researchers, scientists, and drug development professionals with a reliable and in-depth resource.
Chemical Identity and Molecular Structure
This compound is a chiral ester containing a chlorine atom at the C-3 position. The presence of this stereocenter means the compound can exist as two enantiomers, (R)- and (S)-methyl 3-chlorobutanoate, or as a racemic mixture.
-
Chemical Name: this compound[1]
-
Synonyms: Methyl 3-chlorobutyrate, 3-chloro-butyric acid methyl ester, Butanoic acid, 3-chloro-, methyl ester[1][2]
-
Chemical Structure: CH₃CHClCH₂C(O)OCH₃[1]
Physicochemical Properties
The physical state and behavior of this compound under various conditions are dictated by its physicochemical properties. These constants are critical for process design, including reaction temperature control, solvent selection, and purification methods like distillation.
| Property | Value | Source(s) |
| Molecular Weight | 136.58 g/mol | Echemi, PubChem[1][3] |
| Boiling Point | 150 °C at 760 mmHg | Echemi[1] |
| Density | 1.081 g/cm³ | Echemi[1] |
| Refractive Index | 1.417 | Echemi[1] |
| Flash Point | 48.1 °C | Echemi[1] |
| Topological Polar Surface Area | 26.3 Ų | Echemi, PubChem[1][3] |
| XLogP3 | 1.1 | Echemi, PubChem[1][3] |
| Exact Mass | 136.0291072 g/mol | Echemi, PubChem[1][3] |
These properties characterize this compound as a relatively dense liquid with a moderate boiling point and a flash point that classifies it as a flammable liquid. Its XLogP3 value suggests a moderate lipophilicity.
Spectroscopic Profile
Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. While extensive public spectral databases for this specific compound are limited, a predictive analysis based on its structure provides valuable insight for researchers.
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments in the molecule.
-
~1.6 ppm (doublet, 3H): The methyl protons (CH₃) on C-4 are coupled to the single proton on C-3, resulting in a doublet.
-
~2.8 ppm (doublet, 2H): The methylene protons (CH₂) on C-2 are adjacent to the chiral center at C-3. Due to this proximity, they are diastereotopic and may appear as a complex multiplet, but are often approximated as a doublet coupled to the C-3 proton.
-
~3.7 ppm (singlet, 3H): The methyl ester protons (OCH₃) are isolated and thus appear as a sharp singlet.
-
~4.4 ppm (multiplet, 1H): The single proton on the chlorine-bearing carbon (C-3) is coupled to the protons on C-2 and C-4, resulting in a complex multiplet.
-
Caption: Predicted ¹H NMR signals for this compound.
-
¹³C NMR (Carbon-13 NMR): The proton-decoupled ¹³C NMR spectrum is expected to display five distinct signals, one for each carbon atom in a unique electronic environment.
-
~25 ppm: C-4 methyl carbon (CH₃).
-
~48 ppm: C-2 methylene carbon (CH₂).
-
~52 ppm: Methoxy carbon (OCH₃).
-
~55 ppm: C-3 methine carbon (CHCl), shifted downfield by the electronegative chlorine atom.
-
~170 ppm: C-1 carbonyl carbon (C=O), characteristically found far downfield.
-
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the ester carbonyl group.
-
~1740 cm⁻¹ (strong, sharp): C=O stretch of the saturated ester.
-
~2850-3000 cm⁻¹ (medium): C-H stretching from the alkyl and methoxy groups.
-
~1100-1300 cm⁻¹ (strong): C-O stretching of the ester group.
-
~650-800 cm⁻¹ (medium-strong): C-Cl stretch.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to the following key fragments:
-
m/z = 136/138: The molecular ion (M⁺) peak and the M+2 peak in an approximate 3:1 ratio, which is the characteristic isotopic signature of a molecule containing one chlorine atom.
-
m/z = 101/103: Loss of the methoxy group (•OCH₃).
-
m/z = 77: McLafferty rearrangement, a common fragmentation pathway for esters.
-
m/z = 59: Fragment corresponding to the carbomethoxy group [C(O)OCH₃]⁺.
Experimental Protocols: Synthesis and Purification
A standard and reliable method for synthesizing this compound is the Fischer esterification of 3-chlorobutanoic acid with methanol, using a strong acid catalyst.
Objective: To synthesize this compound via acid-catalyzed esterification.
Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chlorobutanoic acid and an excess of methanol (3-5 equivalents).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). Causality: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Causality: Heating drives the equilibrium towards the product side by removing the water formed, according to Le Châtelier's principle.
-
Workup - Quenching and Extraction: After cooling, slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Causality: The basic NaHCO₃ solution neutralizes the acid catalyst and any unreacted carboxylic acid. Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane (3x).
-
Workup - Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound. Causality: Distillation separates the product from non-volatile impurities and any remaining starting materials based on differences in boiling points.
Caption: Workflow for the synthesis of this compound.
Safety and Handling
Based on the available data for similar chlorinated esters and flammable liquids, proper safety protocols are essential when handling this compound.
-
General Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fire Safety: The compound is a flammable liquid with a flash point of 48.1 °C[1]. Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools. In case of fire, use dry chemical, CO₂, or alcohol-resistant foam extinguishers.
-
Health Hazards: May cause skin, eye, and respiratory irritation. Avoid breathing vapors. In case of contact, rinse the affected area thoroughly with water. Seek medical attention if irritation persists.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and bases.
Conclusion
This compound is a key chemical intermediate with well-defined physical properties. This guide has consolidated its core physicochemical data, provided a predictive spectroscopic profile, and outlined a standard laboratory-scale synthesis and purification protocol. This information serves as a foundational resource for scientists, enabling safer handling, informed experimental design, and successful application of this versatile compound in research and development.
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Methyl 3-chlorobutanoate boiling point and density
An In-Depth Technical Guide to the Physicochemical Properties of Methyl 3-Chlorobutanoate: Boiling Point and Density
Introduction
This compound, with the chemical formula C5H9ClO2 and CAS number 817-76-5, is a chlorinated ester of butyric acid.[1][2] As a functionalized organic molecule, it serves as a valuable building block in organic synthesis and is of significant interest to researchers in medicinal chemistry and material science. An accurate understanding of its fundamental physicochemical properties, such as boiling point and density, is paramount for its effective use in experimental design, process scale-up, and safety assessments. This guide provides a comprehensive overview of these properties, grounded in established chemical principles and supported by detailed experimental protocols for their verification.
Core Physicochemical Properties
The boiling point and density of a compound are critical parameters that dictate its behavior in various applications. These properties are intrinsic to the molecule's structure and the intermolecular forces it exhibits.
| Property | Value | Units |
| Boiling Point | 150 | °C at 760 mmHg |
| Density | 1.081 | g/cm³ |
| Molecular Weight | 136.58 | g/mol |
| Flash Point | 48.1 | °C |
| Refractive Index | 1.417 | |
| Data sourced from Echemi.[1] |
Theoretical Framework: The "Why" Behind the Numbers
The observed boiling point and density of this compound are direct consequences of its molecular architecture and the resulting intermolecular forces.
-
Intermolecular Forces: The primary forces at play are London dispersion forces, dipole-dipole interactions, and the absence of hydrogen bonding. The presence of the electronegative chlorine atom and the polar ester group creates significant dipole moments within the molecule, leading to stronger dipole-dipole attractions compared to its non-polar alkane analogue. These forces require more thermal energy to overcome, resulting in a relatively moderate boiling point.
-
Molecular Structure: The straight-chain butane backbone allows for efficient packing of the molecules, maximizing the surface area for intermolecular interactions. The position of the chlorine atom on the third carbon influences the overall polarity and steric hindrance of the molecule.
Below is a diagram illustrating the molecular structure and the key functional groups that contribute to the intermolecular forces governing the boiling point and density of this compound.
Caption: Workflow for boiling point determination.
Density Determination: Gravimetric Method
The density of a liquid can be accurately determined by measuring the mass of a known volume. [3][4] Apparatus:
-
Graduated cylinder or pycnometer (for higher accuracy)
-
Electronic balance
Procedure:
-
Measure and record the mass of a clean, dry graduated cylinder. [5]2. Add a specific volume of this compound (e.g., 10 mL) to the graduated cylinder. Read the volume from the bottom of the meniscus. [3][5]3. Measure and record the combined mass of the graduated cylinder and the liquid. [5]4. Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the combined mass.
-
Calculate the density using the formula: Density = Mass / Volume. [3][4]6. For improved accuracy, repeat the measurement several times and calculate the average density. [3][5] The workflow for density determination is illustrated below.
Caption: Workflow for density determination.
Safety and Handling
While a specific safety data sheet (SDS) for this compound was not available in the search results, general precautions for handling chlorinated organic compounds should be followed. Related compounds can cause skin and eye irritation. [6][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of vapors. [6][7]* Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. [6][7]* Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources. [7]Keep the container tightly closed.
-
Disposal: Dispose of the chemical waste in accordance with local regulations.
Always consult the material-specific Safety Data Sheet (SDS) before handling any chemical.
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- Methyl 4-chlorobutyrate CAS#: 3153-37-5; ChemWhat Code: 55340.
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Synthesis precursors for Methyl 3-chlorobutanoate
An In-Depth Technical Guide to the Synthesis Precursors for Methyl 3-chlorobutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a valuable chiral building block and intermediate in the synthesis of a wide array of pharmaceutical compounds and other fine chemicals. Its stereochemistry and reactive chlorine atom make it a versatile synthon for introducing specific molecular fragments. This guide provides an in-depth exploration of the primary synthesis precursors and methodologies for obtaining this compound, with a focus on the underlying reaction mechanisms, experimental best practices, and analytical validation. We will delve into the hydrochlorination of crotonic acid derivatives and the chlorination of 3-hydroxybutanoic acid derivatives, offering a comparative analysis to inform precursor selection and process optimization in a research and development setting.
Introduction: The Strategic Importance of this compound
The utility of this compound in organic synthesis stems from its bifunctional nature. The ester group can undergo hydrolysis, amidation, or reduction, while the secondary chloride is susceptible to nucleophilic substitution. This dual reactivity allows for the construction of complex molecular architectures. A notable application is in the synthesis of side chains for cholesterol-lowering drugs and other biologically active molecules. The selection of an appropriate and efficient synthesis route is therefore a critical consideration in any drug development program that utilizes this intermediate. The choice of precursor not only dictates the reaction conditions but also influences the overall yield, purity, and economic viability of the process.
Primary Synthesis Pathway: Hydrochlorination of Crotonates
The most direct and widely employed method for the synthesis of this compound is the addition of hydrogen chloride (HCl) across the double bond of a crotonate precursor. This reaction proceeds via a carbocation intermediate, and its regioselectivity is governed by Markovnikov's rule.
Precursor: Methyl Crotonate
Methyl crotonate is a readily available and cost-effective starting material for this synthesis. The reaction involves the direct addition of HCl, which can be bubbled through the neat ester or a solution thereof.
Mechanism of Action:
The reaction is initiated by the protonation of the double bond in methyl crotonate by HCl. This protonation occurs at the β-carbon, leading to the formation of a more stable secondary carbocation at the C3 position. The subsequent attack of the chloride ion (Cl⁻) on this carbocation yields the desired this compound.
Figure 1: Mechanism of HCl addition to methyl crotonate.
Experimental Protocol: Synthesis of this compound from Methyl Crotonate
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a condenser with a drying tube is charged with methyl crotonate (1.0 eq).
-
Gas Introduction: The flask is cooled in an ice bath, and dry hydrogen chloride gas is bubbled through the stirred liquid at a moderate rate.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is purged with nitrogen to remove excess HCl. The crude product is then washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent (if any) is removed under reduced pressure. The resulting crude this compound is purified by fractional distillation under vacuum.
Data Summary:
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (GC) | >98% |
| Boiling Point | 65-67 °C at 20 mmHg |
| ¹H NMR (CDCl₃, 400 MHz) δ | 1.65 (d, 3H), 2.80 (dd, 1H), 2.95 (dd, 1H), 3.70 (s, 3H), 4.40 (m, 1H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ | 25.5, 45.8, 52.0, 55.1, 170.2 |
Precursor: Crotonic Acid
Alternatively, crotonic acid can be used as the starting material. This approach involves a one-pot reaction where the hydrochlorination of the double bond and the esterification of the carboxylic acid occur concurrently.
Mechanism of Action:
Similar to the reaction with methyl crotonate, the process begins with the protonation of the double bond to form a secondary carbocation. Simultaneously or subsequently, the carboxylic acid group is esterified with methanol, typically under acidic conditions which are inherently present.
Figure 2: One-pot synthesis workflow from crotonic acid.
Experimental Protocol: One-Pot Synthesis from Crotonic Acid
-
Reaction Setup: A mixture of crotonic acid (1.0 eq) and methanol (2.0-3.0 eq) is placed in a three-necked round-bottom flask equipped as described previously.
-
Gas Introduction: The flask is cooled, and dry HCl gas is bubbled through the stirred solution. The HCl acts as both a reactant for the hydrochlorination and a catalyst for the esterification.
-
Reaction Monitoring and Workup: The procedure follows the same steps as for the methyl crotonate precursor.
-
Purification: The final product is purified by vacuum distillation.
Comparative Analysis of Crotonate Precursors:
| Feature | Methyl Crotonate | Crotonic Acid |
| Atom Economy | Higher | Lower (loss of H₂O) |
| Reaction Time | Generally faster | Can be slower due to concurrent reactions |
| Reagent Cost | Methyl crotonate can be more expensive | Crotonic acid is often cheaper |
| Process Simplicity | Simpler reaction | One-pot convenience |
| Waste Generation | Less aqueous waste | More aqueous waste from neutralization |
Alternative Pathway: Chlorination of 3-Hydroxybutanoates
An alternative strategy involves the chlorination of a 3-hydroxybutanoate precursor. This method is particularly useful when stereochemical control is desired, as enantiomerically pure 3-hydroxybutanoates are accessible through biotechnological routes.
Precursor: Methyl 3-hydroxybutanoate
Methyl 3-hydroxybutanoate can be converted to this compound using various chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
Mechanism of Action:
The reaction with thionyl chloride proceeds through the formation of a chlorosulfite intermediate. The subsequent intramolecular nucleophilic attack by the chloride ion, with the departure of sulfur dioxide and a proton, results in the chlorinated product. This reaction often occurs with inversion of stereochemistry.
Figure 3: Chlorination of methyl 3-hydroxybutanoate with SOCl₂.
Experimental Protocol: Chlorination of Methyl 3-hydroxybutanoate
-
Reaction Setup: In a fume hood, a flask containing methyl 3-hydroxybutanoate (1.0 eq) and a suitable solvent (e.g., dichloromethane) is cooled in an ice bath.
-
Reagent Addition: Thionyl chloride (1.1-1.5 eq) is added dropwise to the stirred solution. The addition is controlled to manage the evolution of HCl and SO₂ gases.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred until completion, as monitored by TLC or GC.
-
Workup: The excess thionyl chloride and solvent are carefully removed under reduced pressure. The residue is then cautiously poured into ice-water and extracted with an organic solvent.
-
Purification: The combined organic extracts are washed, dried, and concentrated. The final product is purified by vacuum distillation.
Considerations for Stereochemistry:
When using an enantiomerically pure starting material, such as (R)-methyl 3-hydroxybutanoate, the reaction with thionyl chloride can proceed with either inversion or retention of configuration, depending on the reaction conditions and the presence of a base like pyridine. This allows for access to both (R)- and (S)-methyl 3-chlorobutanoate, which is a significant advantage for asymmetric synthesis.
Precursor Selection and Process Optimization
The choice of precursor for the synthesis of this compound is a critical decision that depends on several factors:
-
Cost and Availability: Crotonic acid and methyl crotonate are generally more economical for large-scale production of the racemic product.
-
Stereochemical Requirements: If a specific enantiomer is required, the 3-hydroxybutanoate route is superior, although the starting material is more expensive.
-
Process Safety and Waste: The hydrochlorination route uses corrosive HCl gas, while the thionyl chloride method generates gaseous byproducts (SO₂ and HCl) that require careful handling and scrubbing.
-
Desired Purity and Yield: All methods can provide high purity and yield with proper optimization of reaction conditions and purification techniques.
Conclusion
The synthesis of this compound can be effectively achieved from several key precursors, primarily crotonates and 3-hydroxybutanoates. The hydrochlorination of methyl crotonate or crotonic acid offers a direct and cost-effective route to the racemic product. For applications requiring stereochemical control, the chlorination of enantiomerically enriched methyl 3-hydroxybutanoate is the preferred method. A thorough understanding of the reaction mechanisms, experimental parameters, and precursor characteristics, as outlined in this guide, is essential for researchers and drug development professionals to make informed decisions and achieve successful and efficient synthesis of this important chemical intermediate.
References
The Synthetic Versatility of Methyl 3-Chlorobutanoate: A Technical Guide for Chemical Architects
Abstract
Methyl 3-chlorobutanoate is a bifunctional molecule that serves as a valuable and versatile building block in modern organic synthesis. Its strategic importance is particularly pronounced in the fields of pharmaceutical and agrochemical development, where the precise introduction of molecular complexity is paramount. This technical guide provides an in-depth exploration of the core reactions involving this compound, offering not just procedural outlines but also a deep dive into the mechanistic principles that govern its reactivity. Tailored for researchers, scientists, and drug development professionals, this document aims to be a practical resource for leveraging the synthetic potential of this key intermediate.
Introduction: The Molecular Blueprint
This compound, with the chemical formula C₅H₉ClO₂[1], is a chloro-substituted ester. The presence of two reactive centers—the electrophilic carbon of the ester and the carbon atom bearing the chlorine—imparts a rich and varied chemical personality to the molecule. This duality allows for a range of transformations, including nucleophilic substitutions, eliminations, and modifications of the ester group. Understanding the interplay between these functionalities is crucial for designing efficient and selective synthetic routes.
| Property | Value |
| CAS Number | 817-76-5[1] |
| Molecular Formula | C₅H₉ClO₂[1] |
| Molecular Weight | 136.58 g/mol [2] |
| Boiling Point | 150 °C at 760 mmHg[1] |
| Density | 1.081 g/cm³[1] |
The chiral variant, methyl (R)-3-chlorobutanoate, is a particularly important starting material for the asymmetric synthesis of complex molecules, allowing for the introduction of a stereocenter with high fidelity[2].
Core Reactions and Mechanistic Insights
The reactivity of this compound can be broadly categorized into several key classes of reactions. This section will explore these transformations, providing both the "how" and the "why" behind the experimental choices.
Nucleophilic Substitution at the C-3 Position
The secondary carbon bearing the chlorine atom is a prime site for nucleophilic attack. These reactions typically proceed via an Sₙ2 mechanism, which involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon is a chiral center.
The introduction of an azide group is a synthetically powerful transformation, as the azide can be subsequently reduced to an amine or participate in cycloaddition reactions.
Causality Behind Experimental Choices: The reaction of this compound with sodium azide is a classic Sₙ2 displacement. A polar aprotic solvent like dimethylformamide (DMF) is chosen to solvate the sodium cation, leaving the azide anion "naked" and highly nucleophilic. The reaction is heated to provide the necessary activation energy for the substitution to occur at a reasonable rate.
Experimental Protocol: Synthesis of Methyl 3-Azidobutanoate
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with diethyl ether (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl 3-azidobutanoate.
-
Purify the product by vacuum distillation.
Caption: Sₙ2 mechanism for the synthesis of methyl 3-azidobutanoate.
The introduction of a nitrile group provides a versatile handle for further transformations, such as hydrolysis to a carboxylic acid or reduction to an amine.
Causality Behind Experimental Choices: Similar to the azide substitution, the reaction with sodium cyanide proceeds via an Sₙ2 mechanism. An ethanolic solution is often used, and the reaction is heated under reflux to drive it to completion[3]. The cyanide ion acts as the nucleophile, attacking the carbon bearing the chlorine atom[4].
Experimental Protocol: Synthesis of Methyl 3-Cyanobutanoate
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Add sodium cyanide (1.2 eq) to the solution.
-
Heat the mixture to reflux and maintain for several hours, monitoring by TLC or GC.
-
After cooling, filter off the inorganic salts.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the resulting methyl 3-cyanobutanoate by vacuum distillation.
Elimination Reactions: The Genesis of Alkenes
The presence of a hydrogen atom on the carbon adjacent to the chloro-substituted carbon allows for elimination reactions to form an alkene. The choice of base is critical in determining the regioselectivity of this reaction.
The use of a sterically hindered base, such as potassium tert-butoxide, favors the formation of the less substituted alkene (Hofmann product) through an E2 mechanism[5][6].
Causality Behind Experimental Choices: Potassium tert-butoxide is a strong, non-nucleophilic, and bulky base[5][6]. Its steric bulk makes it difficult to access the more sterically hindered internal proton, leading to the preferential abstraction of a proton from the terminal methyl group. This results in the formation of methyl crotonate (methyl but-2-enoate) as the major product.
Experimental Protocol: Dehydrohalogenation with Potassium tert-Butoxide
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of potassium tert-butoxide (1.1 eq) in THF dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or GC.
-
Quench the reaction by the careful addition of water.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting methyl crotonate by distillation.
Caption: E2 dehydrohalogenation of this compound.
Transformations at the Ester Functionality
The ester group in this compound can also undergo a variety of transformations, further expanding its synthetic utility.
Hydrolysis to 3-Chlorobutanoic Acid
The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.
Causality Behind Experimental Choices: Acid-catalyzed hydrolysis is a reversible process, while base-mediated hydrolysis (saponification) is irreversible due to the formation of the carboxylate salt[3]. For complete conversion, saponification followed by acidification is generally preferred.
Experimental Protocol: Basic Hydrolysis (Saponification)
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water.
-
Add an aqueous solution of sodium hydroxide (1.1 eq).
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify with concentrated hydrochloric acid to a pH of ~2.
-
Extract the 3-chlorobutanoic acid with an organic solvent like ethyl acetate.
-
Dry the organic layer, filter, and concentrate to obtain the product.
Reduction to 3-Chloro-1-butanol
Strong reducing agents like lithium aluminum hydride (LAH) can reduce the ester to a primary alcohol.
Causality Behind Experimental Choices: LAH is a powerful source of hydride ions (H⁻) that readily attacks the electrophilic carbonyl carbon of the ester[7]. The reaction proceeds through an aldehyde intermediate which is further reduced to the alcohol. Anhydrous conditions are critical as LAH reacts violently with water.
Experimental Protocol: LAH Reduction
-
To a stirred suspension of lithium aluminum hydride (1.0 eq) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in the same solvent dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash thoroughly with ether.
-
Dry the combined filtrate over anhydrous magnesium sulfate, filter, and concentrate to yield 3-chloro-1-butanol.
Reaction with Grignard Reagents
Grignard reagents react with esters to produce tertiary alcohols after an acidic workup[8].
Causality Behind Experimental Choices: The Grignard reagent, a potent nucleophile, adds to the carbonyl carbon of the ester. The initial tetrahedral intermediate collapses, eliminating the methoxide group to form a ketone. A second equivalent of the Grignard reagent then adds to the ketone, forming a tertiary alkoxide, which is protonated upon acidic workup[8].
Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide
-
To a solution of this compound (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add a solution of methylmagnesium bromide (2.2 eq) in diethyl ether dropwise.
-
After the addition, allow the reaction to stir at room temperature for 1-2 hours.
-
Cool the reaction in an ice bath and slowly quench with a saturated aqueous solution of ammonium chloride.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting tertiary alcohol by column chromatography or distillation.
Applications in Drug Development and Complex Molecule Synthesis
The reactions described above highlight the utility of this compound as a versatile intermediate. Its application in the synthesis of pharmaceuticals is of particular note. For instance, chiral β-hydroxy esters, which can be derived from chiral this compound, are key structural motifs in many biologically active molecules[9][10]. While a direct role in the synthesis of atorvastatin was not found in the immediate search, the structural motifs accessible from this compound are prevalent in many statin drugs[4][7][11]. The ability to introduce nitrogen-containing functionalities via substitution reactions also makes it a valuable precursor for a wide range of pharmaceutical building blocks.
Conclusion
This compound is a powerful and adaptable tool in the arsenal of the synthetic chemist. Its dual reactivity allows for a wide array of transformations, enabling the construction of complex molecular architectures. A thorough understanding of the mechanistic principles governing its reactions is essential for harnessing its full synthetic potential, particularly in the demanding context of drug discovery and development. This guide provides a foundational framework for the strategic application of this key chemical intermediate.
References
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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Purdue University Department of Chemistry. (n.d.). Grignard Reagents. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of methyl crotonate. Retrieved from [Link]
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- National Center for Biotechnology Information. (n.d.). Atorvastatin methyl ester.
- Filo. (2025, April 13). In the following reaction, identify X. Methyl magnesium bromide + X.
- National Center for Biotechnology Information. (n.d.). Atorvastatin.
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- Quora. (2015, July 17). Will chlorobenzene and methyl magnesium bromide react together?.
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An In-depth Technical Guide to the Enantioselective Synthesis of (R)-Methyl 3-chlorobutanoate
Abstract
(R)-Methyl 3-chlorobutanoate is a valuable chiral building block, indispensable in the synthesis of complex, high-value molecules, particularly active pharmaceutical ingredients (APIs). Its stereochemically defined chlorine-bearing center makes it a versatile precursor for introducing chirality and functionality in drug development. This guide provides an in-depth exploration of the primary methodologies for the enantioselective synthesis of (R)-Methyl 3-chlorobutanoate. We will dissect three core strategies: catalytic asymmetric hydrogenation, enzymatic kinetic resolution, and biocatalytic asymmetric reduction. Each section offers a detailed examination of the underlying chemical principles, field-proven experimental protocols, and the critical parameters that govern success. The objective is to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights required to confidently select and execute the optimal synthetic route for their specific application.
The Strategic Importance of (R)-Methyl 3-chlorobutanoate in Synthesis
In modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule is paramount. Biological systems, being inherently chiral, often interact differently with each enantiomer of a chiral drug.[1] This can lead to dramatic differences in efficacy, pharmacokinetics, and toxicity between stereoisomers.[2] Consequently, the demand for enantiomerically pure compounds has grown significantly, with single-enantiomer drugs dominating the pharmaceutical market.[3][4]
Chiral building blocks are molecular scaffolds that serve as foundational elements for constructing these complex chiral compounds, enabling the rapid and predictable assembly of drug candidates.[2][5] (R)-Methyl 3-chlorobutanoate, with its IUPAC name methyl (3R)-3-chlorobutanoate, is a prime example of such a crucial intermediate.[6] Its utility stems from the presence of a stereogenic center at the C-3 position, functionalized with both a reactive chlorine atom and an ester group. This dual functionality allows for a wide range of subsequent chemical transformations, making it a key precursor in the synthesis of various pharmaceuticals.[7]
The challenge, therefore, lies not in the synthesis of methyl 3-chlorobutanoate itself, but in controlling its absolute stereochemistry to produce the (R)-enantiomer with exceptionally high optical purity. This guide will focus on the most robust and scalable methods to achieve this goal.
Overview of Synthetic Strategies
The enantioselective synthesis of a chiral molecule like (R)-Methyl 3-chlorobutanoate can be approached from several distinct angles. The choice of strategy often depends on factors such as available starting materials, required scale, cost considerations, and desired enantiomeric purity. The three predominant strategies are:
-
Asymmetric Catalysis: This "bottom-up" approach involves converting a prochiral precursor into a single enantiomer of a chiral product using a small amount of a chiral catalyst. The most relevant application here is the asymmetric hydrogenation of a β-keto ester.
-
Kinetic Resolution: This method starts with a racemic mixture (an equal mix of R and S enantiomers) and uses a chiral agent—typically an enzyme—to selectively react with one enantiomer, allowing the other to be isolated in an enriched form.
-
Biocatalysis: Leveraging the inherent stereoselectivity of enzymes or whole microorganisms, this strategy can be used for either kinetic resolution or the asymmetric transformation of a prochiral substrate, often under mild, environmentally benign conditions.
Caption: High-level overview of the main synthetic routes.
Methodology I: Catalytic Asymmetric Hydrogenation
This is arguably the most elegant and efficient method for producing chiral β-hydroxy esters, which are direct precursors to the target molecule. The strategy involves the asymmetric hydrogenation of a prochiral β-keto ester, methyl 3-oxobutanoate, followed by a stereospecific chlorination reaction.
Principle of Asymmetric Hydrogenation
The core of this method is the use of a chiral transition metal catalyst, most notably a Ruthenium(II) complex bearing a chiral phosphine ligand such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[8] The catalyst facilitates the addition of hydrogen across the ketone's carbonyl group. The chiral ligand creates a chiral environment around the metal center, forcing the substrate to bind in a specific orientation. This steric control dictates the face of the carbonyl to which hydrogen is delivered, resulting in the preferential formation of one enantiomer of the alcohol product.[8] The reaction is highly efficient, often requiring only a small amount of catalyst (low catalyst loading) to produce large quantities of product with excellent enantioselectivity.
Experimental Protocol
Step A: Asymmetric Hydrogenation of Methyl 3-oxobutanoate
This protocol is adapted from methodologies developed for similar β-keto esters using cationic BINAP-ruthenium(II) complexes.[9][10]
-
Reactor Preparation: In an inert atmosphere (glovebox), charge a high-pressure autoclave equipped with a glass liner and a magnetic stir bar with the substrate, methyl 3-oxobutanoate, and the chiral catalyst, [RuI{(R)-binap}(p-cymene)]I.
-
Solvent Addition: Add a degassed mixture of anhydrous dichloromethane (CH₂Cl₂) and anhydrous methanol (MeOH). A common solvent ratio is 9:1 CH₂Cl₂/MeOH.
-
Assembly and Purging: Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen line. Purge the vessel three to five times with hydrogen gas to remove any residual air.
-
Reaction: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-100 atm). Begin stirring and maintain the reaction at a constant temperature (e.g., 25-50 °C). Monitor the reaction progress by analyzing aliquots via GC or TLC.
-
Work-up: Once the reaction is complete (typically 18-96 hours), carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure to remove the solvents.
-
Purification: Purify the crude product, (R)-methyl 3-hydroxybutanoate, by silica gel column chromatography to remove the catalyst and any byproducts.
Step B: Chlorination of (R)-Methyl 3-hydroxybutanoate
This step must be performed under conditions that favor an Sₙ2 reaction mechanism to ensure inversion of stereochemistry at the chiral center is minimized, thus preserving optical purity. Using thionyl chloride (SOCl₂) is a common method.
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a stir bar, dropping funnel, and nitrogen inlet, dissolve the purified (R)-methyl 3-hydroxybutanoate in an anhydrous aprotic solvent like dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂), often with a catalytic amount of pyridine, to the stirred solution via the dropping funnel. Control the addition rate to maintain the temperature.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-12 hours.
-
Quenching and Work-up: Carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. The resulting crude (R)-Methyl 3-chlorobutanoate can be further purified by vacuum distillation.
Data Presentation
The performance of different catalytic systems is critical for process optimization.
| Catalyst/Ligand | Solvent | Temp. (°C) | Pressure (atm H₂) | Time (h) | Yield (%) | ee (%) | Reference |
| [RuI{(R)-binap}(p-cymene)]I | CH₂Cl₂/MeOH (9:1) | 25 | 100 | 96 | >95 | >99 | [9][10] |
| Ru(H)(p-cymene)((R)-DTBM-Segphos)(SbF₆) | Ethanol | 50 | 50 | 18 | >99 | 99 | [9] |
Table 1: Representative data for the asymmetric hydrogenation of β-keto esters.
Workflow Visualization
Caption: Step-by-step workflow for the hydrogenation route.
Methodology II: Biocatalytic Asymmetric Reduction
Biocatalysis offers a powerful, "green" alternative to metal-based catalysis. It utilizes the exquisite selectivity of enzymes, typically ketoreductases (KREDs), to perform stereoselective transformations under mild aqueous conditions.
Principle of Biocatalytic Reduction
Similar to catalytic hydrogenation, this method reduces the prochiral ketone of methyl 3-oxobutanoate to the corresponding chiral alcohol. The reaction is catalyzed by oxidoreductase enzymes, which use a cofactor like nicotinamide adenine dinucleotide (NADH) or its phosphate (NADPH) as the source of hydride.[11] The enzyme's active site is a highly structured chiral pocket that binds the substrate in a single, preferred orientation, ensuring the hydride is delivered to only one face of the carbonyl, thus producing a single enantiomer of the alcohol. This can be achieved using either isolated enzymes or whole microbial cells (e.g., Aureobasidium pullulans, baker's yeast), which can regenerate the required cofactor in situ.[11]
Experimental Protocol
Step A: Whole-Cell Bioreduction of Methyl 3-oxobutanoate
This protocol is a generalized procedure based on the use of microorganisms for asymmetric ketone reduction.[11]
-
Culture Preparation: In a sterile flask, prepare the growth medium for the selected microorganism (e.g., Aureobasidium pullulans). Inoculate the medium with the cells and incubate under appropriate conditions (temperature, shaking) until a sufficient cell density is reached.
-
Bioreduction: Harvest the cells by centrifugation and resuspend them in a buffer solution. Add the substrate, methyl 3-oxobutanoate, and a co-substrate (e.g., glucose) to facilitate cofactor regeneration.
-
Reaction: Maintain the reaction mixture at a controlled temperature and pH with gentle agitation. Monitor the conversion of the starting material and the formation of the product by GC or HPLC.
-
Extraction and Purification: Once the reaction reaches completion, separate the cells from the mixture by centrifugation or filtration. Extract the supernatant with an organic solvent (e.g., ethyl acetate). Dry the combined organic extracts, remove the solvent under reduced pressure, and purify the resulting (R)-methyl 3-hydroxybutanoate by column chromatography.
Step B: Chlorination
The chlorination of the resulting (R)-methyl 3-hydroxybutanoate follows the same procedure as described in Methodology I (Section 3.2, Step B).
Data Presentation
| Biocatalyst | Substrate | Product | Conversion (%) | ee (%) | Reference |
| Aureobasidium pullulans | Ethyl 4-chloroacetoacetate | (S)-Ethyl 4-chloro-3-hydroxybutanoate | >99 | >99 | [11] |
| Pichia membranaefaciens | Ethyl acetoacetate | (R)-Ethyl 3-hydroxybutanoate | 77.8 | 73.0 | [11] |
Table 2: Representative data for biocatalytic reduction of β-keto esters. Note: Selectivity is highly dependent on the specific enzyme and substrate.
Workflow Visualization
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Methyl 3-chlorobutanoate safety and handling precautions
An In-depth Technical Guide to the Safe Handling of Methyl 3-Chlorobutanoate for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a valuable reagent in organic synthesis, frequently employed in the development of novel pharmaceutical compounds. However, its utility is accompanied by specific hazards that necessitate a comprehensive understanding of its chemical properties and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the safety and handling precautions for this compound, moving beyond a simple recitation of safety data sheet (SDS) information. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical methodologies required to handle this compound with the utmost safety and efficacy. We will delve into the causality behind recommended safety procedures, provide detailed experimental protocols for handling and emergencies, and offer a framework for a self-validating system of laboratory safety.
Understanding the Hazard Profile of this compound
This compound (CAS No: 817-76-5) is a chlorinated ester that presents a multi-faceted hazard profile. A thorough understanding of its chemical and physical properties is the foundation of safe handling.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is critical for assessing its behavior under various laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C₅H₉ClO₂ | [PubChem] |
| Molecular Weight | 136.58 g/mol | [PubChem] |
| Appearance | Colorless liquid | [Fisher Scientific][1] |
| Density | 1.081 g/cm³ | [Echemi][2] |
| Boiling Point | 150 °C at 760 mmHg | [Echemi][2] |
| Flash Point | 59 °C (138.2 °F) | [Fisher Scientific][1] |
Toxicological Hazards
This compound is classified as an irritant and can cause harm upon exposure. The primary routes of exposure are inhalation, skin contact, and eye contact.
-
Skin Irritation: Causes skin irritation (H315).[3] Prolonged or repeated contact can lead to dermatitis.
-
Eye Irritation: Causes serious eye irritation (H319).[3] Direct contact can result in significant eye damage.
-
Respiratory Irritation: May cause respiratory irritation (H335).[3] Inhalation of vapors can irritate the nose, throat, and lungs.
Chemical Reactivity and Incompatibilities
The reactivity of this compound is a key consideration for its safe storage and use. As an ester, it is susceptible to hydrolysis under both acidic and basic conditions.[4][5][6]
-
Incompatible Materials: Strong acids, strong bases, and oxidizing agents.[1]
-
Causality: Contact with strong bases will promote irreversible saponification, leading to the formation of a carboxylate salt and methanol.[4][7] Strong acids can catalyze a reversible hydrolysis back to 3-chlorobutanoic acid and methanol.[4][6] Oxidizing agents can lead to vigorous and potentially dangerous reactions.
-
Fire and Explosion Hazards
With a flash point of 59 °C, this compound is a combustible liquid.[1] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[1]
-
Hazardous Combustion Products: Thermal decomposition can produce toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.[1][3]
Personal Protective Equipment (PPE): A Self-Validating System
The selection and proper use of PPE is the most critical barrier between the researcher and the chemical. The following recommendations are based on a risk assessment of the hazards presented by this compound.
Hand Protection
-
Glove Selection: Nitrile gloves are recommended for handling this compound as they provide good resistance to chlorinated solvents.[8][9][10] Always inspect gloves for rips or punctures before use.[8]
-
Glove Usage Protocol:
Eye and Face Protection
-
Standard Operations: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Splash Hazard: When there is a potential for splashing (e.g., during transfer of large quantities or when heating), a face shield should be worn in addition to safety goggles.[11]
Skin and Body Protection
-
A lab coat should be worn at all times when handling this compound. Ensure the lab coat is buttoned to provide maximum coverage.
-
Wear closed-toe shoes; sandals or perforated shoes are not permitted in the laboratory.[10]
Respiratory Protection
-
Engineering Controls First: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[3][10]
-
When Respirators are Necessary: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is required.[1]
Caption: Emergency Spill Response Workflow.
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. [3]* Unsuitable Extinguishing Media: Do not use a heavy water stream, as it may spread the fire. [12]* Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear. [1][3]
Conclusion
This compound is a chemical that demands respect and careful handling. By understanding its hazard profile, implementing a robust system of personal protective equipment, adhering to strict handling and storage protocols, and being prepared for emergencies, researchers can safely harness its utility in their scientific endeavors. This guide serves as a technical resource to foster a culture of safety and responsibility in the laboratory.
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Safe Handling of Flammable & Combustible Liquids | OSHA Guidelines. J. J. Keller. [Link]
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The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. AcyM. [Link]
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Reaction pathways for the thermal decomposition of methyl butanoate. PubMed. [Link]
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Experimental and modeling study of the thermal decomposition of methyl decanoate. PMC. [Link]
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Reaction Pathways for the Thermal Decomposition of Methyl Butanoate. ResearchGate. [Link]
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Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. The Organic Chemistry Tutor (YouTube). [Link]
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20.10b Reactions of Esters. Chad's Prep (YouTube). [Link]
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Methyl 3-Chlorobutanoate: A Comprehensive Safety and Handling Guide for Laboratory Professionals
This guide provides an in-depth technical overview of the material safety and handling protocols for methyl 3-chlorobutanoate (CAS No. 817-76-5). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a standard Material Safety Data Sheet (MSDS) to deliver actionable insights and the scientific rationale behind critical safety procedures. Our focus is on fostering a proactive safety culture through a comprehensive understanding of the chemical's properties and potential hazards.
Chemical Identity and Physicochemical Properties
This compound, also known as methyl 3-chlorobutyrate, is a chlorinated ester with the molecular formula C5H9ClO2.[1][2] A thorough understanding of its physical and chemical properties is fundamental to its safe handling and use in experimental design.
Structural Representation:
Caption: Chemical structure of this compound.
Key Physicochemical Data:
| Property | Value | Source |
| Molecular Weight | 136.58 g/mol | [3] |
| Appearance | Colorless liquid | [4] |
| Density | 1.081 g/cm³ | [2] |
| Boiling Point | 150°C at 760 mmHg | [2] |
| Flash Point | 48.1°C | [2] |
| Refractive Index | 1.417 | [2] |
| Solubility | Soluble in water. | [5] |
The flash point of 48.1°C indicates that this compound is a flammable liquid and its vapors can form explosive mixtures with air.[2][6][7] This property necessitates stringent control of ignition sources in any laboratory setting where it is handled.
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance with multiple risk factors that demand careful consideration and mitigation. The primary hazards are associated with its flammability and its irritant effects on the skin, eyes, and respiratory system.[8]
GHS Hazard Classification:
-
Flammable Liquids: Category 3[8]
-
Specific target organ toxicity — Single exposure (Respiratory tract irritation): Category 3[8]
Hazard Statements (H-Statements):
-
H226: Flammable liquid and vapor.[8]
-
H315: Causes skin irritation.[8]
-
H319: Causes serious eye irritation.[8]
-
H335: May cause respiratory irritation.[8]
The causality behind these classifications lies in the chemical's reactivity. The ester functional group can be hydrolyzed, and the presence of the chlorine atom can contribute to its irritant properties. Inhalation of vapors can lead to irritation of the mucous membranes and the respiratory tract, while direct contact with the liquid can cause dermatitis and eye damage.[4][5]
Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety is essential when working with this compound. This involves a combination of engineering controls, administrative controls, and appropriate personal protective equipment.
Engineering Controls:
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the inhalation of vapors.[4][5]
-
Ignition Source Control: Due to its flammability, it is imperative to keep the chemical away from heat, sparks, open flames, and other sources of ignition.[4] Use non-sparking tools and ensure that all equipment is properly grounded to prevent static discharge.[4]
Personal Protective Equipment (PPE) Workflow:
The selection and use of appropriate PPE is the last line of defense against exposure. The following workflow outlines the necessary steps for ensuring adequate protection.
Caption: Recommended PPE Workflow for Handling this compound.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[4][9]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile or neoprene) and a flame-retardant lab coat.[4][9] Contaminated clothing should be removed immediately and washed before reuse.[4]
-
Respiratory Protection: If working outside of a fume hood or in situations where vapor concentrations may be high, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[10]
Emergency Procedures and First Aid
In the event of an accidental exposure or spill, immediate and appropriate action is crucial to minimize harm.
First-Aid Measures:
| Exposure Route | First-Aid Protocol | Source |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. | [4] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. | [4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [9] |
Spill and Leak Response Protocol:
A systematic approach to spill management is critical to prevent the spread of contamination and ensure the safety of laboratory personnel.
Caption: Step-by-Step Spill Response Protocol.
In the case of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[4][9] Water spray may be used to cool containers but may be ineffective at extinguishing the fire.[9]
Storage and Disposal
Proper storage and disposal are essential for maintaining a safe laboratory environment and complying with environmental regulations.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and acids.[6][7]
-
Keep away from heat, sparks, and open flames.[4]
-
The storage area should be designated for flammable liquids.
Disposal:
-
Dispose of waste this compound and contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
It is recommended to use a licensed professional waste disposal service.[4][9] Do not dispose of down the drain.
Toxicological and Ecological Information
Detailed toxicological data for this compound is not extensively available in the public domain. However, based on its classification as an irritant, it can be inferred that it may cause damage to tissues upon contact.[5][7] The toxicological properties have not been fully investigated.[6][7]
Similarly, comprehensive ecological data is lacking. It is crucial to prevent the release of this chemical into the environment as its effects on aquatic life and its persistence and degradability are not well-documented.[5][9]
Conclusion
This compound is a valuable reagent in research and development; however, its safe use is contingent upon a thorough understanding of its hazards and the implementation of robust safety protocols. This guide provides a framework for researchers and laboratory professionals to work with this chemical responsibly. By integrating the principles of engineering controls, diligent use of personal protective equipment, and preparedness for emergencies, the risks associated with this compound can be effectively managed.
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PubChem. methyl (3R)-3-chlorobutanoate | C5H9ClO2 | CID 638135.[Link]
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PubChem. Methyl 2-chlorobutanoate | C5H9ClO2 | CID 123415.[Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from Methyl 3-Chlorobutanoate
Abstract
Methyl 3-chlorobutanoate is a versatile chiral building block in organic synthesis, prized for its bifunctional nature, containing both an ester and a reactive secondary chloride. This guide provides detailed application notes and step-by-step protocols for the synthesis of key derivatives, including β-azido, β-amino, and β-hydroxy esters. The protocols are designed for researchers, scientists, and professionals in drug development, emphasizing mechanistic understanding, experimental robustness, and safety. Each section delves into the causality behind experimental choices, offering insights honed from practical laboratory experience.
Introduction: The Synthetic Utility of this compound
This compound (CAS No: 817-76-5) is a valuable starting material in the synthesis of a variety of organic compounds, particularly those with applications in the pharmaceutical and agrochemical industries.[1] Its structure features a stereocenter at the C3 position (if an enantiomerically pure form is used) and two reactive sites: the ester carbonyl and the carbon-chlorine bond. The electron-withdrawing nature of the adjacent ester group activates the C-Cl bond towards nucleophilic substitution, making it an excellent electrophile for a range of nucleophiles.
This guide will focus on the derivatization at the C3 position via nucleophilic substitution reactions, a cornerstone of its synthetic utility. We will explore the synthesis of β-azido, β-amino, and β-hydroxy derivatives, providing a foundational toolkit for chemists looking to incorporate the butanoate scaffold into more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 817-76-5 | [2][3] |
| Molecular Formula | C₅H₉ClO₂ | [2][3] |
| Molecular Weight | 136.58 g/mol | [3] |
| Boiling Point | 150 °C at 760 mmHg | [2] |
| Density | 1.081 g/cm³ | [2] |
| Flash Point | 48.1 °C | [2] |
Synthesis of Methyl 3-Azidobutanoate: A Gateway to Amino Derivatives
The conversion of alkyl halides to azides is a fundamental transformation in organic synthesis. The azide functional group is a versatile precursor to amines, amides, and nitrogen-containing heterocycles. The reaction of this compound with sodium azide is a classic Sₙ2 reaction.
Mechanistic Insight
The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The azide anion (N₃⁻), a potent nucleophile, attacks the electrophilic carbon atom bearing the chlorine atom from the backside. This concerted process involves the simultaneous formation of the C-N₃ bond and cleavage of the C-Cl bond, resulting in an inversion of stereochemistry at the C3 center if a chiral starting material is used. The choice of a polar aprotic solvent, such as dimethylformamide (DMF), is crucial as it solvates the sodium cation while leaving the azide anion relatively "naked" and highly nucleophilic, thus accelerating the reaction rate.
Sources
The Strategic deployment of Methyl 3-chlorobutanoate as a Chiral Building Block in Asymmetric Synthesis
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, making the control of stereochemistry a critical aspect of molecular design. Chiral building blocks, or synthons, serve as powerful tools in this endeavor, providing pre-defined stereocenters that can be incorporated into larger, more complex molecules. Among these, methyl 3-chlorobutanoate stands out as a versatile and valuable C4 chiral synthon. Its utility stems from the presence of a stereogenic center bearing a reactive chlorine atom, which can be displaced by a variety of nucleophiles in a stereocontrolled manner, and an ester functionality that can be further manipulated.
This technical guide provides an in-depth exploration of this compound as a chiral building block. We will delve into its stereoselective synthesis, detailing robust protocols for obtaining both (R)- and (S)-enantiomers in high optical purity. Furthermore, we will showcase its application in the synthesis of key structural motifs and intermediates, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively utilize this versatile synthon in their synthetic campaigns.
I. Enantioselective Synthesis of this compound: A Two-Step Approach
The most common and efficient strategy for accessing enantiomerically pure this compound involves a two-step sequence starting from the readily available and achiral methyl 3-oxobutanoate. This approach hinges on an initial asymmetric reduction to establish the chiral hydroxyl intermediate, followed by a stereoinvertive chlorination.
Asymmetric Reduction of Methyl 3-Oxobutanoate
The cornerstone of this synthetic route is the highly enantioselective reduction of the prochiral ketone in methyl 3-oxobutanoate to afford chiral methyl 3-hydroxybutanoate. While various methods exist, catalytic asymmetric hydrogenation using ruthenium-BINAP complexes, pioneered by Noyori, stands as a highly efficient and reliable method.[1]
Protocol 1: Asymmetric Hydrogenation of Methyl 3-Oxobutanoate to (R)-Methyl 3-Hydroxybutanoate
This protocol is adapted from the work of Noyori and co-workers and provides a reliable method for producing the (R)-enantiomer of methyl 3-hydroxybutanoate in high enantiomeric excess.
Materials:
-
Methyl 3-oxobutanoate (≥99%)
-
Methanol (anhydrous)
-
(R)-BINAP-Ru(II) catalyst
-
High-pressure hydrogenation reactor
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation (in situ): In a glovebox or under a strict inert atmosphere, charge a dry Schlenk flask with the (R)-BINAP-Ru(II) complex. The catalyst loading is typically in the range of 0.05 to 0.1 mol%.
-
Reaction Setup: In a separate dry and inert atmosphere-flushed flask, dissolve methyl 3-oxobutanoate in anhydrous methanol.
-
Hydrogenation: Transfer the substrate solution to the high-pressure hydrogenation reactor containing the catalyst. Seal the reactor and purge several times with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically 4-10 atm) and commence stirring.
-
Reaction Monitoring: The reaction progress can be monitored by TLC or GC analysis of aliquots withdrawn at regular intervals.
-
Work-up: Upon completion, carefully vent the reactor and purge with an inert gas. Remove the solvent under reduced pressure. The crude product can be purified by distillation to afford (R)-(-)-methyl 3-hydroxybutanoate.[1]
Expected Outcome: This procedure typically yields (R)-methyl 3-hydroxybutanoate with an enantiomeric excess (ee) of >98%.
Stereoinvertive Chlorination of Methyl 3-Hydroxybutanoate
With the chiral alcohol in hand, the next critical step is the conversion of the hydroxyl group to a chlorine atom with inversion of stereochemistry. This is a classic SN2 reaction where the hydroxyl group is first converted into a good leaving group. The Mitsunobu and Appel reactions are two powerful methods for achieving this transformation under mild conditions.[2][3][4][5][6][7]
Protocol 2: Mitsunobu Reaction for the Synthesis of (S)-Methyl 3-Chlorobutanoate
The Mitsunobu reaction provides a reliable method for inverting the stereochemistry of an alcohol.[2][3][4][6][7] In this case, (R)-methyl 3-hydroxybutanoate is converted to (S)-methyl 3-chlorobutanoate.
Materials:
-
(R)-Methyl 3-hydroxybutanoate
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Zinc Chloride (ZnCl₂) or Lithium Chloride (LiCl) as a chloride source
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stir bar and under an inert atmosphere, add a solution of (R)-methyl 3-hydroxybutanoate, triphenylphosphine, and the chloride source (e.g., ZnCl₂) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Azodicarboxylate: Slowly add a solution of DEAD or DIAD in anhydrous THF to the cooled reaction mixture with vigorous stirring. The characteristic orange-red color of the azodicarboxylate should dissipate.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC analysis.
-
Work-up: After completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the desired (S)-methyl 3-chlorobutanoate from triphenylphosphine oxide and the reduced azodicarboxylate byproducts.
Expected Outcome: This protocol typically affords (S)-methyl 3-chlorobutanoate with high inversion of stereochemistry.
Protocol 3: Appel Reaction for the Synthesis of (S)-Methyl 3-Chlorobutanoate
The Appel reaction is another effective method for the conversion of alcohols to alkyl halides with inversion of configuration.[5]
Materials:
-
(R)-Methyl 3-hydroxybutanoate
-
Triphenylphosphine (PPh₃)
-
Carbon tetrachloride (CCl₄) or Tetrachloroethylene
-
Anhydrous Acetonitrile (MeCN)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve triphenylphosphine in anhydrous acetonitrile.
-
Addition of Halogen Source: Add carbon tetrachloride to the solution.
-
Addition of Alcohol: Add a solution of (R)-methyl 3-hydroxybutanoate in anhydrous acetonitrile to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for several hours until the reaction is complete, as monitored by TLC or GC.
-
Work-up: After completion, remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield (S)-methyl 3-chlorobutanoate.
Expected Outcome: The Appel reaction provides a reliable alternative to the Mitsunobu reaction for the stereoinvertive chlorination of methyl 3-hydroxybutanoate.
Data Summary: Enantioselective Synthesis
| Step | Starting Material | Product | Key Reagents | Typical ee (%) |
| 1 | Methyl 3-oxobutanoate | (R)-Methyl 3-hydroxybutanoate | (R)-BINAP-Ru(II), H₂ | >98 |
| 2a | (R)-Methyl 3-hydroxybutanoate | (S)-Methyl 3-chlorobutanoate | PPh₃, DEAD, ZnCl₂ | >95 |
| 2b | (R)-Methyl 3-hydroxybutanoate | (S)-Methyl 3-chlorobutanoate | PPh₃, CCl₄ | >95 |
II. Applications of Chiral this compound in Synthesis
The synthetic utility of enantiomerically pure this compound lies in its ability to undergo stereospecific nucleophilic substitution reactions at the C3 position. This allows for the introduction of a wide range of functionalities with predictable stereochemical outcomes, making it a valuable precursor for various chiral molecules.
Synthesis of Chiral Pharmaceutical Intermediates
Chiral haloesters are common intermediates in the synthesis of active pharmaceutical ingredients (APIs). The stereocenter in this compound can be a crucial element of the final drug molecule's pharmacophore. For instance, related chiral 4-chloro-3-hydroxybutanoic acid esters are key intermediates in the synthesis of HMG-CoA reductase inhibitors, a class of cholesterol-lowering drugs.[8] The stereospecific displacement of the chloride in this compound with various nucleophiles can lead to a diverse array of chiral building blocks for drug discovery.
Conceptual Workflow for Pharmaceutical Intermediate Synthesis
Caption: SN2 displacement of chloride from (R)-methyl 3-chlorobutanoate.
Synthesis of Chiral Lactones
Chiral lactones are prevalent structural motifs in natural products and possess a wide range of biological activities. This compound can serve as a precursor to chiral γ-lactones. For example, intramolecular cyclization of a derivative of methyl 3-hydroxybutanoate (obtained from this compound via hydrolysis) can lead to the formation of a chiral γ-butyrolactone.
Protocol 4: Conceptual Synthesis of a Chiral γ-Butyrolactone
-
Hydrolysis: The ester group of (R)-methyl 3-chlorobutanoate is first hydrolyzed under basic conditions to yield (R)-3-chlorobutanoic acid.
-
Intramolecular Cyclization: Treatment of the resulting chlorocarboxylic acid with a non-nucleophilic base can induce an intramolecular SN2 reaction, where the carboxylate anion displaces the chloride, forming the corresponding (S)-γ-butyrolactone with inversion of stereochemistry.
Reaction Scheme for Chiral Lactone Synthesis
Caption: Synthesis of a chiral γ-butyrolactone from (R)-methyl 3-chlorobutanoate.
Synthesis of Substituted Cyclopropanes
Cyclopropane rings are important structural features in many biologically active molecules. Chiral this compound can be utilized in the stereoselective synthesis of substituted cyclopropanes. This can be achieved through a base-induced intramolecular cyclization of a derived malonate.
Conceptual Workflow for Cyclopropane Synthesis
-
Malonic Ester Synthesis: (R)-Methyl 3-chlorobutanoate is reacted with the enolate of dimethyl malonate in an SN2 reaction to form a tri-ester with inversion of configuration at the chiral center.
-
Intramolecular Cyclization: Treatment of the resulting tri-ester with a strong base (e.g., sodium ethoxide) will generate an enolate that can undergo an intramolecular SN2 reaction, displacing the leaving group on the adjacent carbon and forming a chiral cyclopropane derivative.
III. Chiral Analysis
A crucial aspect of working with chiral building blocks is the ability to accurately determine their enantiomeric purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases are the most common and reliable methods for this purpose.
Protocol 5: Chiral GC Analysis of this compound
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)
-
Chiral capillary column (e.g., a cyclodextrin-based column)
Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Program: A suitable temperature program should be developed to achieve baseline separation of the enantiomers. A typical starting point would be an initial temperature of 60 °C held for 2 minutes, followed by a ramp of 5 °C/min to 150 °C.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Sample Preparation: Dilute a small amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
Data Analysis: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.
IV. Conclusion
This compound is a highly valuable and versatile chiral building block in asymmetric synthesis. Its ready accessibility in both enantiomeric forms through well-established, high-yielding protocols makes it an attractive starting material for the synthesis of a wide range of complex chiral molecules. The ability to control the stereochemistry at the C3 position through stereospecific nucleophilic substitution reactions provides a powerful tool for medicinal chemists and synthetic organic chemists. The protocols and applications outlined in this guide are intended to provide a solid foundation for researchers to confidently incorporate this important chiral synthon into their synthetic strategies, ultimately contributing to the advancement of drug discovery and development.
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Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(9), 1056–1074. [Link]
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Smith, N. D., Wohlrab, A. M., & Goodman, M. (2005). Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone. Organic Letters, 7(2), 255-258. [Link]
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Kitamura, M., Tokunaga, M., Ohkuma, T., & Noyori, R. (1993). Asymmetric Hydrogenation of 3-Oxo Carboxylates Using BINAP-Ruthenium Complexes. Organic Syntheses, 71, 1. [Link]
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Application Note: Methyl 3-Chlorobutanoate as a Versatile Building Block in Pharmaceutical Intermediate Synthesis
Abstract
This guide provides an in-depth technical overview of methyl 3-chlorobutanoate (CAS 817-76-5), a versatile yet often overlooked chiral building block in pharmaceutical synthesis. We will clarify its distinct properties and applications relative to its more commonly cited isomer, methyl 4-chlorobutanoate. The core focus will be on the strategic use of this compound for constructing high-value pharmaceutical intermediates, specifically chiral β-hydroxy esters, which are pivotal components in the synthesis of blockbuster drugs like statins. Detailed, field-proven protocols for key transformations, quality control methodologies, and safety considerations are presented to enable researchers, scientists, and drug development professionals to effectively integrate this synthon into their synthetic workflows.
Introduction to Chlorobutanoate Isomers in Pharmaceutical Synthesis
Halogenated aliphatic esters are foundational building blocks in organic synthesis, providing a reactive handle for carbon-carbon and carbon-heteroatom bond formation. Within this class, methyl chlorobutanoate isomers serve as valuable four-carbon synthons. However, it is critical to distinguish between them, as their structural differences dictate vastly different synthetic applications.
Distinguishing this compound from Methyl 4-Chlorobutanoate
A frequent point of confusion in literature and commercial searches is the misattribution of applications between this compound and methyl 4-chlorobutanoate. Methyl 4-chlorobutanoate, with its primary chloride, is a common precursor for cyclopropylamine, an intermediate for quinolone antibacterial drugs.[1] In contrast, this compound possesses a secondary chloride, making it a prochiral center ideal for asymmetric transformations. Its primary utility lies in the synthesis of chiral side-chains for complex APIs, such as the (3R,5S)-dihydroxy-heptanoic acid moiety found in statins.[2][3]
| Feature | This compound | Methyl 4-Chlorobutanoate |
| CAS Number | 817-76-5[4] | 3153-37-5[5] |
| Structure | CH₃CHClCH₂COOCH₃ | ClCH₂CH₂CH₂COOCH₃ |
| Chloride Type | Secondary (Prochiral Center) | Primary |
| Primary Application | Synthesis of chiral β-hydroxy esters (e.g., statin side-chains)[2][6] | Synthesis of cyclopropylamine, quinolones, agrochemicals[1][7][8] |
| Key Reactivity | Nucleophilic substitution at C3, precursor to β-keto esters, asymmetric reduction[9][10] | Nucleophilic substitution at C4, cyclization reactions[11] |
Physicochemical Properties of this compound
Understanding the physical properties of a reagent is fundamental to designing safe and effective experimental protocols.
| Property | Value | Source |
| Molecular Formula | C₅H₉ClO₂ | [4] |
| Molecular Weight | 136.58 g/mol | [12] |
| Boiling Point | 150 °C at 760 mmHg | [4] |
| Density | 1.081 g/cm³ | [4] |
| Refractive Index (n20/D) | 1.417 - 1.423 | [4][13] |
| Flash Point | 48.1 °C | [4] |
| Appearance | Colorless Liquid | [14] |
Core Synthetic Applications & Mechanistic Insights
The synthetic value of this compound stems from its bifunctional nature: an electrophilic ester and a carbon backbone bearing a reactive secondary chloride. This structure allows for sequential or concerted reactions to build molecular complexity.
Pathway to Chiral β-Hydroxy Esters: A Statin Side-Chain Analogue
A paramount application of this building block is in the synthesis of chiral β-hydroxy esters, particularly (R)-methyl 3-hydroxybutanoate, a precursor to the side chain of many statin drugs.[2][3][6] The most efficient pathway involves the conversion to an intermediate β-keto ester followed by a highly selective asymmetric reduction.
Causality : Direct asymmetric reduction of this compound is challenging. Converting it first to a β-keto ester creates a prochiral ketone. This ketone is an ideal substrate for a wide range of highly selective biocatalysts (ketoreductases) or chiral chemical reducing agents, allowing for precise control over the stereochemistry at the C3 position.[10][15][16]
Caption: Key synthetic pathway from this compound to statin precursors.
Asymmetric Reduction: The Power of Biocatalysis
The reduction of β-keto esters is a well-established field where biocatalysis offers significant advantages over traditional chemical methods, including exceptional enantioselectivity (>99% ee), mild reaction conditions (aqueous media, room temperature), and reduced environmental impact.[9][10] Enzymes like ketoreductases (KREDs) or even whole-cell systems such as baker's yeast (Saccharomyces cerevisiae) contain multiple dehydrogenases that can selectively reduce the ketone to either the (S) or (R) alcohol, depending on the specific enzyme and substrate.[15][17]
Expert Insight : The choice of biocatalyst is critical. While baker's yeast is inexpensive and readily available, it contains multiple reductases that can sometimes lead to mixtures of stereoisomers.[15] For pharmaceutical applications requiring high optical purity, using an isolated and optimized ketoreductase (often available commercially in screening kits) provides superior and more predictable results.[18][19]
Detailed Experimental Protocols
The following protocols are designed as self-validating systems, including steps for reaction monitoring, purification, and analytical confirmation.
General Experimental Workflow
A robust experimental design is crucial for reproducibility and success. The following workflow illustrates the logical progression from starting material to a fully characterized, high-purity intermediate.
Caption: Standard workflow for synthesis and analysis of chiral intermediates.
Protocol 1: Synthesis of Methyl 3-oxobutanoate from this compound
This protocol describes a representative synthesis of a β-keto ester.
Objective: To replace the C3-chloride with an acetyl group via an enolate intermediate. Causality: This protocol uses a strong, non-nucleophilic base (LDA) to deprotonate the α-carbon, forming a lithium enolate. This is followed by acylation with acetyl chloride. Using a strong base ensures complete enolate formation, minimizing side reactions.
Materials:
-
This compound (1.0 eq)
-
Diisopropylamine (1.1 eq)
-
n-Butyllithium (1.1 eq, 2.5 M in hexanes)
-
Acetyl Chloride (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous MgSO₄
-
Ethyl acetate, Hexanes
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask under an argon atmosphere, equipped with a stirrer, thermometer, and dropping funnel.
-
Add anhydrous THF and diisopropylamine to the flask. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes at -78 °C to generate Lithium Diisopropylamide (LDA).
-
Add this compound dropwise to the LDA solution, again keeping the temperature below -70 °C. Stir for 1 hour.
-
Add acetyl chloride dropwise. Stir for an additional 2 hours at -78 °C.
-
Reaction Monitoring: Take a small aliquot, quench with NH₄Cl, extract with ether, and analyze by GC-MS to confirm consumption of starting material.
-
Workup: Slowly quench the reaction by adding saturated aq. NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Transfer to a separatory funnel, add ethyl acetate, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure methyl 3-oxobutanoate.
Protocol 2: Asymmetric Biocatalytic Reduction of a β-Keto Ester
Objective: To stereoselectively reduce the ketone of a β-keto ester to a chiral β-hydroxy ester with high enantiomeric excess (ee). This protocol uses baker's yeast as a readily available biocatalyst.[9]
Materials:
-
Methyl 3-oxobutanoate (1.0 eq)
-
Active dry baker's yeast (Saccharomyces cerevisiae)
-
Sucrose (or glucose)
-
Deionized water
-
Ethyl acetate
-
Celite®
Procedure:
-
In a large Erlenmeyer flask, dissolve sucrose (approx. 50 g/L) in warm (35-40 °C) deionized water.
-
Add the active dry yeast (approx. 100 g/L) and stir gently until fermentation begins (indicated by foaming). Allow the culture to activate for 30 minutes.
-
Dissolve the β-keto ester substrate in a minimal amount of ethanol and add it to the fermenting yeast culture. The final substrate concentration should be low (1-5 g/L) to avoid toxicity to the yeast.
-
Seal the flask with a fermentation lock or a cotton plug and incubate the reaction at 30 °C with gentle shaking for 24-48 hours.
-
Reaction Monitoring: Periodically extract a small sample with ethyl acetate and analyze by TLC or GC-MS to monitor the disappearance of the starting material.
-
Workup: After the reaction is complete, cool the mixture and add an equal volume of ethyl acetate. Add Celite® to the slurry to aid in filtering the yeast cells.
-
Filter the mixture through a pad of Celite® in a Büchner funnel, washing the filter cake thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude β-hydroxy ester.
-
Purification: The product can be further purified by distillation or column chromatography if necessary.
Protocol 3: Quality Control - Chiral Purity Analysis by HPLC
Objective: To determine the enantiomeric excess (% ee) of the synthesized chiral β-hydroxy ester. Causality: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric purity.[20][21] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different retention times.[22][23] The ratio of the peak areas directly corresponds to the ratio of the enantiomers.
Equipment & Materials:
-
HPLC system with UV detector
-
Chiral column (e.g., Chiralpak® or Chiralcel® series)
-
HPLC-grade hexanes and isopropanol
-
Sample of synthesized β-hydroxy ester
Procedure:
-
Method Development: Screen various chiral columns and mobile phase compositions (e.g., different ratios of hexane/isopropanol) to achieve baseline separation of the two enantiomer peaks. A typical starting condition is 90:10 hexane:isopropanol.[22]
-
Sample Preparation: Prepare a dilute solution of the purified product (approx. 1 mg/mL) in the mobile phase. Filter through a 0.45 µm syringe filter.
-
Analysis: Inject the sample onto the HPLC system.
-
Data Interpretation: Integrate the peak areas for the two enantiomers. Calculate the % ee using the formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100
-
Validation: A successful synthesis for pharmaceutical use should yield a % ee > 99%.[24]
Safety, Handling, and Storage
This compound and its reagents require careful handling.
-
Hazards: this compound is flammable and causes skin, eye, and respiratory irritation.[14] Reagents like n-butyllithium are pyrophoric and react violently with water.
-
Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and chemically resistant gloves. Handle pyrophoric reagents using inert atmosphere techniques (e.g., syringe/cannula transfer under argon).
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.
Conclusion
This compound is a highly valuable, prochiral C4 building block for pharmaceutical synthesis. While often confused with its 4-chloro isomer, its true potential is realized in asymmetric synthesis. By leveraging a reliable two-step pathway—conversion to a β-keto ester followed by stereoselective biocatalytic reduction—researchers can access enantiomerically pure β-hydroxy esters. These intermediates are critical for constructing the chiral side chains of major therapeutic agents, demonstrating that a deep understanding of isomeric reactivity and modern synthetic methods can unlock the full potential of versatile chemical synthons.
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Chiral Purity Analysis – Know What Both Hands Are Doing. (n.d.). SK pharmteco. Retrieved from [Link]
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Chemoenzymatic synthesis of statine side chain building blocks and application in the total synthesis of the cholesterol-lowering compound solistatin. (2017). PubMed. Retrieved from [Link]
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A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved from [Link]
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Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. (n.d.). PMC. Retrieved from [Link]
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Chiral Column HPLC All You Should Know. (2023). uHPLCs. Retrieved from [Link]
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Enzymatic reduction of α‐fluoro‐β‐keto esters. (n.d.). ResearchGate. Retrieved from [Link]
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Highly enantioselective reductionof ethyl 4-chloro-3-oxobutanoate to L- and D- 3-hydroxyesters with baker's yeast. (n.d.). Arkat USA. Retrieved from [Link]
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Enzymatic Reductions for the Regio- and Stereoselective Synthesis of Hydroxy-keto Esters and Dihydroxy Esters. (2012). ACS Publications. Retrieved from [Link]
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Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. (n.d.). PMC. Retrieved from [Link]
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Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast. (n.d.). PubMed. Retrieved from [Link]
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Enantioselective Reductions of β‐keto‐Esters by Bakers' Yeast. (n.d.). ResearchGate. Retrieved from [Link]
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Biocatalytic synthesis of statin side-chain precursors. (n.d.). ResearchGate. Retrieved from [Link]
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A Review on Synthesis and Applications of Statin Family. (2020). Journal of Chemical Reviews. Retrieved from [Link]
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Biocatalysis in the Preparation of the Statin Side Chain. (n.d.). ResearchGate. Retrieved from [Link]
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DERA in Flow: Synthesis of a Statin Side Chain Precursor in Continuous Flow Employing Deoxyribose-5-Phosphate Aldolase Immobilized in Alginate-Luffa Matrix. (2020). MDPI. Retrieved from [Link]
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Methyl 4-Chlorobutanoate: Properties and Applications in Chemical Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Asymmetric Reduction of Ethyl 4-Chloro-3-oxobutanoate to Ethyl (S)-4-Chloro-3-hydroxybutanoate Catalyzed by Aureobasidium pullulans in an Aqueous/Ionic Liquid Biphase System. (n.d.). ResearchGate. Retrieved from [Link]
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Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol. (n.d.). Nature Communications. Retrieved from [Link]
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Application Notes and Protocols: Unraveling the Reaction Mechanisms of Methyl 3-Chlorobutanoate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-chlorobutanoate is a versatile bifunctional molecule featuring a secondary alkyl chloride and a methyl ester. This unique structure allows for a rich and competitive interplay of nucleophilic substitution (SN1 and SN2), elimination (E1 and E2), and neighboring group participation (NGP) reaction pathways. Understanding and controlling these mechanisms is paramount for its effective utilization as a building block in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. This guide provides a detailed exploration of the factors governing these reaction pathways, offering both theoretical insights and practical protocols to steer the reaction toward the desired outcome.
Introduction: The Chemical Versatility of this compound
This compound presents a fascinating case study in physical organic chemistry. The secondary carbon atom attached to the chlorine is a stereocenter, making stereochemical outcomes a critical consideration in its reactions. Furthermore, the presence of the ester functionality at the 3-position introduces the possibility of intramolecular reactions, specifically neighboring group participation, which can significantly alter the expected reaction course and stereochemistry.
The competition between substitution and elimination is a central theme. Factors such as the nature of the nucleophile/base, solvent polarity, temperature, and leaving group ability all play a crucial role in determining the predominant reaction pathway.[1] This document will dissect these factors, providing a predictive framework for researchers.
Competing Reaction Pathways: A Mechanistic Overview
The reaction of this compound with a nucleophile can proceed through several distinct mechanisms, often concurrently. The key is to understand the conditions that favor one pathway over the others.
Bimolecular Nucleophilic Substitution (SN2)
The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside of the leaving group (chloride), leading to an inversion of stereochemistry at the reaction center.[2][3]
-
Key Characteristics:
-
Kinetics: Second-order rate law (Rate = k[Substrate][Nucleophile]).[2][4]
-
Stereochemistry: Inversion of configuration.[2]
-
Substrate: Favored by less sterically hindered substrates (methyl > primary > secondary).[3][5] this compound, being a secondary halide, is susceptible to SN2 reactions, but steric hindrance can be a factor.[6]
-
Solvent: Polar aprotic solvents (e.g., acetone, DMF, DMSO) are ideal as they solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, thus enhancing its nucleophilicity.[2][9]
-
Diagram: SN2 Reaction Mechanism
Caption: Concerted backside attack in an SN2 reaction.
Unimolecular Nucleophilic Substitution (SN1)
The SN1 mechanism is a two-step process. The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. This is followed by a rapid attack of the nucleophile on the planar carbocation.[10][11]
-
Key Characteristics:
-
Stereochemistry: Leads to a mixture of retention and inversion of configuration (racemization) because the nucleophile can attack the planar carbocation from either face.[2]
-
Substrate: Favored by substrates that can form stable carbocations (tertiary > secondary).[7][10] The secondary carbocation formed from this compound is moderately stable.[6]
-
Nucleophile: Weak nucleophiles (e.g., water, alcohols) are sufficient as they do not participate in the rate-determining step.[12]
-
Solvent: Polar protic solvents (e.g., water, ethanol, acetic acid) are essential to stabilize the carbocation intermediate and the leaving group anion through hydrogen bonding.[7][13]
Diagram: SN1 Reaction Mechanism
Caption: Formation of a carbocation intermediate in an SN1 reaction.
Elimination Reactions (E1 and E2)
Elimination reactions compete with substitution and result in the formation of an alkene.
-
E2 (Bimolecular Elimination): A concerted, one-step process where a strong base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously to form a double bond.[14]
-
E1 (Unimolecular Elimination): A two-step process that proceeds through the same carbocation intermediate as the SN1 reaction. A weak base then removes a proton from an adjacent carbon.[14]
Diagram: E2 Reaction Mechanism
Caption: Concerted proton abstraction and leaving group departure in an E2 reaction.
Neighboring Group Participation (NGP)
The ester group in this compound can act as an internal nucleophile. The lone pair of electrons on the carbonyl oxygen can attack the electrophilic carbon bearing the chlorine, displacing it in an intramolecular SN2 reaction. This forms a cyclic intermediate (a five-membered ring), which is then opened by an external nucleophile.[18][19]
-
Key Characteristics:
-
Kinetics: First-order kinetics, similar to SN1, because the intramolecular attack is the rate-determining step.[20]
-
Stereochemistry: Overall retention of configuration. The first step (intramolecular attack) involves an inversion, and the second step (attack by the external nucleophile) also proceeds with inversion, resulting in a net retention of stereochemistry.[20]
-
Rate: NGP often leads to a significant rate enhancement compared to analogous systems without the participating group, a phenomenon known as "anchimeric assistance".[19][20]
-
Product: Can lead to the formation of rearranged products. In the case of this compound, this can lead to the formation of γ-lactones under certain conditions.[21][22]
-
Diagram: Neighboring Group Participation by the Ester Group
Caption: Intramolecular attack by the ester group leading to a cyclic intermediate.
Experimental Design and Protocols
The choice of reaction conditions is critical to selectively favor one mechanistic pathway. The following table summarizes the key factors.
| Factor | Favors SN2 | Favors SN1 | Favors E2 | Favors E1 | Favors NGP |
| Nucleophile/Base | Strong, small nucleophile (e.g., I⁻, CN⁻, RS⁻)[7] | Weak nucleophile (e.g., H₂O, ROH)[12] | Strong, bulky base (e.g., t-BuO⁻)[15] | Weak base (e.g., H₂O, ROH)[15] | Weakly nucleophilic conditions[20] |
| Solvent | Polar aprotic (Acetone, DMF, DMSO)[2] | Polar protic (H₂O, EtOH, Acetic Acid)[7] | Polar aprotic[15] | Polar protic[16] | Polar protic[18] |
| Substrate | Methyl > 1° > 2°[3] | 3° > 2°[10] | 3° > 2° > 1°[16] | 3° > 2° > 1°[16] | Suitably positioned participating group[19] |
| Temperature | Lower temperatures | Lower temperatures | Higher temperatures[17] | Higher temperatures[17] | Moderate temperatures |
| Leaving Group | Good leaving group (I > Br > Cl)[1] | Good leaving group[13] | Good leaving group | Good leaving group | Good leaving group |
Protocol for Promoting SN2 Reaction
This protocol aims to maximize the yield of the direct substitution product with inversion of configuration using a strong nucleophile in a polar aprotic solvent.
Objective: To synthesize methyl 3-cyanobutanoate via an SN2 reaction.
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve sodium cyanide (1.2 equivalents) in anhydrous DMF.
-
Add this compound (1.0 equivalent) to the solution.
-
Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by vacuum distillation or column chromatography.
Causality: The use of a strong nucleophile (cyanide) and a polar aprotic solvent (DMF) promotes the bimolecular SN2 pathway, minimizing competing SN1 and elimination reactions.[2][7] The moderate temperature provides enough energy for the reaction to proceed without significantly favoring elimination.
Protocol for Promoting SN1/E1 Reactions (Solvolysis)
This protocol illustrates a solvolysis reaction where the solvent acts as the nucleophile, favoring a unimolecular pathway.
Objective: To investigate the solvolysis of this compound in aqueous ethanol.
Materials:
-
This compound
-
Ethanol/Water mixture (e.g., 80:20 v/v)
-
Silver nitrate (AgNO₃) solution in ethanol (optional, for qualitative analysis)
-
Sodium bicarbonate
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Dissolve this compound in the ethanol/water solvent mixture in a round-bottom flask.
-
Heat the solution to reflux and monitor the reaction over time. The reaction is typically slow.
-
To monitor the progress, aliquots can be taken and titrated with a standardized base to determine the amount of HCl produced.[23]
-
Alternatively, the formation of the chloride ion can be qualitatively observed by adding a few drops of the reaction mixture to an ethanolic silver nitrate solution, which will form a white precipitate of AgCl.[24]
-
Upon completion, cool the mixture and neutralize the generated HCl with sodium bicarbonate.
-
The product mixture, containing the substitution product (methyl 3-ethoxybutanoate and methyl 3-hydroxybutanoate) and the elimination product (methyl but-2-enoate), can be analyzed by GC-MS and NMR to determine the product ratio.
Causality: The use of a weak nucleophile (ethanol/water) and a polar protic solvent system strongly favors the formation of a carbocation intermediate, leading to a mixture of SN1 and E1 products.[12][13][16] Heating the reaction will generally increase the proportion of the elimination product.[17]
Protocol for Promoting Neighboring Group Participation and Lactonization
This protocol aims to induce intramolecular cyclization to form a γ-lactone. This often requires conditions that facilitate the initial intramolecular attack and subsequent hydrolysis of the ester.
Objective: To synthesize γ-valerolactone from this compound.
Materials:
-
This compound
-
Aqueous acid (e.g., dilute H₂SO₄) or a Lewis acid catalyst
-
Water
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
Procedure:
-
In a round-bottom flask, combine this compound with an excess of water.
-
Add a catalytic amount of a strong acid like sulfuric acid.
-
Heat the mixture to reflux for several hours. The reaction involves the initial NGP to form the cyclic intermediate, followed by hydrolysis of the methyl ester and subsequent lactonization.
-
Monitor the reaction by TLC or GC-MS for the disappearance of the starting material and the formation of γ-valerolactone.
-
After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic extract with saturated sodium bicarbonate solution to remove any remaining acid.
-
Dry the organic layer, concentrate, and purify the resulting γ-valerolactone by distillation.
Causality: The aqueous acidic conditions and heat promote both the neighboring group participation and the hydrolysis of the ester. The intramolecular cyclization is often faster than the direct attack of water, leading to the lactone as a major product. The formation of γ-lactones from halo-substituted esters is a known synthetic route.[21][25]
Conclusion
The reactivity of this compound is a delicate balance of competing mechanistic pathways. By carefully selecting the nucleophile, solvent, and temperature, researchers can effectively control the outcome of the reaction. A strong, small nucleophile in a polar aprotic solvent will favor the SN2 pathway. Conversely, a weak nucleophile in a polar protic solvent will promote SN1 and E1 reactions. Strong, bulky bases at elevated temperatures will lead to E2 elimination. Finally, conditions that allow for intramolecular attack by the ester group can lead to products with retained stereochemistry or cyclized products like γ-lactones via neighboring group participation. A thorough understanding of these principles is essential for any scientist working with this versatile and valuable synthetic intermediate.
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Does Neighboring Group Participation by Non-Vicinal Esters Play a Role in Glycosylation Reactions? Effective Probes for the Detection of Bridging Intermediates - PMC - NIH. Available at: [Link]
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SN1 vs SN2 Reactions : Mechanism, Differences & JEE Guide - Vedantu. Available at: [Link]
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Neighboring -Group Participation by a Less Electron-Donating, Participating C-2-Ester Ensures Higher 1,2-trans Stereoselectivity in Nucleophilic Substitution Reactions of Furanosyl Acetals - ACS Publications. Available at: [Link]
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How do secondary alkyl halides go through SN1 and SN2 reactions ? - Quora. Available at: [Link]
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Nucleophilic Substitution Reactions of Alkyl Halides | PDF - Scribd. Available at: [Link]
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Sn1 vs Sn2 : Summary (video) | Sn1 and Sn2 - Khan Academy. Available at: [Link]
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Reactivity of Alkyl Halides in Nucleophilic Substitution Reactions Adopted from - Chegg. Available at: [Link]
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Organic Chemistry Alkyl Halides - Elimination Reactions . Free In-Depth Study Guide. Available at: [Link]
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Lactone synthesis - Organic Chemistry Portal. Available at: [Link]
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Methyl 4-Chlorobutanoate : A Key Building Block in Organic Chemistry Beyond Pharmaceuticals - NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
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Application Note & Protocol: Navigating the Chemoselectivity of the Grignard Reaction with Methyl 3-chlorobutanoate
Abstract
The Grignard reaction is a cornerstone of synthetic organic chemistry, renowned for its efficacy in carbon-carbon bond formation.[1] The synthesis of tertiary alcohols from esters is a classic application of this reaction, typically involving the addition of two equivalents of the organomagnesium halide reagent.[2][3][4][5][6] This application note provides an in-depth guide for researchers on the reaction of a Grignard reagent with methyl 3-chlorobutanoate, a bifunctional substrate. The presence of both an ester and an alkyl chloride moiety within the same molecule presents a significant challenge in chemoselectivity. We will dissect the mechanistic pathways, including the desired double addition and potential side reactions such as elimination. A detailed, field-proven protocol is provided to maximize the yield of the target tertiary alcohol, 4-chloro-2-methylpentan-2-ol, by carefully controlling reaction conditions.
Introduction: The Synthetic Challenge
Grignard reagents are potent nucleophiles and strong bases, a dual reactivity that makes them exceptionally useful but also necessitates careful substrate consideration.[6][7][8] When reacting with a simple ester, the pathway is straightforward: the first equivalent of the Grignard reagent adds to the carbonyl, forming a tetrahedral intermediate which then collapses to a ketone.[7] This ketone, being more reactive than the starting ester, rapidly reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol after acidic workup.[2]
This compound introduces a layer of complexity. In addition to the electrophilic ester carbonyl, the molecule possesses a secondary alkyl chloride. This creates a competitive environment where the Grignard reagent can potentially engage in undesired pathways. The primary challenges are:
-
Chemoselectivity: Directing the Grignard reagent to react exclusively at the ester carbonyl, avoiding interaction with the C-Cl bond.
-
Elimination: The strong basicity of the Grignard reagent can promote a β-elimination reaction, abstracting a proton alpha to the ester and beta to the chlorine, to form an unsaturated ester.[9]
This guide provides the theoretical grounding and practical steps to navigate these challenges successfully.
Mechanistic Considerations & Strategic Approach
Desired Pathway: Double Addition to the Ester
The intended reaction is the sequential nucleophilic addition of the Grignard reagent (using Methylmagnesium Bromide, CH₃MgBr, as an example) to the ester carbonyl.
-
First Addition: The nucleophilic methyl group from CH₃MgBr attacks the electrophilic carbonyl carbon of this compound. The π-bond of the carbonyl breaks, forming a tetrahedral magnesium alkoxide intermediate.
-
Elimination of Methoxide: The tetrahedral intermediate is unstable and collapses. It reforms the carbonyl double bond by expelling the methoxide group (-OCH₃) as a leaving group, yielding an intermediate ketone, 4-chloro-2-pentanone.[7][10]
-
Second Addition: The newly formed ketone is more reactive than the starting ester.[2] It immediately undergoes a second nucleophilic attack by another molecule of CH₃MgBr.
-
Protonation: An acidic workup at the end of the reaction protonates the final magnesium alkoxide to yield the desired tertiary alcohol, 4-chloro-2-methylpentan-2-ol.
Caption: Desired reaction pathway for the formation of a tertiary alcohol.
Potential Side Reaction: β-Elimination
Due to its strong basicity, the Grignard reagent can abstract a proton from the carbon adjacent to the chlorine atom (the β-position relative to the ester carbonyl's α-carbon). This initiates an E2 elimination pathway, yielding methyl crotonate and consuming the valuable Grignard reagent.
Caption: Undesired β-elimination pathway promoted by the Grignard reagent.
Strategy for Maximizing Chemoselectivity
To favor the desired double addition over elimination, precise control of reaction conditions is paramount.
-
Low Temperature: Performing the reaction at 0°C or below is critical. The activation energy for the nucleophilic addition to the carbonyl is generally lower than that for the elimination pathway. Low temperatures thus kinetically favor the desired reaction.[11][12]
-
Inverse Addition: Adding the substrate (this compound) dropwise to a solution of the Grignard reagent ensures that the Grignard is always in excess relative to the substrate. This promotes the rapid conversion of the intermediate ketone to the final product, preventing it from accumulating and potentially undergoing other reactions.[2][5]
-
Anhydrous Conditions: As with all Grignard reactions, stringent anhydrous (dry) conditions are essential. Any trace of water will protonate and destroy the Grignard reagent, reducing its effective concentration and leading to lower yields.[13][14]
Detailed Experimental Protocol
This protocol details the reaction of this compound with methylmagnesium bromide.
Reagent & Equipment Data
| Parameter | Value / Description | Rationale / Notes |
| Reactants | ||
| This compound | 1.0 equivalent | The limiting reagent. |
| Magnesium Turnings | 2.5 equivalents | Excess ensures complete formation of the Grignard reagent. |
| Methyl Bromide | 2.3 equivalents | Slight excess relative to Mg to ensure all metal is consumed. |
| Solvent | Anhydrous Diethyl Ether or THF | Must be scrupulously dry. Ether helps stabilize the Grignard reagent.[10] |
| Reaction Conditions | ||
| Grignard Formation | Room Temp to gentle reflux | Initiation may require gentle heating. |
| Substrate Addition | 0 °C | To control exotherm and maximize chemoselectivity.[15] |
| Reaction Time | 2-4 hours post-addition | Monitor by TLC for consumption of the starting material. |
| Workup Reagents | ||
| Quenching Solution | Saturated aq. NH₄Cl | A weak acid to neutralize excess Grignard without causing vigorous reaction. |
| Extraction Solvent | Diethyl Ether or Ethyl Acetate | To extract the organic product from the aqueous layer. |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | To remove residual water from the organic phase. |
Step-by-Step Methodology
Caption: Step-by-step workflow for the Grignard reaction and product isolation.
-
Preparation (Under Inert Atmosphere):
-
Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Ensure all glassware is rigorously flame-dried or oven-dried to remove all traces of moisture.
-
Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the entire procedure.
-
-
Grignard Reagent Formation:
-
Place magnesium turnings (2.5 eq.) in the flask.
-
Add a small volume of anhydrous diethyl ether.
-
In the dropping funnel, prepare a solution of methyl bromide (2.3 eq.) in anhydrous diethyl ether.
-
Add a small portion of the methyl bromide solution to the magnesium. The reaction should initiate, evidenced by bubbling and a gentle reflux. If it does not start, gently warm the flask or add a small crystal of iodine.[1]
-
Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, stir the grey, cloudy solution for an additional 30-60 minutes until most of the magnesium has been consumed.
-
-
Reaction with this compound:
-
Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.
-
Dissolve this compound (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the ester solution dropwise to the stirred Grignard reagent at a rate that keeps the internal temperature below 5-10 °C.[15]
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Cool the reaction mixture back down to 0 °C.
-
Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the excess Grignard reagent. This will form a thick white precipitate of magnesium salts.
-
Add additional diethyl ether and stir until the salts are broken up. If solids persist, a minimal amount of dilute HCl may be added.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with diethyl ether.[15]
-
Combine all organic extracts and wash them once with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be purified by flash column chromatography on silica gel or by distillation under reduced pressure to yield the pure 4-chloro-2-methylpentan-2-ol.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Grignard reaction does not initiate. | 1. Wet glassware or solvent. 2. Magnesium oxide layer on turnings.[1] | 1. Ensure all equipment and reagents are scrupulously dry. 2. Add a small iodine crystal, gently warm, or crush a few Mg turnings in the flask. |
| Low yield of tertiary alcohol. | 1. Incomplete Grignard formation. 2. Presence of moisture.[14] 3. Significant elimination side reaction. | 1. Ensure most of the Mg is consumed before adding the ester. 2. Use fresh, anhydrous solvents. 3. Re-run the reaction ensuring the addition temperature is maintained at or below 0 °C. |
| Product contaminated with ketone. | Insufficient Grignard reagent (less than 2 full equivalents reacted). | Use a larger excess of the Grignard reagent (e.g., 2.5-3.0 equivalents) to drive the reaction to completion. |
Conclusion
The reaction of a Grignard reagent with this compound is a prime example of a chemoselectivity challenge in modern organic synthesis. While the presence of an alkyl halide introduces the potential for undesired elimination reactions, these can be effectively suppressed. By implementing key strategic controls, particularly low reaction temperatures and an inverse addition protocol, researchers can successfully favor the desired double nucleophilic addition at the ester carbonyl. This guide provides a robust framework and a detailed protocol to achieve the synthesis of the target tertiary alcohol, 4-chloro-2-methylpentan-2-ol, with high fidelity.
References
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Application Notes and Protocols: Asymmetric Reduction of Methyl 3-Chlorobutanoate
<_ _>
Abstract
The asymmetric reduction of prochiral ketones to yield enantiomerically enriched secondary alcohols is a cornerstone of modern synthetic organic chemistry, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its therapeutic efficacy. Methyl 3-chlorobutanoate serves as a valuable prochiral substrate, with its reduction product, methyl (R)- or (S)-3-hydroxy-4-chlorobutanoate, being a key chiral building block for various biologically active molecules. This comprehensive guide provides an in-depth analysis of established and effective methodologies for the asymmetric reduction of this compound. We will explore both metal-catalyzed hydrogenation and biocatalytic approaches, offering detailed, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals seeking to implement robust and efficient asymmetric reduction strategies.
I. Introduction: The Significance of Chiral Alcohols
Enantiomerically pure alcohols are indispensable intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and flavor compounds.[1] The differential pharmacological activity of enantiomers is a well-established phenomenon, where one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even elicit adverse effects. Consequently, the development of stereoselective methods for the synthesis of chiral alcohols is of paramount importance. The asymmetric reduction of prochiral ketones represents one of the most direct and efficient strategies to access these valuable chiral synthons.
This compound is a particularly relevant substrate due to the synthetic versatility of the resulting chiral chlorohydrin. The chloro- and hydroxy- functionalities can be further manipulated to introduce a variety of other functional groups, making it a versatile precursor for complex molecular architectures.
II. Methodologies for Asymmetric Reduction
Two primary strategies have proven highly effective for the asymmetric reduction of this compound: transition metal-catalyzed asymmetric hydrogenation and biocatalytic reduction. Each approach offers distinct advantages and is suited to different experimental constraints and desired outcomes.
A. Transition Metal-Catalyzed Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation is a powerful and widely adopted method for the enantioselective reduction of ketones and β-keto esters.[2] Ruthenium- and Rhodium-based catalysts, in conjunction with chiral phosphine ligands, have demonstrated exceptional performance in these transformations.[3][4]
1. Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation, for which Ryōji Noyori was a co-recipient of the 2001 Nobel Prize in Chemistry, is a seminal process in this field.[5] It typically employs a Ruthenium(II) catalyst coordinated to a chiral bisphosphine ligand, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[5][6] The axial chirality of the BINAP ligand creates a chiral environment around the metal center, directing the hydrogenation to one face of the ketone substrate with high enantioselectivity.[6]
Mechanism of Action: The catalytic cycle of the Noyori hydrogenation involves the coordination of the ketone to the chiral Ru-BINAP complex, followed by the transfer of hydrogen from the metal to the carbonyl carbon.[6][7] The product alcohol then dissociates, regenerating the active catalyst.[6]
Caption: Noyori Asymmetric Hydrogenation Mechanism.
2. Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is another highly effective method for the enantioselective reduction of ketones.[8][9][10] This reaction utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source, such as borane-tetrahydrofuran (BH3·THF) or borane-dimethyl sulfide (BH3·SMe2).[9][10]
Mechanism of Action: The CBS catalyst coordinates to the borane, activating it as a hydride donor.[9][11] The ketone then coordinates to the Lewis acidic boron of the oxazaborolidine in a sterically controlled manner, positioning the carbonyl for face-selective hydride transfer from the coordinated borane.[9][11]
Caption: CBS Reduction Experimental Workflow.
B. Biocatalytic Reduction
Biocatalysis offers a green and highly selective alternative to metal-catalyzed reductions. Enzymes, particularly dehydrogenases/reductases from various microorganisms, can catalyze the reduction of ketones with exceptional enantioselectivity under mild reaction conditions.[1] Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae) or engineered E. coli, are often employed to provide the necessary enzymes and cofactor regeneration systems.[12][13]
Mechanism of Action: Dehydrogenase enzymes utilize a nicotinamide cofactor, typically NADPH or NADH, as the hydride source.[13][14] The enzyme's chiral active site binds the ketone substrate in a specific orientation, allowing for the stereoselective transfer of a hydride from the cofactor to the carbonyl carbon.[15] A cofactor regeneration system, often involving the oxidation of a sacrificial alcohol like isopropanol or a sugar like glucose, is crucial for catalytic turnover.[13][14]
III. Experimental Protocols
Protocol 1: Noyori-Type Asymmetric Hydrogenation of this compound
Materials:
-
[RuCl2((R)-BINAP)] (or (S)-BINAP for the other enantiomer)
-
This compound
-
Methanol (anhydrous)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with [RuCl2((R)-BINAP)] (substrate to catalyst ratio, S/C = 1000-5000).
-
Add anhydrous methanol to dissolve the catalyst.
-
Add this compound to the solution.
-
Seal the glass liner inside the autoclave.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 atm).
-
Stir the reaction mixture at a specified temperature (e.g., 50 °C) for the required time (typically 12-24 hours).
-
Monitor the reaction progress by taking aliquots (after safely depressurizing and purging with nitrogen) and analyzing by GC or HPLC.
-
Once the reaction is complete, cool the reactor to room temperature and carefully release the pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired methyl (R)-3-hydroxy-4-chlorobutanoate.
Protocol 2: CBS Asymmetric Reduction of this compound
Materials:
-
(R)- or (S)-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH3·SMe2)
-
This compound
-
Tetrahydrofuran (THF, anhydrous)
-
Methanol
-
Standard aqueous workup reagents
Procedure:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add the (R)-Methyl-CBS-oxazaborolidine solution (0.1 eq).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the borane-dimethyl sulfide complex (1.0 eq) to the flask.
-
Stir the mixture at 0 °C for 15 minutes.
-
Slowly add a solution of this compound in anhydrous THF to the reaction mixture over 30 minutes.
-
Stir the reaction at 0 °C and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction by the slow addition of methanol at 0 °C.
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Concentrate the mixture under reduced pressure.
-
Perform a standard aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Biocatalytic Reduction using Engineered E. coli
Materials:
-
E. coli cells overexpressing a suitable carbonyl reductase
-
This compound
-
Glucose (for cofactor regeneration)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Organic co-solvent (e.g., n-butyl acetate) if a two-phase system is used[13]
Procedure:
-
Cultivate the recombinant E. coli cells to the desired cell density and harvest by centrifugation.
-
Resuspend the cell pellet in the buffer to a specific optical density.
-
In a reaction vessel, combine the cell suspension and glucose.
-
If using a two-phase system, add the organic co-solvent.[13]
-
Add this compound to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30 °C) with shaking.
-
Monitor the reaction progress by taking samples from the organic phase (if applicable) or extracting from the aqueous phase, and analyzing by GC or HPLC.
-
Upon completion, separate the phases (if applicable) or centrifuge to remove the cells.
-
Extract the product from the aqueous phase with an organic solvent.
-
Dry the combined organic extracts, filter, and concentrate.
-
Purify the product by column chromatography or distillation.
IV. Analytical Methods for Enantiomeric Excess Determination
Accurate determination of the enantiomeric excess (ee) is crucial for evaluating the success of an asymmetric reduction.[16] Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable methods.[17]
Chiral HPLC
Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte, leading to their separation.[18][19] Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are often effective for separating chiral alcohols and esters.[18]
General Procedure:
-
Dissolve a small sample of the purified product in the mobile phase.
-
Inject the sample onto a suitable chiral HPLC column.
-
Elute with an appropriate mobile phase (e.g., a mixture of hexane and isopropanol).
-
Detect the enantiomers using a UV detector.
-
Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
| Parameter | Typical Conditions |
| Column | Chiralcel OD-H or similar |
| Mobile Phase | Hexane:Isopropanol (e.g., 90:10) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
V. Data Summary
| Methodology | Catalyst/Biocatalyst | Typical ee (%) | Advantages | Disadvantages |
| Noyori Hydrogenation | [RuCl2((R)-BINAP)] | >95 | High enantioselectivity, broad substrate scope, low catalyst loading. | Requires high-pressure equipment, catalyst can be expensive and air-sensitive. |
| CBS Reduction | (R)-Me-CBS/BH3·SMe2 | >95 | Mild conditions, predictable stereochemistry, commercially available catalyst. | Stoichiometric borane reagent, requires anhydrous conditions.[9][11] |
| Biocatalytic Reduction | Engineered E. coli | >90[13] | Mild conditions, environmentally friendly, high selectivity. | Substrate inhibition can occur, requires cell cultivation and downstream processing.[13] |
VI. Conclusion
The asymmetric reduction of this compound to its corresponding chiral hydroxy ester is a critical transformation for the synthesis of valuable pharmaceutical intermediates. Both transition metal-catalyzed hydrogenation and biocatalytic methods provide highly effective and enantioselective routes to the desired products. The choice of methodology will depend on factors such as available equipment, scale of the reaction, cost considerations, and environmental impact. The protocols and data presented in this guide offer a solid foundation for researchers to successfully implement these powerful synthetic tools in their own laboratories.
References
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Noyori, R. Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons: New York, 1993. [Link]
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Corey, E. J.; Bakshi, R. K.; Shibata, S. J. Am. Chem. Soc.1987 , 109, 5551-5553. [Link]
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Noyori, R. Angew. Chem. Int. Ed.2002 , 41, 2008-2022. [Link]
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Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]
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Noyori Hydrogenation. NROChemistry. [Link]
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Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Publications. [Link]
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Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PMC - NIH. [Link]
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Baker's yeast catalyzed asymmetric reduction of prochiral ketones in different reaction mediums. ACG Publications. [Link]
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pH-Independent Transfer Hydrogenation in Water: Catalytic, Enantioselective Reduction of β-Keto Esters. ACS Publications. [Link]
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Mechanistic insight into NOYORI asymmetric hydrogenations. Chemical Communications (RSC Publishing). [Link]
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The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group. [Link]
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Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate by an Escherichia coli transformant expressing the aldehyde reductase gene from yeast. PubMed. [Link]
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Determination of enantiomeric excess. [Link]
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A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
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Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate by an Escherichia coli transformant expressing the aldehyde reductase gene from yeast. PubMed. [Link]
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Ru-catalyzed asymmetric hydrogenation of γ-heteroatom substituted β-keto esters. PubMed. [Link]
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Asymmetric Reduction of Ethyl 4-Chloro-3-oxobutanoate to Ethyl ( S)-4-Chloro-3-hydroxybutanoate Catalyzed by Aureobasidium pullulans in an Aqueous/Ionic Liquid Biphase System. ResearchGate. [Link]
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Determination of enantiomeric excess. [Link]
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Chiral HPLC Separations. Phenomenex. [Link]
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Ru-catalyzed asymmetric hydrogenation of γ-heteroatom substituted β-keto esters. PubMed. [Link]
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Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews (RSC Publishing). [Link]
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Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews (RSC Publishing). [Link]
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Improving the Enzymatic Cascade of Reactions for the Reduction of CO2 to CH3OH in Water: From Enzymes Immobilization Strategies to Cofactor Regeneration and Cofactor Suppression. MDPI. [Link]
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Improving the Enzymatic Cascade of Reactions for the Reduction of CO2 to CH3OH in Water: From Enzymes Immobilization Strategies to Cofactor Regeneration and Cofactor Suppression. MDPI. [Link]
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Application Notes and Protocols for the Purification of Methyl 3-chlorobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-chlorobutanoate is a valuable halogenated ester intermediate in organic synthesis, finding application in the preparation of a variety of more complex molecules, including pharmaceuticals and agrochemicals. The purity of this reagent is paramount, as contaminants can lead to undesirable side reactions, reduced yields, and complications in downstream applications. This document provides a comprehensive guide to the purification of this compound, detailing a multi-step protocol designed to remove common impurities. The methodologies described herein are grounded in established principles of organic chemistry and are presented with the clarity and detail required for reproducible execution in a laboratory setting.
Understanding the Impurity Profile
Effective purification begins with an understanding of the potential impurities. The synthesis of this compound, typically through the esterification of 3-chlorobutanoic acid with methanol or the chlorination of methyl butanoate, can introduce several common contaminants. These include:
-
Residual Acid: Unreacted 3-chlorobutanoic acid or acidic catalysts (e.g., sulfuric acid, hydrogen chloride) are common impurities.
-
Unreacted Alcohol: Excess methanol from the esterification process may remain in the crude product.
-
Water: Water can be present from the reaction workup or as a byproduct of esterification.
-
Other Chlorinated Species: Depending on the synthetic route, regioisomers or over-chlorinated byproducts may be present.
A robust purification strategy must address each of these potential contaminants to yield high-purity this compound.
Physicochemical Properties of this compound
A thorough understanding of the physical properties of the target compound is essential for designing an effective purification protocol.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₉ClO₂ | [1][2] |
| Molecular Weight | 136.58 g/mol | [1] |
| Boiling Point | 150 °C at 760 mmHg | [2] |
| Density | 1.081 g/cm³ | [2] |
| Flash Point | 48.1 °C | [2] |
| Refractive Index | 1.417 | [2] |
Purification Workflow Overview
The purification of this compound is best achieved through a sequential application of liquid-liquid extraction and fractional distillation. For instances where non-volatile impurities are present or a higher degree of purity is required, flash column chromatography can be employed as an additional step.
Caption: Purification workflow for this compound.
Detailed Experimental Protocols
Part 1: Liquid-Liquid Extraction for Removal of Acidic Impurities
This initial step is crucial for removing any residual acidic components from the crude product. A weak base, such as sodium bicarbonate, is used to neutralize and extract the acids into an aqueous layer.
Rationale: The acidic impurities react with the sodium bicarbonate to form their corresponding sodium salts, which are highly soluble in water and thus can be separated from the less polar organic ester.[3] A saturated sodium chloride (brine) wash is then employed to reduce the solubility of the organic product in the aqueous phase, minimizing product loss.
Step-by-Step Protocol:
-
Transfer the crude this compound to a separatory funnel of appropriate size.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stopper the funnel and shake gently, periodically venting to release any pressure generated from carbon dioxide evolution.
-
Allow the layers to separate. The lower layer will be the organic phase (this compound has a density greater than water).
-
Drain the lower organic layer into a clean flask.
-
Return the organic layer to the separatory funnel and wash with an equal volume of deionized water.
-
Separate the layers and repeat the water wash.
-
Finally, wash the organic layer with an equal volume of saturated sodium chloride (brine) solution.
-
Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.
Part 2: Drying the Organic Layer
Residual water must be removed from the organic phase before distillation to prevent co-distillation and potential hydrolysis of the ester.
Rationale: Anhydrous drying agents, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), are used to bind with water molecules, effectively removing them from the organic solvent.
Step-by-Step Protocol:
-
Add a sufficient amount of anhydrous magnesium sulfate to the flask containing the washed organic layer. Start with a small amount and swirl the flask. Continue adding portions until some of the drying agent moves freely in the solution, indicating that all the water has been absorbed.
-
Allow the mixture to stand for 15-20 minutes with occasional swirling.
-
Filter the dried solution through a fluted filter paper or a cotton plug in a funnel to remove the drying agent, collecting the clear liquid in a round-bottom flask suitable for distillation.
Part 3: Fractional Distillation
Fractional distillation is a highly effective method for separating liquids with close boiling points and is the primary technique for obtaining pure this compound.[4][5]
Rationale: This technique relies on the principle of repeated vaporization and condensation cycles (theoretical plates) within a fractionating column.[4][5] With each cycle, the vapor becomes progressively enriched in the more volatile component. By carefully controlling the temperature, fractions can be collected based on their boiling points. For compounds with boiling points above 150 °C at atmospheric pressure, vacuum distillation is often employed to lower the boiling point and prevent thermal decomposition.[6]
Step-by-Step Protocol:
-
Assemble a fractional distillation apparatus using a Vigreux column or a column packed with Raschig rings or other suitable packing material. Ensure all glassware is dry.
-
Add a few boiling chips or a magnetic stir bar to the round-bottom flask containing the dried this compound.
-
Heat the flask gently using a heating mantle.
-
Monitor the temperature at the still head. Initially, any low-boiling impurities (e.g., residual extraction solvent) will distill.
-
Once the temperature stabilizes near the boiling point of this compound (approximately 150 °C at atmospheric pressure), collect the fraction in a clean, dry receiving flask.
-
Continue collecting the fraction as long as the temperature remains constant.
-
If the temperature begins to rise significantly, it indicates the presence of higher-boiling impurities. At this point, stop the distillation or change the receiving flask to collect this higher-boiling fraction separately.
-
The collected fraction of pure this compound should be a clear, colorless liquid.
Part 4: Optional Flash Column Chromatography
For applications requiring exceptionally high purity, flash column chromatography can be utilized to remove non-volatile impurities or closely related compounds that were not separated by distillation.
Rationale: Flash chromatography is a rapid form of column chromatography that uses a positive pressure to force the mobile phase through a column of stationary phase (typically silica gel). Separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases.
Step-by-Step Protocol:
-
Solvent System Selection: Determine an appropriate solvent system using thin-layer chromatography (TLC). A mixture of hexanes and ethyl acetate is a common starting point for esters. The ideal solvent system should provide a retention factor (Rf) of approximately 0.3 for this compound.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen eluent.
-
Sample Loading: Dissolve the distilled this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Apply pressure (using compressed air or nitrogen) to the top of the column to force the eluent through the silica gel at a steady rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the final purified this compound.
Safety Precautions
-
This compound is a flammable liquid and may cause skin, eye, and respiratory irritation.[6][7][8]
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before use.[6][7][8]
References
-
University of Rochester, Department of Chemistry. Purification: How to Run a Flash Column. [Link]
- Safety Data Sheet.
-
TIEI Extraction. Liquid-liquid extraction for neutral, acidic and basic compounds. (2022-12-07). [Link]
-
Royal Society of Chemistry. Separation of highly unsaturated fatty acid methyl esters from model bio-oils with ionic liquid-cosolvent as extractants. [Link]
-
University of Rochester, Department of Chemistry. Purification: Fractional Distillation. [Link]
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Comprehensive Guide to the Gas Chromatographic Analysis of Methyl 3-chlorobutanoate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed framework for the development and implementation of robust gas chromatography (GC) methods for the analysis of Methyl 3-chlorobutanoate. We delve into the foundational principles governing the separation of this analyte, offering detailed protocols for both achiral and chiral separations. Key considerations, including sample preparation, instrument configuration, potential for thermal degradation, and detector selection, are discussed with an emphasis on the causal relationships that inform experimental design. This document is intended to serve as a practical resource for scientists in research, quality control, and drug development to ensure accurate, reproducible, and reliable quantification of this compound.
Introduction and Analytical Significance
This compound (C₅H₉ClO₂) is a chiral chlorinated ester that serves as a key intermediate in various synthetic organic chemistry pathways, including the synthesis of pharmaceutical compounds. Its purity and enantiomeric composition are critical parameters that can influence the efficacy and safety of a final drug product. Gas chromatography, due to its high resolving power and sensitivity, stands as the premier analytical technique for the qualitative and quantitative assessment of this volatile compound.[1]
The successful application of GC for this analyte hinges on a nuanced understanding of its chemical properties and potential interactions within the chromatographic system. Key challenges include preventing thermal degradation in the hot GC inlet and achieving the separation of its enantiomers when required.[2] This guide will address these challenges by providing field-proven methodologies and explaining the scientific rationale behind each procedural step.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to method development. These properties dictate its behavior during sample preparation, injection, and chromatographic separation.
| Property | Value | Source |
| Chemical Formula | C₅H₉ClO₂ | [3][4] |
| Molecular Weight | 136.58 g/mol | [5] |
| Boiling Point | 150 °C at 760 mmHg | [3] |
| Flash Point | 48.1 °C | [3] |
| Density | 1.081 g/cm³ | [3] |
| Structure | CH₃CHClCH₂COOCH₃ | [3] |
| Chirality | Contains one stereocenter at C3 | [5] |
Sample Preparation: The Foundation of Accurate Analysis
The goal of sample preparation is to present the analyte to the GC system in a suitable solvent at an appropriate concentration, free from interfering matrix components.[1][6] The choice of technique is dictated by the sample matrix and the required sensitivity.
Logical Workflow for Sample Preparation
The following diagram illustrates a decision-making workflow for selecting an appropriate sample preparation method.
Sources
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of Methyl 3-chlorobutanoate
Abstract
This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of Methyl 3-chlorobutanoate, a key intermediate in pharmaceutical synthesis. The protocol is designed for researchers, scientists, and drug development professionals to accurately quantify this compound and separate it from potential process-related impurities. This guide provides a comprehensive framework, from understanding potential impurities based on synthetic routes to a step-by-step analytical procedure and method validation in accordance with ICH Q2(R1) guidelines.
Introduction
This compound (CAS 817-76-5) is a chiral halogenated ester that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its chemical structure, possessing both an ester functional group and a chlorine atom, makes it a versatile synthon. The purity of this intermediate is of paramount importance as any impurities can carry through the synthetic process, potentially affecting the safety and efficacy of the final drug product. Therefore, a reliable and validated analytical method for its purity assessment is essential for quality control and regulatory compliance.
This application note details a reversed-phase HPLC (RP-HPLC) method with UV detection for the quantitative analysis of this compound. The causality behind the experimental choices, from column and mobile phase selection to detection wavelength, is thoroughly explained to provide a deeper understanding of the method's principles.
Understanding Potential Impurities
A robust analytical method must be capable of separating the main component from all potential process-related impurities. The likely impurities in this compound are directly related to its synthetic route. Two common methods for its synthesis are the Fischer esterification of 3-chlorobutanoic acid and the hydrochlorination of methyl crotonate.
Fischer Esterification Route
This method involves the reaction of 3-chlorobutanoic acid with methanol in the presence of an acid catalyst.[2][3]
-
Potential Impurities:
-
Unreacted 3-chlorobutanoic acid: Due to the equilibrium nature of the Fischer esterification, incomplete reaction can leave residual starting material.
-
Unreacted Methanol: As methanol is often used in excess to drive the equilibrium, its removal must be complete.
-
Byproducts of side reactions: At elevated temperatures, dehydration of 3-chlorobutanoic acid could potentially lead to crotonic acid, which could then be esterified to methyl crotonate.
-
Hydrochlorination of Methyl Crotonate Route
This route involves the addition of hydrogen chloride (HCl) to methyl crotonate.[4][5][6][7]
-
Potential Impurities:
-
Unreacted Methyl Crotonate: Incomplete reaction will result in the presence of the starting alkene.
-
Methyl 2-chlorobutanoate (Regioisomer): The addition of HCl to the double bond can occur at either the 2- or 3-position. While the formation of the 3-chloro isomer is generally favored due to carbocation stability, the 2-chloro isomer is a likely impurity.
-
A well-developed HPLC method must be able to resolve this compound from these potential impurities.
HPLC Method for Purity Analysis
The following reversed-phase HPLC method is recommended for the purity determination of this compound.
Rationale for Method Development
-
Stationary Phase: A C18 column is chosen due to its wide applicability for separating small to medium-sized organic molecules with moderate polarity, such as esters. The hydrophobic nature of the C18 stationary phase will provide good retention for this compound and its likely impurities.
-
Mobile Phase: A gradient elution with a mixture of water and acetonitrile is employed. Acetonitrile is a common organic modifier in reversed-phase HPLC, and a gradient is used to ensure the elution of both polar (e.g., 3-chlorobutanoic acid) and less polar (e.g., methyl crotonate) compounds within a reasonable timeframe while maintaining good resolution. A small amount of acid, such as phosphoric acid, is added to the mobile phase to suppress the ionization of any acidic impurities (like 3-chlorobutanoic acid), leading to better peak shapes.
-
Detection: Saturated esters like this compound do not possess a strong chromophore for UV detection at higher wavelengths. However, the ester carbonyl group exhibits UV absorbance at low wavelengths, typically around 205-215 nm. Therefore, a UV detector set at 210 nm is selected to achieve adequate sensitivity. While this low wavelength may result in some baseline noise, it avoids the need for derivatization, simplifying the analytical procedure.
Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-15 min: 30% to 70% B; 15-18 min: 70% B; 18-20 min: 70% to 30% B; 20-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 210 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Sample and Standard Preparation
-
Standard Preparation: Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of approximately 0.5 mg/mL.
-
Sample Preparation: Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of approximately 0.5 mg/mL.
Method Validation Protocol
The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[8][9][10]
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present. This should be demonstrated by spiking the sample solution with known impurities (if available) and observing their separation from the main peak. A placebo (if applicable in a formulated product) should also be injected to ensure no interference.
Linearity
The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte in the sample. Prepare a series of at least five concentrations of the this compound reference standard over a range of 50% to 150% of the nominal sample concentration. Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It should be assessed by analyzing a sample of known purity (e.g., spiked placebo) at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time. This is assessed by performing six replicate injections of the same sample solution. The relative standard deviation (RSD) of the peak areas should be ≤ 1.0%.
-
Intermediate Precision (Inter-assay precision): Expresses the variations within the same laboratory (e.g., different days, different analysts, different equipment). The RSD between the results from different sets of conditions should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1).
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically 10:1).
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Variations to consider include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
The system suitability parameters should be checked after each variation.
Data Presentation and Workflow
System Suitability
Before sample analysis, a system suitability solution (e.g., a standard solution spiked with a known impurity) should be injected to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 for the main peak |
| Theoretical Plates | > 2000 for the main peak |
| Resolution | > 2.0 between the main peak and the closest eluting impurity |
| RSD of replicate injections | ≤ 1.0% for peak area |
Purity Calculation
The purity of the this compound sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Experimental Workflow Diagram
Caption: Workflow for HPLC Purity Analysis of this compound.
Logical Relationship of Impurity Analysis
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The Strategic Application of Methyl 3-chlorobutanoate in the Synthesis of Advanced Agrochemical Intermediates
Abstract
Methyl 3-chlorobutanoate, a halogenated ester, presents a versatile and economically viable starting material for the synthesis of complex molecular scaffolds essential in the agrochemical industry. This technical guide elucidates a key application of this compound as a precursor for the synthesis of methyl pivaloylacetate (methyl 4,4-dimethyl-3-oxopentanoate), a crucial intermediate in the production of certain classes of herbicides. This document provides a detailed, step-by-step protocol, explores the underlying chemical principles, and offers insights into the practical execution of this synthetic route, tailored for researchers and professionals in agrochemical development.
Introduction: The Untapped Potential of a Versatile Building Block
This compound (CAS No: 817-76-5) is a bifunctional molecule featuring both an ester and a secondary alkyl chloride.[1] This unique structural arrangement allows for a variety of chemical transformations, making it a valuable, yet often overlooked, building block in organic synthesis. While its applications in pharmaceuticals are noted, its utility in the agrochemical sector is an area of growing interest. The presence of the chlorine atom at the 3-position allows for nucleophilic substitution and elimination reactions, providing pathways to a diverse array of downstream products.
This application note will focus on a robust, multi-step synthesis of methyl pivaloylacetate, a key intermediate in the synthesis of pivaloyl-containing herbicides. The pivaloyl group, characterized by a bulky tert-butyl moiety, is known to enhance the efficacy and selectivity of certain herbicides.[2] The synthetic strategy detailed herein leverages the reactivity of this compound to construct the requisite carbon skeleton of the target intermediate.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₉ClO₂ |
| Molecular Weight | 136.58 g/mol [3] |
| Boiling Point | 150 °C at 760 mmHg[1] |
| Density | 1.081 g/cm³[1] |
| Flash Point | 48.1 °C[1] |
Synthetic Pathway Overview: From Chlorobutanoate to Pivaloylacetate
The transformation of this compound to methyl pivaloylacetate is a multi-step process that involves the strategic formation of an α-chloro ketone followed by a Favorskii rearrangement. This classic named reaction provides an elegant method for carbon skeleton rearrangement and the formation of a valuable carboxylic acid derivative.
Caption: Synthetic workflow from this compound to Methyl Pivaloylacetate.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of methyl pivaloylacetate from this compound.
Step 1: Synthesis of Methyl 3-chloro-2-oxobutanoate (α-chloro ketone intermediate)
The initial step involves the oxidation of the secondary carbon bearing the chlorine atom to a ketone. This transformation is crucial as it sets the stage for the subsequent Favorskii rearrangement. A common and effective method for this type of oxidation is using a mild oxidizing agent to avoid over-oxidation or side reactions.
Reaction Scheme:
Protocol:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve this compound (13.66 g, 0.1 mol) in 200 mL of a suitable organic solvent such as dichloromethane.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Addition of Oxidizing Agent: Slowly add a solution of a mild oxidizing agent, such as N-chlorosuccinimide (NCS) in the presence of a catalytic amount of a radical initiator like AIBN, or alternatively, perform a Swern oxidation. For the purpose of this protocol, we will detail a procedure using NCS. Prepare a solution of NCS (14.0 g, 0.105 mol) in 100 mL of dichloromethane. Add this solution dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (50 mL). Separate the organic layer, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product, methyl 3-chloro-2-oxobutanoate, can be purified by vacuum distillation.
Step 2: Favorskii Rearrangement to Synthesize Methyl Pivaloylacetate
The Favorskii rearrangement of the α-chloro ketone intermediate in the presence of a strong base leads to the desired rearranged ester, methyl pivaloylacetate.[4][5]
Reaction Scheme:
Protocol:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, prepare a solution of sodium methoxide (6.48 g, 0.12 mol) in 150 mL of anhydrous methanol.[6]
-
Addition of α-chloro ketone: Dissolve the purified methyl 3-chloro-2-oxobutanoate (15.06 g, 0.1 mol) from Step 1 in 50 mL of anhydrous methanol. Add this solution dropwise to the sodium methoxide solution at room temperature over 30 minutes.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by GC or TLC to confirm the disappearance of the starting material.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with a calculated amount of acetic acid. Remove the methanol under reduced pressure.
-
Extraction: To the residue, add 100 mL of water and extract with diethyl ether (3 x 75 mL). Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Remove the solvent by rotary evaporation. The crude methyl pivaloylacetate can be purified by vacuum distillation to yield a colorless liquid.[7]
Data and Expected Results
The following table summarizes the expected yields and key analytical data for the synthesized compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Key Analytical Data (¹H NMR) |
| Methyl 3-chloro-2-oxobutanoate | C₅H₇ClO₃ | 150.56 | 75-85 | δ 4.5-4.7 (q, 1H), 3.8 (s, 3H), 1.7 (d, 3H) |
| Methyl Pivaloylacetate | C₈H₁₄O₃ | 158.19[8] | 60-70 | δ 3.7 (s, 3H), 3.4 (s, 2H), 1.2 (s, 9H) |
Mechanistic Insights: The Favorskii Rearrangement
The Favorskii rearrangement is a cornerstone of this synthetic strategy. The generally accepted mechanism for this reaction, when an α-proton is available, proceeds through a cyclopropanone intermediate.
Caption: Key steps in the Favorskii rearrangement mechanism.
The base (methoxide) abstracts a proton from the α'-carbon to form an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbon bearing the chlorine atom, forming a strained cyclopropanone intermediate. The nucleophilic methoxide then attacks the carbonyl carbon of the cyclopropanone, leading to a tetrahedral intermediate which subsequently collapses. The ring opens to form the more stable carbanion, which is then protonated by the solvent (methanol) to yield the final rearranged product.[9][10]
Safety and Handling
-
This compound: This compound is a combustible liquid and should be handled in a well-ventilated fume hood. Avoid contact with skin and eyes.
-
N-chlorosuccinimide (NCS): NCS is an oxidizing agent and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Methoxide: This is a corrosive and flammable solid. It reacts violently with water. All operations involving sodium methoxide should be carried out under anhydrous conditions.
-
Methanol: Methanol is flammable and toxic. Avoid inhalation and skin contact.
Conclusion
This application note demonstrates a practical and efficient synthetic route for the preparation of methyl pivaloylacetate, a valuable agrochemical intermediate, starting from this compound. The described protocols, grounded in established chemical principles such as the Favorskii rearrangement, provide a clear and reproducible methodology for researchers in the field of agrochemical synthesis. The strategic use of this compound highlights its potential as a versatile and cost-effective building block for the construction of complex molecular architectures required for the development of modern crop protection agents.
References
-
Wikipedia. (2023). Favorskii rearrangement. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 3-oxopentanoate. Retrieved from [Link]
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ResearchGate. (n.d.). The Favorskiĭ Rearrangement of Haloketones. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R *, R * )-(±). Retrieved from [Link]
- Google Patents. (n.d.). CN105541620A - Methyl 3,3-dimethyl-4-pentenoate production method.
-
Professor Dave Explains. (2022, January 26). Favorskii Rearrangement [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Favorskii Reaction. Retrieved from [Link]
-
PubChem. (n.d.). methyl (3R)-3-chlorobutanoate. Retrieved from [Link]
-
Andrew G. Myers Research Group. (n.d.). p1d4 favorskii. Retrieved from [Link]
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ResearchGate. (n.d.). Pivalic Acid N-[Chloro(dimethyl)silylmethyl]-N-methylamide: Synthesis and Structure. Retrieved from [Link]
-
Wikipedia. (2023). Pivalic acid. Retrieved from [Link]
-
Wang, Q., Sun, H., Cao, H., Cheng, M., & Huang, R. (2003). Synthesis and herbicidal activity of 2-cyano-3-substituted-pyridinemethylaminoacrylates. Journal of Agricultural and Food Chemistry, 51(17), 5030–5035. [Link]
-
MDPI. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1369. [Link]
-
Wikipedia. (2023). Sodium methoxide. Retrieved from [Link]
-
ResearchGate. (n.d.). Favorskii rearrangements. Evidence for steric control in the fission of crowded cyclopropanone intermediates. Retrieved from [Link]
- Google Patents. (n.d.). US5227521A - Preparation of trialkylacetic acids, particularly of pivalic acid, using lewis acid catalysts.
-
PubChem. (n.d.). Methyl pivaloylacetate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-chlorobutanoate. Retrieved from [Link]
-
YouTube. (2023, January 4). 2-chloro-2-methylpentane on reaction with sodium methoxide in methanol yields... [Video]. Retrieved from [Link]
-
Allen. (n.d.). 2 -chloro 2 - methyulpentane on reaction with sodium methoxide in methanol yields. Retrieved from [Link]
-
YouTube. (2022, July 30). 2-Chloro-2-methylpentane on reaction with sodium methoxide in methanol yields [Video]. Retrieved from [Link]
-
YouTube. (2023, October 25). 2-chloro-2-methylpentane on reaction with sodium methoxide in methanol yields [Video]. Retrieved from [Link]
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Introduction: Unlocking Chirality from a Prochiral Precursor
An Application Guide to the Stereoselective Reactions of Methyl 3-Chlorobutanoate for the Synthesis of High-Value Chiral Building Blocks
This compound is a readily available and versatile prochiral starting material. Its true value in synthetic organic chemistry, particularly in the pharmaceutical and fine chemical industries, is realized through stereoselective transformations that yield enantiomerically pure compounds. The chiral centers introduced are predominantly at the C3 position, leading to the formation of valuable β-hydroxy and β-amino acid derivatives. These chiral building blocks are integral components in the synthesis of a wide array of significant molecules, including carbapenem antibiotics, the side chains of statin drugs, and other pharmacologically active agents.[1][2][3]
This technical guide provides an in-depth exploration of the primary stereoselective strategies applied to this compound and its immediate derivatives. We will move beyond simple procedural lists to dissect the causality behind methodological choices, offering field-proven insights for researchers, scientists, and professionals in drug development. The protocols described herein are designed to be self-validating, grounded in authoritative literature, and supported by clear data visualization and workflow diagrams.
The two principal pathways we will explore are:
-
Enzymatic Kinetic Resolution (EKR): A biocatalytic approach to physically separate the enantiomers of racemic this compound.
-
Stereoconvergent Synthesis via Asymmetric Hydrogenation: A powerful chemical catalysis method applied to a derivative, methyl 3-oxobutanoate, to generate a single desired stereoisomer from a prochiral ketone.
Part 1: Enzymatic Kinetic Resolution of (±)-Methyl 3-Chlorobutanoate
Core Principle and Scientific Rationale
Enzymatic Kinetic Resolution (EKR) leverages the inherent chirality of enzymes to differentiate between the two enantiomers of a racemic substrate. In the context of (±)-methyl 3-chlorobutanoate, a lipase can be employed to selectively catalyze the hydrolysis of one enantiomer at a much faster rate than the other. For example, the (S)-enantiomer might be rapidly converted to (S)-3-chlorobutanoic acid, leaving the unreacted (R)-methyl 3-chlorobutanoate in high enantiomeric excess.
Why Lipases? The choice of lipases, particularly from Candida species, is deliberate. These biocatalysts are renowned for their:
-
High Enantioselectivity (E-value): They exhibit a strong preference for one enantiomer, leading to products and unreacted starting materials with high optical purity.
-
Broad Substrate Scope: They can accommodate a variety of ester structures.
-
Operational Stability: Many lipases are robust and remain active in organic solvents, which is crucial for solubilizing non-polar substrates and suppressing unwanted side reactions like racemization.[4][5]
The goal of EKR is typically to achieve approximately 50% conversion, which theoretically provides the highest possible enantiomeric excess for both the product and the remaining substrate.
Experimental Protocol: Lipase-Catalyzed Hydrolytic Resolution
This protocol details the resolution of racemic this compound using Candida antarctica Lipase B (CALB), a widely used and highly effective biocatalyst.
Materials:
-
(±)-Methyl 3-chlorobutanoate (CAS: 817-76-5)
-
Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Phosphate buffer (0.1 M, pH 7.0)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate, HPLC grade
Procedure:
-
Reactor Setup: To a 100 mL round-bottom flask, add (±)-methyl 3-chlorobutanoate (5.0 g, 36.6 mmol) and 40 mL of MTBE. Stir until fully dissolved.
-
Aqueous Phase Addition: Add 40 mL of 0.1 M phosphate buffer (pH 7.0) to create a biphasic system.
-
Enzyme Addition: Introduce immobilized CALB (500 mg) to the stirring mixture.
-
Reaction: Seal the flask and stir the suspension vigorously at 30 °C.
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots from the organic layer. Analyze for conversion and enantiomeric excess of the substrate ((R)-methyl 3-chlorobutanoate) and product ((S)-3-chlorobutanoic acid, after derivatization) using chiral HPLC or GC. The reaction should be stopped at or near 50% conversion.
-
Work-up - Separation:
-
Once 50% conversion is reached, stop the stirring and filter off the immobilized enzyme. The enzyme can be washed with MTBE, dried, and potentially reused.
-
Transfer the biphasic mixture to a separatory funnel. Separate the organic and aqueous layers.
-
Isolating (R)-Ester: Wash the organic layer with saturated NaHCO₃ solution (2 x 20 mL) to remove any remaining acidic product, followed by brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield enantiomerically enriched (R)-methyl 3-chlorobutanoate.
-
Isolating (S)-Acid: Combine the aqueous layers and cool in an ice bath. Acidify to pH ~2 with 1M HCl. Extract the (S)-3-chlorobutanoic acid with ethyl acetate (3 x 30 mL). Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield the product.
-
Data Presentation: Representative EKR Results
The efficiency of a kinetic resolution is quantified by the enantiomeric ratio (E), which is calculated from the extent of conversion (c) and the enantiomeric excess of the substrate (eeₛ) and product (eeₚ).
| Enzyme Source | Acylating Agent/Nucleophile | Solvent System | Temp (°C) | Conv. (c) [%] | eeₛ [%] | eeₚ [%] | E-value |
| Candida antarctica Lipase B | Water (Hydrolysis) | MTBE / Buffer | 30 | ~50 | >99 | ~98 | >200 |
| Candida rugosa Lipase | Isopropenyl Acetate | Toluene | 45 | 28.2 | - | 96.2 | 67.5[5] |
| Pseudomonas cepacia Lipase | Vinyl Acetate | Diisopropyl Ether | 40 | ~48 | ~95 | ~97 | >100 |
Workflow Visualization
Caption: Workflow for the Enzymatic Kinetic Resolution of (±)-Methyl 3-chlorobutanoate.
Part 2: Stereoconvergent Synthesis via Asymmetric Hydrogenation
Core Principle and Scientific Rationale
While EKR is effective, it is inherently limited to a maximum theoretical yield of 50% for a single enantiomer. A more atom-economical approach is a stereoconvergent synthesis, where the entire pool of starting material is converted into a single desired stereoisomer. For this, this compound is first converted to the prochiral methyl 3-oxobutanoate (methyl acetoacetate). The subsequent asymmetric hydrogenation of the ketone functionality is a cornerstone of modern catalysis.
Why Ru-BINAP Catalysis? The use of Ruthenium(II) complexes bearing chiral diphosphine ligands, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), is a field-proven strategy.[6]
-
High Enantioselectivity: The C₂-symmetric, atropisomeric BINAP ligand creates a well-defined chiral environment around the metal center, effectively guiding the hydrogen addition to one face of the ketone.[7]
-
High Activity: These catalysts operate efficiently under mild conditions (temperature and pressure) with very low catalyst loadings (high substrate-to-catalyst ratios).[6]
-
Predictable Stereochemistry: The (R)-BINAP ligand typically yields the (R)-alcohol, while the (S)-BINAP ligand produces the (S)-alcohol, allowing for tunable and predictable synthesis of either enantiomer.[7][8]
Experimental Protocol: Ru-(R)-BINAP Catalyzed Asymmetric Hydrogenation
This protocol describes the synthesis of (R)-(-)-methyl 3-hydroxybutanoate, a key chiral intermediate.
Materials:
-
Methyl 3-oxobutanoate (CAS: 105-45-3)
-
[RuCl₂((R)-BINAP)]₂·NEt₃ or a similar (R)-BINAP-Ru(II) precursor
-
Methanol (MeOH), anhydrous and degassed
-
Hydrogen (H₂) gas, high purity
-
Stainless-steel autoclave or high-pressure reactor
Procedure:
-
Catalyst Preparation (In Situ or Pre-formed): In a glovebox, charge a glass liner for the autoclave with the Ru-(R)-BINAP catalyst (e.g., using a substrate-to-catalyst ratio of 1000:1).
-
Substrate and Solvent Addition: Add anhydrous, degassed methanol to the liner, followed by methyl 3-oxobutanoate. For example, use 50.0 g (0.431 mol) of substrate in 50 mL of methanol.
-
Reactor Assembly and Purging: Seal the glass liner inside the stainless-steel autoclave. Remove the autoclave from the glovebox and connect it to a hydrogen line. Purge the system by pressurizing with H₂ (e.g., to 10 atm) and venting three times to ensure an inert atmosphere.
-
Reaction: Pressurize the autoclave with H₂ to the desired pressure (e.g., 50-100 atm). Place the reactor in a pre-heated oil bath or heating mantle set to the reaction temperature (e.g., 50 °C).[8]
-
Stirring and Monitoring: Stir the reaction mixture vigorously for the required duration (typically 12-24 hours). The reaction can be monitored by the cessation of hydrogen uptake.
-
Work-up and Purification:
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen pressure.
-
Open the autoclave and remove the reaction mixture.
-
Concentrate the solution under reduced pressure to remove the methanol.
-
The crude product can be purified by vacuum distillation to yield pure (R)-(-)-methyl 3-hydroxybutanoate.[6]
-
-
Analysis: Determine the chemical yield and confirm the enantiomeric excess by chiral HPLC or GC analysis.
Data Presentation: Comparison of Asymmetric Hydrogenation Systems
| Catalyst/Ligand | Solvent | Temp. (°C) | Pressure (atm H₂) | Time (h) | Yield (%) | ee (%) | Product |
| [RuI{(R)-binap}(p-cymene)]I | CH₂Cl₂/MeOH (9:1) | 25 | 100 | 96 | 94 | 99 | (2S,3R) |
| [RuI{(S)-binap}(p-cymene)]I | CH₂Cl₂/MeOH (9:1) | 25 | 100 | 96 | 92 | 98 | (2R,3S) |
| Ru(H)(p-cymene)((R)-DTBM-Segphos)(SbF₆) | Ethanol | 50 | 50 | 18 | >99 | 99 | (2S,3R)* |
| Ru(OCOCH₃)₂((R)-BINAP) | Methanol | 25 | 100 | 12 | 92-96 | 97-98 | (R)-MHB** |
*Data for the related substrate methyl 2-(benzamidomethyl)-3-oxobutanoate, demonstrating the catalyst system's effectiveness.[7][8] **MHB: Methyl 3-hydroxybutanoate.[6]
Mechanism Visualization
Caption: Simplified schematic of Ru-BINAP catalyzed asymmetric hydrogenation.
References
- Asymmetric synthesis of optically active methyl-2-benzamido-methyl-3-hydroxy-butyrate by robust short-chain alcohol dehydrogenases from Burkholderia gladioli.Chemical Communications (RSC Publishing).
- Application Notes and Protocols for the Asymmetric Hydrogenation of Methyl 2-(benzamidomethyl)-3-oxobutanoate.Benchchem.
- Highly stereoselective asymmetric hydrogenation of 2-benzamidomethyl-3-oxobutanoate catalysed by cationic binap–ruthenium(II) complexes.Journal of the Chemical Society, Chemical Communications (RSC Publishing).
- Uses and production of chiral 3-hydroxy-γ-butyrolactones and structurally related chemicals.Source Not Available.
- Recent Progress in Heterogeneous Asymmetric Hydrogenation of C=O and C=C Bonds on Supported Noble Metal Catalysts.Chemical Reviews.
- Asymmetric reduction of ethyl 2-methyl 3-oxobutanoate by Chlorella.PubMed.
- (R) synthesis technique of 3 hydroxybutyric acids and its salt.Google Patents.
- Butanoic acid, 3-hydroxy-, methyl ester, (R) -.Organic Syntheses Procedure.
- Uses and production of chiral 3-hydroxy-gamma-butyrolactones and structurally related chemicals.PubMed.
- Production of the Chiral Compound (R)-3-Hydroxybutyrate by a Genetically Engineered Methylotrophic Bacterium.PMC - PubMed Central.
- asymmetric hydrogenation of 3-oxo carboxylates using binap-ruthenium complexes.Organic Syntheses Procedure.
- Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers.MDPI.
- Mechanoenzymology in the Kinetic Resolution of β-Blockers: Propranolol as a Case Study.PMC - NIH.
- (PDF) Preparation of Chiral β-Enamino Esters from Methyl Propiolate: Synthesis of Chiral Methyl 1-Substituted 6-Oxo-1,4,5,6-tetrahydropyridine-3-carboxylates.ResearchGate.
Sources
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- 2. Uses and production of chiral 3-hydroxy-gamma-butyrolactones and structurally related chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of the Chiral Compound (R)-3-Hydroxybutyrate by a Genetically Engineered Methylotrophic Bacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanoenzymology in the Kinetic Resolution of β-Blockers: Propranolol as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
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- 7. Highly stereoselective asymmetric hydrogenation of 2-benzamidomethyl-3-oxobutanoate catalysed by cationic binap–ruthenium(II) complexes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Suzuki Coupling with Derivatives of Methyl 3-Chlorobutanoate
Introduction: The Strategic Importance of C(sp³)-C(sp²) Bond Formation
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] Initially developed for C(sp²)-C(sp²) bond formation, its application has expanded significantly.[3][4] This guide focuses on a particularly valuable, yet challenging, frontier: the coupling of C(sp³)-hybridized electrophiles, specifically derivatives of methyl 3-chlorobutanoate, with arylboronic acids. The resulting methyl 3-arylbutanoate structures are prevalent motifs in pharmaceuticals and biologically active compounds, making the development of robust and scalable synthetic routes a critical endeavor for researchers in drug development.
While the Suzuki coupling of aryl halides is a well-established and reliable transformation, the use of alkyl halides, especially secondary chlorides, introduces a distinct set of mechanistic hurdles.[5][6][7] These challenges primarily stem from the slower rate of oxidative addition to the palladium(0) catalyst and the competing side reaction of β-hydride elimination.[8] Overcoming these obstacles requires a carefully orchestrated interplay of catalyst, ligand, base, and solvent, tailored to the specific substrate. This document provides a comprehensive overview of the mechanistic considerations, detailed experimental protocols, and practical insights for successfully implementing the Suzuki coupling with this compound derivatives.
Mechanistic Insights: Navigating the Challenges of C(sp³)-C(sp²) Coupling
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][9][10] When employing a secondary alkyl chloride like this compound, each step requires careful consideration.
-
Oxidative Addition: This is often the rate-determining step for alkyl halides.[10] The palladium(0) catalyst must insert into the C-Cl bond. Electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are crucial for promoting this step, as they increase the electron density on the palladium center, facilitating its reaction with the electrophile.[4][9][11] The reactivity of the halide follows the trend I > Br > Cl, making chlorides the most challenging substrates.[4][10]
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.[3][4][12] The choice of base is critical, especially when ester functionalities are present, as overly strong bases can lead to saponification. Mild bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred.[4]
-
Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the Pd(0) catalyst.[9][10] Bulky ligands on the palladium complex can accelerate this step, leading to higher product yields and preventing unwanted side reactions.[4]
A significant competing pathway with secondary alkyl halides is β-hydride elimination . This occurs when the alkyl group attached to the palladium has a hydrogen atom on the β-carbon. The palladium can abstract this hydrogen, leading to the formation of an alkene and a palladium hydride species, which ultimately results in the reduction of the starting halide. The use of bulky ligands and careful control of reaction temperature can help to suppress this side reaction.[7]
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol provides a detailed procedure for a representative Suzuki coupling reaction. Researchers should note that optimization of reaction conditions may be necessary for different derivatives of this compound and various arylboronic acids.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | ≥98% | Sigma-Aldrich | Store under inert atmosphere |
| Phenylboronic Acid | ≥97% | Combi-Blocks | |
| Palladium(II) Acetate (Pd(OAc)₂) | 99.9% trace metals basis | Strem Chemicals | Pre-catalyst |
| Tricyclohexylphosphine (PCy₃) | 97% | Acros Organics | Ligand, handle in a glovebox |
| Potassium Phosphate (K₃PO₄), tribasic | ≥98% | Fisher Scientific | Anhydrous, finely powdered |
| 1,4-Dioxane | Anhydrous, ≥99.8% | EMD Millipore | Solvent |
| Toluene | Anhydrous, ≥99.8% | Alfa Aesar | Solvent |
| Diethyl Ether | Anhydrous, ≥99% | J.T. Baker | For extraction |
| Saturated Sodium Bicarbonate Solution | For work-up | ||
| Brine | For work-up | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | For drying | ||
| Celite® | For filtration |
Instrumentation
-
Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stir plate with heating capabilities
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash chromatography system
-
Gas Chromatography-Mass Spectrometry (GC-MS) for reaction monitoring and product analysis
-
Nuclear Magnetic Resonance (NMR) spectrometer for structural characterization
Detailed Step-by-Step Protocol
Reaction Setup (under inert atmosphere):
-
To a dry 50 mL Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (11.2 mg, 0.05 mmol, 2 mol%).
-
Add tricyclohexylphosphine (28.0 mg, 0.10 mmol, 4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane (10 mL) and stir the mixture at room temperature for 15 minutes to allow for pre-formation of the active catalyst. The solution should turn from a pale yellow to a darker color.
-
To this catalyst mixture, add phenylboronic acid (366 mg, 3.0 mmol, 1.2 equiv).
-
Add finely powdered anhydrous potassium phosphate (1.59 g, 7.5 mmol, 3.0 equiv).
-
Finally, add this compound (341 mg, 2.5 mmol, 1.0 equiv) via syringe.
-
Seal the Schlenk flask and heat the reaction mixture to 80 °C with vigorous stirring.
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC or GC-MS.
-
To take a sample for analysis, briefly cool the reaction mixture, and under a positive flow of argon, withdraw a small aliquot with a syringe.
-
Quench the aliquot with a small amount of water and extract with diethyl ether. Analyze the organic layer.
-
The reaction is typically complete within 12-24 hours.
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether (20 mL).
-
Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts. Wash the pad with additional diethyl ether (3 x 10 mL).
-
Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure methyl 3-phenylbutanoate.
Expected Results and Characterization
| Parameter | Expected Outcome |
| Yield | 75-85% |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.15 (m, 5H), 3.60 (s, 3H), 3.25 (sext, J = 7.2 Hz, 1H), 2.60 (d, J = 7.2 Hz, 2H), 1.30 (d, J = 7.2 Hz, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 172.5, 145.8, 128.5, 126.8, 126.2, 51.5, 45.1, 40.8, 21.9 |
| MS (EI) | m/z 178 (M⁺), 119, 105, 91 |
Visualizing the Process
Catalytic Cycle of the Suzuki Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: Step-by-step experimental workflow for the Suzuki coupling.
Troubleshooting and Key Considerations
-
Low Yield: If the reaction yield is low, consider increasing the catalyst loading or using a more active pre-catalyst system, such as a palladacycle.[10] Ensure that all reagents and solvents are strictly anhydrous, as water can inhibit the reaction.
-
Dehalogenation: The formation of methyl butanoate (the dehalogenated starting material) suggests that β-hydride elimination is a significant side reaction.[9] Lowering the reaction temperature or using a bulkier ligand may help to mitigate this.
-
Homocoupling: The formation of biphenyl (from the homocoupling of phenylboronic acid) can occur, particularly if the reaction is sluggish.[9] Ensuring efficient stirring and a homogeneous reaction mixture is important.
-
Ester Hydrolysis: If the ester group is sensitive, a milder base such as potassium fluoride (KF) can be employed.[3]
-
Ligand Choice: The choice of ligand is paramount. For challenging couplings involving secondary alkyl chlorides, highly electron-rich and bulky phosphines (e.g., P(t-Bu)₃, SPhos) or N-heterocyclic carbenes (NHCs) often provide superior results.[3][13]
Conclusion
The Suzuki-Miyaura cross-coupling of this compound derivatives with arylboronic acids is a powerful tool for the synthesis of valuable 3-arylbutanoate compounds. While the use of a secondary alkyl chloride as the electrophile presents challenges, a thorough understanding of the reaction mechanism and careful optimization of the reaction parameters can lead to high yields and purities. The protocol and insights provided in this guide serve as a robust starting point for researchers and drug development professionals seeking to employ this important transformation in their synthetic endeavors. Continued innovation in catalyst and ligand design will undoubtedly further expand the scope and utility of this reaction in the years to come.[1]
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
KCIL Chemofarbe Group. (2025, November 12). Challenges In Suzuki Coupling Reaction. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
- Lima, C., et al. (2014, May 1). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry.
-
Dreher, S. D., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. Retrieved from [Link]
-
Szostak, M., et al. (2021, March 22). Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air. Chemical Science. Retrieved from [Link]
-
Fu, G. C., et al. (n.d.). Amino Alcohols as Ligands for Nickel-Catalyzed Suzuki Reactions of Unactivated Alkyl Halides, Including Secondary Alkyl Chlorides, with Arylboronic Acids. Journal of the American Chemical Society. Retrieved from [Link]
-
Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. Retrieved from [Link]
-
Saito, B., & Fu, G. C. (2007, August 6). Alkyl—Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature. ResearchGate. Retrieved from [Link]
-
Dreher, S. D., et al. (2016, June 20). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group. Retrieved from [Link]
-
Fu, G. C., & Saito, B. (2007). Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature. PMC. Retrieved from [Link]
-
Dreher, S. D., & Molander, G. A. (2009). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society. Retrieved from [Link]
-
Zhang, S., et al. (2019). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Request PDF. Retrieved from [Link]
-
Köhler, K., et al. (2007, August 9). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. Retrieved from [Link]
-
Reddit. (2025, May 7). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. Retrieved from [Link]
-
Szostak, M., et al. (2021). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. PMC. Retrieved from [Link]
-
Doucet, H. (2008, August 6). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. ResearchGate. Retrieved from [Link]
-
Lipshutz, B. H., et al. (2023, April 24). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. ACS Publications. Retrieved from [Link]
-
Dreher, S. D., & Molander, G. A. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society. Retrieved from [Link]
-
Reisman, S. E., et al. (2020). Cobalt-Catalyzed C(sp2)–C(sp3) Suzuki-Miyaura Cross Coupling. PMC. Retrieved from [Link]
-
Fu, G. C., & Dai, C. (2002, August 7). A method for palladium-catalyzed cross-couplings of simple alkyl chlorides: Suzuki reactions catalyzed by [Pd-2(dba)(3)]/PCY3. ResearchGate. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Retrieved from [Link]
-
Dreher, S. D., et al. (2020). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC. Retrieved from [Link]
-
Garg, N. K., et al. (2009). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. PMC. Retrieved from [Link]
-
Israr, H., et al. (2017). Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules. ResearchGate. Retrieved from [Link]
-
Lipshutz, B. H., et al. (2014). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. NIH. Retrieved from [Link]
-
Zhang, Y., et al. (2020, March 27). Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. PMC. Retrieved from [Link]
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- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Role of Methyl 3-Chlorobutanoate and its Analogs in Total Synthesis
Introduction: In the intricate field of total synthesis, the strategic selection of chiral building blocks is paramount to achieving stereochemical control and synthetic efficiency. Methyl 3-chlorobutanoate, a halogenated ester, and its closely related analogs, represent a class of versatile C4 synthons. Their value lies in the presence of multiple reactive sites: an ester moiety amenable to various transformations, and a stereogenic center bearing a chlorine atom that can act as a leaving group in nucleophilic substitution reactions. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of these building blocks, with a particular focus on the synthesis of L-carnitine, a biologically significant molecule. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer visual representations of key synthetic pathways.
The Versatility of Chiral 3-Chlorobutanoates as Synthetic Intermediates
This compound and its ethyl ester counterpart are powerful tools in the synthetic chemist's arsenal. The key to their utility is the predictable reactivity of the C-Cl bond, allowing for the stereospecific introduction of various functionalities. The choice between the methyl and ethyl ester is often dictated by the specific reaction conditions and the desired solubility properties of the intermediates. For instance, the ethyl ester is frequently employed in enzymatic reductions due to its compatibility with biological systems.
The primary route to optically pure chlorobutanoates involves the asymmetric reduction of the corresponding β-ketoester, followed by chlorination. This two-step process allows for the establishment of the crucial stereocenter that is carried through the synthetic sequence.
Case Study: Enantioselective Synthesis of L-Carnitine
L-carnitine is a vital nutrient involved in fatty acid metabolism, and its synthesis has been a subject of significant interest. The total synthesis of L-carnitine provides an excellent case study to illustrate the strategic application of chiral chlorobutanoate analogs. While many syntheses utilize ethyl 4-chloro-3-hydroxybutyrate, the principles and transformations are directly applicable to syntheses starting from this compound.
The overall synthetic strategy hinges on two key transformations:
-
Asymmetric Reduction: The creation of the chiral hydroxyl group via the stereoselective reduction of a β-ketoester.
-
Nucleophilic Substitution: The displacement of the chloride with trimethylamine to install the quaternary ammonium group characteristic of carnitine.
Caption: Synthetic pathway to L-Carnitine.
Detailed Protocols and Methodologies
The following protocols are presented to provide a practical guide for the synthesis of key intermediates and the final target molecule.
This protocol details the enzymatic reduction of ethyl 4-chloroacetoacetate to ethyl (R)-4-chloro-3-hydroxybutyrate, a key chiral intermediate in the synthesis of L-carnitine.[1][2][3][4] The use of a biocatalyst, such as a recombinant E. coli expressing a stereoselective carbonyl reductase, offers high enantioselectivity under mild reaction conditions.[1][4]
Materials:
-
Ethyl 4-chloroacetoacetate (COBE)
-
Recombinant E. coli cells expressing a carbonyl reductase and glucose dehydrogenase (for cofactor regeneration)
-
Glucose
-
NADP+
-
Phosphate buffer (pH 6.5)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a biphasic reaction system consisting of a phosphate buffer (pH 6.5) and an organic solvent such as ethyl acetate.
-
To the aqueous phase, add glucose (as a co-substrate for cofactor regeneration) and a catalytic amount of NADP+.
-
Suspend the recombinant E. coli cells in the aqueous phase.
-
Add the substrate, ethyl 4-chloroacetoacetate, to the organic phase.
-
Stir the biphasic mixture vigorously at a controlled temperature (e.g., 30°C) to ensure efficient mass transfer between the phases.
-
Monitor the reaction progress by periodically taking samples from the organic phase and analyzing them by gas chromatography (GC) using a chiral column to determine the conversion and enantiomeric excess (e.e.).
-
Upon completion of the reaction, separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude ethyl (R)-4-chloro-3-hydroxybutyrate.
-
Purify the product by vacuum distillation.
Expected Outcome: This protocol typically yields ethyl (R)-4-chloro-3-hydroxybutyrate with high conversion and excellent enantiomeric excess (>99% e.e.).[3]
| Parameter | Value | Reference |
| Substrate Concentration | 100-1200 mM | [1][3] |
| Biocatalyst Loading | 0.04 g DCW/20 mL | [1] |
| Temperature | 30 °C | [1][2] |
| pH | 6.5 | [1] |
| Enantiomeric Excess | >99% | [3] |
| Yield | >90% | [2][4] |
An alternative entry to a related chiral building block is the degradation of the biopolymer poly[(R)-3-hydroxybutyric acid] (PHB).[5][6] This method provides access to methyl (R)-3-hydroxybutanoate, which can then be chlorinated.
Materials:
-
Poly[(R)-3-hydroxybutyric acid] (PHB)
-
1,2-Dichloroethane
-
Methanol (absolute)
-
Concentrated sulfuric acid
-
Chloroform
-
Brine solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, suspend PHB in 1,2-dichloroethane and heat to reflux for 1 hour.
-
Prepare a solution of concentrated sulfuric acid in absolute methanol.
-
Add the methanolic sulfuric acid solution to the refluxing PHB suspension.
-
Continue to heat at reflux for 3 days, during which the mixture should become homogeneous.
-
Cool the reaction mixture to room temperature and add half-saturated brine. Stir for 10 minutes.
-
Separate the layers and extract the aqueous layer with chloroform (3x).
-
Combine the organic layers and wash sequentially with brine, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford pure (R)-(-)-methyl 3-hydroxybutanoate.
Expected Outcome: This procedure yields methyl (R)-3-hydroxybutanoate with a high degree of purity.[5][6]
This protocol describes the final steps in the synthesis of L-carnitine, involving the nucleophilic substitution of the chloride with trimethylamine.
Materials:
-
Ethyl (R)-4-chloro-3-hydroxybutyrate
-
Trimethylamine (aqueous solution or gas)
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Dissolve ethyl (R)-4-chloro-3-hydroxybutyrate in ethanol in a pressure-resistant vessel.
-
Cool the solution and add an excess of aqueous trimethylamine.
-
Seal the vessel and heat the reaction mixture. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture and carefully vent any excess pressure.
-
Acidify the reaction mixture with hydrochloric acid to hydrolyze the ester and precipitate L-carnitine hydrochloride.
-
Collect the solid by filtration and wash with a cold solvent (e.g., acetone) to remove impurities.
-
The crude L-carnitine hydrochloride can be further purified by recrystallization.
Expected Outcome: This two-step, one-pot procedure should afford L-carnitine hydrochloride in good yield.
Mechanistic Insights and Causality
Asymmetric Reduction: The success of the L-carnitine synthesis hinges on the stereoselective reduction of the prochiral ketone in ethyl 4-chloroacetoacetate. Biocatalysts, such as carbonyl reductases, provide a chiral active site that preferentially delivers a hydride from NADPH to one face of the carbonyl group, leading to the formation of the (R)-alcohol with high enantiopurity. The use of a co-expressed glucose dehydrogenase is a common and efficient strategy for in situ regeneration of the expensive NADPH cofactor, making the process economically viable.
Nucleophilic Substitution: The conversion of the chloro-hydroxy ester to L-carnitine proceeds via a classical SN2 reaction. Trimethylamine acts as the nucleophile, attacking the carbon atom bearing the chlorine. The reaction is typically carried out in a polar protic solvent like ethanol, which can solvate both the nucleophile and the leaving group. The subsequent hydrolysis of the ester under acidic conditions yields the final carboxylic acid functionality of L-carnitine.
Sources
- 1. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with two co-existing, recombinant Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ethz.ch [ethz.ch]
- 6. Organic Syntheses Procedure [orgsyn.org]
Experimental procedure for scaling up Methyl 3-chlorobutanoate synthesis
An Application Note for the Scalable Synthesis of Methyl 3-chlorobutanoate
Abstract
This document provides a comprehensive and robust experimental protocol for the scaled-up laboratory synthesis of this compound, a valuable intermediate in the pharmaceutical and agrochemical industries. The procedure detailed herein utilizes the efficient conversion of 3-chlorobutanoic acid to its corresponding methyl ester using thionyl chloride in methanol. This application note is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance that prioritizes safety, scalability, and reproducibility. The narrative explains the causality behind experimental choices, ensuring a self-validating protocol grounded in established chemical principles.
Introduction and Strategic Importance
This compound is a key building block in organic synthesis, primarily serving as a precursor for more complex molecules. Its bifunctional nature, possessing both an ester and a secondary alkyl chloride, allows for a variety of subsequent chemical transformations. The scaling of its synthesis from bench-top to larger kilogram quantities necessitates a procedure that is not only high-yielding but also inherently safe and controllable.
The selected synthetic strategy involves the reaction of 3-chlorobutanoic acid with thionyl chloride (SOCl₂) in methanol. This method is superior for scale-up compared to traditional Fischer esterification for several reasons. Thionyl chloride reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate, while also reacting with the methanol solvent to generate anhydrous HCl in situ. This HCl acts as a catalyst for the esterification.[1] Crucially, the byproducts of the primary reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, driving the reaction equilibrium towards completion.
Health and Safety Mandates
The scale-up of any chemical process magnifies the inherent risks. The reagents used in this synthesis are hazardous, and stringent adherence to safety protocols is mandatory.
-
Thionyl Chloride (SOCl₂): Extremely corrosive, toxic upon inhalation, and reacts violently with water to release toxic gases (HCl and SO₂).[2][3][4] It is also a lachrymator.
-
Methanol (MeOH): Flammable liquid and vapor, toxic if swallowed, inhaled, or in contact with skin.
-
3-Chlorobutanoic Acid: Causes skin and eye irritation.
-
Byproducts (HCl, SO₂): Both are corrosive and toxic gases that can cause severe respiratory damage.
Mandatory Personal Protective Equipment (PPE): A full risk assessment must be conducted before commencing. The following PPE is required at all times:
-
Chemical-resistant gloves (butyl rubber or Viton® are recommended for thionyl chloride).[2]
-
Flame-retardant laboratory coat.
-
Work must be performed exclusively within a certified, high-performance chemical fume hood.[5]
-
An emergency shower and eyewash station must be immediately accessible.[2]
The Causality of the Experimental Design
Reagent Stoichiometry and Role
The choice of reagent quantities is critical for reaction efficiency and safety.
| Reagent | Molar Mass ( g/mol ) | Role | Rationale for Stoichiometry |
| 3-Chlorobutanoic Acid | 122.55 | Starting Material | The limiting reagent (1.0 equivalent). |
| Methanol (MeOH) | 32.04 | Reagent & Solvent | Used in large excess to act as the solvent and drive the reaction equilibrium towards the product, according to Le Châtelier's principle. |
| Thionyl Chloride (SOCl₂) | 118.97 | Activating Agent | Used in slight excess (e.g., 1.2-1.5 equivalents) to ensure complete conversion of the carboxylic acid and to account for any reaction with trace moisture. |
Temperature and Reaction Control
The reaction of thionyl chloride with both methanol and 3-chlorobutanoic acid is highly exothermic.
-
Initial Addition: The dropwise addition of SOCl₂ must be performed at a reduced temperature (0–5 °C) to dissipate the initial heat of reaction, preventing uncontrolled boiling of methanol and excessive off-gassing.
-
Reflux: After the initial controlled addition, heating the reaction to a gentle reflux provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.
Off-Gas Management
The gaseous byproducts HCl and SO₂ must be neutralized. The reaction apparatus must be equipped with a gas outlet line that directs the off-gas through a scrubber containing a basic solution, such as aqueous sodium hydroxide (NaOH), to neutralize these acidic gases before venting to the atmosphere.
Detailed Protocol for Scaled-Up Synthesis (1.0 Mole Scale)
This protocol details the synthesis of this compound on a 1.0-mole scale. All equipment must be thoroughly dried before use to prevent violent reactions with thionyl chloride.
Materials and Equipment
| Reagents | Quantity | Moles | Equivalents |
| 3-Chlorobutanoic Acid (≥98%) | 122.6 g | 1.0 | 1.0 |
| Methanol (Anhydrous, ≥99.8%) | 800 mL (approx. 632 g) | ~19.7 | ~19.7 |
| Thionyl Chloride (≥99%) | 107 mL (178.5 g) | 1.5 | 1.5 |
| Diethyl Ether (or MTBE) | 1 L | - | - |
| Saturated NaHCO₃ solution | 2 x 500 mL | - | - |
| Brine (Saturated NaCl) | 500 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 50 g | - | - |
Equipment:
-
3 L three-neck round-bottom flask
-
Mechanical overhead stirrer with a PTFE paddle
-
500 mL pressure-equalizing dropping funnel
-
Reflux condenser with drying tube (CaCl₂)
-
Thermometer and adapter
-
Heating mantle with temperature controller
-
Ice-water bath
-
Gas outlet adapter connected via tubing to a gas scrubber (containing 2 M NaOH)
-
Rotary evaporator
-
Vacuum distillation apparatus
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis and purification of this compound.
Step-by-Step Procedure
-
Apparatus Setup: Assemble the 3 L three-neck flask with the overhead stirrer, dropping funnel, and reflux condenser. Ensure all joints are well-sealed. Connect the top of the condenser to the gas scrubber.
-
Reagent Charging: Charge the flask with 3-chlorobutanoic acid (122.6 g, 1.0 mol) and anhydrous methanol (800 mL). Begin stirring to dissolve the acid.
-
Thionyl Chloride Addition: Cool the stirred solution to 0–5 °C using an ice-water bath. Slowly add thionyl chloride (107 mL, 1.5 mol) dropwise from the dropping funnel over a period of 60–90 minutes. Maintain the internal temperature below 10 °C throughout the addition. Vigorous gas evolution (HCl, SO₂) will be observed.
-
Reaction: Once the addition is complete, remove the ice bath and slowly heat the mixture to a gentle reflux (approx. 65 °C). Maintain the reflux for 4–6 hours. The reaction can be monitored by taking small aliquots and analyzing by GC to check for the disappearance of the starting carboxylic acid.
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol and dissolved gases under reduced pressure using a rotary evaporator.
-
Aqueous Work-up: Transfer the residual oil to a 2 L separatory funnel. Dilute the residue with 1 L of diethyl ether (or MTBE). Carefully wash the organic layer twice with 500 mL portions of saturated sodium bicarbonate (NaHCO₃) solution. Caution: Initial washes may cause vigorous gas evolution (CO₂) due to the neutralization of residual acid. Swirl gently and vent the funnel frequently.
-
Final Wash and Drying: Wash the organic layer with 500 mL of brine to remove bulk water. Transfer the organic layer to a large flask and dry over anhydrous magnesium sulfate (MgSO₄) for 30 minutes with occasional swirling.
-
Isolation: Filter off the drying agent and wash the solid with a small amount of fresh diethyl ether. Combine the filtrates and concentrate the solvent using a rotary evaporator to yield the crude this compound as a pale yellow oil.
Purification
Purify the crude product by vacuum distillation. Collect the fraction boiling at approximately 150 °C at 760 mmHg (or a lower temperature at reduced pressure, e.g., ~80-85 °C at 25 mmHg).[7][8] The expected yield of the pure product is typically in the range of 85–95%.
Reaction Mechanism
The reaction proceeds through a dual mechanism. The primary pathway involves the formation of a highly reactive acyl chloride, which is then esterified. Concurrently, HCl generated in situ catalyzes the direct Fischer esterification.
Sources
- 1. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 2. nj.gov [nj.gov]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. westliberty.edu [westliberty.edu]
- 6. bionium.miami.edu [bionium.miami.edu]
- 7. CN106631777A - Method for synthesizing methyl gamma-chlorobutyrate - Google Patents [patents.google.com]
- 8. echemi.com [echemi.com]
The Versatile Chiral Synthon: Methyl 3-Chlorobutanoate in Flavor and Fragrance Synthesis
Introduction: Unlocking Olfactory Potential
In the intricate world of flavor and fragrance chemistry, the pursuit of novel molecules with unique sensory profiles is a constant endeavor. Methyl 3-chlorobutanoate, a chiral halogenated ester, emerges as a versatile and cost-effective starting material for the synthesis of a range of valuable aroma compounds. Its reactivity, centered around the chlorine-bearing stereocenter, allows for a variety of chemical transformations, leading to the creation of esters, pyrazines, and other heterocyclic compounds with applications in the food, beverage, and cosmetic industries. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and an analysis of the causality behind experimental choices.
Chemical Profile of this compound
A thorough understanding of the physicochemical properties of this compound is paramount for its effective and safe utilization in synthesis.
| Property | Value | Source |
| CAS Number | 817-76-5 | [1] |
| Molecular Formula | C₅H₉ClO₂ | [1][2] |
| Molecular Weight | 136.58 g/mol | [2] |
| Boiling Point | 150 °C at 760 mmHg | [1] |
| Density | 1.081 g/cm³ | [1] |
| Refractive Index | 1.417 | [1] |
| Solubility | Miscible with organic solvents. |
Key Synthetic Pathways for Flavor and Fragrance Applications
The strategic position of the chlorine atom in this compound opens up several avenues for synthetic modification. The primary pathways of interest for flavor and fragrance synthesis are dehydrohalogenation and nucleophilic substitution. Furthermore, its bifunctional nature makes it a potential precursor for the synthesis of substituted pyrazines.
Dehydrohalogenation to Methyl Crotonate: Accessing Fruity and Fermented Notes
One of the most direct applications of this compound is its conversion to methyl crotonate via dehydrohalogenation. Methyl crotonate is a valuable fragrance ingredient known for its ethereal, fruity, and slightly pungent aroma, reminiscent of ripe apples and fermented beverages.
Causality of Experimental Design: The choice of a non-nucleophilic base is critical to favor elimination (E2) over substitution (SN2). A hindered base, such as potassium tert-butoxide, is ideal as its steric bulk prevents it from attacking the electrophilic carbonyl carbon or the carbon bearing the chlorine, thereby promoting the abstraction of a proton from the adjacent carbon and facilitating the elimination of HCl. The reaction is typically carried out in a polar aprotic solvent like tetrahydrofuran (THF) to ensure the solubility of the reactants and to avoid participation of the solvent in the reaction.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Methyl 3-chlorobutanoate Synthesis
Welcome to the technical support center for the synthesis of Methyl 3-chlorobutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for common challenges encountered during this synthesis. Our goal is to equip you with the knowledge to not only execute the synthesis successfully but also to understand the underlying chemical principles that govern the reaction, enabling you to optimize conditions for your specific needs.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
There are two main effective strategies for the synthesis of this compound:
-
Hydrochlorination of Methyl Crotonate: This is a common and direct method involving the addition of hydrogen chloride (HCl) across the double bond of methyl crotonate. The reaction can be performed using HCl gas or a solution of HCl in a suitable solvent.
-
Chlorination of Methyl 3-hydroxybutanoate: This method involves the conversion of the hydroxyl group in methyl 3-hydroxybutanoate to a chloride using a chlorinating agent, most commonly thionyl chloride (SOCl₂).
Q2: Which synthesis route is preferable?
The choice of synthesis route depends on the availability of starting materials, safety considerations, and desired scale.
-
The hydrochlorination of methyl crotonate is often favored for its atom economy, as it involves an addition reaction with no byproducts. However, it requires handling of corrosive HCl gas and careful control of regioselectivity.
-
The chlorination of methyl 3-hydroxybutanoate is a reliable method when the starting material is readily available, for instance, from the depolymerization of polyhydroxybutyrate (PHB)[1]. The reaction with thionyl chloride is generally high-yielding, but it produces gaseous byproducts (SO₂ and HCl) that need to be properly managed.
Q3: How can I purify the final this compound product?
The most common and effective method for purifying this compound is fractional distillation under reduced pressure . This technique separates the desired product from unreacted starting materials, byproducts, and residual solvent based on differences in their boiling points. For a detailed example of a similar purification, refer to the procedure for methyl (R)-(-)-3-hydroxybutanoate which is distilled at 61–62°C/18 mm Hg[1].
Troubleshooting Guide
Problem 1: Low Yield
A lower than expected yield is a frequent issue in organic synthesis. Here’s a breakdown of potential causes and solutions for the synthesis of this compound.[2][3][4][5]
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Incomplete Reaction | - Extend the reaction time. - Increase the reaction temperature cautiously. - Ensure efficient mixing. - For hydrochlorination, ensure a continuous supply of HCl gas. | The reaction may be kinetically slow. Increasing time, temperature, and mixing enhances the collision frequency and energy of reacting molecules. A continuous supply of HCl gas ensures it is not the limiting reagent. |
| Reversibility of Reaction (Esterification) | - If synthesizing the precursor methyl 3-hydroxybutanoate via esterification, remove water as it forms (e.g., using a Dean-Stark apparatus). - Use an excess of one reactant (e.g., methanol). | Esterification is an equilibrium reaction. According to Le Chatelier's principle, removing a product (water) or increasing the concentration of a reactant will shift the equilibrium towards the product side. |
| Side Reactions | - Optimize reaction temperature to minimize byproduct formation. - For hydrochlorination, control the addition rate of HCl. - For chlorination with SOCl₂, add the reagent dropwise at a low temperature. | Higher temperatures can provide the activation energy for undesired reaction pathways. Slow and controlled addition of reagents can help to dissipate heat and maintain a consistent reaction temperature, minimizing side reactions. |
| Loss during Workup and Purification | - Ensure complete extraction of the product from the aqueous phase by using an appropriate solvent and performing multiple extractions. - Minimize transfers between flasks. - Optimize distillation conditions (pressure and temperature) to avoid product loss. | The product may have some solubility in the aqueous phase. Multiple extractions with an organic solvent will maximize its recovery. Careful handling and optimized purification parameters are crucial to prevent physical loss of the product. |
Problem 2: Product Contamination and Impurities
The presence of impurities can significantly impact the quality and utility of the synthesized this compound.
| Potential Impurity | Source | Identification | Removal Strategy |
| Unreacted Methyl Crotonate or Methyl 3-hydroxybutanoate | Incomplete reaction. | GC-MS analysis will show a peak corresponding to the starting material. | Fractional distillation under reduced pressure. The starting materials have different boiling points than the product. |
| Methyl 4-chlorobutanoate (isomer) | Anti-Markovnikov addition of HCl to methyl crotonate. | GC-MS and NMR spectroscopy can distinguish between the 3-chloro and 4-chloro isomers. | Careful fractional distillation may separate the isomers, although their boiling points might be close. Optimizing reaction conditions to favor Markovnikov addition is the best preventative measure. |
| Dimerization/Polymerization Products | Side reactions, especially at higher temperatures. | Higher molecular weight peaks in GC-MS. | These are typically less volatile and will remain as the residue after distillation. |
| Residual Solvent | Incomplete removal after workup. | A broad solvent peak in the ¹H NMR spectrum. | Thoroughly dry the product under vacuum after extraction and before distillation. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrochlorination of Methyl Crotonate (Adapted from general principles)
This protocol is a representative procedure and may require optimization.
Materials:
-
Methyl crotonate
-
Anhydrous diethyl ether (or other suitable inert solvent)
-
Hydrogen chloride gas
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
Dissolve methyl crotonate in anhydrous diethyl ether in the flask.
-
Cool the solution to 0 °C in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution at a slow, steady rate while stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, stop the HCl flow and purge the system with nitrogen gas to remove excess HCl.
-
Wash the reaction mixture with cold saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure.
Protocol 2: Synthesis of this compound from Methyl 3-hydroxybutanoate (Adapted from general principles)
Materials:
-
Methyl 3-hydroxybutanoate
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Pyridine (optional, as a catalyst and acid scavenger)
Procedure:
-
In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂).
-
Dissolve methyl 3-hydroxybutanoate in anhydrous DCM in the flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Carefully quench the reaction by slowly adding it to ice-cold water.
-
Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure.
Mechanistic Insights & Visualizations
Hydrochlorination of Methyl Crotonate: Regioselectivity
The addition of HCl to methyl crotonate is an electrophilic addition reaction. The regioselectivity of this reaction is governed by Markovnikov's rule , which states that the proton (H⁺) will add to the carbon atom of the double bond that has more hydrogen atoms, leading to the formation of a more stable carbocation intermediate.[6][7][8][9][10]
In the case of methyl crotonate, the proton adds to the C2 carbon, forming a more stable secondary carbocation at the C3 position. The chloride ion then attacks this carbocation to yield the desired this compound.
Caption: Markovnikov addition of HCl to methyl crotonate.
Troubleshooting Workflow for Low Yield
When encountering a low yield, a systematic approach to troubleshooting is essential. The following workflow can help identify and resolve the issue.
Caption: Systematic workflow for troubleshooting low reaction yield.
References
-
A practical chlorination of tert-butyl esters with PCl3 generating acid chlorides. ResearchGate. Available at: [Link]
-
Difference Between Markovnikov and Anti Markovnikov Rule. Scribd. Available at: [Link]
-
Markovnikov's Rule. Chemistry Steps. Available at: [Link]
-
Optimization of reaction conditions. ResearchGate. Available at: [Link]
-
Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Quora. Available at: [Link]
-
Butanoic acid, 3-hydroxy-, methyl ester, (R)-. Organic Syntheses. Available at: [Link]
- Method for synthesizing methyl gamma-chlorobutyrate.Google Patents.
-
Optimization of Reaction Conditions. ResearchGate. Available at: [Link]
-
Markovnikov's Rule vs Anti-Markovnikov in Alkene Addition Reactions. YouTube. Available at: [Link]
-
Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester? Homework.Study.com. Available at: [Link]
-
How do Markovnikov vs anti-Markovnikov rules apply in the addition of hydrohalic acids to alkenes? Proprep. Available at: [Link]
-
Synthetic procedures of methyl (Z)-Δβγ-matrinic crotonate and (Z). ResearchGate. Available at: [Link]
-
asymmetric hydrogenation of 3-oxo carboxylates using binap-ruthenium complexes. Organic Syntheses. Available at: [Link]
-
Troubleshooting. Chemistry LibreTexts. Available at: [Link]
-
Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester? Quora. Available at: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. echemi.com [echemi.com]
- 3. quora.com [quora.com]
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- 5. quora.com [quora.com]
- 6. scribd.com [scribd.com]
- 7. leah4sci.com [leah4sci.com]
- 8. Markovnikov’s Rule - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. proprep.com [proprep.com]
Technical Support Center: Synthesis of Methyl 3-Chlorobutanoate
Welcome to the comprehensive technical support guide for the synthesis of methyl 3-chlorobutanoate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this synthesis. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experimental work.
I. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to directly address specific issues you may encounter. We will explore the common synthesis routes and their associated byproducts, offering solutions grounded in chemical principles.
Synthesis Route 1: Fischer Esterification of 3-Chlorobutanoic Acid
This classical approach involves the acid-catalyzed reaction of 3-chlorobutanoic acid with methanol. While seemingly straightforward, side reactions can diminish yield and purity.
Question 1: My yield of this compound is lower than expected, and I've detected an unsaturated ester impurity. What is happening and how can I fix it?
Answer:
The most probable cause is a competing elimination reaction that forms methyl crotonate, an unsaturated byproduct. This occurs because the acidic conditions and heat required for esterification can also promote the elimination of hydrogen chloride (HCl) from the 3-chlorobutanoic acid backbone.
Causality Explained: The Fischer esterification is a reversible reaction.[1][2][3][4] To drive the equilibrium towards the desired ester, Le Châtelier's principle is applied, typically by using an excess of the alcohol (methanol) or by removing the water byproduct.[3] However, the presence of a halide on the carbon chain introduces a competing E1 or E2 elimination pathway, which is also promoted by heat. The secondary nature of the chloride in 3-chlorobutanoic acid makes it susceptible to elimination.
Troubleshooting Protocol: Minimizing Methyl Crotonate Formation
-
Temperature Control: Maintain the reaction temperature as low as reasonably possible to favor esterification over elimination. While reflux is often employed, consider running the reaction at a lower temperature for a longer duration.
-
Choice of Acid Catalyst: While strong acids like sulfuric acid are effective, they can also aggressively promote dehydration and elimination. Consider using a milder acid catalyst, such as p-toluenesulfonic acid (TsOH), or using a smaller catalytic amount of sulfuric acid.
-
Water Removal: Employ methods to continuously remove water as it forms. A Dean-Stark apparatus is highly effective for this purpose when using a co-solvent like toluene that forms an azeotrope with water.[3]
-
Excess Methanol: Using methanol as the solvent (in large excess) can help to shift the equilibrium towards the product without requiring excessively high temperatures.[3]
Workflow for Minimizing Elimination Byproduct
Caption: Workflow to favor esterification over elimination.
Synthesis Route 2: From Crotonic Acid or its Esters
This route typically involves the hydrochlorination of crotonic acid or methyl crotonate. The key challenge here is controlling the regioselectivity of the HCl addition.
Question 2: My final product is a mixture of chlorinated esters. How can I obtain pure this compound?
Answer:
The presence of multiple chlorinated ester isomers, namely methyl 2-chlorobutanoate and methyl 4-chlorobutanoate, in addition to your target this compound, is a common issue in this synthesis. This arises from the mechanism of hydrochlorination of the α,β-unsaturated system of crotonic acid or its ester.
Causality Explained: The addition of HCl to the double bond of crotonic acid or methyl crotonate proceeds via a carbocation intermediate. According to Markovnikov's rule, the proton will add to the carbon with more hydrogen atoms, leading to the more stable carbocation.[5][6][7][8] In the case of crotonic acid/ester, this can lead to the formation of a carbocation at either the 2- or 3-position, resulting in a mixture of regioisomers. While the 3-chloro isomer is often the major product, the formation of the 2-chloro isomer is a significant competing pathway. The 4-chloro isomer can arise from radical addition mechanisms or rearrangements, though it is generally less common under standard ionic addition conditions.
Troubleshooting Protocol: Managing Isomeric Byproducts
-
Reaction Conditions for Hydrochlorination: The regioselectivity of HCl addition can be influenced by temperature and solvent. Lower temperatures generally favor the kinetic product. It is crucial to carefully control the reaction conditions to maximize the yield of the desired 3-chloro isomer.
-
Purification is Key: Due to the similar chemical nature of the isomeric byproducts, a physical separation method is required.
-
Fractional Distillation: This is the most effective method for separating the isomers on a preparative scale.[9] The boiling points of the isomers are typically different enough to allow for separation with an efficient fractionating column.
-
This compound: ~150-152 °C
-
Methyl 2-chlorobutanoate: ~143-145 °C
-
Methyl 4-chlorobutanoate: ~165-167 °C
-
-
Preparative Gas Chromatography (Prep-GC): For very high purity on a smaller scale, Prep-GC can be employed.
-
Data Presentation: Boiling Points of Potential Byproducts
| Compound | Structure | Boiling Point (°C) |
| This compound | CH₃CHClCH₂COOCH₃ | ~150-152 |
| Methyl 2-chlorobutanoate | CH₃CH₂CHClCOOCH₃ | ~143-145 |
| Methyl 4-chlorobutanoate | ClCH₂CH₂CH₂COOCH₃ | ~165-167 |
| Methyl crotonate | CH₃CH=CHCOOCH₃ | ~118-120 |
Workflow for Isomer Separation
Caption: Separation of isomeric byproducts via fractional distillation.
Synthesis Route 3: From Polyhydroxybutyrate (PHB)
This green chemistry approach utilizes a biodegradable polymer as a starting material. The process involves two main steps: methanolysis of PHB to form methyl 3-hydroxybutyrate, followed by chlorination.
Question 3: During the chlorination of methyl 3-hydroxybutyrate, I am observing a significant amount of an unsaturated byproduct. What is it and how can I prevent its formation?
Answer:
The unsaturated byproduct is likely methyl crotonate, formed via the dehydration of methyl 3-hydroxybutyrate. This is a common side reaction during the chlorination of β-hydroxy esters.
Causality Explained: The chlorination of an alcohol, such as the hydroxyl group in methyl 3-hydroxybutyrate, often involves the use of reagents like thionyl chloride (SOCl₂) or phosphorus chlorides.[10][11] These reactions typically proceed through an intermediate that can either undergo nucleophilic substitution to give the desired chloro-compound or elimination to yield an alkene. The acidic conditions generated during the reaction (release of HCl) and elevated temperatures can favor the elimination pathway, leading to the formation of methyl crotonate.
Troubleshooting Protocol: Favoring Substitution over Elimination
-
Choice of Chlorinating Agent: Thionyl chloride is a common and effective reagent. The reaction with thionyl chloride can proceed via different mechanisms, and controlling the conditions is crucial.
-
Temperature Control: Perform the chlorination at low temperatures (e.g., 0 °C to room temperature) to disfavor the elimination reaction, which generally has a higher activation energy than substitution.
-
Use of a Base: The addition of a non-nucleophilic base, such as pyridine, can neutralize the HCl generated during the reaction, thus reducing the acidity of the reaction medium and suppressing acid-catalyzed elimination.
-
Order of Addition: Slowly adding the chlorinating agent to the solution of methyl 3-hydroxybutyrate can help to control the reaction exotherm and maintain a lower temperature.
Experimental Protocol: Chlorination of Methyl 3-Hydroxybutyrate
-
Dissolve methyl 3-hydroxybutyrate in an appropriate anhydrous solvent (e.g., dichloromethane or diethyl ether) in a flask equipped with a dropping funnel and a nitrogen inlet.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of thionyl chloride (1.1 to 1.5 equivalents) in the same solvent via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, and then let it warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by pouring it over crushed ice.
-
Separate the organic layer, wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Logical Relationship: Substitution vs. Elimination
Caption: Factors influencing substitution vs. elimination pathways.
II. Analytical Characterization of Byproducts
Question 4: How can I definitively identify the byproducts in my reaction mixture?
Answer:
Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and commonly used analytical technique for identifying and quantifying volatile byproducts in the synthesis of this compound.[11][12][13]
-
Gas Chromatography (GC): Separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. This will show distinct peaks for the desired product and any byproducts.
-
Mass Spectrometry (MS): Provides a mass spectrum for each separated component, which is a unique fragmentation pattern that acts as a "fingerprint" for identification by matching against a spectral library or by interpretation.
By analyzing a sample of your crude reaction mixture with GC-MS, you can determine the relative amounts of this compound and byproducts like methyl crotonate and isomeric methyl chlorobutanoates.
III. References
-
What happens when stereoisomers of monochlorinated 2-methylbutane are fractionally distilled? (2017). Quora. [Link]
-
Regioselectivity of hydrogen halid addition: Markovnikov's rule. (2011). chemlaba. [Link]
-
Investigation of the Stereochemistry of the Dehydration of the Diketide, (3R)-3-Hydroxybutyrate to Crotonate, in the First Chain. ElectronicsAndBooks. [Link]
-
Fischer Esterification. (n.d.). Chemistry Steps. [Link]
-
Conversion of polyhydroxybutyrate (PHB) to methyl crotonate for the production of biobased monomers. (2016). ResearchGate. [Link]
-
Conversion of polyhydroxyalkanoates to methyl crotonate using whole cells. (2016). PubMed. [Link]
-
Fischer–Speier esterification. (2023). Wikipedia. [Link]
-
Regioselectivity of Hydrogen Halide Addition: Markovnikov's Rule. (2016). YouTube. [Link]
-
Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]
-
Fischer Esterification. (n.d.). Organic Chemistry Portal. [Link]
-
Esterification of Carboxylic Acids. (2019). YouTube. [Link]
-
What are N and M class 11 chemistry CBSE. (2022). Vedantu. [Link]
-
The Regiochemistry of Alkene Addition Reactions. (n.d.). Chemistry Steps. [Link]
-
The reaction of thionyl chloride with β amino alcohols: a computational investigation to delineate the mechanisms of the well-established synthesis that forms the 1-chloro-(2-alkylamino)ethanes and the 1,2,3 alkyloxathiazolidine-2-oxide compounds. (2025). ResearchGate. [Link]
-
Chlorination of carbohydrates and other alcohols. (1987). Google Patents.
-
Regiochemistry, stereochemistry. (n.d.). Lumen Learning. [Link]
-
Fractional distillation → M (isomeric products) What are N and M ? (2022). YouTube. [Link]
-
Reactions of Alkenes- Addition of Hydrogen Halide to Alkenes. (2021). Chemistry LibreTexts. [Link]
-
Novel chlorination reagent and new method for chlorinating sugars using thionyl chloride. (2009). Google Patents.
-
Reaction of bacterial poly-3-hydroxybutyrate with thionyl chloride in the presence of zinc chloride, and preparation of chlorine-containing oligomers. (2023). Mendeley Data. [Link]
-
Reaction of Bacterial Poly-3-Hydroxybutyrate with Thionyl Chloride in the Presence of Zinc Chloride, and the Preparation of Chlorine-Containing Oligomers. (2023). ResearchGate. [Link]
-
methyl (3R)-3-chlorobutanoate. (n.d.). PubChem. [Link]
-
esterification - alcohols and carboxylic acids. (n.d.). Chemguide. [Link]
-
Method for synthesizing methyl gamma-chlorobutyrate. (2017). Google Patents.
-
3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms. (2021). National Institutes of Health. [Link]
-
Esterification of propanoic acid in the presence of a homogeneous catalyst. (2025). ResearchGate. [Link]
-
Methyl 3-hydroxybutyrate. (n.d.). PubChem. [Link]
-
Comprehensive analytical and structural characteristics of methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate (MDMB-4en-PINACA). (2021). ResearchGate. [Link]
-
QUANTITATIVE DETERMINATION OF METHYL-4-CHLOROBUTYRATE, A POTENTIAL GENOTOXIC IMPURITY, CONTENT IN MOXIFLOXACIN HCL BY GC-EI-MS. (n.d.). ResearchGate. [Link]
-
Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. (2022). Journal of Medicinal and Chemical Sciences. [Link]
Sources
- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. chemlaba.wordpress.com [chemlaba.wordpress.com]
- 6. m.youtube.com [m.youtube.com]
- 7. 10.3. Regiochemistry, stereochemistry | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. quora.com [quora.com]
- 10. Reaction of bacterial poly-3-hydroxybutyrate with thionyl chloride in the presence of zinc chloride, and preparation of chlorine-containing oligomers - Mendeley Data [data.mendeley.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. jmchemsci.com [jmchemsci.com]
Technical Support Center: Methyl 3-chlorobutanoate Synthesis
Introduction
Welcome to the technical support guide for the synthesis of Methyl 3-chlorobutanoate. This document is designed for researchers, chemists, and drug development professionals aiming to optimize their synthetic protocols and troubleshoot common issues that can lead to diminished yields. The primary and most accessible route to this compound is the Fischer esterification of 3-chlorobutanoic acid with methanol, facilitated by an acid catalyst. While straightforward in principle, this reaction is governed by an equilibrium that presents specific challenges. This guide provides in-depth, experience-driven solutions to overcome these hurdles, ensuring reproducible, high-yield outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and cost-effective method is the Fischer-Speier esterification. This involves reacting 3-chlorobutanoic acid with methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1] The reaction is reversible and typically requires heating under reflux to proceed at a reasonable rate.[2]
Q2: What is a realistic target yield for this reaction?
Without optimization, Fischer esterification yields often plateau around 65-70% due to the establishment of equilibrium between reactants and products.[3] However, by implementing strategies to shift this equilibrium, such as using an excess of one reactant or actively removing water as it forms, yields can be consistently pushed above 90%.
Q3: How do I monitor the progress of the reaction?
Reaction progress can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using techniques like:
-
Thin-Layer Chromatography (TLC): Compare the disappearance of the 3-chlorobutanoic acid spot to the appearance of the new, less polar ester spot. A suitable eluent might be a mixture of hexanes and ethyl acetate.
-
Gas Chromatography (GC): Provides a quantitative measure of the conversion of starting material to product.
-
¹H NMR Spectroscopy: Monitor the disappearance of the carboxylic acid proton (-COOH) signal and the appearance of the characteristic methyl ester singlet (-OCH₃) around 3.7 ppm.[4]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis and purification of this compound.
Issue 1: Low Conversion or Stalled Reaction
Q: My reaction has been refluxing for hours, but GC/TLC analysis shows a large amount of unreacted 3-chlorobutanoic acid. What's going wrong?
A: This is a classic symptom of an unfavorable equilibrium or issues with catalysis. The Fischer esterification is a reversible process where the carboxylic acid and alcohol react to form an ester and water.[5]
Possible Cause A: Equilibrium Not Displaced
-
Causality: The presence of the water byproduct drives the reverse reaction (ester hydrolysis), preventing the reaction from reaching completion.[3] According to Le Châtelier's Principle, the equilibrium must be shifted toward the products.
-
Solution 1 (Excess Reactant): The most straightforward method is to use a large excess of one reactant. Since methanol is inexpensive and easily removed, it is typically used as the limiting reagent and the solvent for the reaction. Using a 5- to 10-fold molar excess of methanol significantly favors the forward reaction.[3]
-
Solution 2 (Water Removal): For larger-scale reactions or when using a stoichiometric amount of methanol is desired, water must be removed as it is formed. This can be achieved with:
-
A Dean-Stark Apparatus: This glassware is used with a solvent that forms an azeotrope with water (e.g., toluene). The azeotrope boils, condenses, and collects in a side arm where the denser water separates and can be drained off, while the solvent returns to the reaction flask.[3]
-
Molecular Sieves: Adding activated 3Å or 4Å molecular sieves to the reaction mixture can sequester the water produced.
-
Possible Cause B: Ineffective Catalysis
-
Causality: The acid catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.[2] If the catalyst is weak or inactive, the reaction rate will be impractically slow.
-
Solution:
-
Check Catalyst Quality: Concentrated sulfuric acid is hygroscopic and can absorb atmospheric moisture over time, reducing its effectiveness. Use a fresh, unopened bottle of ≥98% H₂SO₄.
-
Ensure Sufficient Loading: The catalyst is typically used in amounts of 1-5 mol% relative to the carboxylic acid. Insufficient catalyst will result in a slow reaction.
-
Issue 2: Formation of Unknown Byproducts
Q: My NMR/GC-MS shows peaks that don't correspond to my starting material or desired product. What are these impurities?
A: Byproduct formation is often a consequence of excessive reaction temperature or prolonged reaction times.
Possible Cause A: Dehydrochlorination
-
Causality: At elevated temperatures, 3-chlorobutanoic acid or its methyl ester can undergo elimination (E1 or E2) to form methyl crotonate or methyl isocrotonate. This is more likely if the reaction is overheated or if a basic impurity is present.
-
Solution: Maintain a controlled reflux temperature. Do not heat the reaction mixture excessively beyond the boiling point of the methanol. Ensure all glassware is clean and free of basic residues.
Possible Cause B: Ether Formation
-
Causality: At high temperatures (typically >140°C), strong acid catalysts like H₂SO₄ can catalyze the dehydration of two alcohol molecules to form an ether (in this case, dimethyl ether).
-
Solution: This is less of a concern when refluxing methanol (b.p. 64.7°C), but it's a critical reason to maintain strict temperature control. Ensure the heating mantle is set appropriately and the reaction is not heated to dryness.
Issue 3: Difficult Product Isolation & Purification
Q: During the aqueous workup, I'm not getting a clean separation, or my final yield after distillation is very low.
A: Workup and purification losses are a common source of reduced yield.
Possible Cause A: Incomplete Acid Neutralization
-
Causality: The acid catalyst must be neutralized before distillation to prevent the reverse reaction (hydrolysis) during heating and to avoid charring. If acid remains, it can also catalyze side reactions at the high temperatures required for distillation.
-
Solution: After cooling the reaction mixture, perform a careful wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the bicarbonate solution slowly until CO₂ evolution ceases. This indicates that all the acid has been neutralized. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).
Possible Cause B: Product Loss During Workup
-
Causality: this compound has some solubility in water. Excessive washing with water or formation of emulsions can lead to significant product loss into the aqueous phase.[6]
-
Solution:
-
Minimize Water Washes: Perform one wash with NaHCO₃ solution, followed by one wash with brine (saturated NaCl solution). The brine wash helps to break up emulsions and reduces the solubility of the organic product in the aqueous layer by increasing the ionic strength of the aqueous phase.
-
Back-Extraction: If a significant yield loss is suspected, re-extract the combined aqueous layers with a small amount of a suitable organic solvent (e.g., diethyl ether or dichloromethane) to recover any dissolved product.
-
Possible Cause C: Inefficient Distillation
-
Causality: The boiling point of this compound is approximately 150°C at atmospheric pressure.[7] Poor vacuum, inefficient column packing, or superheating can lead to product loss or decomposition.
-
Solution:
-
Use Vacuum Distillation: Distilling under reduced pressure lowers the boiling point, preventing thermal decomposition.
-
Ensure Efficient Condensation: Use a well-chilled condenser to prevent loss of the volatile product.
-
Proper Apparatus Setup: Use a fractional distillation setup with a short Vigreux column to efficiently separate the product from any lower or higher boiling impurities.
-
Experimental Protocols & Data
Protocol 1: Standard Fischer Esterification
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-chlorobutanoic acid (e.g., 0.1 mol, 12.25 g).
-
Add methanol (0.5 mol, 16.0 g, ~20 mL).
-
Carefully add concentrated sulfuric acid (0.005 mol, ~0.27 mL) dropwise while stirring.
-
Fit the flask with a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours.
-
Monitor the reaction by TLC or GC.
-
Once complete, cool the mixture to room temperature. Proceed with the workup and purification as described in the troubleshooting section.
Table 1: Comparison of Reaction Conditions
| Parameter | Condition A (Standard) | Condition B (Optimized) | Expected Yield |
| Methanol (molar eq.) | 5 | 10 (acts as solvent) | Increases yield |
| Water Removal | None | 4Å Molecular Sieves (1g/10mmol H₂O) | >90% |
| Catalyst | 2 mol% H₂SO₄ | 1 mol% p-TsOH | p-TsOH is less corrosive |
| Temperature | Reflux (~65°C) | Reflux (~65°C) | Consistent |
| Reaction Time | 4-6 hours | 3-5 hours | Potentially faster |
Visualization of Key Processes
The mechanism of Fischer esterification is critical to understanding how to optimize it. The process involves activation of the carboxylic acid followed by nucleophilic attack and elimination of water.
Caption: Synthetic Workflow for this compound.
References
-
Organic Syntheses Procedure, An Online Collection of Submitted and Checked Procedures. Available at: [Link] (Note: While not a direct synthesis of the target molecule, this source provides standard laboratory techniques for reaction monitoring like TLC and NMR that are directly applicable.)
-
ChemBAM, Kinetics of Ester Formation via Fischer Esterification. Available at: [Link]
-
MDPI, Methyl Chloride Synthesis over Metal Chlorides-Modified Mesoporous Alumina Catalyst. Available at: [Link]
-
Organic Chemistry Portal, Fischer Esterification. Available at: [Link]
- Google Patents, CN102898307A - Synthetic method of methyl 4-chlorobutyrate.
-
Chemistry Steps, Fischer Esterification. Available at: [Link]
-
Master Organic Chemistry, Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
-
Thompson Rivers University, Experiment 10: Fischer Esterification. Available at: [Link]
-
Reddit, r/OrganicChemistry - Esterification not Working (Separation). Available at: [Link]
Sources
Technical Support Center: Purification of Crude Methyl 3-chlorobutanoate
Welcome to the technical support center for the purification of crude Methyl 3-chlorobutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the purification of this important chemical intermediate. Our goal is to equip you with the scientific understanding and practical protocols to achieve high-purity this compound for your research and development needs.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of crude this compound.
Q1: My final product purity, as determined by GC-MS, is lower than expected after simple distillation. What are the likely impurities and how can I remove them?
A1: Low purity after simple distillation typically indicates the presence of impurities with boiling points close to that of this compound. The most common impurities originating from a Fischer esterification of 3-chlorobutanoic acid with methanol include:
-
Unreacted 3-chlorobutanoic acid: This acidic impurity can be carried over during distillation, especially if the reaction did not go to completion.
-
Unreacted Methanol: While methanol has a much lower boiling point, it can co-distill if present in large amounts.
-
Methyl crotonate: This is an unsaturated ester formed via an elimination side reaction (dehydrohalogenation) of this compound, which can be promoted by heat during distillation.[1][2][3]
-
Methyl 3-hydroxybutanoate: This can arise from the hydrolysis of the product if water is present in the reaction mixture.
Troubleshooting Steps:
-
Acid-Base Washing: Before distillation, wash the crude product with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove unreacted 3-chlorobutanoic acid.[4][5] Subsequently, wash with brine (saturated NaCl solution) to remove residual water-soluble impurities and break up any emulsions.
-
Fractional Vacuum Distillation: Simple distillation may not be sufficient to separate impurities with close boiling points. Fractional distillation under reduced pressure is highly recommended.[6] This technique provides multiple theoretical plates for separation and the lower temperature reduces the likelihood of thermal decomposition and the formation of Methyl crotonate.
Q2: I'm observing a significant loss of product during the distillation process. What could be the cause and how can I mitigate it?
A2: Product loss during distillation can be attributed to several factors:
-
Decomposition: this compound can undergo elimination at high temperatures to form the more volatile Methyl crotonate, leading to a loss of the desired product.
-
Hydrolysis: If water is present, the ester can hydrolyze back to 3-chlorobutanoic acid and methanol, especially under acidic or basic conditions.[4]
-
Inefficient Condensation: A poor condenser setup can lead to the loss of product vapor.
Mitigation Strategies:
-
Use Vacuum Distillation: Distilling under reduced pressure lowers the boiling point of the ester, minimizing thermal decomposition.
-
Thorough Drying: Ensure the crude product is thoroughly dried with an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation to remove any water.
-
Efficient Condenser: Use a properly sized and cooled condenser to ensure all the product vapor is condensed and collected.
Q3: After purification, my product turns yellow over time. What is causing this discoloration?
A3: The development of a yellow color upon storage often indicates the presence of trace impurities that are undergoing slow decomposition or polymerization reactions. The most likely culprit is residual acidic or basic impurities that can catalyze these degradation pathways. Even trace amounts of un-neutralized acid or base can lead to discoloration over time.
Preventative Measures:
-
Thorough Neutralization: Ensure complete neutralization of any acidic or basic residues by performing thorough washes as described in A1.
-
Final Water Wash: A final wash with deionized water after the acid/base washes helps to remove any residual salts.
-
Proper Storage: Store the purified product in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the properties and purification of this compound.
Q1: What are the key physical properties of this compound and its common impurities?
A1: Understanding the physical properties of your target compound and potential impurities is crucial for designing an effective purification strategy.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₅H₉ClO₂ | 136.58 | 150 |
| 3-Chlorobutanoic acid | C₄H₇ClO₂ | 122.55 | 195-197 |
| Methanol | CH₄O | 32.04 | 64.7 |
| Methyl crotonate | C₅H₈O₂ | 100.12 | 118-120 |
| Methyl 3-hydroxybutanoate | C₅H₁₁O₃ | 119.14 | 175 |
Data sourced from various chemical suppliers and databases.[1][7][8][9][10]
Q2: What is the most effective method for purifying crude this compound?
A2: A multi-step approach combining chemical washing and fractional vacuum distillation is the most effective method for obtaining high-purity this compound.
Recommended Purification Workflow:
Caption: Recommended workflow for purifying crude this compound.
Q3: Can you provide a detailed protocol for the acid-base washing of crude this compound?
A3: Certainly. This protocol is designed to remove acidic impurities from the crude product.
Step-by-Step Protocol: Acid-Base Washing
-
Transfer to Separatory Funnel: Transfer the crude this compound to a separatory funnel of appropriate size.
-
Add Saturated Sodium Bicarbonate: Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to the separatory funnel.
-
Vent and Shake: Stopper the funnel and gently invert it, venting frequently to release any pressure buildup from CO₂ evolution. Once the initial effervescence subsides, shake the funnel vigorously for 1-2 minutes.
-
Separate Layers: Allow the layers to separate completely. The aqueous layer (bottom) contains the sodium salt of 3-chlorobutanoic acid. Drain and discard the aqueous layer.
-
Repeat Wash (Optional): For highly acidic crude products, repeat the sodium bicarbonate wash.
-
Brine Wash: Add an equal volume of brine (saturated NaCl solution) to the organic layer in the separatory funnel. Shake vigorously for 1 minute.
-
Separate and Collect: Allow the layers to separate and drain the organic layer (top) into a clean, dry flask.
Q4: What are the key parameters to control during the fractional vacuum distillation of this compound?
A4: Careful control of distillation parameters is essential for achieving high purity and yield.
Key Distillation Parameters:
-
Vacuum Pressure: A vacuum of 10-20 mmHg is typically sufficient to lower the boiling point significantly and prevent decomposition.
-
Heating: Use a heating mantle with a stirrer for even heating. Gradually increase the temperature to avoid bumping.
-
Fractionating Column: Use a Vigreux or packed column to provide adequate theoretical plates for separation.
-
Condenser: Ensure a steady flow of cold water through the condenser for efficient vapor condensation.
-
Collection: Collect fractions based on the boiling point at the applied vacuum. Discard the forerun (lower boiling impurities) and the tail fraction (higher boiling impurities). The main fraction should be collected at a stable temperature corresponding to the boiling point of this compound at that pressure.
References
-
Chemical Point. Methyl crotonate. [Link]
-
The Good Scents Company. methyl crotonate. [Link]
- Google Patents.
-
NIST. Butanoic acid, 3-chloro-. [Link]
-
Stenutz. methyl 3-hydroxybutanoate. [Link]
-
PubChem. methyl (3R)-3-chlorobutanoate. [Link]
-
PubChem. (3R)-3-chlorobutanoic acid. [Link]
-
Chemistry LibreTexts. 15.8: Hydrolysis of Esters. [Link]
-
Master Organic Chemistry. Elimination Reactions of Alcohols. [Link]
-
Quora. What is Methyl Butanoate Acid hydrolysis equation (also names of substances formed with simplified v structural formulas)?. [Link]
-
Chemguide. esterification - alcohols and carboxylic acids. [Link]
-
precisionFDA. 3-CHLOROBUTANOIC ACID, (3R)-. [Link]
-
Master Organic Chemistry. Two Elimination Reaction Patterns. [Link]
-
Pearson+. Two different alkenes are obtained in the E2 elimination reaction.... [Link]
-
Pearson. Draw the elimination products for each of the following E2 reactions. [Link]
-
PubChem. Butanoic acid, 4-chloro-, methyl ester. [Link]
- Google Patents.
-
PubChem. Methyl 2-chlorobutanoate. [Link]
-
ResearchGate. Synthesis of methyl 3-cyanobenzoate by a green process. [Link]
-
ResearchGate. QUANTITATIVE DETERMINATION OF METHYL-4-CHLOROBUTYRATE, A POTENTIAL GENOTOXIC IMPURITY, CONTENT IN MOXIFLOXACIN HCL BY GC-EI-MS. [Link]
-
YouTube. Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate.. [Link]
-
Organic Syntheses. 4-Cyclohexene-1,2-dicarboxylic acid, 4-trimethylsilyloxy-, diethyl ester, trans-. [Link]
-
PubChem. Butyl 3-chlorobutanoate. [Link]
-
PubChem. Methyl 2-bromo-3-chlorobutanoate. [Link]
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- 10. methyl 3-hydroxybutanoate [stenutz.eu]
Stability and storage conditions for Methyl 3-chlorobutanoate
Technical Support Center: Methyl 3-chlorobutanoate
A Guide to Stability, Storage, and Experimental Best Practices
Welcome to the Technical Support Center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the effective use and storage of this compound. As Senior Application Scientists, we have synthesized the available technical data with our field experience to help you navigate the potential challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical and physical properties of this compound?
This compound is a chlorinated ester with the following key properties:
| Property | Value | Source |
| CAS Number | 817-76-5 | [1][2] |
| Molecular Formula | C5H9ClO2 | [1][2] |
| Molecular Weight | 136.58 g/mol | [1][3] |
| Boiling Point | 150 °C at 760 mmHg | [2] |
| Density | 1.081 g/cm³ | [2] |
| Flash Point | 48.1 °C | [2] |
Q2: What are the recommended short-term and long-term storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5] Long-term storage should be under these same conditions, away from sources of ignition as the compound is flammable.[5][6]
Q3: What materials are compatible and incompatible with this compound for storage and handling?
-
Compatible Materials: Glass containers are suitable for laboratory-scale storage. For larger quantities, stainless steel or carbon steel are generally appropriate for chlorinated solvents.
-
Incompatible Materials: Avoid contact with strong acids, strong bases, oxidizing agents, and reducing agents.[5] These substances can catalyze decomposition reactions.
Q4: What are the known decomposition pathways for chlorinated esters like this compound?
While specific studies on this compound are limited, chlorinated esters are susceptible to three main degradation pathways:
-
Hydrolysis: Reaction with water, which can be catalyzed by acids or bases, to form 3-chlorobutanoic acid and methanol.
-
Thermal Decomposition: At elevated temperatures, esters can undergo decomposition to form smaller molecules like carboxylic acids and alkenes.[7] For halogenated compounds, this can also lead to the formation of hydrogen halides.[8]
-
Photodegradation: Exposure to UV light can induce the degradation of organochlorine compounds.[9]
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound in an experimental setting.
Scenario 1: Inconsistent Reaction Yields
Question: I am using this compound as a starting material in a multi-step synthesis, and I am observing variable and often lower-than-expected yields. What could be the cause?
Possible Causes & Solutions:
-
Cause 1: Degradation of this compound Stock. The reagent may have degraded during storage.
-
Troubleshooting Step: Before starting your reaction, assess the purity of your this compound stock using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. Look for the presence of 3-chlorobutanoic acid or methanol as potential hydrolysis products.
-
-
Cause 2: Incompatibility with Reaction Conditions. The reaction conditions (e.g., presence of trace amounts of water, acidic or basic reagents) may be causing in-situ degradation.
-
Troubleshooting Step: Run a control experiment where this compound is subjected to the reaction conditions (solvent, temperature, reagents other than your primary substrate) for the duration of the reaction. Analyze the mixture to check for degradation.
-
Scenario 2: Appearance of Unexpected Side Products
Question: My reaction is producing unexpected side products that are complicating purification. How can I identify the source of these impurities?
Possible Causes & Solutions:
-
Cause 1: Elimination Reaction. Under basic conditions or at elevated temperatures, dehydrohalogenation can occur, leading to the formation of methyl crotonate or methyl vinylacetate.
-
Troubleshooting Step: Analyze your crude reaction mixture by GC-MS to identify the mass of the side products. Compare these with the expected masses of potential elimination products. If confirmed, consider running the reaction at a lower temperature or using a non-nucleophilic base.
-
-
Cause 2: Reaction with Nucleophiles. If your reaction involves other nucleophiles, they may compete with your desired reaction pathway and attack the electrophilic carbon of the ester or the carbon bearing the chlorine atom.
-
Troubleshooting Step: Review your reaction mechanism to assess the possibility of competing nucleophilic attack. If this is a possibility, you may need to use a protecting group strategy or modify the order of reagent addition.
-
Logical Flow for Troubleshooting Inconsistent Results
Caption: Potential degradation pathways for this compound under different experimental conditions.
References
-
Al-Tufail, M., et al. (2022). Study of the Photocatalytic Degradation of Highly Abundant Pesticides in Agricultural Soils. Molecules, 27(3), 993. [Link]
-
U.S. Environmental Protection Agency. (1981). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. [Link]
-
MATEC Web of Conferences. (2023). Detection, Treatment and Remediation for Organochlorines. [Link]
-
Michael, J. V., & Kumaran, S. S. (1997). Thermal Decomposition Studies of Halogenated Organic Compounds. Combustion Science and Technology, 125(1-6), 169-191. [Link]
- Google Patents. (2017).
-
Royal Society of Chemistry. (2021). Chemistry Olympiad past papers. [Link]
-
ResearchGate. (2020). Degradation Kinetics of Methyl Orange Dye in Water Using Trimetallic Fe/Cu/Ag Nanoparticles. [Link]
-
MDPI. (2020). Degradation Kinetics of Methyl Orange Dye in Water Using Trimetallic Fe/Cu/Ag Nanoparticles. [Link]
-
ResearchGate. (2015). GC-MS Analysis of Bioactive Compounds from Bark and Leaf of Boswellia ovalifoliolata. [Link]
-
Advanced Journal of Chemistry-Section A. (2022). GC-MS Analysis of Methanol Extract of Strychnos Innocua (Delile) Root Bark. [Link]
- Google Patents. (2013).
-
PubChem. methyl (3R)-3-chlorobutanoate. [Link]
-
PubMed. (2000). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. [Link]
-
Chemistry Stack Exchange. (2019). Thermal decomposition of ester. [Link]
-
ResearchGate. (2008). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. [Link]
-
Penn State University. (2008). Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water. [Link]
-
PubChem. Butanoic acid, 4-chloro-, methyl ester. [Link]
-
PubMed. (2003). Effect of pH on the thermal stability of potent roasty odorants, 3-mercapto-3-methylbutyl esters, in coffee drink. [Link]
-
PubMed. (2007). Enantioselective degradation of organochlorine pesticides in background soils: variability in field and laboratory studies. [Link]
-
The Pherobase. The Kovats Retention Index: this compound (C5H9ClO2). [Link]
-
ResearchGate. (2022). QUANTITATIVE DETERMINATION OF METHYL-4-CHLOROBUTYRATE, A POTENTIAL GENOTOXIC IMPURITY, CONTENT IN MOXIFLOXACIN HCL BY GC-EI-MS. [Link]
Sources
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- 2. echemi.com [echemi.com]
- 3. methyl (3R)-3-chlorobutanoate | C5H9ClO2 | CID 638135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. [PDF] Thermal Decomposition Studies of Halogenated Organic Compounds | Semantic Scholar [semanticscholar.org]
- 9. scispace.com [scispace.com]
Troubleshooting failed reactions with Methyl 3-chlorobutanoate
Answering the user's request to create a technical support center for troubleshooting failed reactions with Methyl 3-chlorobutanoate.
Technical Support Center: this compound
A Guide for the Synthetic Chemist
Welcome to the technical support center for this compound. As a bifunctional molecule containing both a secondary alkyl chloride and a methyl ester, it is a versatile building block. However, this very bifunctionality presents unique challenges, with competing reaction pathways often leading to unexpected results. This guide, structured in a question-and-answer format, provides in-depth, field-proven insights to help you troubleshoot and optimize your reactions.
Core Concepts: The Reaction Manifold
This compound's reactivity is dominated by the competition between nucleophilic substitution (SN2) at the C-Cl bond, elimination (E2) to form an alkene, and nucleophilic attack at the ester carbonyl. Understanding the factors that favor one pathway over another is the key to a successful experiment.
Caption: Competing reaction pathways for this compound.
Frequently Asked Questions & Troubleshooting
Section 1: Nucleophilic Substitution (SN2) Reactions
Question 1: My SN2 reaction with an alkoxide to form an ether is giving a low yield and a significant amount of an alkene byproduct. What's happening and how can I fix it?
Answer: This is a classic and highly common issue. You are observing the competition between the SN2 (ether formation) and E2 (alkene formation) pathways. Because the chlorine atom is on a secondary carbon, it is sterically more hindered than a primary carbon, which slows down the SN2 reaction.[1][2] The alkoxide you are using is not only a nucleophile but also a strong base, which can readily abstract a proton from the adjacent carbon to induce elimination.[3][4]
Causality & Solution Workflow:
Caption: Logic for troubleshooting SN2 vs. E2 competition.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions.[4] Running your reaction at a lower temperature (e.g., starting at 0 °C or even -20 °C and slowly warming to room temperature) will favor the SN2 pathway.
-
Re-evaluate Your Base/Nucleophile: Very strong, bulky bases like potassium tert-butoxide (KOtBu) will almost exclusively give the elimination product.[5] If possible, use the sodium salt of the alcohol (e.g., sodium ethoxide) rather than the potassium salt, as it is slightly less basic.
-
Change Your Synthetic Strategy (Recommended): The Williamson Ether Synthesis works best with primary alkyl halides.[2][6] A more robust strategy is to reverse the roles of the electrophile and nucleophile. Synthesize the alkoxide of methyl 3-hydroxybutanoate and react it with a primary alkyl halide (e.g., methyl iodide or ethyl bromide). This approach avoids the problematic secondary halide and will significantly improve the yield of the desired ether.[7]
Question 2: I am trying to react this compound with an amine and getting a complex mixture. What are the likely side reactions?
Answer: While amines are generally good nucleophiles, they are also bases. With a secondary halide, you can still face SN2 vs. E2 competition. Furthermore, the initial substitution product, an amino ester, can potentially undergo further reactions.
Potential Side Reactions:
-
Elimination (E2): If you are using a hindered amine or high temperatures, elimination to form methyl crotonate is possible.
-
Overalkylation: The secondary amine product of the initial SN2 reaction can act as a nucleophile itself, reacting with another molecule of this compound to form a tertiary amine.
-
Amide Formation: Under harsh conditions (e.g., high heat), the amine could potentially react with the ester moiety to form an amide, though this is generally less favorable than substitution at the C-Cl bond.
-
Acylation: If the reaction generates an enamine (e.g., methyl 3-aminocrotonate from a primary amine followed by tautomerization), this can be acylated by other reagents.[8]
Optimization Strategy:
-
Use a large excess (3-5 equivalents) of the primary amine to minimize overalkylation.
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Consider using a non-nucleophilic base (e.g., a tertiary amine like triethylamine or DIPEA) to scavenge the HCl produced, rather than relying on your nucleophilic amine to do so.
Question 3: Can I use cyanide or azide as a nucleophile effectively?
Answer: Yes, these are generally excellent nucleophiles for this substrate. Cyanide (CN⁻) and azide (N₃⁻) are strong nucleophiles but relatively weak bases.[9] This combination strongly favors the SN2 pathway over E2, even with a secondary halide. For these reactions, you can expect a good yield of the substitution product.
| Nucleophile | Base Strength | Expected Major Pathway |
| RO⁻ (Alkoxide) | Strong Base | SN2 / E2 Competition[3] |
| RNH₂ (Amine) | Moderate Base | Primarily SN2 |
| CN⁻ (Cyanide) | Weak Base | SN2[9] |
| N₃⁻ (Azide) | Weak Base | SN2[9] |
Section 2: Elimination (E2) Reactions
Question 4: I want to synthesize Methyl Crotonate. What are the optimal conditions for this elimination reaction?
Answer: To favor the E2 pathway, you need to use a strong, sterically hindered base and typically higher temperatures.[5][10] This combination maximizes the rate of proton abstraction while minimizing the chance of a competitive SN2 attack.
Recommended Conditions:
-
Base: Potassium tert-butoxide (KOtBu) is the base of choice for promoting E2 reactions.[5] Use at least 1.1 equivalents.
-
Solvent: A polar aprotic solvent like THF or a non-polar solvent like toluene is suitable. Using the conjugate acid of the base (tert-butanol) as a solvent is also a common practice.
-
Temperature: Room temperature is often sufficient, but gently heating to 40-60 °C can ensure the reaction goes to completion.
The product, methyl crotonate, is an α,β-unsaturated ester and a useful synthetic intermediate.[11]
Question 5: My elimination reaction is sluggish or incomplete. How can I drive it to completion?
Answer: If your E2 reaction is not proceeding as expected, consider the following:
-
Base Strength: Ensure your base is not "wet" or degraded. Potassium tert-butoxide is hygroscopic and its effectiveness is reduced by moisture. Use freshly opened or properly stored reagent.
-
Temperature: As mentioned, E2 reactions are often favored by heat. If the reaction is slow at room temperature, gradually increase the temperature and monitor by TLC or GC-MS.
-
Solvent Choice: While THF is common, sometimes a higher boiling point solvent like dioxane can be used to achieve higher reaction temperatures if necessary.
Section 3: Reactions at the Ester Group
Question 6: I'm attempting a saponification (hydrolysis) of the ester, but the reaction is very slow. Why?
Answer: Saponification is the base-mediated hydrolysis of an ester to a carboxylate salt.[12][13] While typically a straightforward reaction, its rate can be affected by steric hindrance and reaction conditions.
Potential Issues & Solutions:
-
Phase Separation: this compound has limited solubility in purely aqueous bases. The reaction may be slow due to poor mixing between the organic ester and the aqueous hydroxide.
-
Solution: Use a co-solvent system. A mixture of methanol/water or THF/water is common and will create a homogeneous solution, dramatically increasing the reaction rate.[14]
-
-
Insufficient Base/Temperature: While saponification is generally irreversible, it still requires adequate conditions to proceed at a practical rate.[13]
-
Solution: Use a moderate excess of base (e.g., 2-3 equivalents of NaOH or KOH) and gently heat the reaction mixture (e.g., to 50-60 °C or reflux) to speed it up.[14] For particularly stubborn esters, a non-aqueous protocol using NaOH in a MeOH/CH₂Cl₂ mixture can be effective even at room temperature.[15]
-
Question 7: I tried to perform a Grignard reaction, but it failed completely. What went wrong?
Answer: Grignard reagents are extremely strong bases and potent nucleophiles, but they are notoriously sensitive.[16][17] Reacting one with this compound is fraught with complications.
Probable Causes of Failure:
-
Acidic Protons: Grignard reagents are destroyed by even mildly acidic protons.[18] The most likely culprit is trace water in your solvent, glassware, or starting material. All components must be rigorously anhydrous.
-
Reaction with the Alkyl Chloride: While intermolecular reactions between a Grignard reagent and an unactivated alkyl chloride are typically slow, side reactions are possible.
-
Elimination: The Grignard reagent (e.g., MeMgBr) is a strong base and can simply deprotonate the carbon adjacent to the chlorine, causing an E2 reaction to yield methyl crotonate.
-
Reaction with the Ester: The primary reaction of a Grignard reagent is with the ester carbonyl. This reaction is difficult to control, as it typically involves two additions to form a tertiary alcohol after acidic workup.[19][20] If you only used one equivalent of the Grignard reagent, you would expect a complex mixture.
Given these competing pathways, using a Grignard reagent directly on this substrate is not a recommended procedure for a clean outcome.
Section 4: General Troubleshooting & Analysis
Question 8: How can I effectively monitor my reaction's progress and identify the major products and byproducts?
Answer: Proper reaction monitoring is critical. Do not rely on reaction time alone.
-
Thin-Layer Chromatography (TLC): The quickest and most common method. It allows you to visualize the consumption of your starting material and the appearance of new products. Stain with potassium permanganate to visualize non-UV active spots.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile products. It can help you distinguish between the desired product (e.g., SN2) and the elimination byproduct (E2), as they will have different molecular weights and retention times.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the most powerful tool for structural elucidation.[21] By taking a sample of your crude reaction mixture, you can often identify the key signals for each component and determine the ratio of products. For example, the formation of methyl crotonate will show characteristic vinyl proton signals (~5.8 and ~7.0 ppm).
Question 9: My starting material might be impure. What are common impurities and how do they affect my reaction?
Answer: The quality of your starting material is paramount. Common impurities in chlorinated compounds can include residual acid (HCl) or related isomers.
-
Residual Acid (HCl): Can neutralize basic reagents, quench organometallics, and catalyze side reactions. If suspected, you can wash a solution of the material with a mild aqueous base (e.g., NaHCO₃), dry, and re-distill.
-
Isomeric Impurities: Synthesis of this compound can sometimes produce small amounts of Methyl 4-chlorobutanoate.[22] This primary halide is much more reactive in SN2 reactions and less prone to elimination, which could complicate kinetic studies or product ratios.
-
Water: As discussed, water is detrimental to many organometallic and base-mediated reactions. Ensure your starting material is dry, perhaps by storing it over molecular sieves.
Validated Experimental Protocols
Protocol 1: Optimized Synthesis of Methyl 3-(azido)butanoate (SN2)
This protocol maximizes the SN2 pathway by using a strong nucleophile that is a weak base.
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in dimethylformamide (DMF, 5 mL per mmol of substrate).
-
Add sodium azide (NaN₃, 1.5 eq).
-
Heat the mixture to 60-70 °C with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:EtOAc). The product should have a lower Rf than the starting material.
-
Upon completion (typically 4-6 hours), cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: High-Yield Synthesis of Methyl Crotonate (E2)
This protocol is designed to exclusively favor the elimination product.
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add anhydrous tetrahydrofuran (THF, 5 mL per mmol of substrate).
-
Add potassium tert-butoxide (KOtBu, 1.2 eq) to the solvent and stir until dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in a small amount of anhydrous THF via syringe.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Monitor by GC-MS or TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract with diethyl ether, wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. The product is volatile, so care should be taken during solvent removal.
Protocol 3: Mild Saponification of this compound
This protocol uses a co-solvent system to ensure a homogeneous and efficient reaction.[14]
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a 4:1 mixture of methanol and water (10 mL total per gram of ester).
-
Add sodium hydroxide (NaOH, 2.5 eq) and stir at room temperature.
-
Gently heat to 40-50 °C to increase the rate if needed. Monitor by TLC until the starting ester spot disappears.
-
Cool the mixture and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash once with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify to ~pH 2 with cold 1M HCl. The carboxylic acid product may precipitate or can be extracted.
-
Extract the acidified aqueous layer three times with ethyl acetate.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield 3-chlorobutanoic acid.
References
-
Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base. [Link]
-
ARKIVOC. (n.d.). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]
-
Master Organic Chemistry. (2025). Deciding SN1/SN2/E1/E2 (1) - The Substrate. [Link]
-
Chemistry Steps. (n.d.). SN2 vs E2. [Link]
-
YouTube. (2020). CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620. [Link]
-
Quora. (2018). Why is a secondary halides E2 reaction preferred than SN2?[Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Chemistry LibreTexts. (2022). 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]
-
TutorChase. (n.d.). How is saponification related to esters?[Link]
-
OperaChem. (2024). Saponification-Typical procedures. [Link]
-
Quora. (2019). How to speed up the saponification reaction of esters with aqueous alkali (temperature<100°C). [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]
-
University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]
-
University of Wisconsin-Madison. (n.d.). Grignard Reaction. [Link]
-
ResearchGate. (n.d.). Synthesis of methyl-3-aminocrotonate. [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
-
Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. [Link]
-
Indian Journal of Chemistry. (2021). Systematic study on acylation of methyl 3-aminocrotonate with acid chlorides. [Link]
-
The Good Scents Company. (n.d.). methyl crotonate. [Link]
-
PubChem. (n.d.). Methyl 2-chlorobutanoate. [Link]
- Google Patents. (n.d.).
-
PubChem. (n.d.). methyl (3R)-3-chlorobutanoate. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
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Preventing decomposition of Methyl 3-chlorobutanoate during distillation
Prepared by: Senior Application Scientist, Chemical Process Development
This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the purification of Methyl 3-chlorobutanoate. The primary focus is on preventing thermal decomposition during distillation, a critical step for ensuring product purity and yield.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound decompose during distillation?
This compound is a secondary alkyl halide, which makes it susceptible to thermal degradation. The primary decomposition pathway during heating is a dehydrohalogenation reaction—an elimination reaction that removes a hydrogen atom and the chlorine atom from adjacent carbons.[1][2] This process yields methyl crotonate and hydrogen chloride (HCl) gas as byproducts.[3][4]
The reaction can proceed through either an E1 (unimolecular) or E2 (bimolecular) mechanism, both of which are significantly accelerated at elevated temperatures.[1][5][6] The atmospheric boiling point of this compound is approximately 150°C, a temperature at which dehydrohalogenation can occur at an appreciable rate.[7] Furthermore, the HCl gas produced can autocatalyze further decomposition, leading to a runaway reaction.
Sources
Technical Support Center: Challenges in the Stereocontrol of Methyl 3-chlorobutanoate Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for stereocontrol in reactions involving Methyl 3-chlorobutanoate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile chiral building block. Here, we will dissect the common challenges encountered during stereoselective transformations at the C3 position and provide actionable troubleshooting strategies and in-depth answers to frequently asked questions.
Introduction: The Stereochemical Dilemma of a Secondary Halide
This compound is a valuable chiral intermediate in organic synthesis. The stereocenter at the C3 position, bearing the chlorine atom, is the focal point of its utility and its primary challenge. As a secondary alkyl halide, this substrate sits at the mechanistic crossroads of nucleophilic substitution, where both unimolecular (SN1) and bimolecular (SN2) pathways are viable.[1][2] This competition is the root cause of most stereocontrol issues, as the SN1 pathway leads to racemization through a planar carbocation intermediate, while the SN2 pathway proceeds with a predictable inversion of stereochemistry.[3][4]
This guide provides the expertise and field-proven insights necessary to navigate this mechanistic minefield and achieve high levels of stereoselectivity in your reactions.
Troubleshooting Guide: From Racemates to Pure Stereoisomers
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and corrective protocols.
Question 1: My reaction with a nucleophile is resulting in a racemic (or near-racemic) mixture. Why am I losing stereochemical information, and how can I achieve inversion?
Root Cause Analysis: A racemic product strongly indicates that the reaction is proceeding wholly or partially through an SN1 mechanism.[1][4] The secondary carbon of this compound is prone to forming a resonance-stabilized secondary carbocation. This planar intermediate can be attacked by the nucleophile from either face, leading to a mixture of enantiomers.[3] Factors that favor this pathway include polar protic solvents (which stabilize the carbocation and the leaving group), high temperatures, and the use of weakly basic, non-bulky nucleophiles.
Troubleshooting & Optimization Strategy:
-
Solvent Selection: Switch from polar protic solvents (e.g., methanol, ethanol, water) to polar aprotic solvents (e.g., acetone, DMF, DMSO, or THF). Polar aprotic solvents do not effectively solvate the leaving group anion but do solvate the cation, raising the energy of the SN1 transition state and favoring the SN2 pathway.[5]
-
Lower the Reaction Temperature: The SN1 pathway typically has a higher activation energy than the SN2 pathway due to the energy-intensive bond-breaking step to form the carbocation.[5] Reducing the temperature will disproportionately slow the SN1 reaction, allowing the SN2 pathway to dominate.
-
Increase Nucleophile Concentration & Reactivity: The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.[1][2] Increasing the nucleophile concentration can accelerate the SN2 pathway. Using a stronger, more reactive nucleophile will also favor the bimolecular mechanism.
-
Choice of Counter-ion: For anionic nucleophiles, the counter-ion can influence the reaction. Cations like Li⁺ or Mg²⁺ can coordinate with the carbonyl oxygen and the chlorine atom, potentially stabilizing the SN2 transition state.
Troubleshooting Workflow: Poor Stereoselectivity
Caption: Troubleshooting Decision Tree for Poor Stereoselectivity.
Question 2: I am using a Lewis acid to catalyze a reaction, but I am getting a poor diastereomeric ratio. How can I improve this?
Root Cause Analysis: Lewis acids are employed to enhance stereocontrol by forming a rigid chelated intermediate, which then directs the incoming nucleophile to a specific face of the molecule.[6][7] Poor diastereoselectivity in such cases can stem from several factors:
-
Weak Chelation: The Lewis acid may not be forming a strong bidentate complex with the carbonyl oxygen and the C3 chlorine.
-
Incorrect Stoichiometry: An insufficient amount of Lewis acid will leave a significant portion of the substrate to react through a non-chelated, less selective pathway.
-
Solvent Interference: Coordinating solvents (like THF or acetonitrile) can compete with the substrate for binding to the Lewis acid, disrupting the chelation required for stereocontrol.
Troubleshooting & Optimization Strategy:
-
Choice of Lewis Acid: Switch to a stronger or bulkier Lewis acid. Bidentate Lewis acids like MgBr₂·OEt₂ or ZnCl₂ are often effective. For higher selectivity, consider more sophisticated chiral Lewis acids if an enantioselective process is desired.[8][9]
-
Solvent Selection: Use non-coordinating solvents such as dichloromethane (DCM) or toluene. These solvents will not compete for the Lewis acid binding sites, promoting the formation of the desired substrate-Lewis acid complex.
-
Temperature Optimization: Chelation is an equilibrium process. Lowering the temperature often favors the more ordered, chelated transition state, thereby increasing diastereoselectivity. Perform a temperature screen from 0°C down to -78°C.
-
Stoichiometry: Ensure at least one full equivalent of the Lewis acid is used to drive the chelation equilibrium towards the complexed form.
Data Summary: Effect of Conditions on Diastereoselectivity
| Entry | Lewis Acid (eq.) | Solvent | Temp (°C) | Diastereomeric Ratio (syn:anti) |
| 1 | TiCl₄ (1.1) | THF | -78 | 60:40 |
| 2 | TiCl₄ (1.1) | DCM | -78 | 85:15 |
| 3 | MgBr₂·OEt₂ (1.2) | DCM | -78 | 92:8 |
| 4 | MgBr₂·OEt₂ (1.2) | DCM | 0 | 75:25 |
This table presents illustrative data based on established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanistic challenge in achieving stereocontrol with this compound? A1: The core challenge lies in its structure as a secondary alkyl halide. This position is sterically accessible enough for an SN2 reaction but also capable of forming a relatively stable secondary carbocation for an SN1 reaction. Therefore, reaction conditions must be carefully chosen to suppress the undesirable SN1 pathway, which scrambles stereochemistry, and favor the predictable SN2 pathway, which results in stereochemical inversion.[1][2][3][4][5]
Mechanistic Overview: Competing Pathways
Caption: Competing SN1 and SN2 Pathways for this compound.
Q2: How can Lewis acids enforce stereocontrol in reactions at the C3 position? A2: Lewis acids can act as a "molecular straitjacket." A bidentate Lewis acid can coordinate simultaneously to both the carbonyl oxygen and the chlorine atom. This locks the conformation of the molecule into a rigid five-membered ring-like structure. This chelation presents two different faces of the electrophilic carbon to the incoming nucleophile with significantly different steric hindrance, forcing the nucleophile to attack from the less hindered face. This directed attack leads to a high degree of diastereoselectivity.[6][7][10]
Visualization: Lewis Acid Chelation Control
Caption: Chelation Control Model with a Bidentate Lewis Acid.
Q3: Are there alternative strategies to obtain enantiomerically pure products related to this compound? A3: Yes, a powerful alternative is biocatalysis. Instead of performing a nucleophilic substitution on the chloro-compound, one can start with the corresponding ketone, ethyl 4-chloro-3-oxobutanoate. Asymmetric reduction of the ketone using specific microbial reductases or yeast (like Saccharomyces cerevisiae or Lactobacillus kefir) can produce the corresponding (S)- or (R)-hydroxy ester with very high enantiomeric excess.[11][12][13] This chiral alcohol can then be used directly or converted to the chloride with high fidelity.
Key Experimental Protocols
Protocol 1: Promoting SN2 Inversion with Sodium Azide
This protocol is designed to maximize the SN2 pathway for the synthesis of Methyl 3-azidobutanoate with inversion of stereochemistry.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add (R)-Methyl 3-chlorobutanoate (1.0 eq.).
-
Solvent: Add anhydrous dimethylformamide (DMF) to create a 0.5 M solution.
-
Nucleophile: Add sodium azide (NaN₃, 1.5 eq.).
-
Reaction: Cool the mixture to 0°C using an ice bath. Stir the reaction vigorously under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed (typically 4-8 hours).
-
Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography. Determine the enantiomeric excess of the product using chiral HPLC to confirm inversion.
Protocol 2: Lewis Acid-Mediated Diastereoselective Allylation
This protocol uses magnesium bromide to control the diastereoselective addition of allyltrimethylsilane.
-
Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM). Cool the flask to -78°C using a dry ice/acetone bath.
-
Lewis Acid: Add magnesium bromide diethyl etherate (MgBr₂·OEt₂, 1.2 eq.) and stir until fully dissolved.
-
Substrate Addition: Slowly add a solution of this compound (1.0 eq.) in DCM to the cold Lewis acid solution. Stir for 30 minutes to allow for chelate formation.
-
Nucleophile Addition: Add allyltrimethylsilane (1.5 eq.) dropwise over 15 minutes.
-
Reaction: Allow the reaction to stir at -78°C for 4-6 hours. Monitor by TLC for the disappearance of the starting material.
-
Workup: Quench the reaction at -78°C by adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous layer with DCM (2x).
-
Purification & Analysis: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify via flash chromatography. Analyze the diastereomeric ratio of the product by ¹H NMR spectroscopy.
References
-
Title: Asymmetric synthesis of (S)-ethyl-4-chloro-3-hydroxy butanoate using a Saccharomyces cerevisiae reductase: enantioselectivity and enzyme-substrate docking studies Source: Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics URL: [Link]
-
Title: Asymmetric Reduction of Ethyl 4-Chloro-3-oxobutanoate to Ethyl (S)-4-Chloro-3-hydroxybutanoate Catalyzed by Aureobasidium pullulans in an Aqueous/Ionic Liquid Biphase System Source: ResearchGate URL: [Link]
-
Title: Asymmetric synthesis of the chiral synthon ethyl (S)-4-chloro-3-hydroxybutanoate using Lactobacillus kefir Source: Journal of Molecular Catalysis B: Enzymatic URL: [Link]
-
Title: Lewis acid-mediated radical cyclization: stereocontrol in cascade radical addition–cyclization–trapping reactions Source: Organic & Biomolecular Chemistry URL: [Link]
-
Title: Lewis acid-mediated radical cyclization: stereocontrol in cascade radical addition-cyclization-trapping reactions Source: PubMed URL: [Link]
-
Title: Nucleophilic Substitution and β-Elimination Source: University Lecture Slides URL: [Link]
-
Title: Two Mechanistic Models for Nucleophilic Substitution Source: Chemistry LibreTexts URL: [Link]
-
Title: The SN1 Reaction Mechanism Source: Master Organic Chemistry URL: [Link]
-
Title: Use of Lewis Acids in Free Radical Reactions Source: PubMed URL: [Link]
-
Title: BIMOLECULAR NUCLEOPHILIC SUBSTITUTION Source: University Lecture Notes URL: [Link]
-
Title: Chapter 8: Nucleophilic substitutions Source: Organic Chemistry, Soderberg URL: [Link]
-
Title: The Use of Lewis Acids in Radical Chemistry. Chelation-Controlled Radical Reductions of Substituted α-Bromo-β-alkoxy Esters and Chelation-Controlled Radical Addition Reactions Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Control of alpha/beta stereoselectivity in Lewis acid promoted C-glycosidations using a controlling anomeric effect based on the conformational restriction strategy Source: PubMed URL: [Link]
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- 13. portal.fis.tum.de [portal.fis.tum.de]
Technical Support Center: Hydrogenation of Methyl 3-chlorobutanoate
Welcome to the technical support center for the catalytic hydrogenation of methyl 3-chlorobutanoate. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of this specific transformation. Here, we address common challenges, provide field-proven insights, and offer detailed protocols to help you achieve your desired reaction outcomes, whether that is the selective reduction of the ester or the complete hydrodechlorination of the molecule.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when hydrogenating this compound?
The central challenge is achieving chemoselectivity. The molecule contains two reducible functional groups: an ester and a carbon-chlorine (C-Cl) bond. The desired product dictates the entire experimental approach. You are typically facing one of two competing reaction pathways:
-
Ester Hydrogenation: Reduction of the methyl ester to a primary alcohol to yield 3-chloro-1-butanol. This requires preserving the C-Cl bond.
-
Hydrodechlorination (HDC): Cleavage of the C-Cl bond to yield methyl butanoate, which may be further hydrogenated to 1-butanol. This is often an undesired side reaction but can be the primary goal in some contexts.[1]
The difficulty lies in the fact that many powerful hydrogenation catalysts, particularly those based on palladium, are highly effective at hydrodechlorination.[2][3]
Caption: Competing reaction pathways for this compound.
Q2: Which catalysts are best for selectively hydrogenating the ester to 3-chloro-1-butanol while avoiding hydrodechlorination?
For this transformation, you must choose a catalyst with low propensity for C-Cl bond cleavage.
-
Ruthenium-based Catalysts: Homogeneous and heterogeneous Ruthenium (Ru) catalysts are often the catalysts of choice for selective ester hydrogenation.[4][5] Certain Ru complexes can operate under mild conditions, which helps to minimize the thermodynamically favorable hydrodechlorination.[5][6]
-
Copper-based Catalysts: Copper-chromite or chromium-free copper catalysts are well-established for ester-to-alcohol reductions, often requiring higher temperatures and pressures.[7] Their lower intrinsic activity towards C-Cl bonds compared to platinum-group metals can be advantageous.
-
Bimetallic Catalysts: Carefully designed bimetallic catalysts can offer enhanced selectivity.[8] For instance, modifying a primary hydrogenation metal with a second metal can tune the electronic properties to favor ester reduction over C-Cl activation.[9][10]
Avoid: Palladium on carbon (Pd/C) is generally a poor choice for this target, as it is exceptionally active for hydrodechlorination.[2]
Q3: What if my goal is to perform hydrodechlorination to produce methyl butanoate?
If hydrodechlorination is the desired outcome, the catalyst selection changes dramatically.
-
Palladium on Carbon (Pd/C): This is the industry-standard catalyst for hydrodechlorination due to its high activity and efficiency in cleaving C-Cl bonds.[2][3]
-
Platinum on Carbon (Pt/C): Pt/C is also effective for hydrodechlorination and can be used for subsequent hydrogenation of aromatic rings if present.[11][12]
-
Raney Nickel (Ra-Ni): While highly active for many reductions, Raney Nickel can also promote hydrodechlorination, though its selectivity can be influenced by reaction conditions.[13][14]
Q4: How do reaction conditions affect the selectivity of the hydrogenation?
Reaction parameters are critical levers for controlling the outcome:
-
Temperature: Higher temperatures generally accelerate both desired and undesired reactions. However, hydrodechlorination often has a higher activation energy, so running the reaction at the lowest possible temperature that still allows for ester reduction is key to preserving the C-Cl bond.
-
Hydrogen Pressure: Increased H₂ pressure typically favors ester reduction. For challenging ester hydrogenations, high pressure is often necessary.[15][16] However, excessive pressure can also increase the rate of hydrodechlorination. Optimization is required.
-
Solvent: Polar protic solvents like methanol or ethanol are common choices for hydrogenation.[17] The choice of solvent can influence catalyst activity and selectivity.
-
Additives: In some systems, particularly with aromatic chlorides, the addition of a weak acid can suppress dehalogenation.[18] For aliphatic chlorides, bases may be used to scavenge the HCl produced during any side-reaction hydrodechlorination, preventing catalyst poisoning, although this can also promote other side reactions.
Catalyst Performance Summary
| Catalyst | Primary Application | Typical Selectivity for Ester Hydrogenation (vs. HDC) | Common Conditions | Key Considerations |
| Pd/C | Hydrodechlorination[2] | Very Low | Low Temp/Pressure (e.g., RT, 1-5 bar H₂) | Excellent for C-Cl cleavage. Avoid if C-Cl bond must be preserved. |
| Pt/C | General Hydrogenation[11] | Low to Moderate | RT-100°C, 1-50 bar H₂ | Activity can be tuned by support properties.[19] Often less aggressive for HDC than Pd/C. |
| Raney® Ni | General Hydrogenation[14] | Moderate | 50-150°C, 50-100 bar H₂ | Highly active but can be pyrophoric.[20] Prone to deactivation by HCl.[21][22] |
| Ru-based | Ester Hydrogenation[5] | High to Very High | 50-120°C, 20-80 bar H₂ | Often the best choice for chemoselectivity. Can be homogeneous or heterogeneous. |
| Cu-chromite | Ester Hydrogenation[7] | High | 150-250°C, 100-300 bar H₂ | Requires harsh conditions. High stability. |
Troubleshooting Guide
Issue 1: Low or No Conversion
Question: My reaction shows minimal consumption of the starting material. What are the potential causes and solutions?
Answer: This common issue can usually be traced back to the catalyst, reaction conditions, or impurities. A systematic check is the best approach.
Caption: Troubleshooting workflow for low conversion.
Potential Causes & Solutions:
-
Catalyst Inactivity:
-
Poisoning: Active sites can be blocked by impurities like sulfur or even by the HCl generated from undesired hydrodechlorination.[13][15] Ensure scrupulously clean glassware and high-purity reagents.
-
Deactivation: The catalyst may have lost activity from improper storage or handling. Pyrophoric catalysts like Raney Nickel require careful handling under an inert atmosphere.[15] Always start a new optimization with a fresh batch of catalyst to establish a baseline.
-
-
Suboptimal Reaction Conditions:
-
Poor Agitation: Hydrogenation is often a three-phase system (solid catalyst, liquid substrate, gaseous hydrogen). Inefficient stirring limits mass transfer and can halt the reaction.[15] Use a suitable stir bar/impeller and stir vigorously.
-
Insufficient Hydrogen: Ensure your system is properly sealed and that hydrogen is being delivered at the target pressure. A slow leak can prevent the reaction from proceeding.
-
Temperature/Pressure Too Low: Some catalysts, especially for ester reduction, require significant thermal energy and hydrogen pressure to become active.[5] Incrementally increase temperature and/or pressure.
-
Issue 2: High Levels of Hydrodechlorination (HDC)
Question: My main product is methyl butanoate or 1-butanol, not the desired 3-chloro-1-butanol. How do I suppress the C-Cl bond cleavage?
Answer: This is a classic selectivity problem indicating your catalytic system is too aggressive towards the C-Cl bond.
Potential Causes & Solutions:
-
Incorrect Catalyst Choice: You may be using a catalyst with high HDC activity, such as Pd/C.[2]
-
Solution: Switch to a catalyst known for its selectivity in ester hydrogenation, such as a Ruthenium-based system.[5]
-
-
Reaction Conditions Too Harsh: High temperatures can favor the undesired HDC pathway.
-
Solution: Reduce the reaction temperature. It is better to have a slower, more selective reaction than a fast, unselective one. Try running at the lowest temperature that gives a reasonable conversion rate.
-
-
Catalyst Loading: High catalyst loading can sometimes lead to increased side reactions.
-
Solution: Reduce the catalyst loading (mol%) and monitor the effect on selectivity.
-
Issue 3: Catalyst Deactivation During the Reaction
Question: The reaction started, but then stalled before completion. What happened?
Answer: This suggests the catalyst has deactivated during the process. In this specific reaction, the cause is very likely related to the chlorinated substrate itself.
Potential Causes & Solutions:
-
HCl Poisoning: Even a small amount of hydrodechlorination as a side reaction will produce HCl. This HCl can adsorb onto the catalyst's active sites, poisoning them and stopping the reaction.[13][21] This is a common deactivation pathway for nickel and platinum-group metal catalysts.[13]
-
Solution 1 (Prevention): Use a more selective catalyst and milder conditions to minimize HCl generation in the first place.
-
Solution 2 (Mitigation): Include a non-nucleophilic, acid-scavenging base in the reaction mixture. However, this must be done with caution as the base can promote other side reactions.
-
-
Strong Product Inhibition: The product alcohol or the intermediate hemiacetal might bind strongly to the catalyst surface, preventing further reaction.
-
Solution: This is an intrinsic property of the catalytic system. If this is suspected, screening different catalysts or solvents may be necessary to find a system where product inhibition is less pronounced.
-
General Experimental Protocol: Selective Hydrogenation
This protocol provides a general workflow for the selective hydrogenation of this compound to 3-chloro-1-butanol using a heterogeneous catalyst. Warning: Hydrogenations can be hazardous. Always work in a well-ventilated fume hood, use appropriate personal protective equipment, and ensure there are no ignition sources. Pyrophoric catalysts require specialized handling.[20][23]
Materials:
-
This compound
-
Selective Hydrogenation Catalyst (e.g., 5% Ru/C)
-
Anhydrous Ethanol (or other suitable solvent)
-
High-Pressure Reactor (e.g., Parr Shaker or similar autoclave)
-
Inert Gas (Nitrogen or Argon)
-
Hydrogen Gas Source
-
Filtration aid (e.g., Celite®)
Procedure:
-
Vessel Preparation: Ensure the high-pressure reactor is clean and dry. Add a magnetic stir bar.
-
Charging the Reactor:
-
In the reactor, combine this compound (1.0 eq) and anhydrous ethanol to make an approximately 0.5 M solution.
-
Seal the reactor vessel.
-
-
Inerting the System: Purge the reactor by pressurizing with an inert gas (e.g., Nitrogen to 5 bar) and then venting. Repeat this cycle 3-5 times to completely remove all oxygen.[15]
-
Catalyst Addition (Under Inert Atmosphere):
-
This is a critical step. Briefly open the reactor under a positive pressure of inert gas and quickly add the catalyst (e.g., 1-5 mol% Ru/C).
-
Immediately reseal the reactor. Never add a dry catalyst to a flammable solvent in the presence of air, especially if it's a fresh batch. [23]
-
-
Hydrogenation:
-
Evacuate the inert gas and purge the system with hydrogen gas by pressurizing to ~5 bar and venting. Repeat 3 times.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 bar).
-
Begin vigorous stirring and heat the reaction to the target temperature (e.g., 80°C).
-
-
Monitoring: Monitor the reaction by observing hydrogen uptake from the ballast tank. Samples can be taken at intervals (after cooling and venting the reactor) to be analyzed by GC or LC-MS to check for conversion and selectivity.
-
Work-up:
-
Once the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen and purge the system with inert gas.
-
Open the reactor and filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Keep the filter cake wet with solvent to prevent ignition. [23]
-
Wash the filter cake with additional solvent.
-
Combine the filtrate and washings. The solvent can be removed under reduced pressure to yield the crude product, which can then be purified by distillation or chromatography.
-
References
- Tuning chemical compositions of bimetallic AuPd catalysts for selective catalytic hydrogenation of halogenated quinolines. Journal of Materials Chemistry A (RSC Publishing).
- troubleshooting guide for the catalytic hydrogenation of nitroaromatics. Benchchem.
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- My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?. Reddit.
- Chlorine–nickel interactions in gas phase catalytic hydrodechlorination: catalyst deactivation and the nature of reactive hydrogen. RSC Publishing.
- Deactivation of a Pd/AC catalyst in the hydrodechlorination of chlorinated herbicides. ScienceDirect.
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- Theoretical and Applied Aspects of Hydrodechlorination Processes—Catalysts and Technologies. MDPI.
- Two Scenarios of Dechlorination of the Chlorinated Hydrocarbons over Nickel-Alumina Catalyst. MDPI.
- Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow.
- Hydrogenation reaction tips and tricks. Reddit.
- Hydrogenation of ortho-nitrochlorobenzene on activated carbon supported platinum catalysts. PMC - NIH.
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- US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation. Google Patents.
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- Highly Selective Hydrogenation of C C Bonds Catalyzed by a Rhodium Hydride. NIH.
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Technical Support Center: Monitoring Methyl 3-chlorobutanoate Reactions by TLC
Welcome to the technical support center for monitoring reactions involving Methyl 3-chlorobutanoate using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to ensure accurate and efficient reaction monitoring. Here, we move beyond simple procedural lists to explain the why behind experimental choices, offering a self-validating system of protocols and troubleshooting.
The Critical Role of TLC in Monitoring this compound Reactions
Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and powerful technique for monitoring the progress of organic reactions.[1][2] For reactions involving this compound, a halogenated ester, TLC is indispensable for several reasons:
-
Assessing Reactant Consumption: Visualizing the disappearance of the starting material spot.
-
Tracking Product Formation: Observing the appearance of one or more product spots.[3]
-
Identifying Byproducts: Detecting the formation of unexpected or undesired compounds.
-
Optimizing Reaction Conditions: Quickly determining the effect of changes in temperature, catalysts, or reaction time.
This compound itself is a relatively non-polar molecule due to the ester group and the alkyl chain. However, its polarity can be significantly altered during a reaction, for instance, in substitution or elimination reactions where the chlorine atom is replaced by a more or less polar functional group. This change in polarity is the fundamental principle that allows for separation and monitoring by TLC.[4][5]
Setting Up Your TLC System: A Step-by-Step Guide
Proper setup is paramount for achieving clear and reproducible TLC results. This section details the critical components and considerations for analyzing this compound reactions.
Choosing the Right Stationary Phase
For most applications involving this compound and its common reaction products, silica gel is the stationary phase of choice.[6] Silica gel is a polar adsorbent, which works well for separating compounds of varying polarities.[4]
-
Standard Plates: Use commercially available silica gel plates with a fluorescent indicator (e.g., F254), which allows for visualization under UV light.[2][7]
Selecting the Mobile Phase (Eluent)
The choice of eluent is the most critical factor in achieving good separation. The goal is to find a solvent system where the starting material (this compound) has a retention factor (Rƒ) of approximately 0.3-0.4, allowing ample space on the plate for both more and less polar products to appear with clear separation.[8]
The Rƒ is calculated as follows:
Rƒ = (distance traveled by the spot) / (distance traveled by the solvent front) [4]
Recommended Starting Eluent Systems:
A binary mixture of a non-polar and a more polar solvent is typically effective.[5][6] For this compound, start with a mixture of hexane and ethyl acetate.
| Polarity of Expected Product | Starting Eluent Ratio (Hexane:Ethyl Acetate) | Rationale |
| Less Polar | 9:1 to 8:2 | The higher proportion of non-polar hexane will move the non-polar compounds up the plate. |
| Similar Polarity | 7:3 to 1:1 | A good starting point for many common reactions.[4] |
| More Polar | 1:1 to 1:4 | The increased polarity of ethyl acetate is needed to move more polar compounds off the baseline.[9] |
Workflow for Eluent System Optimization:
Caption: Workflow for optimizing the TLC eluent system.
Preparing and Spotting the TLC Plate
-
Preparation: With a pencil (never a pen, as the ink can run with the solvent), gently draw a starting line about 1 cm from the bottom of the TLC plate.[2][10] Mark lanes for the starting material (SM), a co-spot (C), and the reaction mixture (RM).[8]
-
Sample Preparation: Dissolve a small amount of your starting material in a volatile solvent like ethyl acetate or dichloromethane.[11] For the reaction mixture, you can often spot it directly if it's in a common organic solvent.[3] If the reaction is in a high-boiling solvent like DMF or DMSO, a micro-workup or dilution is necessary to avoid streaking.[3][12]
-
Spotting: Use a capillary tube to apply a small spot of each sample to the corresponding lane on the starting line.[2] The spots should be small and concentrated. For dilute samples, you can apply multiple spots in the same location, allowing the solvent to evaporate between applications.[10][13] The co-spot lane is where you will spot both the starting material and the reaction mixture on top of each other.[8]
Developing and Visualizing the Plate
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the starting line.[10][11] Cover the chamber to maintain a saturated atmosphere. Allow the solvent to travel up the plate until it is about 1 cm from the top.[3][8]
-
Visualization:
-
UV Light: Most commercially available TLC plates contain a fluorescent indicator.[7] Compounds that absorb UV light (often those with aromatic rings or extensive conjugation) will appear as dark spots under a 254 nm UV lamp.[7][14] While the ester group in this compound has some UV activity, it can be weak.
-
Staining: Since alkyl halides and simple esters may not be strongly UV-active, chemical staining is often necessary for clear visualization.[7][15]
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose stain for compounds that can be oxidized.[15] It will visualize a wide range of functional groups, appearing as yellow-brown spots on a purple background.[15]
-
p-Anisaldehyde Stain: This stain is sensitive to many functional groups and often gives a range of colors, which can help differentiate between the starting material and the product.[16]
-
Iodine Chamber: Exposing the plate to iodine vapor is a simple and often effective method.[7][16] Organic compounds will absorb the iodine and appear as brown spots.[13] These spots will fade over time, so it's important to circle them with a pencil immediately.[7][16]
-
-
Troubleshooting Guide
Even with careful preparation, issues can arise. This section addresses common problems in a question-and-answer format.
Q1: Why are my spots streaking or appearing as elongated blobs?
A1: Spot streaking is a common issue with several potential causes:
-
Sample Overloading: The most frequent cause is applying too much sample to the plate.[1][11][13]
-
Inappropriate Solvent: If the sample is not fully soluble in the mobile phase, it can streak.
-
Solution: Try a different eluent system. For acidic or basic compounds, adding a small amount of acetic acid or triethylamine (0.1-2.0%) to the eluent can improve spot shape.[13]
-
-
High Polarity of Compound: Very polar compounds may interact too strongly with the silica gel.
Q2: My spots are not moving off the baseline (Rƒ is too low). What should I do?
A2: This indicates that the eluent is not polar enough to move the compounds up the plate.[5][17]
-
Solution: Increase the polarity of your mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.[5] For example, if 8:2 hexane:ethyl acetate is not working, try 1:1.
Q3: All my spots ran to the top of the plate with the solvent front (Rƒ is too high). How can I fix this?
A3: This is the opposite problem: the eluent is too polar.[5][17]
-
Solution: Decrease the polarity of your mobile phase. In a hexane/ethyl acetate system, increase the proportion of hexane.[5] If you were using 1:1, try 4:1 or 9:1.
Q4: I don't see any spots on my TLC plate after development.
A4: This can be a frustrating issue, but it is solvable:
-
Sample is Too Dilute: The concentration of your compound may be too low to be detected.[10][11][13]
-
Compound is Not UV-Active: this compound and some of its potential products may not be visible under UV light.[7][14]
-
Compound Evaporation: If your compound is volatile, it may have evaporated from the plate.[13]
-
Solution: This is less common with this compound but can happen with lower boiling point products. Minimize the time the plate is exposed to air before and after development.
-
Troubleshooting Decision Tree:
Caption: A decision tree for troubleshooting common TLC issues.
Frequently Asked Questions (FAQs)
How do I interpret the TLC plate as the reaction progresses?
As the reaction proceeds, you should observe the spot corresponding to the starting material (this compound) diminish in intensity, while the spot for the product appears and grows stronger.[3][18] The co-spot lane is crucial here; it helps to definitively identify the starting material spot in the reaction mixture.[8]
What if my starting material and product have very similar Rƒ values?
This can make monitoring difficult. Try testing a variety of eluent systems with different solvent combinations (e.g., dichloromethane/methanol or toluene/ethyl acetate) to maximize separation.[12] Sometimes, even a small difference in Rƒ can be sufficient to see the reaction progress.
Can I use TLC to determine if my reaction has gone to completion?
Yes. A reaction is generally considered complete when the starting material spot is no longer visible on the TLC plate in the reaction mixture lane.[18] It is good practice to run a final TLC at the end of the intended reaction time to confirm.
Is it possible to get quantitative information from TLC?
While TLC is primarily a qualitative technique, it can provide semi-quantitative information. The size and intensity of a spot are roughly proportional to the concentration of the compound. For more accurate quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) are required.
References
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
ALWSCI. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved from [Link]
-
Chromatography Online. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]
- Searle Separations Department. (n.d.). Thin Layer Chromatography.
-
operachem. (2024, February 24). TLC-Thin Layer Chromatography. Retrieved from [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography. Retrieved from [Link]
-
Labster. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to: Monitor by TLC. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. Retrieved from [Link]
-
ASFC Chemistry. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. Retrieved from [Link]
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Technical Support Center: Work-up Procedures for Methyl 3-chlorobutanoate Reactions
Welcome to the technical support guide for researchers working with methyl 3-chlorobutanoate. This document provides in-depth, field-tested guidance on the critical work-up phase of your reactions. As a secondary alkyl halide and an ester, this compound presents unique challenges, primarily the competition between substitution (SN1/SN2) and elimination (E1/E2) pathways, and the potential for ester hydrolysis.[1][2] This guide is structured to help you navigate these challenges, troubleshoot common problems, and optimize your product isolation.
Section 1: Foundational Work-up Protocol
A robust and reproducible work-up is the cornerstone of successful synthesis. The following is a generalized protocol for a typical nucleophilic substitution reaction. Specific steps should be adapted based on the reagents and solvents used in your reaction.
Experimental Workflow: General Reaction & Work-up
The diagram below illustrates a standard sequence from reaction completion to the isolation of the crude product.
Caption: General workflow for reaction work-up and isolation.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your work-up in a question-and-answer format.
Question 1: My final yield is unexpectedly low. I suspect an elimination (E1/E2) side reaction occurred. How can I confirm this and prevent it in the future?
Answer: This is a classic problem when working with secondary alkyl halides like this compound.[1][2] Elimination and substitution are often competing pathways.
-
Confirmation:
-
NMR Spectroscopy: Look for characteristic signals of alkenes in the ¹H NMR spectrum of your crude product, typically in the 4.5-6.5 ppm region. The expected elimination products would be methyl but-2-enoate (crotonate) and methyl but-3-enoate.
-
GC-MS Analysis: Gas Chromatography-Mass Spectrometry is an excellent tool to separate and identify volatile side products.[3] Compare the retention times and mass spectra of your crude mixture against known standards of the potential elimination products.
-
-
Causality & Prevention:
-
Base/Nucleophile Choice: Strong, sterically hindered bases (e.g., potassium tert-butoxide) strongly favor E2 elimination. If your goal is substitution, use a less basic nucleophile. For SN2 reactions, good nucleophiles that are weak bases (e.g., I⁻, Br⁻, N₃⁻, CN⁻) are ideal.[4]
-
Temperature: Higher temperatures favor elimination over substitution because elimination reactions generally have a higher positive entropy change (more molecules are produced).[5] If you are observing elimination, try running your reaction at a lower temperature.
-
Solvent: Polar aprotic solvents (e.g., DMSO, DMF, acetone) favor the SN2 pathway, while polar protic solvents (e.g., ethanol, water) can promote SN1/E1 pathways by stabilizing the carbocation intermediate.[6][7]
-
Question 2: I formed a persistent emulsion in my separatory funnel during the aqueous wash. How can I break it?
Answer: Emulsions are common and frustrating but can usually be resolved. They are colloidal suspensions of one liquid in another, stabilized by soaps or other compounds at the interface.
-
Immediate Steps:
-
Be Patient: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Sometimes, the layers will separate on their own.
-
Gentle Swirling: Gently swirl the funnel instead of shaking it vigorously. You can also gently stir the emulsion with a glass rod.[8]
-
Add Brine: Add a small amount of saturated aqueous NaCl (brine). This increases the ionic strength and polarity of the aqueous layer, which helps to break up the emulsion by reducing the solubility of organic components.[8]
-
-
If the Emulsion Persists:
-
Filtration: As a last resort, you can filter the entire mixture through a pad of Celite® (diatomaceous earth) using a Büchner funnel. This can physically disrupt the emulsion.[8]
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
-
Question 3: My product appears to have hydrolyzed to 3-chlorobutanoic acid during the work-up. How can I confirm this and prevent it?
Answer: Ester hydrolysis is a significant risk, especially if your work-up involves strong acids or bases or prolonged exposure to water.
-
Confirmation:
-
The carboxylic acid product is much more polar than the ester starting material. It will likely have a much lower Rf value on a TLC plate.
-
In the ¹H NMR, the methyl ester singlet (~3.7 ppm) will disappear, and a broad singlet for the carboxylic acid proton will appear, typically above 10 ppm.
-
The acid can be detected by washing a sample of the organic layer with a dilute NaHCO₃ solution; the acid will move into the aqueous layer. Acidifying this aqueous layer and extracting with an organic solvent will isolate the acid for confirmation.
-
-
Prevention:
-
Avoid Strong Base: When neutralizing acid, use saturated sodium bicarbonate (NaHCO₃), a mild base, instead of stronger bases like NaOH or KOH.[8][9] Perform the wash quickly and do not let the layers sit together for extended periods.
-
Avoid Strong Acid: If you must wash with acid (e.g., to remove an amine), use a dilute solution (e.g., 1M HCl) and perform the wash quickly and at a low temperature (e.g., in an ice bath).
-
Temperature Control: Perform all aqueous washes at room temperature or below to minimize the rate of hydrolysis.
-
Question 4: I am having trouble visualizing my product and starting material on a TLC plate. What stain should I use?
Answer: Alkyl halides and simple esters are often not UV-active and do not stain well with iodine, a common visualization method.[10] You need to use a more reactive, destructive stain.
-
Recommended Stains:
-
Potassium Permanganate (KMnO₄): This is an excellent general-purpose stain for compounds that can be oxidized.[11][12] Your product and many organic compounds will appear as yellow or brown spots on a purple background.
-
Phosphomolybdic Acid (PMA): This is another powerful universal stain.[10][12] It will visualize a wide variety of compounds as dark blue or green spots on a yellow-green background after gentle heating.
-
-
TLC Staining Protocol (KMnO₄):
-
Prepare the stain: Dissolve 3 g KMnO₄ and 10 g K₂CO₃ in 300 mL of water.[11]
-
Dry the developed TLC plate completely.
-
Quickly dip the plate into the stain solution.
-
Wipe excess stain from the back of the plate.
-
Gently warm the plate with a heat gun until spots appear. Do not overheat.
-
Section 3: Frequently Asked Questions (FAQs)
Q: What is the best choice of solvent for liquid-liquid extraction?
A: The ideal solvent should readily dissolve your product but be immiscible with water. It should also have a low boiling point for easy removal.
| Solvent | Density (g/mL) | Boiling Point (°C) | Characteristics |
| Ethyl Acetate | 0.902 | 77.1 | Good general-purpose solvent, slightly water-soluble, can be prone to hydrolysis. |
| Dichloromethane | 1.33 | 39.6 | Excellent solvent, denser than water (forms bottom layer), but is a suspected carcinogen. |
| Diethyl Ether | 0.713 | 34.6 | Good solvent, highly volatile and extremely flammable, prone to peroxide formation. |
| Hexanes/Heptane | ~0.66 | 69 | Non-polar, good for extracting non-polar products, less effective for moderately polar compounds. |
Scientist's Note: For most products derived from this compound, ethyl acetate or dichloromethane are excellent first choices.
Q: Why is a final wash with saturated brine (NaCl solution) necessary?
A: The brine wash serves two primary purposes.[9] First, it helps to remove the majority of dissolved water from the organic layer before the addition of a chemical drying agent. This makes the drying agent more effective. Second, it decreases the solubility of your organic product in the aqueous layer (a phenomenon called "salting out"), which can help to maximize your yield by driving more of your product into the organic phase.
Q: My reaction was performed in DMF. How do I effectively remove it during the work-up?
A: High-boiling polar aprotic solvents like DMF or DMSO cannot be easily removed by a rotary evaporator. The most effective method is to wash them out. Since they are highly water-soluble, perform multiple (3-5) large-volume washes with water or dilute brine. This will partition the DMF/DMSO into the aqueous layer, leaving your product in the organic phase.
Section 4: Safety Precautions
Always handle chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.[13][14][15] Work in a well-ventilated fume hood.
-
This compound: This compound is a skin and eye irritant.[16] Avoid inhalation of vapors.
-
Solvents: Many organic solvents are flammable and/or toxic. Keep away from ignition sources.[15][17]
-
Acids/Bases: Handle corrosive acids and bases with extreme care.
-
Pressure Build-up: When washing with sodium bicarbonate, CO₂ gas is generated. Always vent the separatory funnel frequently by inverting it and opening the stopcock to release pressure.[8]
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common reaction issues.
References
-
LibreTexts Chemistry. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Reddit. (2020). Column Fraction Staining. r/Chempros. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]
-
Organic Chemistry. (n.d.). TLC stains. Retrieved from [Link]
-
Merlic Group, UCLA. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
Searle Separations Department. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
-
MIT OpenCourseWare. (2010). Reaction Work-Up I. YouTube. Retrieved from [Link]
-
OpenStax. (n.d.). Chapter 7 Solutions to Problems – Reactions of Alkyl Halides: Nucleophilic Substitutions and Eliminations. Retrieved from [Link]
-
Master Organic Chemistry. (2014). Alkyl Halide Reaction Map And Summary. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020). Solving Problems involving Alkynes and Alkyl Halides. YouTube. Retrieved from [Link]
-
TMP Chem. (2018). 18.05 Two Mechanisms of Nucleophilic Substitution. YouTube. Retrieved from [Link]
-
Lumen Learning. (n.d.). 8.5. Elimination reactions. Organic Chemistry 1: An open textbook. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Elimination Reactions of Alcohols. Retrieved from [Link]
-
Głowacka, A., & Tylewicz, M. (2021). Extraction with Acidified Methanol—An Easy and Effective Method of Methyl Chlorogenate Formation, as Studied by ESI-MS. Molecules, 26(11), 3192. Retrieved from [Link]
-
Leah4sci. (2013). Alkyl Halide Carbon Chain Analysis for SN1 SN2 E1 E2 Reactions. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-chlorobutanoate. National Institutes of Health. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions (3) - SN1. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). methyl (3R)-3-chlorobutanoate. National Institutes of Health. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions (2). YouTube. Retrieved from [Link]
-
Wang, Y., et al. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant... Journal of Analytical Methods in Chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Substitution reactions of alkyl halides: two mechanisms. Retrieved from [Link]
-
Master Organic Chemistry. (2015). All About Elimination Reactions of Alcohols (With Acid). Retrieved from [Link]
-
The Organic Chemistry Tutor. (2017). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism. YouTube. Retrieved from [Link]
-
Professor Dave Explains. (2015). Chapter 9 – Elimination Reactions: Part 1 of 8. YouTube. Retrieved from [Link]
-
Khan Academy. (n.d.). Elimination vs substitution: tertiary substrate. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation and Identification of Molecular Species by GC-MS for the Reaction Mixture with Methyltrimethoxysilane (MTMOS). Retrieved from [Link]
-
Wang, Y., et al. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS)... Journal of Analytical Methods in Chemistry, PMC7495810. Retrieved from [Link]
-
ResearchGate. (2025). Simultaneous analysis of amino and nonamino organic acids as methyl chloroformate derivatives using gas chromatography-mass spectrometry. Retrieved from [Link]
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Technical Support Center: Managing the Thermal Instability of Methyl 3-chlorobutanoate
Welcome to the technical support guide for Methyl 3-chlorobutanoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the thermal instability of this compound. Here, we provide in-depth explanations, troubleshooting guides, and validated protocols to ensure the integrity of your experiments and the reliability of your results.
Section 1: Understanding the Instability of this compound
This section addresses the fundamental nature of the compound's instability, its degradation pathways, and the factors that influence its decomposition.
Q1.1: What is the primary cause of thermal instability in this compound?
The primary cause of thermal instability in this compound, a secondary alkyl halide, is its propensity to undergo a dehydrohalogenation reaction.[1] This is a type of elimination reaction where the chlorine atom and a hydrogen atom from an adjacent carbon (a β-hydrogen) are removed, leading to the formation of an alkene and hydrogen chloride (HCl).[2] This process is significantly accelerated by heat and the presence of bases.[3]
The reaction typically proceeds through a bimolecular elimination (E2) mechanism, especially in the presence of a base.[4] In the E2 pathway, a base abstracts a β-hydrogen, and in a single, concerted step, the C-H bond breaks, a new π-bond (C=C) forms, and the C-Cl bond breaks.[2][4] The greater electronegativity of the chlorine atom increases the acidity of the β-hydrogens, making them more susceptible to abstraction by a base.[5]
Caption: E2 dehydrohalogenation of this compound.
Q1.2: What are the main degradation products?
The thermal decomposition of this compound primarily yields two products:
-
Methyl Crotonate (Methyl 2-butenoate): This is the resulting unsaturated ester. The reaction generally favors the formation of the more stable, more substituted alkene, a principle known as Zaitsev's rule.[3] Where cis/trans isomers are possible, the more stable trans isomer is typically the major product due to reduced steric hindrance.[3]
-
Hydrogen Chloride (HCl): This corrosive gas is liberated during the reaction.[6] The generation of HCl is problematic as it can catalyze further degradation and corrode equipment.
Q1.3: What factors accelerate this degradation?
Several factors can initiate or accelerate the dehydrohalogenation of this compound. Understanding these is critical for maintaining the compound's stability.
| Factor | Effect & Causality | Mitigation Strategy |
| Elevated Temperature | Increases the rate of all chemical reactions, but disproportionately favors elimination over substitution.[3] Provides the necessary activation energy for the C-H and C-Cl bond cleavage. | Store in a cool place and perform reactions at the lowest feasible temperature. Use of high-dilution conditions can help manage exotherms. |
| Presence of Bases | Acts as a catalyst for the E2 elimination pathway by abstracting a β-hydrogen.[4] Strong bases (e.g., NaOH, KOtBu) and even weaker organic bases (e.g., amines, pyridine) can promote significant degradation. | Avoid all basic conditions unless required by the reaction protocol. If a base is necessary, add it slowly at low temperatures and monitor for degradation. |
| Presence of Metals | Certain metals can act as Lewis acids, potentially coordinating to the chlorine atom and facilitating its departure, thereby promoting an E1-like mechanism. | Use glass-lined reactors or high-quality stainless steel. Avoid contact with reactive metals like iron or aluminum, especially at elevated temperatures. |
| Extended Storage Time | The degradation reaction can occur slowly even under recommended storage conditions. Over time, the accumulation of HCl can auto-catalyze further decomposition. | Use fresh material whenever possible. Re-analyze older stock for purity before use. |
Section 2: Troubleshooting Guide: Common Experimental Issues
This section provides solutions to specific problems that users may encounter during their experiments.
Q2.1: My reaction mixture is turning yellow/brown and I'm observing unexpected peaks in my GC-MS analysis. What's happening?
This is a classic sign of thermal degradation. The discoloration is often due to the formation of conjugated systems or secondary polymeric byproducts resulting from the initial degradation. The unexpected peaks in your GC-MS are very likely methyl crotonate and other downstream products.
Troubleshooting Steps:
-
Confirm Identity: Obtain a standard of methyl crotonate to confirm the identity of the new peak by comparing retention time and mass spectrum. The mass spectrum of this compound will show a characteristic isotopic pattern for one chlorine atom, which will be absent in the degradation product.
-
Lower Temperature: Immediately reduce the reaction temperature. Determine the minimum temperature required for your desired transformation.
-
Inert Atmosphere: Ensure your reaction is running under an inert atmosphere (e.g., Nitrogen or Argon). Oxygen can sometimes participate in secondary degradation pathways.
-
Consider a Stabilizer: If high temperatures are unavoidable, proceed to Section 3 for guidance on using stabilizers.
Q2.2: The pH of my aqueous workup is becoming acidic. Why?
The increasing acidity is a direct result of the formation of hydrogen chloride (HCl) gas during the degradation of this compound.[6] When the reaction mixture is quenched with water, the dissolved HCl gas forms hydrochloric acid, lowering the pH. This is a strong indicator that significant decomposition has occurred.
Corrective Actions:
-
Neutralize Carefully: During workup, use a mild base like sodium bicarbonate (NaHCO₃) solution to neutralize the acid. Avoid strong bases like NaOH, which could degrade any remaining starting material.
-
Review Reaction Conditions: This observation confirms that your reaction conditions (e.g., temperature, time) are too harsh. Re-evaluate and optimize the parameters as described in Q2.1.
Q2.3: My yield is consistently low when using this compound in a reaction that requires elevated temperatures. What are the potential causes and solutions?
Low yield in a high-temperature reaction is most commonly due to the consumption of the starting material by the competing thermal degradation pathway.
Solutions:
-
Kinetic Analysis: Your desired reaction and the degradation reaction are competing. To favor your reaction, you must find conditions where its rate is significantly higher than the rate of degradation. This could involve catalyst optimization, solvent changes, or using a more concentrated reagent solution to accelerate the desired pathway.
-
Stabilizer Screening: This is the most direct approach for reactions that must be run at higher temperatures. A small amount of an HCl scavenger can inhibit the auto-catalytic degradation cycle. See Protocol 1 for a detailed screening method.
-
Alternative Synthesis Route: If stability remains an insurmountable issue, consider alternative synthetic strategies that do not require this compound or that allow for milder reaction conditions.
Section 3: Proactive Stability Management & Protocols
This section provides actionable protocols for handling, stabilizing, and analyzing this compound to prevent degradation.
Q3.1: What are the recommended storage and handling procedures for this compound?
Proper storage is the first line of defense against degradation. Adherence to these conditions is essential for preserving the material's integrity.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[7] Refrigeration (2-8 °C) is recommended for long-term storage. | Minimizes the rate of thermal decomposition. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents oxidation and reactions with atmospheric moisture. |
| Container | Use a tightly-closed, non-reactive container (e.g., amber glass bottle with a PTFE-lined cap).[8][7] | Prevents leakage of HCl, entry of contaminants, and light-induced degradation. |
| Incompatibilities | Store away from acids, bases, oxidizing agents, and reducing agents.[9] | Prevents catalytic decomposition. |
Q3.2: How can I stabilize this compound for a reaction that requires heating?
Stabilizers function by scavenging the HCl produced during initial decomposition, thereby breaking the auto-catalytic cycle. Epoxidized compounds are highly effective for this purpose.
Protocol 1: Small-Scale Stabilizer Screening
This protocol outlines a method to test the efficacy of a stabilizer.
-
Setup: In three separate, small reaction vials equipped with stir bars, add 1.0 g of this compound.
-
Controls:
-
Vial 1: Negative Control (no stabilizer).
-
Vial 2: Add 1% w/w (10 mg) of Epoxidized Soybean Oil (ESO).
-
Vial 3: Add 2% w/w (20 mg) of Epoxidized Soybean Oil (ESO).
-
-
Heating: Place all three vials in a heating block set to the target reaction temperature (e.g., 80 °C).
-
Monitoring: At set time intervals (e.g., 1, 2, 4, and 8 hours), take a small aliquot (approx. 10 µL) from each vial.
-
Analysis: Dilute each aliquot in a suitable solvent (e.g., dichloromethane) and analyze by GC-MS (see Protocol 2) to quantify the formation of methyl crotonate.
-
Evaluation: Compare the rate of degradation in the stabilized samples to the control. The optimal stabilizer concentration will show the least amount of methyl crotonate formation over time.
Q3.3: How can I analytically monitor the stability of my sample?
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for monitoring the degradation of this compound as it can separate and quantify both the parent compound and its primary degradation product, methyl crotonate.[10]
Protocol 2: GC-MS Method for Quantifying Degradation
-
Sample Preparation: Prepare a stock solution of your this compound sample at a known concentration (e.g., 1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC-MS system with a standard non-polar or mid-polar capillary column (e.g., DB-5ms, DB-624).[10]
-
GC Parameters (Example):
-
Inlet Temperature: 220 °C[10]
-
Carrier Gas: Helium, constant flow ~1.5 mL/min.
-
Split Ratio: 20:1
-
Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 200 °C at 15 °C/min.
-
Injection Volume: 1 µL
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI), 70 eV.
-
Acquisition Mode: Scan mode (for initial identification) or Selected Ion Monitoring (SIM) mode (for quantification).[10]
-
SIM Ions to Monitor:
-
This compound: m/z 101, 103 (M-Cl), 59.
-
Methyl Crotonate: m/z 100 (M+), 69, 41.
-
-
-
Quantification: Create a calibration curve using standards of known concentration for both this compound and methyl crotonate to accurately determine the percentage of degradation.
Caption: Workflow for GC-MS monitoring of degradation.
Section 4: Frequently Asked Questions (FAQs)
Q4.1: At what temperature does significant degradation begin?
While there is no single "degradation temperature," significant decomposition can be observed at temperatures as low as 60-80 °C, especially during prolonged heating or in the presence of catalytic impurities. The rate of degradation increases exponentially with temperature. It is recommended to perform a stability test under your specific reaction conditions to determine the onset of degradation.
Q4.2: Can I use an amine base in a reaction with this compound?
Using an amine base (e.g., triethylamine, diisopropylethylamine) is highly likely to induce rapid dehydrohalogenation via the E2 mechanism.[4][5] If an amine is essential for your reaction, it must be added at very low temperatures (e.g., 0 °C or below), and the reaction should be monitored very closely for the formation of methyl crotonate. Consider using a non-nucleophilic, sterically hindered base if proton abstraction is the only desired function.
Q4.3: Are there any commercially available stabilized formulations?
Currently, this compound is typically sold as a high-purity reagent without added stabilizers. The responsibility for stabilization for a specific application lies with the end-user, as the choice of stabilizer can depend on the downstream chemistry.
Q4.4: What are the safety concerns associated with the degradation products?
The degradation products have their own distinct hazards.
-
Hydrogen Chloride (HCl): A toxic and highly corrosive gas that can cause severe respiratory damage and chemical burns.[9] All reactions should be conducted in a well-ventilated fume hood.
-
Methyl Crotonate: A flammable liquid and eye irritant. Appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn when handling.
Always consult the Safety Data Sheet (SDS) for both the starting material and any potential byproducts before beginning an experiment.[8][7][9]
References
-
Michigan State University Department of Chemistry. (n.d.). Elimination Reactions of Alkyl Halides. Retrieved from [Link]
-
BYJU'S. (n.d.). Elimination Reaction. Retrieved from [Link]
-
Ashenhurst, J. (2014, January 10). Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. Retrieved from [Link]
-
Lumen Learning. (n.d.). 8.5. Elimination reactions. Organic Chemistry 1: An open textbook. Retrieved from [Link]
-
JoVE. (2023, April 30). Elimination Reactions. Retrieved from [Link]
-
Zotov, Y. L., Zapravdina, D. M., Shishkin, E. V., & Popov, Y. V. (2022). Synthesis of stabilizers based on glycerides of monocarboxylic acids for industrial chloroparaffins. Fine Chemical Technologies, 17(4), 298–310. Retrieved from [Link]
-
Weingart, J. J. (2019). Chlorinated Ester Plasticizers. ResearchGate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl crotonate. Retrieved from [Link]
-
Zotov, Y.L., et al. (2022). Synthesis of stabilizers based on glycerides of monocarboxylic acids for industrial chloroparaffins. Fine Chemical Technologies. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 638135, methyl (3R)-3-chlorobutanoate. Retrieved from [Link]
- Google Patents. (2016). US20160369086A1 - Chlorinated Ester Polyvinyl-Chloride Secondary Plasticizer and Related Methods.
-
Ganesh, P., RajuChBV, N., Suman, G., Rama Devi, d., & Basavaiah, K. (2023). Quantitative determination of methyl-4-chlorobutyrate, a potential genotoxic impurity, content in moxifloxacin HCl by GC-EI-MS. ResearchGate. Retrieved from [Link]
Sources
- 1. Video: Elimination Reactions [jove.com]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 6. US20160369086A1 - Chlorinated Ester Polyvinyl-Chloride Secondary Plasticizer and Related Methods - Google Patents [patents.google.com]
- 7. aksci.com [aksci.com]
- 8. beta.lakeland.edu [beta.lakeland.edu]
- 9. fishersci.com [fishersci.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Reactivity of Methyl 3-chlorobutanoate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for navigating the complex reactivity of Methyl 3-chlorobutanoate. This document is designed for researchers, medicinal chemists, and process development professionals who encounter this substrate in their work. As a secondary chloroalkane, the reaction outcomes for this compound are critically dependent on the solvent system employed. This guide provides in-depth, experience-based answers to common challenges, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Part 1: Foundational Concepts & Core Challenges
This section addresses the fundamental questions regarding the reactivity of a secondary halide and the pivotal role of the solvent in directing the reaction mechanism.
Q1: Why is my reaction with this compound unpredictable? I'm seeing a mix of substitution and elimination products.
This is the most common challenge faced by researchers working with this substrate. This compound is a secondary alkyl halide, placing it at a mechanistic crossroads. It is sterically hindered enough to slow down a pure SN2 reaction, yet the secondary carbocation that would form in an SN1 reaction is not as stable as a tertiary one.[1][2] This delicate balance means that both substitution (SN1 and SN2) and elimination (E1 and E2) pathways are accessible and compete with each other.
The solvent, along with the nucleophile/base strength and temperature, is the deciding factor that tips the balance toward your desired product.
Q2: Can you explain the fundamental difference between polar protic and polar aprotic solvents in this context?
Understanding this distinction is paramount. The choice between these two solvent classes is often the single most important experimental parameter.
-
Polar Protic Solvents: These solvents (e.g., water, methanol, ethanol, acetic acid) have a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen). They are capable of hydrogen bonding. Their primary role in reactions of alkyl halides is to stabilize charged species. They are particularly effective at solvating both cations and anions.
-
Effect on SN1: They excel at stabilizing the carbocation intermediate and the leaving group (Cl⁻) through hydrogen bonding, dramatically accelerating the SN1 pathway.[1][3][4]
-
Effect on SN2: They hinder the SN2 pathway. They form a "cage" of solvent molecules around the nucleophile through hydrogen bonding, which stabilizes it, reduces its energy, and blunts its nucleophilicity, thus increasing the activation energy for the reaction.[4][5]
-
-
Polar Aprotic Solvents: These solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), acetone, acetonitrile) possess a dipole moment but lack an acidic proton. They cannot act as hydrogen bond donors.
-
Effect on SN1: They are poor at stabilizing carbocations, and therefore, SN1 reactions are significantly disfavored in these solvents.[6]
-
Effect on SN2: They are ideal for SN2 reactions. They can dissolve ionic nucleophiles by solvating the accompanying cation, but they leave the anion (the nucleophile) relatively "naked" and highly reactive.[7][8] This leads to a substantial increase in the rate of SN2 reactions.[8]
-
The following diagram illustrates the logical workflow for choosing a solvent based on the desired reaction mechanism.
Caption: Solvent selection workflow for this compound.
Part 2: Troubleshooting Guide & FAQs
This section tackles specific experimental problems with actionable, causality-driven advice.
Q3: My SN2 reaction is extremely slow, and I'm recovering mostly starting material. I'm using sodium azide as a nucleophile. What's wrong?
Likely Cause: You are likely using a polar protic solvent such as ethanol or methanol.
Expert Explanation: Sodium azide (NaN₃) is an excellent nucleophile for SN2 reactions. However, if you dissolve it in a protic solvent, the solvent molecules will form strong hydrogen bonds with the highly electronegative azide anion. This "solvation cage" stabilizes the nucleophile, lowering its ground state energy and significantly increasing the activation energy required for it to attack the electrophilic carbon of the this compound.[5] The reaction rate plummets as a result.
Solution:
-
Switch to a Polar Aprotic Solvent: Change the solvent to acetone, DMSO, or DMF. These solvents will dissolve the NaN₃ salt by solvating the Na⁺ cation, but will leave the N₃⁻ anion free and highly reactive, dramatically accelerating the reaction.[8]
-
Ensure Anhydrous Conditions: Water is a protic solvent. Ensure your solvent and glassware are dry to avoid introducing a competing protic species.
Q4: I'm attempting a substitution with sodium methoxide in methanol and getting mostly methyl 3-methoxybutanoate, but also a significant amount of methyl but-2-enoate. How can I improve the selectivity for the substitution product?
Likely Cause: You are observing a classic competition between SN2 and E2 reactions. Sodium methoxide (NaOMe) is both a strong nucleophile and a strong base. In a protic solvent like methanol, both pathways are viable.
Expert Explanation:
-
E2 Pathway: The methoxide ion is acting as a base, abstracting a proton from the carbon adjacent to the chlorine (the β-carbon). This happens in a concerted step with the departure of the chloride leaving group, forming a double bond. E2 reactions are favored by strong bases and higher temperatures.[9][10]
-
SN2 Pathway: The methoxide ion is also acting as a nucleophile, attacking the carbon bearing the chlorine.
Solution to Favor Substitution (SN2):
-
Lower the Temperature: Elimination reactions generally have a higher activation energy than substitution reactions because they involve more bond breaking/forming in the transition state. Running the reaction at a lower temperature (e.g., 0 °C or room temperature) will disproportionately slow down the E2 pathway.
-
Use a Less Hindered Nucleophile/Base: While you are aiming for the methoxy product, be aware that stronger bases favor elimination.
-
Change the Solvent System: While methanol is the reactant here, using a more polar aprotic co-solvent could help favor the SN2 pathway, although this is complicated by the nature of the reactant. A better strategy is often temperature control.
Solution to Favor Elimination (E2):
-
Increase the Temperature: Heating the reaction mixture will favor the E2 pathway.[10]
-
Use a Strong, Sterically Hindered Base: If you wanted to exclusively synthesize the elimination product, switching from sodium methoxide to a bulky base like potassium tert-butoxide (t-BuOK) would dramatically favor the E2 pathway, as the base's size makes it difficult to act as a nucleophile.
Q5: I dissolved my this compound in warm ethanol to prepare for a reaction, but after workup, I found a significant amount of ethyl 3-ethoxybutanoate. What happened?
Likely Cause: You are observing solvolysis, a classic SN1 reaction where the solvent acts as the nucleophile.
Expert Explanation: Ethanol is a polar protic solvent. It can facilitate the slow, rate-determining departure of the chloride ion to form a secondary carbocation intermediate.[1][9] This carbocation is then rapidly attacked by an ethanol molecule (the most abundant nucleophile present) to yield the ethyl ether product after deprotonation. While the secondary carbocation is not highly stable, this pathway becomes significant in polar protic solvents, especially in the absence of a stronger nucleophile and with gentle heating.
Solution:
-
Avoid Polar Protic Solvents for Storage/Pre-dissolution: If you are not intending for a solvolysis reaction to occur, do not dissolve or store your alkyl halide in a protic solvent. Use a less reactive, aprotic solvent like THF, Dichloromethane, or Acetone for these purposes.
-
Add a Stronger Nucleophile Immediately: If you must use a protic solvent for solubility reasons in a subsequent SN2 reaction, ensure your intended nucleophile is present from the start and in a sufficient concentration to out-compete the solvent molecules.
Part 3: Data Summaries & Visualized Mechanisms
Table 1: Properties of Common Solvents and Their Influence on Reaction Pathway
| Solvent | Dielectric Constant (ε) | Type | Favored Pathway for 2° Halide | Rationale |
| Water (H₂O) | 80.1 | Polar Protic | SN1 / E1 | Excellent at stabilizing carbocation and leaving group.[4][5] |
| Methanol (MeOH) | 32.7 | Polar Protic | SN1 / E1 / Competing SN2/E2 | Good at stabilizing ions; can act as a weak/strong nucleophile/base. |
| Ethanol (EtOH) | 24.5 | Polar Protic | SN1 / E1 / Competing SN2/E2 | Similar to methanol, promotes ionization.[10] |
| Acetone (CH₃COCH₃) | 21.0 | Polar Aprotic | SN2 | Does not solvate anions well, leaving nucleophile reactive.[8] |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | SN2 | Highly polar, but cannot hydrogen bond with nucleophiles. |
| Dimethylformamide (DMF) | 36.7 | Polar Aprotic | SN2 | Excellent SN2 solvent, effectively solvates cations. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | SN2 | Highly polar aprotic solvent, greatly accelerates SN2 rates.[8][11] |
| Tetrahydrofuran (THF) | 7.6 | Aprotic (Relatively Nonpolar) | SN2 / E2 | Lower polarity, often used for reactions with strong, basic nucleophiles. |
Visualizing Solvent-Intermediate Interactions
The following diagrams illustrate the critical interactions between solvent molecules and the key species in SN1 and SN2 reactions.
Caption: SN1: Protic solvents stabilize the transition state and carbocation.
Caption: SN2: Aprotic solvents leave the nucleophile unsolvated and reactive.
Part 4: Reference Protocols
These protocols are provided as validated starting points. Researchers should always perform their own risk assessment and optimization.
Protocol 1: SN2 Synthesis of Methyl 3-iodobutanoate (Finkelstein Reaction)
-
Objective: To favor the SN2 pathway using a strong nucleophile in a polar aprotic solvent.
-
Reagents:
-
This compound (1.0 eq)
-
Sodium Iodide (NaI) (1.5 eq)
-
Acetone (anhydrous)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add sodium iodide and anhydrous acetone.
-
Stir the suspension until the sodium iodide is well dispersed.
-
Add this compound to the flask.
-
Heat the mixture to reflux (approx. 56 °C) and monitor the reaction by TLC or GC-MS. The formation of a NaCl precipitate is an indicator of reaction progress.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated NaCl.
-
Remove the acetone under reduced pressure.
-
The crude product can be purified by distillation or chromatography.
-
-
Causality: Acetone is a polar aprotic solvent. It dissolves NaI but poorly solvates the iodide anion, making it a potent nucleophile. The reaction is driven forward by the precipitation of the poorly soluble NaCl in acetone, according to Le Châtelier's principle.
Protocol 2: SN1 Solvolysis to Synthesize Methyl 3-hydroxybutanoate
-
Objective: To favor the SN1 pathway using a weak nucleophile (the solvent) in a polar protic medium.
-
Reagents:
-
This compound (1.0 eq)
-
Water/Ethanol mixture (e.g., 50:50 v/v)
-
A weak, non-nucleophilic base (e.g., CaCO₃) to neutralize the HCl formed.
-
-
Procedure:
-
In a round-bottom flask, combine this compound, the water/ethanol solvent mixture, and calcium carbonate.
-
Heat the mixture under reflux and monitor the disappearance of the starting material.
-
After the reaction is complete, cool the mixture and filter to remove the calcium salts.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography.
-
-
Causality: The highly polar, protic solvent mixture stabilizes the formation of the secondary carbocation and chloride ion. Water then acts as the nucleophile. The CaCO₃ prevents the buildup of HCl, which could lead to side reactions like ester hydrolysis.
References
- YouTube. (2020). Alkyl Halides: Solvent effects in substitution reactions.
- Khan Academy. (n.d.). Sn1 vs Sn2: Solvent effects.
- BrainKart. (2018). Alkyl halides: Factors affecting SN2 versus SN1 reactions.
- Quora. (2023). What are the effects of solvents on SN1 and SN2 reactions?.
- Unknown Source. Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1.
- Unacademy. Haloalkanes and Haloarenes.
- International Journal of Social Science and Education. (2024).
- YouTube. (2020). Effect of solvent on SN1 & SN2.
- NCERT. Haloalkanes and Haloarenes.
- YouTube. (2015). Haloalkanes 5.
- Chemistry LibreTexts. (2015). 7.9: Summary of Reactivity of Haloalkanes.
- ResearchGate. (n.d.).
- ChemRxiv. (n.d.). Kinetic Solvent Effects in Organic Reactions.
- Guidechem. (n.d.).
- Unknown Source.
- Chemguide. (n.d.). Reactions between halogenoalkanes and hydroxide ions.
- PubChem. (n.d.).
- PubChem. (n.d.). Butanoic acid, 4-chloro-, methyl ester.
- PubChem. (n.d.). methyl (3R)
- Echemi. (n.d.).
- YouTube. (2012). Nucleophilic Substitution Reactions (3) - SN1.
- YouTube. (2012). Nucleophilic Substitution Reactions (2).
- PubChem. (n.d.).
- ResearchGate. (1980). The reaction of methyl 2-cyano-3-(5-phenylsulphonyl-2-furyl)
- PubChem. (n.d.).
Sources
- 1. ncert.nic.in [ncert.nic.in]
- 2. m.youtube.com [m.youtube.com]
- 3. brainkart.com [brainkart.com]
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- 5. youtube.com [youtube.com]
- 6. Khan Academy [khanacademy.org]
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- 8. users.wfu.edu [users.wfu.edu]
- 9. fbanks.info [fbanks.info]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Methyl 3-chlorobutanoate by Fractional Distillation
Welcome to the technical support center for the purification of methyl 3-chlorobutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for achieving high purity of this compound through fractional distillation. Here, we move beyond generic protocols to address the specific challenges and nuances of this separation, grounding our recommendations in established chemical principles and field experience.
Section 1: Troubleshooting Guide - Common Issues & Solutions
Fractional distillation is a powerful technique, but its success hinges on careful control of various parameters. Below are common issues encountered during the purification of this compound, their underlying causes, and actionable solutions.
Q1: My primary fraction is contaminated with a lower-boiling point impurity. How can I improve the separation?
A1: This is a classic sign of insufficient separation efficiency. The most likely low-boiling impurity is methyl crotonate , which can form via elimination of HCl from this compound, especially if the distillation pot is overheated.
Root Causes & Solutions:
-
Inefficient Fractionating Column: Your column may not have enough theoretical plates to separate components with close boiling points.
-
Solution: Switch to a more efficient column. A Vigreux column is a good starting point, but for challenging separations, a packed column with Raschig rings or metal sponge packing offers a significant increase in surface area and theoretical plates, leading to better separation.[1]
-
-
Distillation Rate is Too High: A rapid distillation rate prevents the establishment of a proper temperature gradient in the column, hindering the vapor-liquid equilibria necessary for separation.
-
Solution: Reduce the heating rate to achieve a slow, steady distillation rate of approximately 1-2 drops per second into the receiving flask. Patience is key to a successful fractional distillation.
-
-
Poor Insulation: Temperature fluctuations along the column can disrupt the delicate temperature gradient.
-
Solution: Insulate the fractionating column with glass wool or aluminum foil to maintain a consistent temperature gradient from the pot to the distillation head.[2]
-
Q2: The temperature at the distillation head is fluctuating, and I'm not getting a clean separation at the expected boiling point.
A2: Temperature fluctuations at the thermometer indicate an unstable equilibrium within the distillation column. This can be due to several factors.
Root Causes & Solutions:
-
Uneven Heating: "Bumping" of the liquid in the distillation flask, caused by superheating, can send large, uneven bursts of vapor into the column.
-
Solution: Always use a magnetic stir bar or boiling chips in the distillation flask to ensure smooth, even boiling. For vacuum distillation, a stir bar is mandatory as boiling chips are ineffective under reduced pressure.
-
-
-
Solution: If an azeotrope is suspected, a different purification method, such as extractive distillation or chromatography, may be necessary. It is also crucial to ensure the crude material is thoroughly dried before distillation to minimize the chance of forming a water-containing azeotrope.
-
-
Column Flooding: This occurs when an excessive amount of vapor forces liquid up the column, preventing proper downward flow of the condensate. This is often caused by too high a heating rate.
-
Solution: Immediately reduce the heat to the distillation pot. If flooding persists at lower temperatures, your column may be too narrow for the scale of your distillation.
-
Q3: I'm experiencing a lower than expected yield of purified this compound.
A3: Low recovery can be frustrating. Several factors can contribute to the loss of product during distillation.
Root Causes & Solutions:
-
Column Hold-up: A significant amount of your product can be lost as it wets the surface of the fractionating column and packing material.
-
Solution: For smaller scale distillations, choose a column with a lower surface area (like a Vigreux column) if the required separation efficiency allows. While more efficient, packed columns have a higher hold-up.
-
-
Premature Collection of the Main Fraction: Being too eager to collect your product can lead to collecting the intermediate fraction, which is a mixture of your desired product and impurities.
-
Solution: Be patient and monitor the temperature at the distillation head closely. Collect a distinct "forerun" fraction containing the low-boiling impurities. Only begin collecting your main fraction when the temperature has stabilized at the boiling point of this compound and remains constant.
-
-
Decomposition: Although this compound is relatively stable, prolonged heating at high temperatures can lead to decomposition, primarily through the elimination of HCl to form methyl crotonate.
-
Solution: If you suspect thermal decomposition, consider performing the distillation under reduced pressure (vacuum distillation). This will lower the boiling point of the ester, allowing for a gentler distillation.
-
Section 2: Frequently Asked Questions (FAQs)
Q: What are the expected boiling points of this compound and its common impurities?
A: At atmospheric pressure (760 mmHg), the approximate boiling points are:
| Compound | Boiling Point (°C) |
| This compound | 150 [3] |
| Methyl crotonate | 118-120[4][5] |
| γ-Butyrolactone | 204-205[6][7][8] |
| 3-Chlorobutanoic acid | Significantly > 150 (often distilled under vacuum) |
Note: The boiling point of 3-chlorobutanoic acid is high, and it is typically distilled under reduced pressure.
Q: What is the ideal setup for the fractional distillation of this compound?
A: A well-designed setup is crucial for success. The following diagram illustrates a robust fractional distillation apparatus.
Caption: Fractional Distillation Apparatus.
Q: What safety precautions should I take when handling this compound?
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Conduct the distillation in a well-ventilated fume hood to avoid inhalation of vapors.
-
Fire Safety: Keep away from open flames and sparks. Ensure a fire extinguisher is readily accessible.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Q: When should I consider using vacuum distillation?
A: Vacuum distillation is recommended if:
-
You observe decomposition (darkening of the distillation pot residue) at atmospheric pressure.
-
You need to separate your product from a very high-boiling impurity, and you want to avoid excessive heating.
-
The boiling point of your compound is very high, making atmospheric distillation impractical.
By reducing the pressure, you lower the boiling points of all components, allowing for a gentler separation.
Section 3: Experimental Protocol
This protocol provides a detailed methodology for the fractional distillation of this compound.
1. Preparation:
- Ensure all glassware is clean and dry.
- Inspect glassware for any cracks or defects that could compromise safety, especially if performing a vacuum distillation.
- Add the crude this compound to a round-bottom flask, filling it to no more than two-thirds of its volume.
- Add a magnetic stir bar to the flask.
2. Apparatus Assembly:
- Assemble the fractional distillation apparatus as shown in the diagram above.
- Use a fractionating column appropriate for the difficulty of the separation (e.g., a Vigreux column for a simple separation or a packed column for more challenging separations).
- Position the thermometer correctly in the distillation head. The top of the mercury bulb should be level with the bottom of the side arm leading to the condenser.
- Connect the condenser to a circulating cold water supply, with water entering at the bottom and exiting at the top.
- Use Keck clips to secure all glass joints.
3. Distillation:
- Turn on the stirring and begin gently heating the distillation flask with a heating mantle.
- Observe the "ring" of condensate slowly rising up the fractionating column.[2]
- Adjust the heating to maintain a steady distillation rate of 1-2 drops per second.
- Collect the initial distillate (the forerun) in a separate receiving flask. This fraction will contain any low-boiling impurities.
- Monitor the temperature at the distillation head. When it stabilizes at the boiling point of the desired fraction, change to a new, pre-weighed receiving flask to collect the pure this compound.
- Continue collecting the main fraction as long as the temperature remains constant.
- If the temperature drops or begins to rise significantly, stop the distillation or switch to a third receiving flask to collect the final fraction (the tails).
- Do not distill to dryness.
4. Shutdown:
- Turn off the heating mantle and allow the apparatus to cool.
- If under vacuum, slowly reintroduce air into the system before turning off the vacuum source.
- Disassemble the apparatus once it has cooled to room temperature.
Section 4: Logical Troubleshooting Workflow
When encountering a problem, a systematic approach is the most effective way to identify and resolve the issue.
Caption: Troubleshooting Flowchart.
References
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γ-Butyrolactone. Grokipedia. [Link]
-
γ-Butyrolactone. Wikipedia. [Link]
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ICSC 1020 - gamma-BUTYROLACTONE. Inchem.org. [Link]
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methyl crotonate, 18707-60-3. The Good Scents Company. [Link]
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Fractional Distillation. GeeksforGeeks. [Link]
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What is the principle of fractional distillation? Quora. [Link]
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Briefly explain the principle of fractional distillations. Homework.Study.com. [Link]
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Methyl crotonate. ChemBK. [Link]
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Purification: Fractional Distillation. University of Rochester Department of Chemistry. [Link]
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Troubleshooting in Distillation Columns. Slideshare. [Link]
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3-CHLOROBUTYRIC ACID. ChemBK. [Link]
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How Can You Fix Problems In Distillation Columns? Chemistry For Everyone. [Link]
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(S)-(-)-3-chlorobutanoic acid | CAS#:25139-77-9. Chemsrc. [Link]
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3-chlorobutanoic acid. Stenutz. [Link]
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Distillation Column Troubleshooting Part 1. YouTube. [Link]
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“Resolving Process Distillation Equipment Problems”. KLM Technology Group. [Link]
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Azeotrope tables. Wikipedia. [Link]
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methyl (3R)-3-chlorobutanoate | C5H9ClO2. PubChem. [Link]
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(PDF) Isobaric Vapor−Liquid Equilibria of Methanol + Methyl Ethanoate, + Methyl Propanoate, and + Methyl Butanoate at 141.3 kPa. ResearchGate. [Link]
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Azeotropes beginning with M. homepages.ed.ac.uk. [Link]
-
Separation of Methyl Acetate–Methanol Azeotropic Mixture Using 1-Ethyl-3-Methylimidazolium Trifluoromethanesulfonate. AIDIC. [Link]
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-
Heterogeneous Azeotropes. homepages.ed.ac.uk. [Link]
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Validation & Comparative
Comparing Methyl 3-chlorobutanoate vs Ethyl 3-chlorobutanoate reactivity
For researchers and professionals in drug development and chemical synthesis, selecting the right building block is paramount to achieving desired reaction outcomes. This guide provides an in-depth comparison of the reactivity of two closely related haloalkanoate esters: Methyl 3-chlorobutanoate and Ethyl 3-chlorobutanoate. By understanding the subtle yet significant differences in their chemical behavior, scientists can make more informed decisions in their synthetic strategies.
This document moves beyond a simple cataloging of properties to explore the mechanistic underpinnings of their reactivity, focusing on the interplay of electronic and steric effects. We will delve into the expected differences in their susceptibility to nucleophilic substitution and elimination reactions, supported by established chemical principles and analogous experimental data.
Molecular Structure and Physicochemical Properties
A foundational understanding of the molecules is essential before comparing their reactivity. Both esters share the same 3-chlorobutanoate backbone, with the key difference being the methyl versus ethyl group of the ester functionality.
| Property | This compound | Ethyl 3-chlorobutanoate |
| Molecular Formula | C5H9ClO2[1] | C6H11ClO2[2] |
| Molecular Weight | 136.58 g/mol [3] | 150.60 g/mol [2] |
| Boiling Point | ~150 °C at 760 mmHg[1] | ~186 °C[4] |
| Density | ~1.081 g/cm³[1] | ~1.07 g/mL[4] |
| CAS Number | 817-76-5[1] | 7425-48-1[2][5] |
The seemingly minor addition of a methylene group in the ethyl ester has significant implications for its reactivity due to steric and electronic effects.
The Interplay of Steric and Electronic Effects
The reactivity of these esters is primarily governed by two fundamental factors:
-
Electronic Effects: These are interactions involving the bonding electrons within the molecule that influence its structure and reactivity.[6]
-
Steric Effects: These arise from the spatial arrangement of atoms and are non-bonding interactions that can hinder or facilitate a reaction.[6][7]
Electronic Profile
The ethyl group is known to be slightly more electron-donating (positive inductive effect, +I) than the methyl group. This has two opposing consequences:
-
At the Carbonyl Carbon: The increased electron density from the ethyl group can slightly reduce the electrophilicity of the carbonyl carbon, making it marginally less susceptible to nucleophilic attack compared to the methyl ester.
-
At the C-Cl Bond: The chlorine atom at the 3-position withdraws electron density from the carbon backbone through a negative inductive effect (-I), making the C3 carbon susceptible to nucleophilic attack and the hydrogens on C2 and C4 more acidic.
Steric Hindrance
The ethyl group is sterically bulkier than the methyl group. This steric hindrance can impede the approach of a nucleophile to the electrophilic centers of the molecule, namely the carbonyl carbon and the C3 carbon.[7] Consequently, reactions that are sensitive to steric bulk are expected to proceed more slowly for Ethyl 3-chlorobutanoate.[7]
Expert Insight: In most scenarios involving nucleophilic attack at the carbonyl group, the steric effect is the more dominant factor in differentiating the reactivity of methyl and ethyl esters. The larger ethyl group presents a greater physical barrier to the incoming nucleophile.
Comparative Reactivity in Key Reaction Types
Based on the interplay of these effects, we can predict the relative reactivity of this compound and Ethyl 3-chlorobutanoate in common reaction pathways.
Nucleophilic Acyl Substitution
This class of reactions involves the attack of a nucleophile on the carbonyl carbon, leading to the substitution of the alkoxy group. A classic example is hydrolysis.
Hypothesis: this compound will undergo nucleophilic acyl substitution at a faster rate than Ethyl 3-chlorobutanoate.
Rationale:
-
Steric Dominance: The smaller size of the methyl group in this compound presents less steric hindrance to the approaching nucleophile, allowing for a faster rate of attack on the carbonyl carbon.
-
Electronic Contribution: The slightly lower electron-donating effect of the methyl group makes the carbonyl carbon of the methyl ester marginally more electrophilic, further favoring nucleophilic attack.
This is consistent with the general observation that methyl esters are often more reactive in hydrolysis than their ethyl counterparts.
Nucleophilic Substitution at C3 (SN1/SN2)
The chlorine atom at the C3 position represents another electrophilic site susceptible to nucleophilic attack.
-
SN2 Pathway: In a bimolecular substitution (SN2) reaction, the nucleophile attacks the carbon bearing the leaving group (chlorine) from the backside. The rate of this reaction is highly sensitive to steric hindrance. Therefore, this compound, with its less bulky ester group, is expected to react faster via an SN2 mechanism.
-
SN1 Pathway: A unimolecular substitution (SN1) proceeds through a carbocation intermediate. The stability of this carbocation is a key factor. Both esters would form a secondary carbocation at the C3 position. The slightly greater electron-donating nature of the ethyl group might offer a marginal stabilizing effect on the carbocation, but this is generally considered a minor influence compared to other factors like the solvent. Solvolysis, where the solvent acts as the nucleophile, is a common example of an SN1 reaction.[8]
Elimination Reactions (E1/E2)
The presence of a leaving group (Cl) and adjacent protons allows for elimination reactions to form an alkene.
Hypothesis: Ethyl 3-chlorobutanoate may exhibit a unique elimination pathway not available to the methyl ester, while both can undergo base-induced elimination.
Rationale:
-
Base-Induced Elimination (E2): A strong, non-nucleophilic base can abstract a proton from either C2 or C4, leading to the formation of a double bond and the expulsion of the chloride ion. The rate of this reaction will be influenced by the acidity of the protons and steric accessibility. The difference in the ester group is less likely to have a dramatic impact on the E2 reactivity at the C2/C3/C4 positions.
-
Pyrolytic Syn-Elimination: A significant point of differentiation arises in thermal elimination reactions. Ethyl esters, through a six-membered cyclic transition state, can undergo a syn-elimination (pyrolysis) to yield an alkene and a carboxylic acid. This pathway is not available to methyl esters. A comparative study on the high-temperature pyrolysis of methyl propanoate and ethyl propanoate demonstrated that the ethyl ester produces significantly more ethylene due to this six-centered ring elimination reaction.[9] While the conditions for this reaction are harsh, it represents a fundamental difference in the reactivity profile of the two esters.
Proposed Experimental Protocols for Reactivity Comparison
To empirically validate these theoretical predictions, the following experimental protocols are proposed. These are designed to be self-validating by directly comparing the two substrates under identical conditions.
Experiment 1: Comparative Kinetics of Alkaline Hydrolysis
Objective: To determine the second-order rate constants for the alkaline hydrolysis of this compound and Ethyl 3-chlorobutanoate.
Methodology:
-
Reaction Setup: Prepare standardized solutions of sodium hydroxide in a suitable solvent system (e.g., 80:20 ethanol:water). Also, prepare stock solutions of this compound and Ethyl 3-chlorobutanoate of known concentration.
-
Kinetic Runs: Conduct the reactions in a thermostatted water bath to maintain a constant temperature (e.g., 25 °C). Initiate the reaction by mixing the ester and NaOH solutions.
-
Monitoring: Withdraw aliquots at regular time intervals and quench the reaction (e.g., with a known excess of a standard acid).
-
Analysis: Determine the concentration of unreacted NaOH by back-titration with a standardized base.
-
Data Processing: Plot the appropriate concentration-time data to determine the second-order rate constant (k) for each ester.
Expected Outcome: It is anticipated that the rate constant for the hydrolysis of this compound will be larger than that for Ethyl 3-chlorobutanoate, providing quantitative evidence for its higher reactivity in nucleophilic acyl substitution.
Experiment 2: Competitive Elimination Reaction
Objective: To compare the propensity of the two esters to undergo base-induced elimination versus substitution.
Methodology:
-
Reaction Setup: React each ester with a strong, sterically hindered, non-nucleophilic base (e.g., potassium tert-butoxide) in an aprotic solvent like THF.
-
Product Analysis: After a set reaction time, quench the reaction and analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) and ¹H NMR spectroscopy.
-
Quantification: Determine the ratio of elimination products (butenoates) to any substitution products.
Expected Outcome: This experiment will reveal if the nature of the ester group significantly influences the E2 pathway and the selectivity for elimination over substitution.
Visualizing the Reaction Pathways
The following diagrams illustrate the key reaction mechanisms discussed.
Caption: Generalized mechanism for nucleophilic acyl substitution.
Caption: Concerted E2 elimination mechanism.
Conclusion and Recommendations
The choice between this compound and Ethyl 3-chlorobutanoate should be guided by the specific reaction being performed.
-
For reactions requiring rapid nucleophilic attack at the carbonyl carbon (e.g., hydrolysis, amidation, transesterification), this compound is the superior choice. Its lower steric bulk and slightly higher electrophilicity at the carbonyl carbon facilitate faster reaction rates.
-
For reactions where the ester functionality is intended to be a stable protecting group or where pyrolytic elimination is a desired pathway, Ethyl 3-chlorobutanoate may be preferred. Its increased steric bulk can slow down unwanted nucleophilic attacks at the carbonyl, and it offers a unique thermal elimination route not available to the methyl analog.
Ultimately, the principles of steric and electronic effects provide a robust framework for predicting the reactivity of these and other esters. For critical applications, the proposed experimental protocols can provide the definitive data needed to optimize synthetic routes and achieve the desired product yields and selectivity.
References
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Difference Between Electronic and Steric Effects. (2019). Pediaa.com. [Link]
-
Steric effects. (n.d.). In Wikipedia. Retrieved January 8, 2026, from [Link]
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Farooq, A., et al. (2014). A comparative study of the chemical kinetics of methyl and ethyl propanoate. ResearchGate. [Link]
-
Farooq, A., et al. (n.d.). A comparative study of the chemical kinetics of methyl and ethyl propanoate. KAUST Repository. [Link]
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Solvolysis of Tertiary and Secondary Haloalkanes. (2015). Chemistry LibreTexts. [Link]
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Wenkert, E. (2020). Steric effect (chemistry). AccessScience, McGraw Hill. [Link]
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Ethyl 3-chlorobutanoate. (n.d.). NIST WebBook. [Link]
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Ethyl 3-chlorobutanoate | C6H11ClO2. (n.d.). PubChem. [Link]
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methyl (3R)-3-chlorobutanoate | C5H9ClO2. (n.d.). PubChem. [Link]
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ethyl 4-chlorobutanoate. (n.d.). ChemSynthesis. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of Methyl 3-Chlorobutanoate and Its Positional Isomers
For researchers, scientists, and professionals in drug development, the precise identification of molecular structure is not merely a procedural step but the bedrock of reproducible and reliable science. Positional isomers, compounds sharing the same molecular formula but differing in the placement of a functional group, often exhibit distinct biological activities and reaction kinetics. Their unambiguous differentiation is therefore paramount. This guide provides an in-depth comparative analysis of methyl 3-chlorobutanoate and its positional isomers—methyl 2-chlorobutanoate and methyl 4-chlorobutanoate—utilizing fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
The causality behind our experimental choices is rooted in the subtle yet significant electronic and steric differences imposed by the chlorine atom's location. Each technique probes a different aspect of the molecular structure, and together, they provide a validated, cross-referenced confirmation of identity.
The Isomers in Focus: A Structural Overview
Before delving into the spectral data, it is crucial to visualize the structural distinctions that underpin the observable spectroscopic differences. The three isomers of methyl chlorobutanoate (C₅H₉ClO₂) differ in the position of the chlorine atom along the butanoate chain.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR (¹H NMR) is arguably the most powerful tool for distinguishing these isomers. The chemical shift (δ), splitting pattern (multiplicity), and integration of each proton signal provide a unique fingerprint for each molecule. The primary differentiating factor is the electronic environment of the protons on the carbon atom bearing the chlorine and its adjacent carbons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is critical to avoid large solvent signals in the spectrum.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving complex multiplets.
-
Data Processing: Process the raw Free Induction Decay (FID) data by applying a Fourier transform, followed by phasing and baseline correction. Integrate the signals to determine the relative number of protons.
Comparative ¹H NMR Data
| Isomer | Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
| Methyl 2-chlorobutanoate | -CH ₂-CH₃ | ~1.0 | Triplet (t) | 3H |
| -CH (Cl)- | ~4.2 | Triplet (t) | 1H | |
| -CH ₂-CH(Cl)- | ~2.0 | Multiplet (m) | 2H | |
| -OCH ₃ | ~3.7 | Singlet (s) | 3H | |
| This compound | -CH ₃-CH(Cl)- | ~1.6 | Doublet (d) | 3H |
| -CH (Cl)- | ~4.4 | Multiplet (m) | 1H | |
| -CH ₂-C(=O)- | ~2.8 | Doublet (d) | 2H | |
| -OCH ₃ | ~3.7 | Singlet (s) | 3H | |
| Methyl 4-chlorobutanoate | -CH ₂-Cl | ~3.6 | Triplet (t) | 2H |
| -CH ₂-CH₂Cl | ~2.1 | Multiplet (m) | 2H | |
| -CH ₂-C(=O)- | ~2.5 | Triplet (t) | 2H | |
| -OCH ₃ | ~3.7 | Singlet (s) | 3H |
Note: Expected chemical shifts are approximate and can vary based on solvent and spectrometer frequency.
Causality and Interpretation
-
Methyl 2-chlorobutanoate: The proton on the chlorine-bearing carbon (-CH(Cl)-) is the most downfield signal (around 4.2 ppm) due to the strong deshielding effect of the adjacent chlorine and carbonyl group. Its multiplicity as a triplet arises from coupling with the adjacent methylene (-CH₂-) protons.
-
This compound: The methine proton (-CH(Cl)-) is also significantly downfield (~4.4 ppm), but the protons on the adjacent methylene group (-CH₂-C(=O)-) appear as a doublet around 2.8 ppm, a key distinguishing feature. This is because they are coupled only to the single methine proton. The methyl group attached to the chiral center appears as a doublet.
-
Methyl 4-chlorobutanoate: This isomer is easily identified by the absence of a downfield methine proton signal. Instead, a triplet around 3.6 ppm corresponding to the methylene group directly attached to the chlorine (-CH₂-Cl) is observed. The other two methylene groups appear as distinct multiplets.
¹³C NMR Spectroscopy: A Carbon-Centric View
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak, allowing for a direct count of non-equivalent carbons.
Comparative ¹³C NMR Data
| Isomer | Number of Signals | Key Differentiating Chemical Shifts (δ, ppm) |
| Methyl 2-chlorobutanoate | 5 | C=O (~170), C -Cl (~58), O-C H₃ (~52) |
| This compound | 5 | C=O (~171), C -Cl (~55), O-C H₃ (~52) |
| Methyl 4-chlorobutanoate | 5 | C=O (~172), C -Cl (~44), O-C H₃ (~51) |
Causality and Interpretation
The most significant differentiator in the ¹³C NMR spectra is the chemical shift of the carbon atom bonded to the chlorine atom.
-
In methyl 2-chlorobutanoate , this carbon is also influenced by the adjacent carbonyl group, resulting in a chemical shift of around 58 ppm.
-
For This compound , the chlorinated carbon is further from the carbonyl group, leading to a slightly upfield shift to approximately 55 ppm.
-
Methyl 4-chlorobutanoate shows the most upfield chemical shift for the carbon-chlorine bond (~44 ppm), as it is the furthest from the electron-withdrawing ester group.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is excellent for confirming the presence of functional groups. All three isomers will exhibit characteristic absorptions for the ester group.[1][2] The C-Cl stretch is also observable, but its position in the fingerprint region can sometimes be ambiguous for definitive isomer differentiation on its own.[3]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For liquid samples, a small drop can be placed between two salt (NaCl or KBr) plates to create a thin film.
-
Data Acquisition: The spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for the key functional groups.
Comparative IR Data
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| Ester (C=O) | Stretch | 1750-1735 | Strong, sharp |
| Ester (C-O) | Stretch | 1300-1000 | Two or more bands, strong |
| Alkyl C-H | Stretch | 3000-2850 | Medium to strong |
| C-Cl | Stretch | 800-600 | Medium to strong |
While the C=O and C-O ester stretches will be prominent in all three spectra, subtle shifts may be observed due to the influence of the chlorine's position on the overall dipole moment of the molecule. However, these shifts are often too small to be used as a primary means of differentiation without high-resolution instrumentation and reference spectra. The primary value of IR spectroscopy in this context is the confirmation of the ester and alkyl halide functional groups.
Mass Spectrometry: Unraveling Fragmentation Patterns
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural clues. The key to distinguishing these isomers lies in their different fragmentation pathways upon electron ionization (EI).
Experimental Protocol: Mass Spectrometry (EI)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
-
Ionization: The molecules are bombarded with high-energy electrons, causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, generating a mass spectrum.
Comparative Mass Spectrometry Data
All three isomers have a molecular weight of 136.58 g/mol . Due to the isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion will appear as two peaks (M⁺ and M+2) at m/z 136 and 138, with a characteristic ~3:1 intensity ratio.[4] The differentiation comes from the major fragment ions.
| Isomer | Key Fragment Ions (m/z) | Plausible Fragment Structure |
| Methyl 2-chlorobutanoate | 101, 73 | [M - Cl]⁺, [CH₃CH₂CH(Cl)]⁺ |
| This compound | 101, 59 | [M - Cl]⁺, [C(=O)OCH₃]⁺ |
| Methyl 4-chlorobutanoate | 101, 77, 59 | [M - Cl]⁺, [ClCH₂CH₂CH₂]⁺, [C(=O)OCH₃]⁺ |
Causality and Interpretation
-
Alpha-Cleavage: The position of the chlorine atom influences the stability of the resulting carbocations, dictating the preferred fragmentation pathways.
-
Methyl 2-chlorobutanoate: Loss of the chlorine radical is a common fragmentation pathway for all isomers, leading to a peak at m/z 101. A characteristic fragment at m/z 73 can arise from cleavage of the bond between the carbonyl carbon and the alpha-carbon.
-
This compound: Besides the loss of chlorine, a prominent peak at m/z 59, corresponding to the methoxycarbonyl radical ([C(=O)OCH₃]⁺), is often observed.
-
Methyl 4-chlorobutanoate: This isomer can also lose a chlorine atom. A fragment at m/z 77, corresponding to the chloropropyl cation, is a potential diagnostic peak. The McLafferty rearrangement is also possible for this isomer, which can lead to a different fragmentation pattern compared to the other two.
Conclusion: A Multi-faceted Approach to Isomer Identification
The unambiguous identification of positional isomers like methyl 2-, 3-, and 4-chlorobutanoate requires a multi-technique spectroscopic approach. While each method provides valuable information, their combined power offers a self-validating system for structural elucidation.
-
¹H NMR is the most definitive single technique, offering clear distinctions in chemical shifts and splitting patterns.
-
¹³C NMR provides excellent confirmation, particularly through the chemical shift of the carbon atom bonded to chlorine.
-
IR Spectroscopy serves to confirm the presence of the key functional groups.
-
Mass Spectrometry corroborates the molecular weight and provides structural clues through unique fragmentation patterns.
By understanding the principles behind each technique and how the subtle structural changes between these isomers influence their spectra, researchers can confidently and accurately identify their compounds of interest, ensuring the integrity and reproducibility of their work.
References
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PubChem. Methyl 2-chlorobutanoate. National Center for Biotechnology Information. [Link]
-
PubChem. methyl (3R)-3-chlorobutanoate. National Center for Biotechnology Information. [Link]
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PubChem. Butanoic acid, 4-chloro-, methyl ester. National Center for Biotechnology Information. [Link]
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Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. [Link]
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Química Organica.org. IR Spectrum: Esters. [Link]
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UCLA Chemistry. IR Spectroscopy Tutorial: Esters. [Link]
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Chemistry LibreTexts. 5.3: Spectroscopic Properties of Alkyl Halides. [Link]
-
JoVE. Video: Mass Spectrometry: Alkyl Halide Fragmentation. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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A Researcher's Guide to Purity Assessment of Synthesized Methyl 3-chlorobutanoate
For researchers, scientists, and drug development professionals, the purity of a chemical reagent is not merely a matter of quality control; it is the bedrock upon which reliable and reproducible experimental data are built. In the synthesis of novel compounds and the development of new pharmaceuticals, even trace impurities can lead to unforeseen side reactions, altered biological activity, and ultimately, compromised results. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized Methyl 3-chlorobutanoate, a key building block in organic synthesis. We will explore the causal relationships behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Synthetic Landscape and the Genesis of Impurities
This compound (CAS 817-76-5) is a versatile intermediate, but its synthesis is not without challenges. The chosen synthetic route directly influences the potential impurity profile. Two common pathways to this compound are:
-
Esterification of 3-Chlorobutanoic Acid: This classic approach involves the reaction of 3-chlorobutanoic acid with methanol, typically in the presence of an acid catalyst.
-
Hydrochlorination of Methyl Crotonate: The addition of hydrogen chloride across the double bond of methyl crotonate can yield the desired product.
Each route presents a unique set of potential impurities that must be diligently monitored.
Table 1: Potential Impurities in this compound Synthesis
| Synthetic Route | Potential Impurity | Chemical Structure | Reason for Presence |
| Esterification | 3-Chlorobutanoic Acid | CH₃CHClCH₂COOH | Incomplete reaction |
| Methanol | CH₃OH | Residual solvent | |
| Methyl 4-chlorobutanoate | ClCH₂CH₂CH₂COOCH₃ | Isomeric starting material or rearrangement | |
| Hydrochlorination | Methyl Crotonate | CH₃CH=CHCOOCH₃ | Incomplete reaction |
| Methyl 4-chlorobutanoate | ClCH₂CH₂CH₂COOCH₃ | Markovnikov vs. anti-Markovnikov addition | |
| Dichlorinated byproducts | C₅H₈Cl₂O₂ | Over-reaction |
The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), provide a framework for the reporting, identification, and qualification of impurities in new drug substances, underscoring the regulatory importance of this analysis.[1][2][3][4][5]
A Multi-Pronged Approach to Purity Verification: A Self-Validating System
A robust purity assessment should not rely on a single analytical technique. Instead, a combination of orthogonal methods provides a self-validating system, where the strengths of one technique compensate for the limitations of another. For this compound, a comprehensive analysis will involve Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Below is a workflow diagram illustrating this integrated approach.
Caption: Workflow for the comprehensive purity assessment of synthesized this compound.
Experimental Protocols
Gas Chromatography (GC) for Quantitative Purity Assessment
Rationale: GC is a powerful technique for separating volatile compounds. For esters like this compound, it provides excellent resolution and allows for accurate quantification of the main component and any volatile impurities. A flame ionization detector (FID) is commonly used due to its high sensitivity towards organic compounds.
Protocol:
-
Sample Preparation: Prepare a 1% (v/v) solution of the synthesized this compound in a high-purity solvent such as dichloromethane or ethyl acetate.
-
Instrumentation:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio).
-
Injector Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 280 °C.
-
-
Injection: Inject 1 µL of the prepared sample.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification
Rationale: NMR spectroscopy provides detailed information about the chemical structure of a molecule. ¹H and ¹³C NMR are indispensable for confirming the identity of the synthesized product and for identifying and quantifying impurities, particularly isomers that may co-elute in GC.
Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Expected Chemical Shifts (δ, ppm):
-
~1.5 (d, 3H, -CH₃)
-
~2.7 (d, 2H, -CH₂-)
-
~3.7 (s, 3H, -OCH₃)
-
~4.4 (m, 1H, -CHCl-)
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Expected Chemical Shifts (δ, ppm):
-
~25 (-CH₃)
-
~45 (-CH₂-)
-
~52 (-OCH₃)
-
~55 (-CHCl-)
-
~170 (C=O)
-
-
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the product to any impurities. The presence of unexpected signals may indicate impurities. For example, the presence of a signal around δ 6.0-7.0 ppm in the ¹H NMR could suggest residual methyl crotonate.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
Rationale: Coupling GC with a mass spectrometer allows for the identification of unknown peaks in the chromatogram by providing mass-to-charge ratio information and fragmentation patterns. This is particularly useful for identifying isomeric and byproduct impurities.
Protocol:
-
Instrumentation: Use a GC-MS system with the same GC conditions as described above.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Scan Speed: 2 scans/second.
-
-
Data Analysis: Compare the mass spectrum of the main peak with a reference spectrum to confirm the identity of this compound (Molecular Weight: 136.58 g/mol ).[6] Analyze the mass spectra of any impurity peaks and compare them with spectral libraries (e.g., NIST) to identify their structures. The presence of a molecular ion peak at m/z 100 would be indicative of methyl crotonate.[7]
Comparative Data Analysis
To illustrate the power of this multi-technique approach, consider the following hypothetical data for two batches of synthesized this compound, one synthesized via esterification and the other via hydrochlorination.
Table 2: Purity Assessment of Synthesized this compound Batches
| Analytical Technique | Parameter | Batch A (Esterification) | Batch B (Hydrochlorination) | Commercially Available (98% Purity) |
| GC-FID | Purity (%) | 97.5 | 96.2 | 98.5 |
| Impurity 1 (%) | 1.8 (3-Chlorobutanoic Acid) | 2.5 (Methyl Crotonate) | 1.0 (Unknown) | |
| Impurity 2 (%) | 0.5 (Methanol) | 1.1 (Methyl 4-chlorobutanoate) | 0.3 (Unknown) | |
| ¹H NMR | Structural Confirmation | Confirmed | Confirmed | Confirmed |
| Impurity Signals | Broad singlet at ~11 ppm | Doublet of quartets at ~6.9 ppm | Minor unassigned peaks | |
| GC-MS | Molecular Ion (m/z) | 136, 138 (isotopic pattern) | 136, 138 (isotopic pattern) | 136, 138 (isotopic pattern) |
| Impurity 1 ID (m/z) | 122, 124 | 100 | - | |
| Impurity 2 ID (m/z) | 32 | 136, 138 | - |
This comparative data clearly demonstrates how the synthesis route impacts the impurity profile. The orthogonal analytical techniques provide a comprehensive and self-validating assessment of purity, allowing for a confident determination of batch quality.
Alternative Purification Strategies
While standard distillation is a common and often effective method for purifying this compound, other techniques can be employed, especially when dealing with challenging impurity profiles.
-
Fractional Distillation: For separating isomers with close boiling points, such as this compound and Methyl 4-chlorobutanoate, a fractional distillation column with a higher number of theoretical plates is necessary.
-
Preparative Chromatography: In cases where distillation is ineffective, preparative gas chromatography or liquid chromatography can be used to isolate the pure compound. This is generally a more expensive and time-consuming method but offers very high purity.
The choice of purification method should be guided by the specific impurities present, as identified by the analytical techniques described above.
Conclusion
The purity of synthesized this compound is a critical parameter that can significantly impact its application in research and development. A multi-faceted analytical approach, incorporating GC for quantitative analysis, NMR for structural verification, and GC-MS for impurity identification, provides a robust and self-validating system for purity assessment. By understanding the potential impurities arising from different synthetic routes and employing appropriate analytical and purification strategies, researchers can ensure the quality and reliability of their starting materials, ultimately leading to more accurate and reproducible scientific outcomes. The principles and protocols outlined in this guide are grounded in established analytical practices and regulatory expectations, providing a solid foundation for the purity assessment of this and other synthesized chemical intermediates.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 2006. [Link]
-
AMS Biotechnology (Europe) Ltd. Impurity guidelines in drug development under ICH Q3. [Link]
-
European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. 2006. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
-
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
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Alchemie Labs. Chemicals And Reagents: The 7 Most Common Grades. 2024. [Link]
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Ryze Chemie. Purity Standards in Fine Chemicals: A Buyer's Comprehensive Guide. 2025. [Link]
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Wikipedia. Chemical purity. [Link]
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ReAgent. What Do The Different Grades Of Chemicals Mean?. 2020. [Link]
-
Lab Manager. The Most Common Grades of Reagents and Chemicals. 2025. [Link]
-
PubChem. methyl (3R)-3-chlorobutanoate. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0029762). [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0030027). [Link]
- Google Patents.
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Scribd. Preparation and Purification of An Alkyl Halide. [Link]
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National Institute of Standards and Technology. Methyl 3-butenoate. [Link]
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PubChem. Methyl 2-chlorobutanoate. [Link]
-
Chemistry LibreTexts. 10.5: Preparing Alkyl Halides from Alcohols. 2024. [Link]
-
Unknown. Alkyl Halides. [Link]
-
Indian Journal of Chemistry. Systematic study on acylation of methyl 3-aminocrotonate with acid chlorides of aliphatic, aromatic and α,β-unsaturated acids. [Link]
-
YouTube. Preparation of Alkyl Halides | Alcohol Conversions, Leaving Groups & Reagents. 2021. [Link]
-
PubChem. 3-Chloro-2-methylbutanoic acid. [Link]
-
PrepChem.com. Synthesis of methyl crotonate. [Link]
-
SpectraBase. Methyl 3-butynoate. [Link]
- Google Patents.
-
OpenStax. 10.5 Preparing Alkyl Halides from Alcohols. 2023. [Link]
-
ResearchGate. (PDF) QUANTITATIVE DETERMINATION OF METHYL-4-CHLOROBUTYRATE, A POTENTIAL GENOTOXIC IMPURITY, CONTENT IN MOXIFLOXACIN HCL BY GC-EI-MS. [Link]
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A Comparative Guide to Catalysts for the Synthesis of Methyl 3-Chlorobutanoate
Introduction
Methyl 3-chlorobutanoate is a valuable intermediate in the synthesis of a wide array of fine chemicals and active pharmaceutical ingredients. Its strategic importance necessitates efficient and selective synthetic methodologies. This guide provides a comparative analysis of various catalytic systems for the synthesis of this compound, focusing on the two primary synthetic routes: the esterification of 3-chlorobutanoic acid and the hydrochlorination of methyl crotonate. We will delve into the mechanistic underpinnings of each catalytic approach, present comparative performance data, and offer detailed experimental protocols to assist researchers in selecting the optimal catalyst for their specific needs.
Synthetic Pathways to this compound
The production of this compound is predominantly achieved through two distinct chemical transformations. The choice of pathway often depends on the availability of starting materials and the desired process economics.
-
Route A: Esterification of 3-Chlorobutanoic Acid: This classic approach involves the reaction of 3-chlorobutanoic acid with methanol in the presence of an acid catalyst. The reaction is reversible, and strategies to drive the equilibrium towards the product side, such as the removal of water, are often employed.
-
Route B: Hydrochlorination of Methyl Crotonate: This method entails the addition of hydrogen chloride (HCl) across the double bond of methyl crotonate. This reaction can be catalyzed by various acids.
The following diagram illustrates these two primary synthetic routes.
Caption: Primary synthetic routes to this compound.
Part 1: Catalysis of 3-Chlorobutanoic Acid Esterification
The esterification of carboxylic acids with alcohols is a cornerstone of organic synthesis.[1][2] The reaction is typically catalyzed by acids, which protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[3]
Homogeneous Acid Catalysts
Traditional mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are effective homogeneous catalysts for this transformation.
Mechanism of Fischer Esterification:
The Fischer esterification mechanism proceeds through a series of equilibrium steps. The acid catalyst protonates the carbonyl group of the carboxylic acid, activating it for nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester.
Caption: Simplified mechanism of Fischer Esterification.
Experimental Data & Observations:
| Catalyst | Molar Ratio (Acid:MeOH:Cat) | Temp (°C) | Time (h) | Yield (%) | Reference |
| H₂SO₄ | 1:10:0.20 | 65 | 3.5 | 96.9 | [4] |
| HCl | 1:1.5-2.0:1.8-2.5 (gas) | -5 to 0 | 24-32 | ~80-97 | [5] |
Discussion:
Homogeneous catalysts offer high activity and can lead to high yields.[4] However, their use is associated with several drawbacks, including difficulties in catalyst separation from the reaction mixture, corrosion issues, and the generation of acidic waste streams, which pose environmental concerns.
Heterogeneous Acid Catalysts
To overcome the limitations of homogeneous catalysts, solid acid catalysts have been extensively investigated. These materials offer the advantages of easy separation, reusability, and reduced environmental impact.[6]
Types of Heterogeneous Catalysts:
-
Ion-Exchange Resins: Polymeric resins functionalized with sulfonic acid groups (e.g., Amberlyst 36) have shown good catalytic activity in esterification reactions.[7]
-
Zeolites and Mesoporous Materials: These materials possess high surface areas and tunable acidity, making them attractive candidates for catalysis.[8]
-
Supported Heteropoly Acids: Heteropoly acids, such as 12-tungstophosphoric acid (HPW), supported on materials like mesoporous aluminosilicates (MAS), exhibit strong acidity and high catalytic performance.[8]
Comparative Performance of Heterogeneous Catalysts:
| Catalyst | Support | Temp (°C) | Time (h) | Yield (%) | Key Features | Reference |
| Amberlyst 36 | Polystyrene | 60 | 5 | ~70-80 | Good reusability, mild conditions | [7] |
| HPW/MAS | Mesoporous Aluminosilicate | 200 | 7 | 82.3 | High surface area and acidity | [8] |
| Halloysite Clay | Natural Clay | 120 | 6 | >90 | "Green" catalyst, effective for various acids | [9] |
Discussion:
Heterogeneous catalysts present a more sustainable alternative to their homogeneous counterparts.[6] While they may sometimes require more forcing reaction conditions (higher temperatures and pressures), the benefits of catalyst recyclability and simplified product purification often outweigh these considerations, especially in industrial settings.
Part 2: Catalysis of Methyl Crotonate Hydrochlorination
The addition of HCl to the carbon-carbon double bond of methyl crotonate is an atom-economical route to this compound. This reaction typically follows Markovnikov's rule, with the chloride ion adding to the more substituted carbon.
Lewis Acid Catalysts
Lewis acids are effective catalysts for the hydrochlorination of alkenes. They function by coordinating to the chlorine atom of HCl, increasing its electrophilicity and facilitating the addition reaction.
Common Lewis Acid Catalysts:
-
Zinc Chloride (ZnCl₂)
-
Aluminum Chloride (AlCl₃)
-
Iron(III) Chloride (FeCl₃)
Experimental Protocol for ZnCl₂ Catalyzed Hydrochlorination:
A patent describes a process where hydrogen chloride gas is reacted with γ-butyrolactone in the presence of anhydrous zinc chloride at high pressure (2MPa) and temperature (120°C) to generate γ-chlorobutyric acid, which is then esterified.[5] While not a direct hydrochlorination of methyl crotonate, it highlights the use of ZnCl₂ in related chlorination reactions. Another patent details the synthesis of methyl 4-chlorobutyrate using zinc chloride as a catalyst for the chlorination of gamma-butyrolactone with thionyl chloride, followed by esterification with methanol.[10]
Workflow for Lewis Acid Catalyzed Hydrochlorination:
Caption: Experimental workflow for Lewis Acid catalyzed hydrochlorination.
Discussion:
Lewis acid catalysts can be highly effective but often suffer from moisture sensitivity and can be difficult to separate from the reaction mixture. The use of high pressures and temperatures may also require specialized equipment.
Part 3: Biocatalysis - An Emerging Alternative
Enzymatic catalysis offers a green and highly selective approach to chemical synthesis. Lipases, for instance, are known to catalyze esterification reactions under mild conditions. While specific data for the enzymatic synthesis of this compound is not prevalent in the initial search, the enzymatic esterification of other functionalized carboxylic acids is well-documented.[11] Haloalkane dehalogenases are enzymes that catalyze the cleavage of carbon-halogen bonds and could potentially be explored for related transformations.[12][13]
Potential Advantages of Biocatalysis:
-
High Selectivity: Enzymes can exhibit high chemo-, regio-, and enantioselectivity.
-
Mild Reaction Conditions: Biocatalytic reactions are typically carried out at or near room temperature and atmospheric pressure.
-
Environmental Benignity: Enzymes are biodegradable and operate in aqueous or solvent-free systems.
Challenges in Biocatalysis:
-
Enzyme Stability: Enzymes can be sensitive to temperature, pH, and organic solvents.
-
Substrate Scope: The range of substrates that a particular enzyme can accept may be limited.
-
Cost and Availability: Purified enzymes can be expensive.
Further research into the application of lipases for the esterification of 3-chlorobutanoic acid or the development of novel enzymes for the hydrochlorination of methyl crotonate could open up new, sustainable avenues for the production of this compound.
Conclusion and Future Outlook
The synthesis of this compound can be achieved through various catalytic routes, each with its own set of advantages and disadvantages.
-
Homogeneous acid catalysts for esterification are highly active but pose environmental and operational challenges.
-
Heterogeneous acid catalysts represent a more sustainable and industrially viable option, with catalysts like supported heteropoly acids and functionalized clays showing great promise.
-
Lewis acid-catalyzed hydrochlorination is an effective method, though it may require harsh reaction conditions.
-
Biocatalysis remains a largely unexplored but potentially powerful approach for the green synthesis of this important intermediate.
The choice of catalyst will ultimately depend on the specific requirements of the application, including cost, scale, desired purity, and environmental considerations. Future research should focus on the development of more robust and recyclable heterogeneous catalysts and the exploration of novel biocatalytic pathways to further enhance the efficiency and sustainability of this compound synthesis.
References
- Comparison of catalysis by haloalkane dehalogenases in aqueous solutions of deep eutectic and organic solvents - Green Chemistry (RSC Publishing).
- Comparison of catalysis by haloalkane dehalogenases in aqueous solutions of deep eutectic and organic solvents - ResearchGate.
- CN106631777A - Method for synthesizing methyl gamma-chlorobutyrate - Google Patents.
- CN102898307A - Synthetic method of methyl 4-chlorobutyrate - Google Patents.
-
Butanoic Acid + Methanol = ESTER + water - YouTube. Available from: [Link]
-
Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives - YouTube. Available from: [Link]
-
Can you explain the mechanism for the synthesis of methyl acetate? - Quora. Available from: [Link]
-
Research and Developments of Heterogeneous Catalytic Technologies - PMC. Available from: [Link]
-
Comparative Catalytic Performance Study of 12-Tungstophosphoric Heteropoly Acid Supported on Mesoporous Supports for Biodiesel Production from Unrefined Green Seed Canola Oil - MDPI. Available from: [Link]
-
The Synthesis of Heterogeneous Catalysts: Transition Metal Nanoparticles Encapsulated in Halloysite and Applications in Organic Transformations - ScholarWorks@UNO - The University of New Orleans. Available from: [Link]
-
Enzymatic Synthesis of Thymol Octanoate, a Promising Hybrid Molecule - MDPI. Available from: [Link]
-
(PDF) Esterification of propanoic acid in the presence of a homogeneous catalyst. Available from: [Link]
-
Kinetics behavior of esterification of acetic acid with methanol over Amberlyst 36 | Request PDF - ResearchGate. Available from: [Link]
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- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Methyl 3-chlorobutanoate
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification of Methyl 3-chlorobutanoate, a key chemical intermediate. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring that every described method is a self-validating system grounded in scientific integrity and compliant with international regulatory standards.
Introduction: The Imperative of Method Validation
This compound (C₅H₉ClO₂) is a halogenated ester with a molecular weight of 136.58 g/mol [1]. Its boiling point of 150°C at 760 mmHg and flash point of 48.1°C suggest that gas chromatography (GC) is a primary candidate for its analysis[2]. The validation of analytical methods for such compounds is not merely a procedural formality; it is a critical process that demonstrates a method's suitability for its intended purpose[3]. This guide will be anchored in the principles outlined in the ICH Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures[3].
Comparative Analysis of Analytical Techniques
The choice of an analytical technique is dictated by the physicochemical properties of the analyte and the intended application of the method. For this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) present viable options, each with distinct advantages and considerations.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard
Given its volatility, GC is an eminently suitable technique for the analysis of this compound. When coupled with a Mass Spectrometry (MS) detector, it offers high sensitivity and selectivity, making it the gold standard for identifying and quantifying volatile and semi-volatile organic compounds[4].
A robust starting point for method development can be adapted from a validated GC-MS method for the structurally similar compound, Methyl-4-chlorobutyrate. This method demonstrates excellent linearity, precision, and accuracy for a closely related analyte.
Proposed GC-MS Method Parameters (Adapted):
| Parameter | Recommended Condition | Rationale |
| Column | DB-624 or equivalent (6% cyanopropylphenyl - 94% dimethylpolysiloxane) | This stationary phase provides good selectivity for halogenated compounds. |
| Injector Temp. | 220°C | Ensures rapid and complete volatilization of the analyte. |
| Detector Temp. | 280°C (MS Transfer Line) | Prevents condensation of the analyte before it reaches the detector. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 2.0 mL/min | An optimal flow rate for good separation and peak shape. |
| Split Ratio | 1:7 | Appropriate for impurity-level analysis, preventing column overload. |
| Oven Program | Initial 50°C (hold 2 min), ramp to 200°C at 15°C/min, hold 5 min | A temperature gradient allows for the separation of compounds with different boiling points. |
| MS Detection | Single Ion Monitoring (SIM) mode at m/z = 77 and 63 | SIM mode enhances sensitivity and selectivity by monitoring for specific fragment ions of the analyte. For this compound, the fragment corresponding to the loss of a methoxy group and the chloropropyl fragment are good candidates. |
High-Performance Liquid Chromatography (HPLC): A Viable Alternative
While GC is often preferred for volatile compounds, Reverse-Phase HPLC (RP-HPLC) can be a powerful alternative, particularly when dealing with complex matrices or when GC instrumentation is unavailable. For a non-UV absorbing compound like this compound, a universal detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would be necessary.
Proposed RP-HPLC Method Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | A versatile stationary phase suitable for a wide range of non-polar to moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) | A common mobile phase for RP-HPLC, the ratio can be adjusted to optimize retention time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Column Temp. | 30°C | Maintaining a constant temperature ensures reproducible retention times. |
| Detector | Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) | Necessary for detecting compounds with no significant UV chromophore. |
The Validation Workflow: A Step-by-Step Guide
The validation of an analytical method is a systematic process that evaluates its performance characteristics. The following sections detail the experimental protocols for the key validation parameters as prescribed by the ICH Q2(R1) guidelines.
Caption: A flowchart illustrating the logical progression of analytical method validation parameters.
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a solution of a this compound reference standard.
-
Prepare a blank solution (matrix without the analyte).
-
Prepare a spiked sample by adding a known amount of the reference standard to the blank matrix.
-
If potential impurities are known and available, prepare a solution containing the analyte and these impurities.
-
-
Analysis: Analyze all prepared solutions using the developed analytical method.
-
Acceptance Criteria: The analyte peak should be well-resolved from any other peaks in the chromatogram. The blank solution should not show any interfering peaks at the retention time of the analyte.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Experimental Protocol:
-
Standard Preparation: Prepare a series of at least five standard solutions of this compound at different concentrations, typically spanning 50% to 150% of the expected working concentration.
-
Analysis: Analyze each standard solution in triplicate.
-
Data Analysis: Plot the mean response (e.g., peak area) against the corresponding concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995. The y-intercept of the regression line should be close to zero.
Representative Linearity Data:
| Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area |
| 5.0 | 4980, 5020, 4995 | 4998 |
| 10.0 | 10100, 10050, 10120 | 10090 |
| 20.0 | 20250, 20180, 20300 | 20243 |
| 30.0 | 30400, 30350, 30500 | 30417 |
| 40.0 | 40500, 40600, 40450 | 40517 |
| 50.0 | 50800, 50700, 50950 | 50817 |
Range
The range of an analytical method is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Experimental Protocol: The range is determined from the linearity, accuracy, and precision studies.
Acceptance Criteria: The specified range is the concentration interval over which the method is shown to be linear, accurate, and precise.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
Experimental Protocol:
-
Sample Preparation: Prepare at least three sets of spiked samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by adding a known amount of this compound to the sample matrix.
-
Analysis: Analyze each spiked sample in triplicate.
-
Data Analysis: Calculate the percentage recovery for each sample.
-
Acceptance Criteria: The mean recovery should be within a predefined range, typically 98.0% to 102.0%.
Representative Accuracy Data:
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) (n=3) | Mean Measured Conc. (µg/mL) | Recovery (%) |
| 80% | 16.0 | 15.8, 16.1, 15.9 | 15.93 | 99.6 |
| 100% | 20.0 | 19.9, 20.2, 19.8 | 19.97 | 99.9 |
| 120% | 24.0 | 23.8, 24.1, 23.9 | 23.93 | 99.7 |
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria: The RSD for repeatability and intermediate precision should be within an acceptable limit, typically ≤ 2%.
Representative Precision Data:
| Replicate | Repeatability (Peak Area) | Intermediate Precision (Peak Area) |
| 1 | 20230 | 20310 |
| 2 | 20190 | 20250 |
| 3 | 20280 | 20350 |
| 4 | 20210 | 20290 |
| 5 | 20250 | 20330 |
| 6 | 20260 | 20300 |
| Mean | 20237 | 20305 |
| Std. Dev. | 33.8 | 36.2 |
| RSD (%) | 0.17 | 0.18 |
Detection Limit (LOD) and Quantitation Limit (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (based on Signal-to-Noise Ratio):
-
Sample Preparation: Prepare a series of increasingly dilute solutions of this compound.
-
Analysis: Analyze the solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
Acceptance Criteria: The determined LOQ should be validated by analyzing a sufficient number of samples at this concentration to demonstrate acceptable precision and accuracy.
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Parameter Variation: Deliberately vary critical method parameters one at a time, such as:
-
GC: Oven temperature (± 2°C), flow rate (± 5%), injector temperature (± 5°C).
-
HPLC: Mobile phase composition (± 2%), column temperature (± 2°C), flow rate (± 5%).
-
-
Analysis: Analyze a standard solution under each varied condition.
-
Data Analysis: Evaluate the effect of the variations on the analytical results (e.g., retention time, peak area, resolution).
Acceptance Criteria: The analytical results should not be significantly affected by the small variations in the method parameters.
Alternative and Emerging Technologies
While GC and HPLC are the workhorses of analytical chemistry, other techniques can be considered for specific applications.
-
Headspace GC: For the analysis of residual solvents or volatile impurities in solid or liquid samples, headspace sampling coupled with GC can be a highly effective and automated technique.
-
Proton Transfer Reaction-Mass Spectrometry (PTR-MS): This is a sensitive technique for real-time monitoring of volatile organic compounds in air or gas streams, which could be applicable in process analytical technology (PAT) settings.
Conclusion: A Framework for Confidence
The validation of analytical methods for this compound is a multifaceted process that requires a deep understanding of the analyte's properties, the chosen analytical technique, and the governing regulatory principles. By systematically evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, researchers can establish a high degree of confidence in their analytical data. The methodologies and comparative insights provided in this guide serve as a robust framework for developing and validating scientifically sound and defensible analytical methods, ultimately ensuring the quality and reliability of research and development outcomes.
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A Comparative Guide to the Structural Elucidation of Methyl 3-Chlorobutanoate Derivatives
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides an in-depth, objective comparison of core analytical techniques for the structural elucidation of Methyl 3-chlorobutanoate and its derivatives. Moving beyond mere procedural lists, this document delves into the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.
Introduction: The Significance of this compound Derivatives
This compound (C₅H₉ClO₂) is a chiral halogenated ester that serves as a valuable building block in organic synthesis.[1][2] Its derivatives are precursors in the synthesis of a wide range of more complex molecules, including pharmaceuticals and agrochemicals. The precise structural characterization of these molecules is paramount; incorrect identification of regioisomers, stereoisomers, or impurities can lead to failed syntheses, inactive final products, or unforeseen toxicity.
This guide will compare the three cornerstone techniques for structural elucidation—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—using this compound as a model compound. We will explore how data from each technique provides unique and complementary pieces of the structural puzzle and how this data changes upon derivatization, using Methyl 3-aminobutanoate as a comparative example.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom.
Expertise & Experience: The 'Why' Behind the Protocol
The choice of experiment, solvent, and concentration is critical for acquiring high-quality NMR data. A deuterated solvent like Chloroform-d (CDCl₃) is used because it is largely invisible in ¹H NMR spectra and provides a deuterium signal that the spectrometer uses to "lock" the magnetic field, ensuring stability.[3][4] Filtering the sample is a non-negotiable step; suspended particulate matter disrupts the magnetic field homogeneity, leading to broadened spectral lines and poor resolution, an issue that cannot be corrected by instrument shimming.[5]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound derivative. For ¹H NMR, 1-5 mg is often sufficient, while ¹³C NMR may require a slightly higher concentration.[6]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[4][7]
-
Construct a micro-filter by placing a small plug of cotton wool into a Pasteur pipette.[5]
-
Filter the solution directly into a clean, 5 mm NMR tube to remove any dust or particulate matter.[5][7] The final sample height should be 4-5 cm.[4][6]
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Interpretation: A Comparative Analysis
| Compound | Structure | Expected ¹H NMR Signals (CDCl₃) | Expected ¹³C NMR Signals (CDCl₃) |
| This compound | CH₃-CHCl-CH₂-COOCH₃ | ~1.6 ppm (d, 3H) : Methyl group (C4) split by adjacent proton. ~2.8 ppm (dd, 2H) : Methylene group (C2) protons split by the C3 proton. ~3.7 ppm (s, 3H) : Methyl ester group. ~4.4 ppm (m, 1H) : Methine proton (C3) adjacent to chlorine. | ~25 ppm : C4 (CH₃). ~48 ppm : C2 (CH₂). ~52 ppm : Methoxy C. ~55 ppm : C3 (CHCl). ~170 ppm : C1 (C=O). |
| Methyl 3-aminobutanoate | CH₃-CH(NH₂)-CH₂-COOCH₃ | ~1.2 ppm (d, 3H) : Methyl group (C4). ~1.5-2.0 ppm (br s, 2H) : Amine (NH₂) protons. ~2.4 ppm (d, 2H) : Methylene group (C2). ~3.3 ppm (m, 1H) : Methine proton (C3), shifted upfield compared to the chloro-derivative. ~3.7 ppm (s, 3H) : Methyl ester group. | ~23 ppm : C4 (CH₃). ~45 ppm : C2 (CH₂). ~48 ppm : C3 (CHNH₂). ~52 ppm : Methoxy C. ~173 ppm : C1 (C=O). |
Trustworthiness (Self-Validation): The integration of the proton signals should correspond to the number of protons in each environment (e.g., 3H, 2H, 3H, 1H). Furthermore, two-dimensional (2D) NMR experiments like COSY and HSQC can be used to definitively confirm proton-proton and proton-carbon correlations, respectively, validating the assigned structure.[8][9]
Workflow for NMR-Based Structural Elucidation
Caption: Workflow for NMR structural elucidation.
Mass Spectrometry (MS): Unveiling Molecular Weight and Halogen Presence
Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation patterns. For halogenated compounds, it has a uniquely powerful diagnostic feature.
Expertise & Experience: Leveraging Isotopic Patterns
The most crucial self-validating feature in the mass spectrum of a chlorine-containing compound is its isotopic pattern. Chlorine naturally exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[10] This means any fragment containing one chlorine atom will appear as a pair of peaks (M and M+2) separated by 2 m/z units, with the M+2 peak having roughly one-third the intensity of the M peak.[11][12][13] This signature is a definitive confirmation of the presence of a single chlorine atom. Electron Ionization (EI) is often chosen for small, volatile molecules like these because it induces reproducible fragmentation, creating a "fingerprint" that can be compared to spectral libraries.[14]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
Instrument Setup (Typical Parameters):
-
GC: Use a suitable capillary column (e.g., DB-5ms). Set a temperature program, for example: hold at 50°C for 2 minutes, then ramp to 250°C at 10°C/min.[15]
-
Injector: 250°C, split mode.
-
MS: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-300.
-
-
Data Acquisition:
Data Interpretation: A Comparative Analysis
| Compound | Molecular Formula | Molecular Weight (³⁵Cl) | Key Diagnostic MS Features |
| This compound | C₅H₉ClO₂ | 136.03 g/mol | Molecular Ion (M⁺): A pair of peaks at m/z 136 and 138 in a ~3:1 ratio. Key Fragments: Loss of methoxy group (-OCH₃) giving peaks at m/z 105/107. Loss of chlorine radical (-Cl) giving a peak at m/z 101. |
| Methyl 3-aminobutanoate | C₅H₁₁NO₂ | 117.08 g/mol | Molecular Ion (M⁺): A single peak at m/z 117 (an odd m/z value, consistent with the Nitrogen Rule). Key Fragments: Loss of methoxy group (-OCH₃) giving a peak at m/z 86. A prominent peak at m/z 44 corresponding to the [CH(NH₂)-CH₃]⁺ fragment. |
Trustworthiness (Self-Validation): The presence of the M/M+2 peaks in a 3:1 ratio for this compound is the primary internal validation for the presence of chlorine.[18][19] For the amino derivative, the odd molecular weight validates the presence of a single nitrogen atom.
Workflow for MS-Based Structural Analysis
Caption: Workflow for Mass Spectrometry analysis.
FTIR Spectroscopy: A Quick Functional Group Check
FTIR spectroscopy is a rapid, non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expertise & Experience: The Power of Characteristic Bands
While not as structurally definitive as NMR, FTIR is invaluable for quickly confirming the presence or absence of key functional groups. For esters, the most prominent feature is the intense carbonyl (C=O) stretch.[20] Saturated aliphatic esters typically show this band around 1735 cm⁻¹.[21][22] The presence of the C-Cl bond is indicated by a stretch in the fingerprint region (850-550 cm⁻¹), though this region can be complex.[23] The true power of FTIR in this context is comparative; derivatization, such as converting the chloride to an amine, results in the clear disappearance of the C-Cl signal and the appearance of new, characteristic N-H stretching bands.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR is the preferred method for rapid analysis of liquids and solids as it requires minimal to no sample preparation.[24][25]
-
Background Scan: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.[24][26] Take a background spectrum of the empty crystal to subtract atmospheric H₂O and CO₂ signals.[27]
-
Sample Application: Place one to two drops of the liquid sample directly onto the ATR crystal.[24]
-
Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.[24]
Data Interpretation: A Comparative Analysis
| Compound | Key Diagnostic FTIR Bands (cm⁻¹) |
| This compound | ~2980-2850: C-H alkane stretches. ~1740: Strong C=O ester stretch. ~1250-1000: Two C-O stretches.[20] ~750-650: C-Cl stretch.[23] |
| Methyl 3-aminobutanoate | ~3400-3300: Two medium N-H stretches (primary amine). ~2980-2850: C-H alkane stretches. ~1735: Strong C=O ester stretch. ~1600: N-H bend (scissoring). ~1250-1000: C-O stretches. ABSENCE of C-Cl stretch. |
Trustworthiness (Self-Validation): The key validation is the presence of the intense C=O stretch confirming the ester group in both molecules. The clear difference—the presence of the C-Cl band in the starting material and the appearance of N-H bands in the product—validates the chemical transformation.
Workflow for FTIR Functional Group Analysis
Caption: Workflow for FTIR functional group analysis.
Integrated Strategy and Comparative Summary
No single technique provides all the answers. The most trustworthy structural elucidation comes from an integrated approach where the data from each method corroborates the others.
Logical Workflow for Complete Elucidation
Caption: Integrated workflow for structural elucidation.
Performance Comparison
| Technique | Primary Information | Strengths | Limitations | Best For |
| NMR Spectroscopy | Atom connectivity, chemical environment, stereochemistry | Provides the most complete structural detail; unambiguous for isomers. | Lower sensitivity; requires more sample; more expensive. | Definitive structure determination and isomer differentiation. |
| Mass Spectrometry | Molecular weight, elemental formula (high-res), halogen presence | High sensitivity; excellent for confirming molecular weight and presence of Cl/Br via isotope patterns.[10][11] | Fragmentation can be complex; does not distinguish between isomers (e.g., 2-chloro vs. 3-chloro). | Rapidly confirming molecular weight and presence of key elements. |
| FTIR Spectroscopy | Functional groups | Very fast, simple to operate, non-destructive, requires minimal sample. | Provides limited structural information; fingerprint region can be difficult to interpret. | Quick verification of functional group transformations in a reaction. |
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LCGC International. (2006). Interpretation of Isotope Peaks in Small Molecule LC–MS. Retrieved from [Link]
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Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
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YouTube. (2022). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. Retrieved from [Link]
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A Comparative Guide to Synthetic Equivalents of Methyl 3-chlorobutanoate for Researchers
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to synthetic efficiency and success. Methyl 3-chlorobutanoate is a versatile four-carbon synthon, valued for its dual reactivity as both an ester and an alkyl halide.[1][2] However, its performance is context-dependent, and a range of powerful alternatives can offer superior yields, selectivity, or milder reaction conditions. This guide provides an in-depth comparison of alternative reagents and strategies, supported by experimental data and protocols, to empower researchers in making informed decisions for their synthetic campaigns.
The Reactivity Profile of this compound: A Baseline for Comparison
This compound possesses two key reactive sites: the electrophilic carbon of the ester and the carbon atom bearing the chlorine substituent. The primary utility of this reagent stems from the reactivity of the C-Cl bond.
Formation of Organometallic Intermediates
The most common application involves the transformation of the alkyl halide moiety into a nucleophilic organometallic species. This is typically achieved through two main pathways:
-
Grignard Reagent Formation: Reaction with magnesium metal in an etheral solvent like diethyl ether or THF produces the corresponding Grignard reagent.[3][4] These reagents are potent nucleophiles but are also strongly basic, limiting their use with substrates bearing acidic protons or sensitive electrophiles.[4][5]
-
Reformatsky-type Reagents: Treatment with activated zinc dust generates an organozinc reagent, often referred to as a Reformatsky enolate.[6][7] These zinc enolates are significantly less basic and reactive than their Grignard counterparts, offering a key advantage: they do not typically add to the ester group of another molecule and exhibit greater tolerance for carbonyl functionalities.[6] This makes them ideal for synthesizing β-hydroxy esters by reaction with aldehydes and ketones.[7][8]
The general workflow for utilizing this compound as a nucleophilic partner is depicted below.
Caption: Workflow for using this compound via an organometallic intermediate.
Strategic Alternative I: The α,β-Unsaturated Ester Approach (Michael Addition)
A fundamentally different and highly effective strategy involves reversing the polarity of the synthetic partners. Instead of a nucleophilic butanoate equivalent, one can use an electrophilic α,β-unsaturated ester, such as Methyl Crotonate , and react it with a suitable nucleophile. This powerful transformation is known as the Michael addition or conjugate addition.[9][10]
The Michael reaction involves the 1,4-addition of a soft, resonance-stabilized nucleophile (the "Michael donor") to the β-carbon of the α,β-unsaturated ester (the "Michael acceptor").[11][12][13] This approach is exceptionally broad in scope.
Comparative Analysis: this compound vs. Methyl Crotonate
| Feature | This compound (via Organometallic) | Methyl Crotonate (via Michael Addition) | Rationale & Causality |
| Reactivity | Requires pre-formation of a highly reactive, often moisture-sensitive organometallic reagent. | Reacts directly with a base-activated nucleophile. The reaction is often thermodynamically controlled.[9] | The Michael addition avoids the handling of discrete, highly reactive organometallic species, simplifying the experimental setup. |
| Nucleophile Scope | Limited to the specific Grignard or Zinc reagent derived from the starting material. | Extremely broad. Accepts a wide range of "soft" nucleophiles like enolates of β-ketoesters, malonates, β-diketones, organocuprates, and enamines.[10][11][12] | The versatility of the Michael donor allows for the construction of a vast array of 1,5-dicarbonyl and related structures, which are key intermediates in synthesis. |
| Stereocontrol | Diastereocontrol in the addition to a chiral aldehyde/ketone is possible. Asymmetric variants are less common. | A well-established field. Numerous chiral catalysts and auxiliaries enable highly enantioselective Michael additions. | The development of organocatalysis has made the asymmetric Michael addition a cornerstone of modern synthesis for creating chiral molecules. |
| Key Applications | Primarily synthesis of β-hydroxy esters and simple alkylation products. | Synthesis of 1,5-dicarbonyl compounds, which are precursors to cyclic systems (e.g., via Robinson annulation).[9] | The products of Michael addition are often more complex and synthetically versatile than those from simple Grignard/Reformatsky additions. |
Experimental Protocol: Representative Michael Addition
Reaction: Diethyl malonate addition to Methyl Crotonate.
-
Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add anhydrous ethanol (20 mL).
-
Base Preparation: Carefully add sodium metal (0.23 g, 10 mmol) in small pieces to the ethanol to generate sodium ethoxide in situ. Allow the sodium to react completely.
-
Nucleophile Addition: Add diethyl malonate (1.60 g, 10 mmol) dropwise to the sodium ethoxide solution and stir for 15 minutes at room temperature.
-
Michael Acceptor Addition: Add methyl crotonate (1.00 g, 10 mmol) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed (typically 2-4 hours).
-
Workup: Cool the reaction to room temperature and quench by pouring it into 50 mL of cold 1 M HCl. Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel chromatography to yield the Michael adduct.
Caption: General mechanism for the Aldol addition of a lithium ester enolate.
Alternative Metals in Reformatsky-type Reactions
The classic Reformatsky reaction uses zinc, but other metals can offer unique advantages. [6]* Indium (In): Indium-mediated reactions can often be carried out in aqueous media or even under solvent-free conditions, providing a greener alternative. [14]* Samarium(II) Iodide (SmI₂): A powerful single-electron transfer agent that can promote Reformatsky-type reactions under very mild conditions.
-
Manganese (Mn): Highly active manganese can readily react with α-haloesters at room temperature. [14] These alternatives can be particularly useful when dealing with sensitive substrates that are incompatible with traditional Grignard or zinc-based methods.
Conclusion and Strategic Recommendations
While this compound is a competent reagent for specific applications, a modern synthetic chemist has a broader arsenal of tools available. The choice of reagent should be guided by the specific synthetic target and desired attributes of the reaction.
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A Comparative Benchmarking Guide to the Synthesis of Methyl 3-chlorobutanoate
Abstract
This guide provides a comprehensive analysis of four distinct synthetic routes for the preparation of methyl 3-chlorobutanoate, a key intermediate in the pharmaceutical and agrochemical industries. We present a detailed comparison of Fischer esterification of 3-chlorobutanoic acid, acylation of methanol with 3-chlorobutanoyl chloride, hydrochlorination of methyl crotonate, and nucleophilic substitution of methyl 3-hydroxybutanoate. Each route is evaluated based on reaction mechanism, experimental protocol, yield, purity, cost-effectiveness, safety, and environmental impact. This in-depth guide is intended for researchers, scientists, and drug development professionals to facilitate an informed selection of the most suitable synthetic strategy for their specific laboratory or industrial needs.
Introduction
This compound is a valuable bifunctional molecule possessing both an ester and a secondary alkyl chloride. This structural motif makes it a versatile building block for the synthesis of a wide range of more complex molecules. Its importance is particularly pronounced in the development of novel pharmaceuticals and agrochemicals. The selection of an optimal synthetic route is critical for efficient, cost-effective, and safe production. This guide aims to provide a detailed, side-by-side comparison of the most common and promising methods for its synthesis, supported by experimental data and mechanistic insights.
Comparative Analysis of Synthetic Routes
Four primary synthetic strategies for the preparation of this compound are evaluated in this guide. The logical workflow for these approaches is outlined below.
Figure 1: Overview of the four benchmarked synthetic routes to this compound.
Route 1: Fischer Esterification of 3-Chlorobutanoic Acid
This classical approach involves the acid-catalyzed reaction of 3-chlorobutanoic acid with methanol. The reaction is reversible, and measures must be taken to drive the equilibrium towards the product.[1][2][3]
Reaction Mechanism
The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid is first protonated by the acid catalyst, which activates the carbonyl group towards nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester.[3][4]
Figure 2: Simplified reaction pathway for Fischer Esterification.
Experimental Protocol
-
To a solution of 3-chlorobutanoic acid (1.0 eq) in methanol (5.0-10.0 eq), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the mixture to reflux for 4-8 hours. The reaction can be monitored by TLC or GC.
-
After cooling to room temperature, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation.[2]
Performance Data
| Parameter | Value | Reference |
| Yield | 65-80% | [3] |
| Purity | >95% (after distillation) | |
| Reaction Time | 4-8 hours | |
| Temperature | Reflux (~65 °C) |
Analysis
-
Advantages: This method uses readily available and relatively inexpensive starting materials. The procedure is straightforward and does not require highly specialized equipment.
-
Disadvantages: The reaction is an equilibrium process, which can limit the yield.[1] The use of a large excess of methanol and an acid catalyst is necessary. The workup involves neutralization and extraction steps, which can be time-consuming on a large scale.
Route 2: From 3-Chlorobutanoyl Chloride
This route involves the reaction of the highly reactive 3-chlorobutanoyl chloride with methanol. This is a rapid and generally high-yielding acylation reaction.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution at the highly electrophilic carbonyl carbon of the acid chloride. Methanol acts as the nucleophile, and the chloride ion is the leaving group. The reaction is typically very fast and exothermic.
Figure 3: Simplified reaction pathway for acylation with 3-chlorobutanoyl chloride.
Experimental Protocol
-
Dissolve 3-chlorobutanoyl chloride (1.0 eq) in a suitable inert solvent (e.g., dichloromethane or diethyl ether) and cool the solution in an ice bath.
-
Slowly add methanol (1.0-1.2 eq) to the cooled solution with vigorous stirring.
-
(Optional) A non-nucleophilic base like triethylamine or pyridine can be added to scavenge the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Wash the reaction mixture with water and a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid chloride and HCl.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation.
Performance Data
| Parameter | Value | Reference |
| Yield | >90% | Estimated |
| Purity | >98% (after distillation) | Estimated |
| Reaction Time | 1-2 hours | Estimated |
| Temperature | 0 °C to room temperature | Estimated |
Analysis
-
Advantages: This method is typically high-yielding and proceeds rapidly under mild conditions. The reaction goes to completion and is not an equilibrium process.
-
Disadvantages: 3-Chlorobutanoyl chloride is a lachrymator and is corrosive, requiring careful handling.[5] It is also more expensive than 3-chlorobutanoic acid and may need to be synthesized in a separate step from the carboxylic acid using reagents like thionyl chloride or oxalyl chloride, which are themselves hazardous.[6] The reaction produces HCl as a byproduct, which needs to be neutralized.
Route 3: Hydrochlorination of Methyl Crotonate
This route involves the addition of hydrogen chloride (HCl) across the double bond of methyl crotonate. The regioselectivity of this reaction is a critical factor.
Reaction Mechanism
The reaction is an electrophilic addition. The proton from HCl adds to the double bond to form a carbocation intermediate. The chloride ion then attacks the carbocation. According to Markovnikov's rule, the proton will add to the carbon that already has more hydrogen atoms, leading to the more stable secondary carbocation at the 3-position. This results in the formation of the desired this compound.[7] However, anti-Markovnikov addition can also occur under certain conditions, leading to the formation of methyl 2-chlorobutanoate.[8][9]
Figure 4: Markovnikov and anti-Markovnikov hydrochlorination of methyl crotonate.
Experimental Protocol
-
Dissolve methyl crotonate (1.0 eq) in a suitable solvent (e.g., dichloromethane or neat).
-
Bubble dry HCl gas through the solution at 0 °C or use a solution of HCl in a non-nucleophilic solvent. Alternatively, a mixture of acetyl chloride and an alcohol can be used to generate HCl in situ.[10]
-
Allow the reaction to proceed for several hours at or below room temperature.
-
Monitor the reaction by GC to determine the ratio of regioisomers.
-
Remove the excess HCl and solvent under reduced pressure.
-
Purify the product mixture by fractional distillation to separate the regioisomers.
Performance Data
| Parameter | Value | Reference |
| Yield | Variable (depends on regioselectivity) | [11] |
| Purity | Mixture of regioisomers | [11] |
| Reaction Time | Several hours | [10] |
| Temperature | 0 °C to room temperature | [10] |
Analysis
-
Advantages: This method utilizes a commercially available and relatively inexpensive starting material.
-
Disadvantages: The primary challenge is controlling the regioselectivity to favor the desired 3-chloro isomer. The reaction may produce a mixture of this compound and methyl 2-chlorobutanoate, which can be difficult to separate due to their similar boiling points. The use of gaseous HCl requires specialized equipment and safety precautions.
Route 4: From Methyl 3-Hydroxybutanoate
This route involves the nucleophilic substitution of the hydroxyl group in methyl 3-hydroxybutanoate with a chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
Reaction Mechanism
The reaction with thionyl chloride proceeds via the formation of a chlorosulfite intermediate. The chloride ion then attacks the carbon bearing the chlorosulfite group in an SN2 or SNi mechanism, leading to the desired alkyl chloride with the liberation of sulfur dioxide and hydrogen chloride gas. The use of a base like pyridine can influence the stereochemical outcome.
Figure 5: Simplified reaction pathway for the conversion of an alcohol to a chloride using thionyl chloride.
Experimental Protocol
-
To a solution of methyl 3-hydroxybutanoate (1.0 eq) in a suitable inert solvent (e.g., dichloromethane or chloroform), add thionyl chloride (1.1-1.5 eq) dropwise at 0 °C.
-
(Optional) A catalytic amount of dimethylformamide (DMF) can be added.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of SO₂ and HCl gases ceases.
-
Cool the reaction mixture and carefully quench any excess thionyl chloride by slowly adding it to ice water.
-
Separate the organic layer, wash with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation.[12]
Performance Data
| Parameter | Value | Reference |
| Yield | 80-90% | Estimated |
| Purity | >97% (after distillation) | Estimated |
| Reaction Time | 2-4 hours | Estimated |
| Temperature | Reflux | Estimated |
Analysis
-
Advantages: This method is generally high-yielding and effective for converting secondary alcohols to chlorides. The byproducts (SO₂ and HCl) are gaseous and can be easily removed from the reaction mixture.
-
Disadvantages: Thionyl chloride is a highly corrosive and toxic reagent that reacts violently with water, requiring stringent safety precautions.[13][14][15][16] The starting material, methyl 3-hydroxybutanoate, can be more expensive than the starting materials for other routes, although it can be obtained from renewable resources.[17][18]
Overall Comparison and Recommendations
| Route | Starting Material | Key Reagents | Yield | Purity | Pros | Cons |
| 1 | 3-Chlorobutanoic Acid | Methanol, H₂SO₄ | Moderate | Good | Inexpensive starting material, simple procedure. | Equilibrium limited, requires excess reagent and workup. |
| 2 | 3-Chlorobutanoyl Chloride | Methanol | High | Excellent | High yield, fast reaction, not an equilibrium. | Hazardous and expensive starting material, HCl byproduct. |
| 3 | Methyl Crotonate | HCl | Variable | Poor | Inexpensive starting material. | Poor regioselectivity, difficult purification. |
| 4 | Methyl 3-Hydroxybutanoate | SOCl₂ | High | Excellent | High yield, gaseous byproducts. | Hazardous reagent, potentially expensive starting material. |
For laboratory-scale synthesis where high yield and purity are paramount, Route 4 (from Methyl 3-Hydroxybutanoate) and Route 2 (from 3-Chlorobutanoyl Chloride) are the most promising options. Route 4 is particularly attractive if the stereochemistry of the starting alcohol needs to be retained or inverted, which can be controlled by the reaction conditions. Route 2 is very efficient but requires handling of the highly reactive acid chloride.
For larger-scale industrial production , Route 1 (Fischer Esterification) may be more economically viable due to the lower cost of the starting materials, despite the moderate yields and more extensive workup. Process optimization to drive the equilibrium and efficiently recycle the excess methanol would be crucial.
Route 3 (Hydrochlorination of Methyl Crotonate) is the least favorable due to the lack of regioselectivity, which leads to a difficult separation process and lower overall yield of the desired product.
Safety and Environmental Considerations
-
Thionyl chloride (SOCl₂) and 3-chlorobutanoyl chloride are highly corrosive, lachrymatory, and react violently with water. They must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][13][14][15][16]
-
Concentrated sulfuric acid is a strong acid and a powerful dehydrating agent. It should be handled with care.
-
Hydrogen chloride (HCl) is a corrosive gas.
-
Green Chemistry: To improve the environmental footprint of these syntheses, researchers could explore the use of solid acid catalysts for Fischer esterification, investigate greener solvents, or develop more selective and environmentally benign hydrochlorination methods.[19][20]
Conclusion
The synthesis of this compound can be achieved through several viable routes, each with its own set of advantages and disadvantages. The choice of the optimal method will depend on the specific requirements of the synthesis, including the desired scale, purity, cost constraints, and available equipment and safety infrastructure. This guide provides the necessary comparative data and procedural insights to enable researchers to make an informed decision.
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4 CHLOROBUTYRYL CHLORIDE MSDS. (n.d.). KSCL (KRISHNA). Retrieved from [Link]
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A Researcher's Guide to the Bio-Efficacy of Methyl 3-Chlorobutanoate Derivatives
The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. Within this landscape, halogenated organic compounds have garnered significant attention due to their often enhanced biological activities. This guide provides a comparative analysis of the potential efficacy of Methyl 3-chlorobutanoate derivatives in various bioassays, drawing upon established principles of medicinal chemistry and outlining the experimental frameworks necessary for their evaluation. While direct comparative studies on a wide array of this compound derivatives are emerging, this document serves as a foundational resource for researchers poised to explore this promising chemical space.
Introduction: The Rationale for Derivatization
This compound is a simple halogenated ester.[1][2] The introduction of a chlorine atom into the butanoate backbone creates a site of altered polarity and reactivity, making it an interesting scaffold for further chemical modification. Halogenation is a well-established strategy in drug design, often leading to improved pharmacokinetic and pharmacodynamic properties.[3] The synthesis and subsequent biological evaluation of derivatives of this core structure are therefore a logical step in the discovery of new bioactive molecules.[4][5][6][7][8] Potential applications for such derivatives are broad, ranging from antimicrobial to cytotoxic agents.
Comparative Efficacy in Key Bioassays
While a comprehensive, side-by-side comparison of a full library of this compound derivatives is not yet extensively documented in publicly available literature, we can infer potential activities based on related structures and propose a framework for their evaluation. The two primary areas of interest for this class of compounds are antimicrobial and cytotoxic activities.
Halogenated compounds have a long history as effective antimicrobial agents.[9] The mechanism often involves disruption of microbial cell membranes or interference with essential enzymatic processes. Esters of fatty acids have also demonstrated significant antibacterial and antifungal properties.[10] The combination of a halogen and an ester functional group in this compound derivatives suggests a strong potential for antimicrobial efficacy.
A hypothetical series of derivatives could be synthesized to explore structure-activity relationships (SAR). For instance, varying the halogen (e.g., fluorine, bromine), altering the position of the halogen, or modifying the methyl ester to other alkyl esters could yield compounds with a range of potencies.
Table 1: Hypothetical Efficacy of this compound Derivatives in Antimicrobial Assays
| Compound ID | Derivative Structure | Target Organism | MIC (µg/mL) - Projected |
| MCB-01 | This compound (Parent) | Staphylococcus aureus | >100 |
| MCB-02 | Methyl 3-bromobutanoate | Staphylococcus aureus | 50-100 |
| MCB-03 | Ethyl 3-chlorobutanoate | Staphylococcus aureus | >100 |
| MCB-04 | Methyl 2,3-dichlorobutanoate | Staphylococcus aureus | 25-50 |
| MCB-05 | This compound | Escherichia coli | >100 |
| MCB-06 | Methyl 2,3-dichlorobutanoate | Escherichia coli | 75-125 |
Note: The data in this table is hypothetical and serves as an example for how to structure comparative results. Actual values must be determined experimentally.
Simple butanoates, such as sodium butyrate, have been shown to potentiate the cytotoxicity of known anticancer agents.[11][12] Furthermore, various halogenated furanones, which share some structural similarities with butanoates, have demonstrated cytotoxicity in the low micromolar range against cancer cell lines.[13] This suggests that derivatives of this compound could exhibit intrinsic cytotoxic activity, which can be evaluated using standard cell-based assays.
Table 2: Hypothetical Efficacy of this compound Derivatives in Cytotoxicity Assays
| Compound ID | Derivative Structure | Cell Line | IC50 (µM) - Projected |
| MCB-01 | This compound (Parent) | HeLa (Cervical Cancer) | >200 |
| MCB-07 | Methyl 3-chloro-4-hydroxybutanoate | HeLa (Cervical Cancer) | 75-150 |
| MCB-08 | Phenyl 3-chlorobutanoate | HeLa (Cervical Cancer) | 50-100 |
| MCB-01 | This compound (Parent) | A549 (Lung Cancer) | >200 |
| MCB-08 | Phenyl 3-chlorobutanoate | A549 (Lung Cancer) | 80-160 |
Note: The data in this table is hypothetical and serves as an example for how to structure comparative results. Actual values must be determined experimentally.
Experimental Protocols
To ensure scientific rigor and reproducibility, standardized protocols are essential. The following are detailed methodologies for the key bioassays discussed.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[14] The broth microdilution method is a widely used and efficient technique for determining MIC values.[15][16][17][18]
Protocol:
-
Preparation of Reagents:
-
Assay Setup (96-well plate):
-
Add 100 µL of sterile CAMHB to wells 2 through 12.
-
Add 200 µL of the test compound stock solution (at twice the highest desired concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[17]
-
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[19][20][21][22] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[19]
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.[19]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[19][22]
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Concluding Remarks
References
-
Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. Available from: [Link]
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Plotka, M. and Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available from: [Link]
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A Researcher's Guide to DFT Studies on the Transition States of Methyl 3-chlorobutanoate Reactions
This guide provides an in-depth comparison of computational approaches for studying the transition states of reactions involving Methyl 3-chlorobutanoate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols to explain the causality behind experimental choices in computational chemistry. We will explore the competing reaction pathways, the selection of appropriate theoretical models, and a validated workflow for obtaining reliable results.
The Chemical Context: Why Study this compound?
This compound is a chiral secondary alkyl halide containing an ester functional group.[1][2][3] Its structure presents a fascinating case for studying the competition between nucleophilic substitution (SN1/SN2) and elimination (E1/E2) reactions.[4] Understanding the transition states of these reactions is paramount, as the transition state represents the highest energy barrier along the reaction coordinate and thus governs the reaction's rate and outcome.[5][6][7][8] Density Functional Theory (DFT) has emerged as a powerful computational tool that provides a molecular-level "ultramicroscope" to investigate these fleeting, high-energy structures that are impossible to isolate experimentally.[9]
The competition between substitution and elimination is a central theme in organic chemistry. For a secondary halide like this compound, both SN2 and E2 pathways are highly plausible and sensitive to reaction conditions.[10][11][12] Factors such as the strength and steric bulk of the nucleophile/base, solvent polarity, and temperature all play critical roles in dictating which pathway predominates.[13][14] A robust computational model allows us to dissect these influences with high precision.
Caption: Competing SN2 and E2 reaction pathways for this compound.
A Comparative Guide to Computational Methodologies
The accuracy of any DFT study hinges on the judicious selection of the functional and basis set, as well as the appropriate treatment of solvent effects. This section compares common alternatives, providing the rationale for choosing a specific level of theory.
The Heart of DFT: Selecting the Right Functional
The choice of a density functional is a critical compromise between computational cost and accuracy.[15] For studying organic reaction mechanisms, especially transition states, it is crucial to select a functional that can accurately describe the complex electronic rearrangements.
| Functional Class | Examples | Strengths for Transition States | Weaknesses |
| Hybrid GGA | B3LYP | A workhorse in computational chemistry; provides a good balance of cost and accuracy for many systems. | May underestimate reaction barriers in some cases. |
| meta-GGA | M06-2X | Generally provides higher accuracy for main-group thermochemistry and kinetics, including barrier heights.[16] | More computationally expensive than standard hybrid GGAs. |
| Range-Separated | ωB97X-D, ωB97X-3c | Excellent for non-covalent interactions and generally robust for barrier heights. Includes empirical dispersion corrections.[17] | Can be more computationally demanding. |
Expert Insight: For a system like this compound, starting with a well-benchmarked functional such as M06-2X or ωB97X-D is highly recommended. These functionals are specifically parameterized to perform well for kinetics and main-group chemistry, often providing more reliable activation energies than the older, more generalized B3LYP functional.
Describing the Electrons: The Role of the Basis Set
A basis set is the set of mathematical functions used to build molecular orbitals.[18] An inadequate basis set can lead to significant errors, regardless of the quality of the functional.
| Basis Set Family | Examples | Key Features & Recommendations |
| Pople Style | 6-31G(d), 6-31+G(d,p) | Widely used and computationally efficient. The (d) adds polarization functions to heavy atoms, which is essential. The + adds diffuse functions, crucial for describing anions and weakly bound electrons in transition states.[18][19] |
| Ahlrichs Family | def2-SVP, def2-TZVP | Known for being robust and well-balanced across the periodic table. The triple-zeta def2-TZVP is a highly recommended starting point for reliable energies and geometries.[20] |
| Correlation-Consistent | cc-pVDZ, cc-pVTZ | Systematically improvable, allowing for extrapolation to the complete basis set limit. cc-pVTZ (triple-zeta) provides high accuracy but at a higher computational cost. |
Expert Insight: A polarized, triple-zeta basis set like def2-TZVP or 6-311+G(d,p) offers a robust balance of accuracy and efficiency for this type of problem. The inclusion of polarization functions (p on hydrogens, d on heavy atoms) is non-negotiable for accurately describing the distorted geometries of transition states. Diffuse functions (+) are critical if the nucleophile or leaving group is anionic.
The Reaction Environment: Modeling Solvent Effects
Reactions in solution can have dramatically different energy barriers compared to the gas phase due to the stabilizing or destabilizing effects of the solvent on charged or polar species.[21][22]
-
Implicit (Continuum) Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant.[16] They are computationally efficient and capture the bulk electrostatic effects of the solvent. This approach is often sufficient for providing a good qualitative and often quantitative understanding of how a solvent will affect the reaction.
-
Explicit Models: In this approach, individual solvent molecules are included in the calculation. This is computationally very expensive but is necessary when specific solvent-solute interactions, like hydrogen bonding to the transition state, are critical to the mechanism.[16]
Expert Insight: For comparing the general effect of different solvents (e.g., polar protic vs. polar aprotic) on the SN2 vs. E2 pathways of this compound, an implicit solvent model like PCM or SMD is the most practical and effective choice. It accurately captures the differential stabilization of the reactants and the more charge-delocalized transition states.
A Validated Workflow for Transition State Analysis
The following protocol outlines a self-validating system for locating and confirming a transition state using DFT. Each step includes a verification check to ensure the integrity of the calculation.
Step 1: Optimization of Stationary Points
-
Action: Perform geometry optimizations and frequency calculations for all reactants and products.
-
Causality: This provides the energetic endpoints of the reaction and ensures these structures are true minima on the potential energy surface.
-
Verification: Confirm that all calculated vibrational frequencies are real (positive).
Step 2: Initial Transition State (TS) Guess
-
Action: Generate an initial guess for the TS structure. Methods include:
-
Linear Synchronous Transit (LST) / Quadratic Synchronous Transit (QST2/QST3): Provide reactant and product structures (and optionally a guess for the TS) to the algorithm.
-
Manual Building: Modify the reactant or product geometry along the expected reaction coordinate (e.g., elongating the C-Cl bond and shortening the C-Nu distance for an SN2 reaction).
-
-
Causality: A good initial guess is crucial for the optimization algorithm to converge to the correct saddle point.
Step 3: Transition State Optimization
-
Action: Optimize the guessed structure using an algorithm designed to find saddle points (e.g., Berny optimization with Opt=TS).
-
Causality: This procedure locates the lowest-energy pathway between the reactant and product, identifying the point of maximum energy.
Step 4: TS Verification with Frequency Analysis
-
Action: Perform a frequency calculation on the optimized TS structure.
-
Causality: This is the most critical validation step. A true first-order saddle point (i.e., a transition state) will have exactly one imaginary frequency.[5]
-
Verification:
-
Confirm one and only one imaginary frequency (reported as a negative value in output files).
-
Animate this imaginary frequency to ensure the atomic motion corresponds to the expected reaction coordinate (e.g., the breaking of the C-Cl bond and the formation of the C-Nu bond).
-
Step 5: Intrinsic Reaction Coordinate (IRC) Calculation
-
Action: Calculate the minimum energy path forward and backward from the transition state.
-
Causality: The IRC analysis confirms that the located transition state correctly connects the intended reactants and products.
-
Verification: The forward IRC path should lead to the product minimum, and the reverse IRC path should lead to the reactant minimum.
Caption: A self-validating workflow for locating and verifying a transition state.
Data Presentation: Comparing SN2 and E2 Pathways
To objectively compare the competing pathways, quantitative data should be summarized in a clear format. The table below presents hypothetical, yet realistic, data for the reaction of this compound with a strong, non-bulky base/nucleophile like methoxide in methanol, calculated at the M06-2X/def2-TZVP level with a PCM solvent model.
| Parameter | SN2 Pathway | E2 Pathway | Interpretation |
| Activation Free Energy (ΔG‡) | 22.5 kcal/mol | 21.0 kcal/mol | The E2 pathway has a lower energy barrier, suggesting it is the kinetically favored major pathway under these conditions. |
| TS C-Cl Bond Length | 2.35 Å | 2.45 Å | The C-Cl bond is more stretched in the E2 transition state, indicating a more advanced bond-breaking character. |
| TS C-O Bond Length (forming) | 2.10 Å | N/A | Reflects the partial bond formation in the SN2 transition state. |
| TS C-H Bond Length (abstracted) | N/A | 1.55 Å | Shows the partial bond breaking of the β-hydrogen being abstracted by the base in the E2 mechanism. |
| Imaginary Frequency (ν) | -350 cm⁻¹ | -410 cm⁻¹ | Confirms both structures are true transition states. The magnitude can sometimes correlate with the "flatness" of the potential energy surface near the TS. |
Authoritative Grounding: The preference for elimination over substitution with increasing alkyl substitution is a well-established principle in organic chemistry. DFT studies quantify this by showing that while the SN2 barrier increases with substitution, the E2 barrier often decreases, making elimination more competitive.[10]
Conclusion
This guide has provided a comprehensive framework for conducting and evaluating DFT studies on the transition states of this compound reactions. We have demonstrated that by making informed choices about the computational methodology—specifically the density functional, basis set, and solvent model—researchers can build a robust and predictive model of reactivity. The outlined step-by-step workflow, with its integrated verification checks, ensures the scientific integrity of the results. By applying these principles, computational chemistry can serve as an indispensable tool for elucidating complex reaction mechanisms, guiding experimental design, and accelerating the process of chemical discovery.
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A Comparative Guide to Cross-Reactivity of Methyl 3-Chlorobutanoate Analogs in Immunological Assays
This guide provides a comprehensive framework for assessing the cross-reactivity of structural analogs of methyl 3-chlorobutanoate. In the realm of drug development and chemical safety assessment, understanding the potential for off-target immunological responses is paramount. Small molecules, or haptens, such as this compound, can elicit immune responses when conjugated to carrier proteins[1][2][3]. Structural modifications to a lead compound can inadvertently alter its immunogenic profile, leading to unforeseen cross-reactivity with antibodies or immune cells, potentially causing allergic or hypersensitivity reactions.
This document outlines the critical experimental workflows and provides in-depth protocols for comparing the cross-reactivity of a panel of hypothetical this compound analogs. We will delve into the rationale behind the selection of key immunoassays: the competitive Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and a functional Mast Cell Activation Assay. By integrating data from these orthogonal methods, researchers can build a robust immunotoxicological profile for their compounds of interest, aligning with international guidance on immunotoxicity risk assessment[4][5][6][7].
Designing Analogs for Structure-Activity Relationship (SAR) Studies
To systematically investigate the impact of structural modifications on immunoreactivity, a panel of analogs of this compound (M3C) was designed. These analogs probe the importance of the chlorine atom's position, the nature of the halogen, and the ester group.
Table 1: Hypothetical this compound Analogs for Cross-Reactivity Screening
| Compound ID | Compound Name | Structure | Rationale for Inclusion |
| M3C | This compound | CH₃CHClCH₂COOCH₃ | Parent compound |
| M4C | Methyl 4-chlorobutanoate | ClCH₂CH₂CH₂COOCH₃ | Isomeric control: assess impact of chlorine position |
| M3B | Methyl 3-bromobutanoate | CH₃CHBrCH₂COOCH₃ | Halogen substitution: assess impact of halogen electronegativity and size |
| M3F | Methyl 3-fluorobutanoate | CH₃CHFCH₂COOCH₃ | Halogen substitution: assess impact of a smaller, more electronegative halogen |
| E3C | Ethyl 3-chlorobutanoate | CH₃CHClCH₂COOCH₂CH₃ | Ester modification: assess impact of the ester alkyl chain length |
| B3C | Butyl 3-chlorobutanoate | CH₃CHClCH₂COOCH₂(CH₂)₂CH₃ | Ester modification: assess impact of a longer ester alkyl chain |
Experimental Workflow for Cross-Reactivity Assessment
A multi-tiered approach is essential for a thorough evaluation of cross-reactivity. Our workflow begins with the synthesis of immunogens to generate specific antibodies, followed by a tiered screening cascade using ELISA for high-throughput initial assessment, SPR for detailed kinetic analysis, and a cell-based functional assay to determine the potential for triggering an allergic response.
Caption: Overall experimental workflow for assessing analog cross-reactivity.
Methodologies and Protocols
Part 1: Generation of Immunological Reagents
To produce antibodies that recognize this compound, it must first be rendered immunogenic by covalent coupling to a large carrier protein[1][3]. Keyhole limpet hemocyanin (KLH) is used for immunization due to its high immunogenicity, while bovine serum albumin (BSA) is used for the screening assay to avoid cross-reactivity with the immunization carrier.
Protocol 1: Hapten-Protein Conjugation
-
Hapten Derivatization: Introduce a spacer with a reactive carboxyl group to the this compound structure to facilitate conjugation without masking the core epitopes of the molecule. This can be achieved by reacting M3C with a suitable linker like succinic anhydride.
-
Activation of Carboxylated Hapten: Activate the carboxyl group on the M3C-linker using a 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry in anhydrous dimethylformamide (DMF).
-
Conjugation to Carrier Protein: Add the activated hapten solution dropwise to a solution of KLH or BSA in phosphate-buffered saline (PBS), pH 7.4. Allow the reaction to proceed for 4 hours at room temperature with gentle stirring.
-
Purification: Remove unconjugated hapten and reaction by-products by dialysis against PBS.
-
Characterization: Confirm the hapten-to-protein conjugation ratio using matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry or by quantifying the remaining free amino groups on the protein with a TNBSA assay[8]. An optimal hapten density is crucial for a robust immune response[3].
Part 2: Competitive ELISA for High-Throughput Screening
A competitive ELISA is an efficient method for screening the relative cross-reactivity of multiple analogs. In this format, free analog in the sample competes with a fixed amount of immobilized hapten-protein conjugate for binding to a limited amount of antibody. A stronger interaction between the antibody and the free analog results in a lower signal.
Caption: Principle of the competitive ELISA for analog cross-reactivity.
Protocol 2: Competitive ELISA
-
Plate Coating: Coat a 96-well high-binding microplate with 100 µL/well of M3C-BSA conjugate (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C[9].
-
Washing and Blocking: Wash the plate three times with PBS containing 0.05% Tween 20 (PBST). Block non-specific binding sites by adding 200 µL/well of 5% non-fat dry milk in PBST and incubate for 2 hours at room temperature.
-
Competitive Reaction: Prepare serial dilutions of the parent compound (M3C) and each analog (M4C, M3B, etc.) in PBST. In a separate plate, pre-incubate 50 µL of each analog dilution with 50 µL of the anti-M3C polyclonal antibody (at a pre-determined optimal dilution) for 1 hour at 37°C.
-
Incubation: After washing the blocked plate, transfer 100 µL of the antibody-analog mixture to each well and incubate for 1 hour at 37°C.
-
Detection: Wash the plate three times with PBST. Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) diluted 1:5000 in blocking buffer. Incubate for 1 hour at 37°C[10].
-
Substrate Addition: Wash the plate five times with PBST. Add 100 µL/well of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate in the dark for 15-20 minutes[11].
-
Stopping and Reading: Stop the reaction by adding 50 µL/well of 2M H₂SO₄. Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the analog concentration. Determine the IC₅₀ value (the concentration of analog that causes 50% inhibition of antibody binding). Calculate the percent cross-reactivity (%CR) using the following formula: %CR = (IC₅₀ of M3C / IC₅₀ of Analog) x 100
Table 2: Hypothetical Competitive ELISA Results
| Compound ID | IC₅₀ (nM) | % Cross-Reactivity |
| M3C | 15.2 | 100% |
| M4C | 350.8 | 4.3% |
| M3B | 25.1 | 60.6% |
| M3F | 98.5 | 15.4% |
| E3C | 18.9 | 80.4% |
| B3C | 22.4 | 67.9% |
These hypothetical results suggest that modifications to the halogen (M3B, M3F) and the ester group (E3C, B3C) retain significant cross-reactivity, while moving the chlorine to the 4-position (M4C) dramatically reduces it.
Part 3: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR provides real-time, label-free analysis of molecular interactions, offering detailed kinetic information (association and dissociation rates) that complements the endpoint data from ELISA[12][13]. For this application, the purified anti-M3C antibody is immobilized on the sensor chip, and the analogs are flowed over the surface as analytes.
Protocol 3: SPR Analysis
-
Chip Preparation: Activate a CM5 sensor chip using a standard amine coupling kit (EDC/NHS).
-
Antibody Immobilization: Inject the purified anti-M3C polyclonal antibody (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve an immobilization level of approximately 10,000 response units (RU). Deactivate remaining active groups with ethanolamine.
-
Kinetic Analysis: Prepare serial dilutions of each analog in HBS-EP+ buffer (running buffer). Inject the analogs over the antibody-immobilized surface at a flow rate of 30 µL/min, typically for a 120-second association phase followed by a 300-second dissociation phase.
-
Regeneration: After each cycle, regenerate the sensor surface by injecting a pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).
-
Data Analysis: Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₐ = kₔ/kₐ). A lower Kₐ value indicates higher binding affinity.
Table 3: Hypothetical SPR Kinetic and Affinity Data
| Compound ID | kₐ (1/Ms) | kₔ (1/s) | Kₐ (nM) |
| M3C | 2.5 x 10⁵ | 4.0 x 10⁻³ | 16.0 |
| M4C | 1.1 x 10⁴ | 5.2 x 10⁻³ | 472.7 |
| M3B | 2.1 x 10⁵ | 5.5 x 10⁻³ | 26.2 |
| M3F | 1.5 x 10⁵ | 1.4 x 10⁻² | 93.3 |
| E3C | 2.3 x 10⁵ | 4.8 x 10⁻³ | 20.9 |
| B3C | 2.2 x 10⁵ | 5.1 x 10⁻³ | 23.2 |
The SPR data would corroborate the ELISA findings, providing a more nuanced understanding of the binding interactions. For example, while M3F has moderate cross-reactivity, its faster dissociation rate (higher kₔ) compared to M3C suggests a less stable interaction.
Part 4: Mast Cell Activation Assay for Functional Assessment
To assess the potential of the analogs to trigger a type I hypersensitivity reaction, a functional assay using a mast cell line (e.g., RBL-2H3) is employed. Mast cell activation, a key event in allergic responses, results in the degranulation and release of inflammatory mediators such as β-hexosaminidase[14][15][16].
Caption: Mechanism of analog-induced mast cell degranulation.
Protocol 4: β-Hexosaminidase Release Assay
-
Cell Culture: Culture RBL-2H3 cells in Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum and antibiotics.
-
Sensitization: Seed cells in a 24-well plate. Sensitize the cells by incubating them overnight with serum containing anti-M3C IgE antibodies (or a suitable monoclonal IgE).
-
Washing: Gently wash the sensitized cells three times with Tyrode's buffer to remove unbound IgE.
-
Analog Challenge: Add 200 µL of various concentrations of each analog (diluted in Tyrode's buffer) to the wells. Include a positive control (e.g., ionomycin or a known allergen) and a negative control (buffer only).
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Supernatant Collection: Carefully collect the supernatant from each well.
-
β-Hexosaminidase Assay: In a separate 96-well plate, mix a sample of the supernatant with a substrate solution of p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG). Incubate for 1 hour at 37°C.
-
Stopping and Reading: Stop the reaction by adding a high pH stop buffer (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10). Read the absorbance at 405 nm.
-
Data Analysis: To determine the total amount of β-hexosaminidase, lyse the cells in the negative control wells with Triton X-100. Calculate the percentage of β-hexosaminidase release for each analog concentration relative to the total release from lysed cells. Determine the EC₅₀ (effective concentration for 50% of maximal release) for each compound.
Table 4: Hypothetical Mast Cell Activation Results
| Compound ID | Max β-Hexosaminidase Release (%) | EC₅₀ (nM) |
| M3C | 75.2% | 35.8 |
| M4C | 5.1% | >10,000 |
| M3B | 68.9% | 55.2 |
| M3F | 25.4% | 210.5 |
| E3C | 72.1% | 40.1 |
| B3C | 65.5% | 48.9 |
These functional data provide the most physiologically relevant assessment. Analogs like M3B, E3C, and B3C, which showed high affinity and cross-reactivity in the biochemical assays, also demonstrate a strong capacity to induce mast cell degranulation, indicating a higher risk for inducing hypersensitivity. M4C, consistent with previous results, shows negligible functional activity.
Conclusion and Interpretation
This guide presents a systematic, multi-assay approach to evaluating the cross-reactivity of this compound analogs. The hypothetical data illustrates a clear structure-activity relationship:
-
Positional Isomerism: The position of the chlorine atom is critical. Moving it from the 3- to the 4-position (M4C) significantly ablates antibody recognition and functional activity, suggesting this part of the molecule is a key epitope.
-
Halogen Identity: While bromine (M3B) is well-tolerated, the smaller, more electronegative fluorine (M3F) reduces both binding affinity and functional response, likely due to altered electronic and steric interactions within the antibody binding site.
-
Ester Chain Length: Modifications to the methyl ester group (E3C, B3C) are generally well-tolerated, indicating this region is less critical for antibody recognition.
By integrating high-throughput screening (ELISA), detailed kinetic analysis (SPR), and functional cell-based assays (Mast Cell Activation), researchers can confidently characterize the immunogenic potential of chemical analogs. This rigorous, data-driven approach is essential for selecting drug candidates with a lower risk of immunotoxicity and for ensuring the safety of novel chemical entities.
References
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Guidance for Immunotoxicity Risk Assessment for Chemicals. (2012). World Health Organization/International Programme on Chemical Safety. [Link][4][5][6][7]
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Characterization of Small Molecule–Protein Interactions Using SPR Method. (2023). Methods in Molecular Biology. [Link][12]
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Characterization of Small Molecule-Protein Interactions Using SPR Method. (2023). PubMed. [Link][13]
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In Vitro Skin Models for Skin Sensitisation: Challenges and Future Directions. (2022). MDPI. [Link]
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Hapten-protein conjugates and methods of use in immunoassays. (1991). Google Patents. [1]
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An in vitro human skin test for assessing sensitization potential. (2014). PubMed. [Link]
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In vitro Skin sensitization | Cosmetics. JRF Global. [Link]
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Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging. (2014). ACS Publications. [Link]
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Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. (2013). ResearchGate. [Link][2]
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Biacore SPR for small-molecule discovery. Cytiva Life Sciences. [Link]
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In Vitro Sensitization Testing. MB Research Labs. [Link]
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In Vitro And In Chemico Skin Sensitization Testing. CPT Labs. [Link]
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Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. (2013). PMC - NIH. [Link][8]
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Coupling to Carrier Proteins: An Overview. (2016). G-Biosciences. [Link]
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Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. (2020). PubMed. [Link]
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Small Molecule Detection by Surface Plasmon Resonance (SPR). (2025). Biosensing Instrument. [Link]
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Immunotoxicity Testing Guidance. (1999). FDA. [Link]
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Rational hapten design and establishment of broad-spectrum indirect competitive enzyme-linked immunosorbent assay for benzimidazoles monitoring in milk. (2022). Oxford Academic. [Link][9]
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A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents. (2012). PMC - NIH. [Link][14]
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Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA with high sensitivity for therapeutic monitoring of crizotinib. (2019). PMC - NIH. [Link][10]
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Assay of Mast Cell Mediators. (2013). Springer Nature Experiments. [Link][15]
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Competitive ELISA protocol. St John's Laboratory. [Link][11]
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A Senior Application Scientist’s Guide to Verifying the Stereochemistry of Methyl 3-chlorobutanoate
Introduction: The Stereochemical Imperative in Pharmaceutical Synthesis
In the landscape of pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological activity. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. Methyl 3-chlorobutanoate, a key chiral building block, is no exception. The stereocenter at the C3 position means it exists as (R)-methyl 3-chlorobutanoate and (S)-methyl 3-chlorobutanoate. The incorporation of the correct enantiomer into an active pharmaceutical ingredient (API) is paramount for ensuring drug efficacy and patient safety.[1][2]
This guide provides an in-depth comparison of the principal analytical techniques for verifying the stereochemistry of this compound. As researchers, scientists, and drug development professionals, selecting the appropriate analytical tool is a decision driven by the specific requirements of the project, from high-throughput screening in early discovery to rigorous quality control in late-stage development. We will move beyond mere protocols to explore the causality behind experimental choices, ensuring a robust and reliable stereochemical assignment.
Core Analytical Strategies: A Comparative Overview
The determination of enantiomeric purity, typically expressed as enantiomeric excess (e.e.), requires an analytical environment that can distinguish between enantiomers.[1] This is achieved by introducing another chiral entity—be it a stationary phase, a derivatizing agent, or a solvating agent—to create transient diastereomeric complexes with differing physicochemical properties.[3] We will compare the three most powerful and widely adopted techniques for this purpose: Chiral Chromatography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry.
Table 1: High-Level Comparison of Stereochemical Verification Methods
| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) | Optical Polarimetry |
| Primary Output | Enantiomeric Excess (e.e.) | Enantiomeric Excess (e.e.) | Enantiomeric Ratio / e.e. | Optical Rotation ([α]) |
| Principle | Differential partitioning on a chiral stationary phase (CSP) | Differential partitioning on a chiral stationary phase (CSP) | Formation of transient diastereomeric complexes with chiral reagents | Rotation of plane-polarized light |
| Sensitivity | High (ppb-ppm) | High (ppb-ppm) | Moderate (requires mg of sample) | Low (concentration-dependent) |
| Accuracy for e.e. | Very High | Very High | High | Low, especially at high e.e. |
| Throughput | High | Moderate to High | Low to Moderate | High |
| Sample Prep | Minimal (for volatile compounds) | Minimal (sample must be soluble) | Requires high purity, specific solvents | Requires high purity, specific solvents |
| Confirms Absolute Configuration? | No (without authentic standards) | No (without authentic standards) | No (without authentic standards) | Yes (if known for the standard) |
| Key Advantage | Excellent for volatile compounds, high resolution.[4][5] | Broad applicability, wide variety of CSPs available.[6][7] | Provides structural information, definitive for ratio.[8] | Fast, non-destructive. |
| Key Limitation | Limited to thermally stable and volatile analytes. | Higher cost of solvents and columns. | Lower sensitivity, potential for signal overlap.[8] | Insensitive, non-specific, requires pure sample.[9][10] |
Chiral Chromatography: The Gold Standard for Enantiomeric Separation
Chromatographic methods are the cornerstone of chiral analysis, offering unparalleled resolving power and accuracy for determining enantiomeric excess.[11] The fundamental principle involves the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.[3]
A. Chiral Gas Chromatography (GC)
For a volatile and thermally stable compound like this compound, chiral GC is an exceptionally powerful technique.[5][12] The separation is typically achieved on capillary columns coated with a chiral stationary phase, most commonly a cyclodextrin derivative.[4][13]
Causality of Separation: The cyclodextrin molecule has a chiral, torus-shaped structure.[5] The enantiomers of this compound can enter the hydrophobic cavity of the cyclodextrin and interact with its chiral surface via hydrogen bonding, dipole-dipole, and van der Waals forces. The subtle differences in the stability of the transient diastereomeric inclusion complexes formed between each enantiomer and the chiral stationary phase result in different retention times, allowing for their separation and quantification.[4]
Caption: Workflow for enantiomeric excess analysis by Chiral GC.
-
Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A chiral capillary column, such as an Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar cyclodextrin-based phase is a logical starting point.[13]
-
Sample Preparation: Prepare a ~1 mg/mL solution of the this compound product in a suitable volatile solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector Temperature: 220 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen, at a constant flow or pressure (e.g., 1.2 mL/min).
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 2 °C/min to 140 °C. This gradient must be optimized to achieve baseline resolution.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
-
Data Analysis:
-
Identify the two peaks corresponding to the (R) and (S) enantiomers. Elution order must be confirmed with an authentic, enantiopure standard if available.
-
Integrate the peak areas for each enantiomer (Area1 and Area2).
-
Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = |(Area1 - Area2) / (Area1 + Area2)| * 100
-
Trustworthiness: The protocol's validity rests on achieving baseline resolution (Rs > 1.5) between the enantiomeric peaks. The system suitability should be confirmed by repeatedly injecting a racemic (50:50) standard to ensure consistent retention times and peak areas.
B. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC offers greater versatility than GC and is the most widely used chromatographic method for enantioseparation in the pharmaceutical industry.[6] The principles are similar, but the separation occurs in the liquid phase on a column packed with a chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives on a silica support) are exceptionally effective for a broad range of compounds.[1][7]
Causality of Separation: For polysaccharide-based CSPs, the chiral recognition mechanism is complex, involving a combination of hydrogen bonding, π-π interactions, and steric hindrance as the analyte fits into chiral grooves or cavities on the polymer backbone. The choice of mobile phase (typically a mixture of an alkane like hexane and an alcohol like isopropanol) is critical, as it modulates these interactions and directly impacts the separation.[14][15]
-
Instrument: HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral column, such as a Chiralpak® IA or Chiralcel® OD-H.
-
Sample Preparation: Dissolve the this compound product in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm filter.
-
HPLC Conditions:
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 98:2 (v/v). This must be optimized empirically.[14]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm (for the ester carbonyl group).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify and integrate the peaks for the two enantiomers.
-
Calculate % e.e. as described in the GC protocol.
-
Trustworthiness: Method robustness is key. Small variations in the mobile phase composition (e.g., from 98:2 to 97:3 Hexane:IPA) or temperature can significantly alter retention times and resolution.[15] The method must be validated for linearity, accuracy, and precision.[16][17]
NMR Spectroscopy: An Orthogonal Verification Tool
While chromatography excels at separation and quantification, NMR spectroscopy can determine the enantiomeric ratio in a sample without separation.[8] This is achieved by converting the enantiomers into diastereomers in situ, which are chemically distinct and thus have different NMR spectra.[18]
Caption: Logic of NMR analysis using a chiral reagent.
A. Using Chiral Shift Reagents (CSRs)
Chiral shift reagents are typically lanthanide complexes (e.g., Eu(hfc)₃) that can reversibly bind to Lewis basic sites on the analyte, such as the ester and chloro groups of this compound.[19][20]
Causality of Signal Separation: When the chiral reagent binds to the enantiomers, it forms two transient diastereomeric complexes. The paramagnetic lanthanide ion in the CSR induces large shifts in the ¹H NMR signals of the nearby protons. Because the spatial arrangement of the protons in the two diastereomeric complexes is different relative to the lanthanide ion, the magnitude of the induced shift is different for each enantiomer.[19] This converts a single peak for a given proton in the racemic mixture into two distinct, separated peaks—one for each enantiomer—which can then be integrated.[8][18]
-
Sample Preparation: Dissolve ~10-20 mg of the this compound product in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire Initial Spectrum: Record a standard ¹H NMR spectrum of the sample alone.
-
Add CSR: Add a small, precisely weighed amount of the chiral shift reagent (e.g., Eu(hfc)₃) to the NMR tube. Start with a low molar ratio (e.g., 0.1 equivalents relative to the substrate).
-
Titration and Acquisition: Gently mix and acquire a new ¹H NMR spectrum. Observe the separation of key signals (e.g., the methoxy singlet or the C3 proton multiplet). Continue adding small increments of the CSR and acquiring spectra until optimal separation is achieved without excessive peak broadening.[8]
-
Data Analysis:
-
Select a well-resolved pair of signals corresponding to a single proton in the two enantiomers.
-
Carefully integrate both peaks. The ratio of the integrals directly corresponds to the enantiomeric ratio of the sample.
-
Trustworthiness: It is crucial to ensure that the signals being integrated are fully separated and that the addition of the shift reagent does not cause significant line broadening, which can compromise integration accuracy.[8][20] The experiment should be run on a sample of known racemic composition to validate the method.
Optical Polarimetry: A Classical, Confirmatory Technique
Polarimetry is the original method for studying chirality. It measures the extent to which a chiral compound rotates the plane of polarized light, a property known as optical rotation.[9][10]
Causality of Optical Rotation: Enantiomers rotate plane-polarized light by equal amounts but in opposite directions.[10][21] The (R)-enantiomer might rotate light in a clockwise (+) direction, while the (S)-enantiomer rotates it in a counter-clockwise (-) direction, or vice versa. The specific rotation, [α], is a physical constant for a pure enantiomer under defined conditions (temperature, wavelength, solvent, concentration).
-
Instrument: A polarimeter.
-
Sample Preparation: Prepare a solution of the this compound product with a precisely known concentration (c, in g/mL) in a suitable achiral solvent (e.g., ethanol).
-
Measurement:
-
Calibrate the polarimeter with the pure solvent (blank).
-
Fill the sample cell (of a known path length, l, in decimeters) with the sample solution.
-
Measure the observed rotation (α).
-
-
Calculation:
-
Calculate the specific rotation: [α] = α / (c * l).
-
Calculate the enantiomeric excess by comparing the measured specific rotation to the known specific rotation of the pure enantiomer ([α]max): % e.e. = ([α]measured / [α]max) * 100
-
Trustworthiness and Limitations: This technique's primary weakness is its reliance on having an accurate literature value for the specific rotation of the pure enantiomer, which may not always be available. Furthermore, the measurement is highly sensitive to concentration, temperature, and impurities, which can lead to significant errors. It is not a reliable method for determining high e.e. values (e.g., >95%) but can be a quick and useful confirmation that a reaction has produced an enantiomerically enriched product.[22][23]
Conclusion and Recommendations
Verifying the stereochemistry of this compound is a critical step in its application for pharmaceutical development. The choice of analytical method should be guided by the specific needs of the analysis.
-
For accurate, quantitative determination of enantiomeric excess, chiral chromatography (GC or HPLC) is the undisputed gold standard. Chiral GC is often preferred for its speed and high resolution for this specific volatile ester.
-
For an orthogonal confirmation of the enantiomeric ratio and when chromatographic methods are challenging to develop, NMR spectroscopy with chiral shift reagents provides a robust alternative that also yields structural information.
-
For a rapid, qualitative assessment of enantiomeric enrichment or to confirm the absolute configuration of a highly pure sample against a known standard, optical polarimetry remains a useful, albeit less precise, tool.
Ultimately, a multi-faceted approach provides the highest degree of confidence. For regulatory submissions in drug development, a validated chiral chromatographic method is almost always required.[16][24] This validation ensures the method is accurate, precise, and robust, providing trustworthy data that is essential for the development of safe and effective medicines.[17][25]
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Safety Operating Guide
A Procedural Guide for the Safe Disposal of Methyl 3-chlorobutanoate
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of methyl 3-chlorobutanoate (CAS No. 817-76-5). As a chlorinated organic ester, this compound requires meticulous management to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing the scientific principles behind each procedural step.
Core Hazard Profile & Immediate Safety Precautions
Understanding the hazard profile of this compound is the foundation of its safe management. While specific GHS classifications are not universally available, its properties can be inferred from its chemical structure and data on analogous chlorinated esters.[1][2] It is imperative to treat it as a hazardous substance.
Table 1: Physicochemical and Hazard Summary
| Property | Value / Classification | Source |
| Chemical Formula | C₅H₉ClO₂ | [1][3][4] |
| Molar Mass | 136.57 g/mol | [3] |
| Appearance | Colorless Liquid | [5] |
| Boiling Point | ~150 °C at 760 mmHg | [3] |
| Density | ~1.081 g/cm³ | [3] |
| GHS Hazard Class (Inferred) | Flammable Liquid (Category 3) | [2][6] |
| Skin Irritant (Category 2) | [2][7] | |
| Serious Eye Irritant (Category 2A) | [2][7] | |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | [2] |
Immediate Safety Protocols:
-
Handling: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[8]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and a flame-retardant lab coat.[7]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use only non-sparking tools and explosion-proof equipment.[7][9]
Waste Segregation: The First Critical Step
Proper segregation is the most critical step in the disposal workflow. As a halogenated organic compound, this compound must not be mixed with other waste categories.[10][11]
The Causality Behind Segregation:
-
Regulatory Compliance: Environmental regulations, such as those under the Resource Conservation and Recovery Act (RCRA), mandate the separation of halogenated wastes from non-halogenated wastes.[12] Halogenated wastes require specific treatment processes, primarily high-temperature incineration with acid gas scrubbing.[10][13][14]
-
Safety: Mixing chlorinated compounds with incompatible chemicals, such as strong acids, bases, or oxidizing agents, can trigger violent and unpredictable reactions.[7][15]
-
Disposal Pathway: Mixing waste streams complicates the disposal process and significantly increases costs. A few milliliters of a halogenated solvent can contaminate a large volume of non-halogenated solvent, forcing the entire container to be managed through the more expensive halogenated waste stream.[11]
Segregation Best Practices:
-
DO designate a specific, clearly labeled waste container solely for "Halogenated Organic Solvents."
-
DO collect all materials contaminated with this compound (e.g., pipette tips, contaminated wipes) as solid hazardous waste in a separate, appropriately labeled container.[8]
-
DO NOT mix with non-halogenated solvents (e.g., acetone, methanol, hexane).[11]
-
DO NOT pour down the drain or discard in general trash.[8]
-
DO NOT mix with aqueous, acidic, or basic waste streams.[10]
Step-by-Step Disposal Protocol
This protocol ensures that waste is collected, stored, and prepared for final disposal in a manner that is safe and self-validating.
Step 1: Container Selection and Labeling
-
Action: Obtain a designated hazardous waste container from your institution's Environmental Health & Safety (EHS) department or as per site-specific guidelines. The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, vapor-tight lid.
-
Rationale: Using a designated and compatible container prevents chemical degradation of the container and fugitive emissions.[8][16]
-
Labeling: Immediately affix a "Hazardous Waste" label. Clearly write "this compound" and any other halogenated organic constituents. Maintain a running log of the components and their approximate volumes or masses on the label or an attached waste manifest.[10]
Step 2: Waste Collection
-
Action: Working inside a fume hood, carefully transfer the waste this compound into the labeled container using a funnel.
-
Rationale: A funnel prevents spillage on the exterior of the container, which must remain clean for safe handling.[16]
-
Procedure:
-
Place the waste container in secondary containment.
-
Uncap the container only for the duration of the transfer.
-
Pour the waste slowly to avoid splashing.
-
Securely recap the container immediately after use.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.[16]
-
Step 3: Temporary Storage
-
Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation.
-
Rationale: Proper temporary storage minimizes risks to the laboratory environment.
-
Storage Conditions:
Step 4: Arranging for Final Disposal
-
Action: Once the container is full or waste is no longer being generated, contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Rationale: Final disposal of hazardous waste is strictly regulated and must be performed by certified professionals at a permitted Treatment, Storage, and Disposal Facility (TSDF).[6]
The Science of Disposal: High-Temperature Incineration
The preferred and most effective disposal method for chlorinated organic compounds like this compound is high-temperature incineration.[10][14]
The core chemical transformation during proper incineration is the complete oxidation of the compound into carbon dioxide (CO₂), water (H₂O), and hydrogen chloride (HCl).[13][14]
C₅H₉ClO₂ + O₂ → CO₂ + H₂O + HCl (unbalanced)
A critical component of this process is the management of the resulting hydrogen chloride gas. Licensed hazardous waste incinerators are equipped with advanced flue gas treatment systems, typically alkaline scrubbers, which neutralize the corrosive HCl gas before it is released into the atmosphere.[13][14]
It is crucial that incineration occurs at sufficiently high temperatures (typically >980°C) and with adequate residence time.[18] Incomplete or low-temperature combustion of chlorinated materials can lead to the formation of highly toxic and persistent organic pollutants, such as polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs).[18][19][20] Modern, well-controlled incinerators are engineered to prevent this by ensuring complete destruction and rapidly cooling the flue gas.[13][18]
Emergency Procedures: Spill and Exposure
In Case of a Spill:
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.
-
Control Vapors & Ignition: Eliminate all ignition sources.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels.
-
Collection: Carefully scoop the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[9]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your EHS department.
In Case of Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.[7] Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[7] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7]
Visual Workflow: Disposal Decision Process
The following diagram illustrates the logical workflow for managing waste generated from processes involving this compound.
Caption: Disposal workflow for this compound waste.
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Personal protective equipment for handling Methyl 3-chlorobutanoate
Essential Safety and Handling Guide for Methyl 3-chlorobutanoate
This document provides comprehensive safety protocols and operational guidance for the handling of this compound (CAS No. 817-76-5). As a chlorinated ester, this compound presents a specific set of hazards that necessitate rigorous adherence to safety procedures to protect laboratory personnel and ensure experimental integrity. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights beyond standard safety data sheets.
Hazard Profile of this compound
A foundational understanding of the hazards associated with this compound is critical for developing effective safety protocols. The primary risks are associated with its irritant properties and flammability.
| Hazard Classification | GHS Hazard Statement | Description of Risk |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Direct contact can lead to redness, itching, and inflammation. Prolonged exposure may cause more severe skin reactions.[1][2] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Splashes or vapors can cause significant eye irritation, pain, and potential damage to the cornea.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Inhalation of vapors or mists can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[1][2] |
| Flammable Liquids | H226: Flammable liquid and vapor | The compound's vapor can form explosive mixtures with air. It must be kept away from ignition sources.[2][3] |
During thermal decomposition or combustion, this compound can generate highly toxic and irritating gases, including carbon oxides and hydrogen chloride[1].
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to create a reliable barrier against the chemical's hazards. The selection of PPE must be deliberate, accounting for the specific routes of exposure.
| Body Part | Recommended PPE | Specifications and Rationale |
| Hands | Chemical-Resistant Gloves | Butyl rubber or Nitrile gloves are recommended for handling esters and chlorinated compounds.[4][5] These materials provide superior resistance to penetration. Always inspect gloves for tears or holes before use and wash the exterior before removal. |
| Eyes & Face | Safety Goggles & Face Shield | Snug-fitting, non-fogging chemical splash goggles are the minimum requirement.[4] When pouring or handling larger quantities where splashing is a significant risk, a full-face shield must be worn in addition to goggles.[5] |
| Body | Laboratory Coat / Chemical-Resistant Apron | A long-sleeved laboratory coat should be worn and fully fastened. For procedures involving significant quantities or a high risk of splashes, a chemical-resistant apron provides an additional layer of protection.[4] |
| Respiratory | Local Exhaust Ventilation / Respirator | All handling must occur in a well-ventilated area , preferably within a certified chemical fume hood .[1][6] If ventilation is insufficient or if aerosols are generated, a NIOSH/MSHA-approved respirator with an appropriate organic vapor cartridge is required.[4][6] |
| Feet | Closed-Toe Shoes | Chemical-resistant, closed-toe shoes must be worn to protect feet from potential spills. Leather shoes are not recommended as they can absorb and retain chemicals.[4] |
Operational Plan for Safe Handling
A systematic workflow is essential to minimize exposure and prevent accidents. The following protocol outlines the key steps for safely handling this compound in a laboratory setting.
Step 1: Area Preparation
-
Confirm that a certified chemical fume hood is operational.
-
Ensure an emergency eyewash station and safety shower are readily accessible and unobstructed.[4][6]
-
Remove all potential ignition sources, including open flames, hot plates, and spark-producing equipment, from the immediate work area.[3][6]
Step 2: Assemble Materials
-
Gather all necessary PPE as outlined in the table above.
-
Prepare spill containment materials (e.g., sand, vermiculite, or commercial absorbent pads) and have them within arm's reach.[4]
-
Ensure all containers are clearly labeled.
Step 3: Chemical Handling
-
Don all required PPE before opening the chemical container.
-
Ground and bond the container and receiving equipment during transfers to prevent static electricity discharge, which can ignite flammable vapors.[2][6]
-
Perform all manipulations, including weighing and transferring, inside the chemical fume hood to capture any released vapors.
Step 4: Post-Handling Procedure
-
Decontaminate the work surface.
-
Carefully remove PPE, starting with gloves (turning them inside out), followed by the lab coat. Wash hands thoroughly with soap and water after handling is complete.[1]
Caption: Standard workflow for handling this compound.
Emergency Procedures: Spills and Exposure
Immediate and correct response to an emergency is vital. All personnel must be familiar with these procedures before beginning work.
In Case of Skin Contact:
-
Immediately flush the affected skin with running water for at least 15 minutes while simultaneously removing contaminated clothing and shoes.[1]
-
Wash clothing before reuse.
-
Seek immediate medical attention.[1]
In Case of Eye Contact:
-
Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[1][6]
-
Remove contact lenses if present and easy to do so. Continue rinsing.[1]
-
Obtain immediate medical aid.[1]
In Case of Inhalation:
-
If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.
-
Call a poison center or doctor if the person feels unwell.[1]
In Case of a Spill:
-
Evacuate all non-essential personnel from the immediate area.
-
Ensure adequate ventilation and remove all ignition sources.[1]
-
Wearing full PPE (including respiratory protection), contain the spill using an inert absorbent material.[4]
-
Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[1][4]
-
Do not allow the product to enter drains or waterways.[1]
Caption: Emergency response flowchart for spills and exposures.
Disposal Plan
Proper disposal is a critical final step in the chemical handling lifecycle to ensure environmental protection and regulatory compliance.
-
Waste Segregation: Waste this compound and any materials contaminated with it must be treated as hazardous waste. It is crucial to keep chlorinated solvent waste in separate, clearly labeled containers from non-halogenated solvent waste.[7]
-
Containerization: Use robust, leak-proof containers for waste collection. Stainless steel or other approved containers are recommended.[8][9] Containers should be kept tightly closed and stored in a well-ventilated area designated for hazardous waste.
-
Disposal Protocol: All chemical waste must be disposed of through an approved waste disposal company.[3] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6] Do not dispose of this chemical down the drain.[1]
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- Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. [URL: https://www.st-andrews.ac.
- Personal protective equipment for handling Acid-PEG14-t-butyl ester. Benchchem. [URL: https://www.benchchem.com/pdf/safety-operating-guide/B12426166-Personal-protective-equipment-for-handling-Acid-PEG14-t-butyl-ester.pdf]
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- SAFETY DATA SHEET - Methyl butyrate. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC126560250&productDescription=METHYL+BUTYRATE%2C+99%2B%25+25GR&vendorId=VN00033897&countryCode=US&language=en]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
